molecular formula C6H9F2NO2 B170888 5,5-Difluoropiperidine-2-carboxylic acid CAS No. 1255663-89-8

5,5-Difluoropiperidine-2-carboxylic acid

Cat. No.: B170888
CAS No.: 1255663-89-8
M. Wt: 165.14 g/mol
InChI Key: BFZRDTSYFQNDDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a key chiral building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. The strategic incorporation of fluorine atoms into the piperidine ring is a widely employed tactic to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, as both piperidine scaffolds and fluorine substituents are indispensable components in a large percentage of marketed drugs . This compound is especially valuable for creating analogs of commercial drugs and bioactive molecules, enabling researchers to modulate properties such as pKa, metabolic stability, and membrane permeability. The difluorination at the 5-position of the piperidine ring presents a defined stereochemical and conformational profile. Research indicates that fluorinated piperidines often exhibit a strong axial preference for fluorine substituents, a behavior influenced by charge-dipole interactions (C–F⋯HN+), which can be leveraged for rational drug design . The (S)-enantiomer of this compound is a specifically defined stereoisomer available for research . Its applications extend to advanced research areas where it is used in the preparation of compounds for screening against various therapeutic targets. For instance, derivatives of difluorocyclohexyl and difluoropiperidine structures are being investigated as modulators of IL-17 activity for the treatment of inflammatory and autoimmune disorders . Furthermore, related pyrrolidine-carboxylic acid derivatives are explored as potent inhibitors of the cGAS-STING pathway, a promising target for a range of autoimmune diseases such as Systemic Lupus Erythematosus (SLE) and Aicardi-Goutieres Syndrome (AGS) . The synthetic accessibility of such fluorinated building blocks, for example through modern catalytic dearomatization-hydrogenation methods, continues to advance their utility in constructing diverse chemical space for biological evaluation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-difluoropiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2/c7-6(8)2-1-4(5(10)11)9-3-6/h4,9H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZRDTSYFQNDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,5-Difluoropiperidine-2-carboxylic Acid: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated scaffolds, 5,5-difluoropiperidine-2-carboxylic acid, a fluorinated analog of the non-proteinogenic amino acid pipecolic acid, has emerged as a valuable building block in drug discovery. Its unique conformational constraints and the electronic influence of the gem-difluoro group make it a compelling motif for the design of novel therapeutics. This comprehensive technical guide provides an in-depth exploration of the synthetic pathways leading to this compound, offering field-proven insights into the rationale behind experimental choices and detailed protocols for key transformations.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

Piperidine rings are ubiquitous structural motifs in a vast number of pharmaceuticals and natural products.[1] The introduction of fluorine atoms into this privileged scaffold can dramatically alter its physicochemical properties.[2] Specifically, the gem-difluoro group at the 5-position of the piperidine ring in this compound introduces a permanent dipole, increases lipophilicity, and can influence the pKa of the neighboring nitrogen atom, thereby modulating its interaction with biological targets. These modifications can lead to enhanced metabolic stability by blocking potential sites of oxidation.[3] Consequently, the development of robust and efficient synthetic routes to access this valuable building block is of paramount importance to the drug development community.

Core Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound presents a unique set of challenges, requiring the precise installation of both a gem-difluoro functionality and a carboxylic acid group on the piperidine ring. Several strategic approaches have been conceptualized and executed, primarily revolving around two core principles: the construction of the fluorinated piperidine ring from acyclic precursors and the late-stage fluorination of a pre-formed piperidine scaffold.

Strategy 1: De Novo Ring Construction from Fluorinated Building Blocks

This strategy focuses on assembling the piperidine ring from acyclic starting materials that already contain the crucial gem-difluoro moiety. This approach offers excellent control over the placement of the fluorine atoms and can be amenable to asymmetric synthesis. A plausible retrosynthetic analysis is depicted below.

graph "Retrosynthesis_Strategy_1" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Target [label="this compound"]; Intermediate1 [label="N-Protected 5,5-Difluoropiperidine-2-ester"]; Intermediate2 [label="Acyclic gem-difluoro amino ester"]; StartingMaterials [label="Fluorinated Building Blocks"];

Target -> Intermediate1 [label="Deprotection/Hydrolysis"]; Intermediate1 -> Intermediate2 [label="Cyclization"]; Intermediate2 -> StartingMaterials [label="Multi-step synthesis"]; }

Caption: Retrosynthetic analysis of the de novo ring construction strategy.

This pathway often involves the synthesis of a key acyclic intermediate containing the gem-difluoro group, an amine, and a masked carboxylic acid functionality. Subsequent intramolecular cyclization then furnishes the desired piperidine ring. The use of chiral auxiliaries or asymmetric catalysis during the synthesis of the acyclic precursor can lead to enantioenriched products.

Strategy 2: Late-Stage Fluorination of Piperidine Scaffolds

An alternative and often more convergent approach involves the introduction of the gem-difluoro group onto a pre-existing piperidine ring system. This strategy typically starts with a readily available piperidone derivative, which is then subjected to fluorination conditions.

graph "Retrosynthesis_Strategy_2" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Target [label="this compound"]; Intermediate1 [label="5,5-Difluoropiperidin-2-one"]; Intermediate2 [label="N-Protected Piperidin-5-one-2-carboxylate"]; StartingMaterial [label="Piperidine-2-carboxylic acid derivative"];

Target -> Intermediate1 [label="Ring opening/functionalization"]; Intermediate1 -> Intermediate2 [label="Fluorination"]; Intermediate2 -> StartingMaterial [label="Oxidation"]; }

Caption: Retrosynthetic analysis of the late-stage fluorination strategy.

A key transformation in this approach is the conversion of a ketone to a gem-difluoride. This is commonly achieved using specialized fluorinating reagents. A significant advantage of this strategy is the potential to leverage the well-established chemistry of piperidine synthesis to construct the initial scaffold.

Key Synthetic Transformations and Experimental Protocols

The successful synthesis of this compound hinges on the execution of several key chemical transformations. This section provides a detailed examination of these reactions, including mechanistic insights and representative experimental protocols.

Deoxyfluorination of Ketones

The conversion of a carbonyl group to a gem-difluoromethylene group is a critical step in many synthetic routes. A variety of reagents can effect this transformation, with diethylaminosulfur trifluoride (DAST) and its analogues being prominent examples.

Mechanism of Deoxyfluorination with DAST:

The reaction proceeds through the initial activation of the carbonyl oxygen by the electrophilic sulfur of DAST, forming an intermediate sulfoxonium salt. Subsequent nucleophilic attack by fluoride, followed by elimination of diethylaminosulfoxide, yields the desired gem-difluoride.

graph "Deoxyfluorination_Mechanism" { rankdir=LR; node [shape=plaintext]; edge [color="#EA4335"];

"Ketone" -> "Sulfoxonium_Salt" [label="DAST"]; "Sulfoxonium_Salt" -> "Fluorohydrin_Intermediate" [label="F⁻ attack"]; "Fluorohydrin_Intermediate" -> "gem-Difluoride" [label="- (Et)₂NS(O)H"]; }

Caption: Simplified mechanism of deoxyfluorination using DAST.

Experimental Protocol: Fluorination of N-Boc-5-oxopiperidine-2-carboxylate

  • Materials: N-Boc-5-oxopiperidine-2-carboxylate, Diethylaminosulfur trifluoride (DAST), Anhydrous dichloromethane (DCM).

  • Procedure:

    • To a solution of N-Boc-5-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DAST (2.2 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-5,5-difluoropiperidine-2-carboxylate.

Table 1: Comparison of Common Deoxyfluorination Reagents

ReagentAdvantagesDisadvantages
Diethylaminosulfur Trifluoride (DAST)Commercially available, effective for a wide range of substrates.Thermally unstable, can lead to side reactions like rearrangements.
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor™)More thermally stable than DAST, often gives higher yields.More expensive than DAST.
XtalFluor-E® and XtalFluor-M®Crystalline, stable solids, easy to handle.Can require higher reaction temperatures.
Hydrogenation of Fluorinated Pyridines

An increasingly popular strategy for the synthesis of fluorinated piperidines involves the hydrogenation of readily available fluoropyridine precursors.[4] This method can be highly efficient and stereoselective, often yielding cis-substituted piperidines.

Catalytic Hydrogenation Workflow:

graph "Hydrogenation_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Fluoropyridine Precursor"]; Reaction [label="Hydrogenation\n(Catalyst, H₂, Solvent, Pressure, Temp)"]; Purification [label="Work-up and Purification"]; Product [label="Fluorinated Piperidine"];

Start -> Reaction; Reaction -> Purification; Purification -> Product; }

Caption: General workflow for the catalytic hydrogenation of fluoropyridines.

Experimental Protocol: Hydrogenation of Ethyl 5-fluoropyridine-2-carboxylate

  • Materials: Ethyl 5-fluoropyridine-2-carboxylate, Palladium on carbon (10 wt%), Ethanol, Hydrogen gas.

  • Procedure:

    • To a solution of ethyl 5-fluoropyridine-2-carboxylate (1.0 eq) in ethanol, add palladium on carbon (10 mol%).

    • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure to yield the crude ethyl 5-fluoropiperidine-2-carboxylate.

    • Further purification can be achieved by distillation or chromatography.

Note: This protocol would yield a monofluorinated product. To obtain the gem-difluoro analog via this route, a difluorinated pyridine precursor would be necessary.

Asymmetric Synthesis Considerations

For applications in drug development, the enantioselective synthesis of this compound is crucial. Asymmetric synthesis can be achieved through several strategies, including:

  • Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids, to construct the piperidine ring.

  • Chiral Auxiliaries: Employing a chiral auxiliary to direct a stereoselective reaction, which is later removed.

  • Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

A promising approach for the asymmetric synthesis of the target molecule could involve an asymmetric Michael addition to a fluorinated acceptor, followed by cyclization.

Characterization and Analytical Data

The structural elucidation and purity assessment of this compound and its intermediates are typically performed using a combination of spectroscopic techniques.

Table 2: Key Analytical Techniques for Characterization

TechniqueInformation Provided
¹H NMRProvides information on the proton environment, including chemical shifts, coupling constants, and integration.
¹³C NMRReveals the number and type of carbon atoms in the molecule.
¹⁹F NMRCrucial for confirming the presence and chemical environment of the fluorine atoms. The gem-difluoro group typically exhibits a characteristic triplet or doublet of doublets depending on neighboring protons.
Mass Spectrometry (MS)Determines the molecular weight of the compound and provides information on its fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)Assesses the purity of the compound and can be used for chiral separations to determine enantiomeric excess.

Conclusion and Future Perspectives

The synthesis of this compound represents a significant endeavor in the field of medicinal chemistry, providing access to a highly valuable and versatile building block. The choice of synthetic strategy, whether through de novo ring construction or late-stage fluorination, will depend on factors such as the availability of starting materials, scalability, and the desired stereochemical outcome. As the demand for novel fluorinated pharmaceuticals continues to grow, the development of even more efficient, stereoselective, and sustainable methods for the synthesis of this and related fluorinated piperidines will undoubtedly remain an active area of research. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

  • Enamine Ltd., Department of Chemistry, Taras Shevchenko National University of Kyiv. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. 2018. [Link]
  • Carreira, E. M., et al. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. 2016. [Link]
  • Carreira, E. M., et al. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • O'Hagan, D.
  • Glorius, F., et al. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Fokin, A. A. Fluorinated building blocks in drug design: new pathways and targets. PubMed Central. 2024. [Link]
  • Nantong Huaxiang Pharmaceutical Technology Co ltd. Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Unknown. The synthesis of fluorinated piperidine derivatives: compounds 8 and 11.
  • Laschat, S., et al. Recent advances in the synthesis of piperidones and piperidines.
  • Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry. Unknown. [Link]
  • Merck Sharp & Dohme Corp. Process for the Manufacture of fused piperazin-2-one derivatives.
  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. 2009. [Link]
  • Bäckvall, J. E., et al. Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. 2006. [Link]
  • Tu, Y. Q., et al. Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry (RSC Publishing). 2020. [Link]
  • Incyte Holdings Corporation. PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS.
  • Unknown. Recent Advances in the Synthesis of Piperidones and Piperidines.
  • Macmillan, D. W. C. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University. 2015. [Link]
  • Johnson, R. L., et al. Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. PubMed. 2005. [Link]
  • MDPI. A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. 2002. [Link]
  • Haldor Topsoe A/S. Synthesis of precursors of 2,5-furandicarboxylic acid.
  • Beilstein-Institut zur Förderung der Chemischen Wissenschaften. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein-Institut. 2024. [Link]
  • Taylor & Francis. Synthetic Communications Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines. Taylor & Francis Online. 2010. [Link]
  • Zhejiang Huahai Pharmaceutical Co., Ltd. Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. Unknown. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 5,5-Difluoropiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

5,5-Difluoropiperidine-2-carboxylic acid is a pivotal building block in contemporary medicinal chemistry and drug development. The strategic introduction of a gem-difluoro motif onto the piperidine scaffold imparts unique stereoelectronic properties, enhancing metabolic stability, modulating pKa, and influencing binding affinity to biological targets.[1] Consequently, rigorous and unambiguous characterization of this compound is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. While comprehensive, peer-reviewed spectral data for this specific unprotected molecule is not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust predictive framework for researchers. We will explore the causality behind spectral patterns and detail the methodologies required for data acquisition and interpretation, ensuring scientific integrity and empowering researchers to confidently verify their materials.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that directly influence its spectroscopic signature. The highly electronegative fluorine atoms at the C5 position will induce significant downfield shifts in the NMR spectra of nearby nuclei and introduce complex spin-spin couplings. The carboxylic acid and secondary amine functionalities provide handles for soft ionization in mass spectrometry and their protons are readily identifiable in ¹H NMR.

G compound Dissolve Compound in DMSO-d6 nmr_tube Transfer to NMR Tube compound->nmr_tube spectrometer Place in Spectrometer (≥400 MHz) nmr_tube->spectrometer acquire_h1 Acquire ¹H Spectrum spectrometer->acquire_h1 acquire_c13 Acquire ¹³C Spectrum spectrometer->acquire_c13 acquire_f19 Acquire ¹⁹F Spectrum spectrometer->acquire_f19 process Process Data (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process acquire_f19->process analyze Spectral Analysis & Interpretation process->analyze

Caption: General workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The proton spectrum is expected to show distinct signals for the protons on the piperidine ring. The key diagnostic features will be the chemical shifts and the proton-fluorine (H-F) coupling patterns. Data from related piperidine structures provides a strong basis for these predictions. [2][3]

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz)
H2 3.8 - 4.1 dd ³J(H2-H3) ≈ 8-10, 4-6
H3 (axial/equat) 1.9 - 2.3 m Complex coupling
H4 (axial/equat) 2.2 - 2.6 m (app. dt) ³J(H-F) ≈ 10-15 (to F)
H6 (axial/equat) 3.1 - 3.5 m (app. dt) ³J(H-F) ≈ 10-15 (to F)
NH Broad (variable) br s Exchanges with D₂O

| COOH | > 12.0 | br s | Exchanges with D₂O |

Causality & Insights:

  • H2: This proton is alpha to both the nitrogen and the carboxylic acid, leading to a downfield shift.

  • H4 & H6: These protons are adjacent to the CF₂ group. They will exhibit coupling to the fluorine atoms (³JHF), which is crucial for confirming the fluorine position. Their signals are expected to be complex multiplets, likely appearing as triplets of doublets or triplets of triplets due to coupling with adjacent protons and the two fluorine atoms. [2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and offers insight into their electronic environment. The most diagnostic signals are the carbon bearing the gem-difluoro group (C5) and the carboxyl carbon.

Carbon AssignmentPredicted δ (ppm)Multiplicity (C-F Coupling)Coupling Constants (J, Hz)
C255 - 60s-
C325 - 30s-
C435 - 40t²J(C-F) ≈ 20-25 Hz
C5118 - 125t¹J(C-F) ≈ 240-250 Hz
C645 - 50t²J(C-F) ≈ 20-25 Hz
COOH170 - 175s-

Causality & Insights:

  • C5: This signal is the most revealing. The direct attachment of two highly electronegative fluorine atoms causes a massive downfield shift. Furthermore, the strong one-bond carbon-fluorine coupling (¹JCF) will split this signal into a distinct triplet, a hallmark of a CF₂ group. [2]* C4 & C6: These carbons, being two bonds away from the fluorine atoms, will also be split into triplets due to ²JCF coupling, albeit with a much smaller coupling constant than C5. [2]This pattern confirms the connectivity around the fluorinated center.

  • COOH: The carbonyl carbon of the carboxylic acid is expected in the typical downfield region for such functionalities (~170-175 ppm). [4][5]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds, providing a clean spectral window with large chemical shift dispersion.

Fluorine Assignment Predicted δ (ppm vs CFCl₃) Multiplicity Coupling Constants (J, Hz)

| F5 (2F) | -95 to -110 | t | ³J(F-H) ≈ 10-15 Hz |

Causality & Insights:

  • Chemical Shift: The chemical shift for aliphatic -CF₂- groups typically falls within this range. [6]The exact position can be influenced by solvent and conformation.

  • Multiplicity: The two fluorine atoms are chemically equivalent and will appear as a single resonance. This signal will be split by the four neighboring protons on C4 and C6. Assuming similar coupling constants, the signal will appear as a quintet (or a more complex multiplet if the axial and equatorial protons have significantly different coupling constants to fluorine). In many similar published spectra, this signal simplifies to a triplet due to coupling with the adjacent CH₂ groups. [2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule and offers structural clues through fragmentation analysis.

Experimental Protocol: MS Analysis

Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound, as it readily forms protonated [M+H]⁺ or deprotonated [M-H]⁻ ions in solution.

Step-by-Step Acquisition:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Ionization: Use ESI in both positive and negative ion modes to ensure detection.

  • Analysis: Acquire a full scan spectrum using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental formula.

  • Fragmentation (MS/MS): Perform tandem MS (MS/MS) on the parent ion ([M+H]⁺ or [M-H]⁻) to induce fragmentation and gain further structural information.

G sample_prep Prepare Dilute Solution (e.g., in Methanol) infusion Infuse into ESI Source sample_prep->infusion ionization Electrospray Ionization (Positive & Negative Mode) infusion->ionization ms1 Full Scan MS Analysis (Detect [M+H]⁺ / [M-H]⁻) ionization->ms1 isolation Isolate Parent Ion ms1->isolation cid Collision-Induced Dissociation (CID) isolation->cid ms2 MS/MS Analysis (Detect Fragment Ions) cid->ms2 interpretation Data Interpretation ms2->interpretation

Caption: Workflow for ESI-MS and MS/MS analysis.

Predicted Mass Spectrum

The molecular formula of this compound is C₆H₉F₂NO₂.

IonCalculated m/zModeComments
[M+H]⁺166.0674ESI+Protonated molecular ion.
[M-H]⁻164.0518ESI-Deprotonated molecular ion.
[M+H - H₂O]⁺148.0568ESI+Loss of water from the carboxylic acid. A common fragmentation. [7]
[M+H - HCOOH]⁺120.0718ESI+Loss of formic acid (46 Da), equivalent to loss of the carboxyl group. [7]
[M-H - CO₂]⁻120.0624ESI-Decarboxylation of the parent ion, a characteristic loss for carboxylic acids. [8]

Causality & Insights:

  • High-Resolution MS: Obtaining a high-resolution mass measurement is crucial. A measured m/z of 166.0674 (within ~5 ppm error) for the [M+H]⁺ ion would strongly confirm the elemental formula C₆H₉F₂NO₂.

  • Fragmentation: The most characteristic fragmentation pathways for carboxylic acids involve losses from the carboxyl group itself. [7][9]The loss of water (18 Da) and the loss of COOH as formic acid (46 Da) in positive mode, or the loss of CO₂ (44 Da) in negative mode, are highly diagnostic fragments that should be observed in an MS/MS experiment.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. ¹⁹F NMR is indispensable for confirming the presence and environment of the fluorine atoms, with the C5 carbon signal in the ¹³C NMR spectrum providing definitive proof of a CF₂ group via its characteristic triplet splitting and chemical shift. ¹H NMR confirms the structure of the piperidine ring through proton-proton and proton-fluorine coupling patterns. Finally, high-resolution mass spectrometry validates the elemental composition, and its fragmentation patterns confirm the presence of the carboxylic acid functionality. Together, these predicted data points form a comprehensive fingerprint for the unambiguous identification and quality assessment of this valuable synthetic building block.

References

  • Couturier, C., et al. (2012). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19F NMR Reference Standards.
  • UC Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI).
  • DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION 5 NMR Spectra.
  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table.
  • TETRAHEDRON CHEMISTRY CLASSES. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.
  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Journal of Asian Natural Products Research. (2016). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids.
  • ResearchGate. (n.d.). Figure S7. 1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic....
  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • UAB. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

An In-depth Technical Guide to the Conformational Analysis of 5,5-Difluoropiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive technical overview of the conformational analysis of 5,5-difluoropiperidine-2-carboxylic acid, a molecule of significant interest due to the unique stereoelectronic implications of gem-difluorination on the piperidine ring. We will delve into the theoretical underpinnings of its conformational preferences, present detailed experimental protocols for its characterization, and provide insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the conformational intricacies of fluorinated heterocyclic compounds.

Introduction: The Significance of Fluorine in Piperidine Scaffolds

The piperidine ring is a ubiquitous motif in a vast number of natural products and synthetic pharmaceuticals.[4] Its conformational flexibility is a key determinant of biological activity, influencing how a molecule interacts with its target protein. The introduction of fluorine atoms can dramatically alter this conformational landscape.[1][2][5][6] Key effects of fluorination include:

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as the piperidine nitrogen.[1][7][8]

  • Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug candidate.[1]

  • Lipophilicity and Permeability: Fluorination can alter a molecule's lipophilicity, impacting its solubility, membrane permeability, and overall pharmacokinetic profile.[3][7][9]

  • Conformational Control: Stereoelectronic effects involving fluorine, such as the gauche effect, can lock the piperidine ring into specific conformations, reducing the entropic penalty of binding to a biological target.[1][10]

This guide will focus on the gem-difluoro substitution at the 5-position of piperidine-2-carboxylic acid, a substitution pattern that presents a unique interplay of stereoelectronic forces.

Theoretical Framework: Unraveling the Conformational Preferences of this compound

The conformational equilibrium of this compound is primarily dictated by the chair conformations of the piperidine ring. The key question is the preferred orientation of the 2-carboxylic acid group (axial vs. equatorial) and the influence of the 5,5-difluoro substitution on this equilibrium.

The Chair Conformations

The two chair conformations of this compound are in equilibrium. The carboxylic acid group at the C-2 position can occupy either an axial or an equatorial position.

Conformational_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Integration & Interpretation synthesis Synthesis of this compound nmr NMR Spectroscopy (¹H, ¹⁹F, 2D) synthesis->nmr Characterization xray X-ray Crystallography synthesis->xray Characterization dft DFT Calculations (Geometry Optimization, Energy Calculation) synthesis->dft Characterization interpretation Integrated Conformational Model nmr->interpretation Data Fusion xray->interpretation Data Fusion nbo NBO Analysis dft->nbo Deeper Analysis dft->interpretation Data Fusion

Sources

Racemic vs. Enantiopure 5,5-Difluoropiperidine-2-carboxylic Acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering profound control over a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1][2] The 5,5-Difluoropiperidine-2-carboxylic acid scaffold represents a powerful convergence of two critical design elements: the privileged piperidine heterocycle and the transformative effects of gem-difluorination.[3][4] This guide provides a deep technical analysis of this scaffold, focusing on the pivotal distinction between its racemic and enantiopure forms. We will explore the synthetic and chiral resolution methodologies required to access these materials, conduct a comparative analysis of their properties, and elucidate the profound impact of stereochemistry on their potential as pharmaceutical building blocks. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this advanced scaffold in their discovery programs.

The Strategic Value of the 5,5-Difluoroamino Acid Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs in pharmaceuticals, present in numerous drug classes.[4][5] Its non-planar, sp³-hybridized structure allows for the precise spatial projection of substituents, which is critical for interacting with complex biological targets. The introduction of a gem-difluoro group at a non-adjacent position to the nitrogen and carboxylate offers several key advantages:

  • Metabolic Blocking: The C-F bond is exceptionally strong, making the 5-position resistant to oxidative metabolism by cytochrome P450 enzymes, which can enhance the pharmacokinetic profile of a drug candidate.[1]

  • Conformational Constraint: The bulky fluorine atoms significantly influence the conformational equilibrium of the piperidine ring. This pre-organization can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency.[6][7][8]

  • Modulation of Basicity: While remote, the electron-withdrawing nature of the fluorine atoms can subtly decrease the basicity (pKa) of the piperidine nitrogen. This can improve properties like cell permeability and reduce off-target effects associated with high basicity.[9][10]

  • Increased Lipophilicity: Fluorination often enhances a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[11]

However, the presence of a stereocenter at the 2-position means the molecule exists as a pair of enantiomers. In drug development, it is a fundamental principle that enantiomers of a chiral drug can exhibit widely different pharmacological, pharmacokinetic, and toxicological properties.[12] Therefore, the synthesis and evaluation of the individual enantiomers are not merely an academic exercise but a critical step in drug discovery and development.

Synthesis of Racemic this compound

Accessing the racemic scaffold is the logical starting point for investigation. A robust and scalable approach involves the chemoselective hydrogenation of a readily available fluorinated pyridine precursor. This method is advantageous due to the commercial availability of a wide range of substituted pyridines.[13]

Workflow: Racemic Synthesis via Heterogeneous Hydrogenation

A typical workflow for this synthesis is outlined below.

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Saponification cluster_3 Step 4: Isolation SM 5,5-Difluoro-pyridine-2-carboxylic Acid Ester Rxn Catalyst: Pd(OH)2/C (20 wt%) Solvent: MeOH, aq. HCl Conditions: H2 (50-100 bar), RT SM->Rxn Reduction of pyridine ring Sap Reagent: LiOH or NaOH Solvent: THF/H2O Conditions: 0°C to RT Rxn->Sap Hydrolysis of ester Product Racemic (±)-5,5-Difluoropiperidine- 2-carboxylic Acid Sap->Product Acidic workup & purification

Caption: Synthetic workflow for racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound

Objective: To synthesize the title compound from its corresponding pyridine precursor.

Materials:

  • Methyl 5,5-difluoropyridine-2-carboxylate

  • 20% Palladium hydroxide on carbon (Pearlman's catalyst)

  • Methanol (MeOH), HPLC grade

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Hydrogenator (e.g., Parr apparatus)

Procedure:

  • Hydrogenation: To a solution of methyl 5,5-difluoropyridine-2-carboxylate (1.0 eq) in methanol (0.1 M), add 20% Pd(OH)₂/C (10 mol%). To this suspension, add concentrated HCl (1.1 eq) dropwise.

    • Causality: The acidic conditions are crucial for protonating the pyridine nitrogen, which activates the ring towards hydrogenation and often improves the reaction rate and selectivity.[13] Pearlman's catalyst is highly effective for the reduction of pyridines while being tolerant of many functional groups.

  • Place the reaction vessel in a hydrogenator. Purge the system with nitrogen, then with hydrogen gas. Pressurize the vessel to 50 bar of H₂.

  • Stir the reaction vigorously at room temperature for 16-24 hours, monitoring the consumption of hydrogen.

  • Upon completion (as determined by LC-MS or TLC), carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude methyl 5,5-difluoropiperidine-2-carboxylate hydrochloride salt.

  • Saponification: Dissolve the crude ester in a mixture of THF and water (3:1). Cool the solution to 0°C in an ice bath.

  • Add NaOH (2.0 eq) portion-wise, ensuring the temperature remains below 10°C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the hydrolysis by LC-MS. Upon completion, acidify the reaction mixture to pH ~2 with 1M HCl.

  • Purification: Extract the aqueous layer with diethyl ether (3x) to remove any non-polar impurities. The product typically remains in the aqueous layer.

  • Lyophilize or carefully concentrate the aqueous layer to yield the racemic product as its hydrochloride salt. Further purification can be achieved by ion-exchange chromatography if necessary.

    • Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Chiral Resolution: Accessing the Enantiomers

With the racemic material in hand, the next critical phase is the separation of the enantiomers. This allows for the independent biological evaluation of each stereoisomer. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for both analytical assessment of enantiomeric excess (ee) and preparative-scale separation.[14]

Workflow: Enantiomeric Separation by Chiral HPLC

G cluster_0 Analytical Method Development cluster_1 Preparative Separation cluster_2 Fraction Collection & Analysis cluster_3 Final Products Racemate Racemic (±)-5,5-Difluoro- piperidine-2-carboxylic Acid (N-protected, e.g., Boc) Screen Screen Chiral Stationary Phases (e.g., Chiralpak IA, IC) & Mobile Phases Racemate->Screen Small injections Prep Inject Racemate onto Semi-Prep/Prep Chiral Column Screen->Prep Scale-up conditions Collect Collect Eluting Peaks Separately Prep->Collect Analyze Analyze Fractions for Enantiomeric Purity (>99% ee) Collect->Analyze QC Check Enan1 (+)-Enantiomer Analyze->Enan1 Enan2 (-)-Enantiomer Analyze->Enan2

Sources

An In-depth Technical Guide to the Biological Activity Screening of 5,5-Difluoropiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Fluorinated Scaffolds

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone scaffold, present in a multitude of approved therapeutics targeting a wide array of diseases.[1][2][3] Its conformational rigidity and synthetic tractability make it a highly privileged motif. The strategic incorporation of fluorine into such scaffolds has emerged as a powerful tool in medicinal chemistry, often leading to profound improvements in metabolic stability, target affinity, and pharmacokinetic profiles.[4][5][6][7] 5,5-Difluoropiperidine-2-carboxylic acid represents a compelling, yet underexplored, molecular entity at the confluence of these two validated strategies. This guide, therefore, provides a comprehensive, field-proven framework for the systematic biological activity screening of this promising compound, designed to unlock its therapeutic potential.

Molecular Rationale: Why this compound?

The unique structural features of this compound warrant a dedicated and thorough investigation into its biological properties. The gem-difluoro substitution at the 5-position is anticipated to significantly influence the pKa of the piperidine nitrogen, potentially enhancing membrane permeability and altering receptor interactions.[8][9] Furthermore, the carboxylic acid moiety at the 2-position introduces a key functional handle for potential covalent interactions or salt bridge formation with biological targets.[10]

This guide outlines a tiered screening cascade, commencing with broad, high-throughput primary assays and progressing to more focused, mechanism-of-action studies. This approach is designed to maximize the discovery of meaningful biological activity while conserving resources.

A Tiered Approach to Unveiling Biological Function

A logical, stepwise progression is critical to efficiently screen a novel compound. Our proposed workflow is designed to first identify any significant biological activity and then to systematically narrow down the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Lead Optimization & In Vivo Models Broad Phenotypic & Target-Based Assays Broad Phenotypic & Target-Based Assays Dose-Response & Orthogonal Assays Dose-Response & Orthogonal Assays Broad Phenotypic & Target-Based Assays->Dose-Response & Orthogonal Assays Active Hits Selectivity Profiling Selectivity Profiling Dose-Response & Orthogonal Assays->Selectivity Profiling In Vitro ADME In Vitro ADME Selectivity Profiling->In Vitro ADME Validated Hits In Vivo Efficacy Models In Vivo Efficacy Models In Vitro ADME->In Vivo Efficacy Models

Caption: A tiered screening cascade for this compound.

Tier 1: Primary Screening - Casting a Wide Net

The initial phase of screening is designed to identify any promising biological activity across a diverse range of potential therapeutic areas. Given the prevalence of the piperidine scaffold in neurology, oncology, and inflammatory diseases, our primary screen will focus on these key areas.[1][3]

Anticancer Activity

Many piperidine-containing compounds exhibit potent antiproliferative effects.[11] A primary screen against a panel of cancer cell lines is a logical starting point.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

  • Cell Plating: Seed a panel of cancer cell lines (e.g., NCI-60 panel) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with this compound at a single high concentration (e.g., 50 µM) for 48-72 hours.

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

Data Presentation: Hypothetical Primary Anticancer Screen Results

Cell LineTissue of Origin% Growth Inhibition (at 50 µM)
MCF-7Breast Cancer85%
HCT-116Colon Cancer78%
A549Lung Cancer25%
U87-MGGlioblastoma92%
Anti-inflammatory Activity

Piperidine derivatives have been explored for their anti-inflammatory properties.[12] A primary screen to assess the inhibition of key inflammatory mediators is warranted.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

  • Compound Pre-treatment: Pre-treat the cells with this compound (e.g., at 25 µM) for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell supernatant and mix with an equal volume of Griess reagent.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

Neurological Activity

The piperidine moiety is a common feature in drugs targeting the central nervous system. A primary screen focusing on key neurological receptors is a prudent step.

Experimental Protocol: Radioligand Binding Assays

A competitive binding assay against a panel of CNS receptors (e.g., dopamine, serotonin, and sigma receptors) will be performed.[13]

  • Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the target receptor.

  • Binding Reaction: Incubate the membrane preparation with a known radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Data Acquisition: Quantify the radioactivity on the filters using a scintillation counter.

Tier 2: Secondary Screening and Hit Validation

Compounds that demonstrate significant activity in the primary screens will be advanced to secondary screening for validation and further characterization.

Dose-Response Analysis

For any active "hits" from the primary screen, a full dose-response curve will be generated to determine the potency (e.g., IC50 or EC50).

Data Presentation: Hypothetical Dose-Response Data for MCF-7 Cells

Concentration (µM)% Growth Inhibition
0.15%
122%
1048%
5085%
10095%

Calculated IC50: 12.5 µM

Orthogonal Assays

To confirm the initial findings and rule out assay-specific artifacts, orthogonal assays with different biological readouts will be employed. For example, if the primary anticancer screen showed cytotoxicity, a secondary assay could measure apoptosis (e.g., Caspase-Glo 3/7 assay).

Selectivity Profiling

To assess the specificity of the compound, it will be tested against a panel of related targets. For instance, if the compound shows activity against a specific kinase, it will be screened against a panel of other kinases to determine its selectivity profile.

Tier 3: Lead Optimization and In Vivo Models

Promising candidates from secondary screening will be subjected to initial ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and evaluation in relevant animal models.

In Vitro ADME Profiling

A standard panel of in vitro ADME assays will be conducted to assess the drug-like properties of the compound.

  • Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic clearance.

  • Plasma Protein Binding: Equilibrium dialysis to determine the extent of binding to plasma proteins.

  • Permeability: Caco-2 cell monolayer assay to assess intestinal permeability.

In Vivo Efficacy Models

Based on the confirmed in vitro activity, the compound will be evaluated in a relevant animal model. For example, if potent anticancer activity is confirmed, a mouse xenograft model with a sensitive cancer cell line would be appropriate.

Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the comprehensive biological activity screening of this compound. The proposed tiered approach, from broad primary screening to focused in vivo studies, is designed to efficiently identify and validate any therapeutic potential of this novel fluorinated piperidine. The unique structural attributes of this compound, combined with the proven track record of its constituent chemical motifs, make it a compelling candidate for drug discovery efforts.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 9, 2026.
  • ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved January 9, 2026.
  • PubMed. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 9, 2026.
  • Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry. Retrieved January 9, 2026.
  • Chemistry World. (2025, February 10). Putting the F in pharma. Retrieved January 9, 2026.
  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 9, 2026.
  • PubMed Central. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved January 9, 2026.
  • ResearchGate. (n.d.). (PDF)
  • Encyclopedia.pub. (2023, February 9).
  • PubMed. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Retrieved January 9, 2026.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Retrieved January 9, 2026.
  • CymitQuimica. (n.d.). CAS 1255663-89-8: this compound. Retrieved January 9, 2026.
  • PubMed. (n.d.). Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study. Retrieved January 9, 2026.
  • PubMed Central. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved January 9, 2026.
  • PubMed Central. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved January 9, 2026.

Sources

Topic: 5,5-Difluoropiperidine-2-carboxylic Acid as a Proline Analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proline is a unique proteinogenic amino acid whose rigid pyrrolidine ring imparts critical conformational constraints on peptide backbones, influencing protein folding and stability.[1][2] However, the inherent properties of proline can be further refined for therapeutic applications through strategic chemical modification. This guide introduces 5,5-difluoropiperidine-2-carboxylic acid, a non-natural analog of proline, designed to leverage the powerful effects of fluorine in medicinal chemistry. The introduction of a gem-difluoro group onto a six-membered piperidine ring offers a distinct set of steric and electronic properties compared to proline's five-membered ring. These modifications can profoundly influence peptide conformation, enhance metabolic stability, and improve pharmacokinetic profiles.[3][4] This document serves as a technical resource, providing insights into the synthesis, conformational behavior, and practical applications of this novel proline analog in peptide science and drug discovery, from fundamental principles to detailed experimental protocols.

The Strategic Imperative for Advanced Proline Analogs

The Unique Structural Role of Proline

Proline's distinction among the 20 common amino acids lies in its secondary amine, which is incorporated into a five-membered pyrrolidine ring. This cyclic structure has profound implications for peptide and protein architecture:

  • Conformational Rigidity: The ring restricts the possible values of the phi (Φ) dihedral angle of the peptide backbone, reducing the conformational flexibility of the polypeptide chain.

  • Cis-Trans Isomerism: Unlike other peptide bonds, which overwhelmingly favor the trans conformation, the Xaa-Pro peptide bond has a significantly lower energy barrier to adopting the cis conformation.[1] This cis-trans isomerization is a rate-limiting step in protein folding and a critical molecular switch in many biological processes.[1]

  • Structural Disruption: Proline is often considered a "helix breaker" as its cyclic structure and lack of an amide proton disrupt the hydrogen-bonding patterns of α-helices and β-sheets.[1]

Rationale for Fluorination in Proline Analog Design

While proline's natural rigidity is useful, designing next-generation therapeutics often requires more precise control over molecular properties. Fluorine has become a cornerstone of modern medicinal chemistry for its ability to subtly but powerfully tune molecular behavior.[5][6] Introducing fluorine into a proline analog offers several strategic advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Fluorination at or near a metabolically labile site can significantly increase a drug's half-life.[3]

  • Conformational Control: Due to its high electronegativity, fluorine exerts strong stereoelectronic effects, such as hyperconjugation, which can stabilize specific molecular conformations.[7][8] This allows for the design of analogs that "lock" the ring into a preferred pucker, thereby influencing the overall peptide shape.[9][10]

  • Modulation of Physicochemical Properties: Fluorination typically increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[4][11]

  • Bioanalytical Probe: The stable ¹⁹F isotope is 100% abundant and has a high gyromagnetic ratio, making it an exceptional nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[3][10] Peptides containing fluorinated analogs can be studied to gain residue-specific insights into their structure, dynamics, and interactions with biological targets.[5][9]

This compound: A Profile

This compound (5,5-DFP-2-CA) represents a significant structural departure from proline. It expands the five-membered pyrrolidine ring to a six-membered piperidine ring and introduces a gem-difluoro group at the 5-position, distal to the carboxylic acid.

Molecular and Conformational Analysis

The key innovation of 5,5-DFP-2-CA lies in the conformational constraints imposed by the gem-difluoro substitution. In cyclohexane and piperidine systems, substituents can occupy either axial or equatorial positions. Fluorine's electronegativity creates powerful stereoelectronic effects that often favor an axial orientation.[7][12] In the case of 5,5-DFP-2-CA, the two fluorine atoms create a strong local dipole and engage in hyperconjugative interactions with adjacent C-H anti-bonding orbitals, stabilizing a rigid chair conformation.[8][13] This contrasts sharply with the more flexible "envelope" and "twist" puckers of the proline ring.

This conformational locking is the core of its utility. By incorporating this analog, a peptide designer can introduce a rigid, well-defined structural kink, which is less susceptible to the dynamic fluctuations seen with natural proline.

Fig 1. Conformational Preference of Fluorinated Piperidine cluster_proline Proline (Pyrrolidine Ring) cluster_DFP 5,5-DFP-2-CA (Piperidine Ring) Pro_Up Cγ-exo (Up) Pucker Pro_Down Cγ-endo (Down) Pucker Pro_Up->Pro_Down Flexible Interconversion DFP_Chair Rigid Chair Conformation Pro_Down->DFP_Chair Structural Analog (Increased Rigidity) DFP_Locked Conformationally Locked due to Stereoelectronic Effects of gem-difluoro group

Caption: Logical relationship between flexible proline and the conformationally rigid 5,5-DFP-2-CA.

Comparative Physicochemical Properties

The introduction of fluorine and the change in ring size significantly alter the molecule's properties compared to L-proline.

PropertyL-ProlineThis compoundRationale for Difference
Molecular Weight 115.13 g/mol 165.14 g/mol [4]Addition of C, H₂, and F₂ atoms.
LogP (Predicted) ~ -1.6~ -0.5Fluorine substitution significantly increases lipophilicity.[4]
pKa (Carboxylic Acid) ~ 1.99Expected to be slightly lower (~1.8)The electron-withdrawing effect of fluorine atoms can acidify the carboxyl group.
Ring Conformation Cγ-endo / Cγ-exo puckers (flexible)[9]Predominantly a rigid chair conformation[7][12]The six-membered ring and gem-difluoro group restrict flexibility.
Metabolic Stability Susceptible to hydroxylationHigh resistance to oxidative metabolism at the 5-position[3]The C-F bonds are exceptionally strong and block potential sites of metabolism.

Synthesis and Handling

The synthesis of unnatural amino acids like 5,5-DFP-2-CA requires a multi-step approach. For its use in peptide synthesis, it is crucial to prepare the N-protected form, typically with a Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group.

General Synthetic Workflow

A plausible synthetic route can be adapted from established methods for creating fluorinated piperidines.[14] The general workflow involves constructing the core piperidine ring, introducing the gem-difluoro moiety, and then elaborating the functional groups.

Fig 2. General Synthetic Workflow for N-Boc-5,5-DFP-2-CA Start Commercially Available Piperidone Precursor Step1 Step 1: Gem-Difluorination (e.g., DAST or Deoxofluor) Start->Step1 Step2 Step 2: Introduction of Carboxylic Acid Precursor (e.g., Cyanation followed by Hydrolysis) Step1->Step2 Step3 Step 3: N-Protection (e.g., with Boc₂O) Step2->Step3 Step4 Step 4: Purification (Chromatography/Recrystallization) Step3->Step4 Final Final Product: N-Boc-5,5-DFP-2-CA Step4->Final

Caption: A high-level workflow for the synthesis of the protected proline analog.

Protocol: N-Boc Protection of 5,5-DFP-2-CA

This protocol describes the protection of the secondary amine, a critical step before the analog can be used in peptide synthesis. This is a self-validating system; successful protection results in a significant shift in solubility (the product becomes more soluble in organic solvents) and is easily confirmed by NMR and mass spectrometry.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 5,5-DFP-2-CA in a 1:1 mixture of 1,4-dioxane and 1M NaOH(aq). Stir at 0 °C in an ice bath.

  • Addition of Protecting Group: Add 1.1 equivalents of Boc₂O dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Workup - Quenching: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with ethyl acetate.

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-5,5-difluoropiperidine-2-carboxylic acid.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the final, high-purity product.

Analytical Characterization
  • ¹H NMR: The spectrum will show characteristic signals for the piperidine ring protons (typically in the 1.5-4.0 ppm range) and a large singlet for the 9 protons of the Boc group around 1.4 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield (>10 ppm).[15]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected between 160-180 ppm.[16][17] The quaternary carbon of the Boc group will appear around 80 ppm, and the carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling.

  • ¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms. This signal can be used to confirm the presence and purity of the fluorinated compound.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) MS in negative mode will show a prominent peak for [M-H]⁻, confirming the molecular weight of the compound.

Application in Peptide Science

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The true value of 5,5-DFP-2-CA is realized when it is incorporated into a peptide sequence. This is achieved using standard SPPS protocols. Due to the steric hindrance of the six-membered ring, specialized coupling reagents are recommended to ensure efficient amide bond formation.

Fig 3. Workflow for SPPS Incorporation Start Resin-Bound Peptide (Free N-terminus) Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Coupling 3. Coupling Reaction Fmoc_Deprotection->Coupling Activation 2. Activation of Fmoc-5,5-DFP-2-CA (HBTU/HATU + DIPEA) Activation->Coupling Wash 4. Washing Steps (DMF, DCM) Coupling->Wash Cycle_End Continue Peptide Elongation or Cleave from Resin Wash->Cycle_End

Caption: Standard cycle for incorporating the fluorinated analog into a peptide chain via SPPS.

Protocol: Manual SPPS Coupling

Rationale: The choice of coupling reagent is critical. While standard reagents like HBTU are effective, more powerful uronium/guanidinium salts like HATU or COMU are recommended for coupling sterically demanding amino acids to minimize the risk of incomplete reactions or racemization.

Materials:

  • Fmoc-protected peptide bound to a solid support (e.g., Rink Amide resin).

  • Fmoc-5,5-DFP-2-CA (or the Boc-protected equivalent for Boc chemistry).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Deprotection Solution: 20% piperidine in DMF.

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the deprotection solution. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin extensively with DMF (at least 5 times) to remove all traces of piperidine.

  • Coupling Cocktail Preparation: In a separate vial, dissolve 4 equivalents of Fmoc-5,5-DFP-2-CA and 3.9 equivalents of HATU in DMF. Add 8 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated coupling cocktail to the resin. Agitate at room temperature for 2-4 hours. The extended coupling time is a precaution for this sterically hindered residue.

  • Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless) indicates complete coupling. If the test is positive, the coupling step can be repeated.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then Dichloromethane (DCM) to prepare for the next cycle.

Case Study: Impact on Biological Activity

Incorporating 5,5-DFP-2-CA can profoundly impact a peptide's interaction with its biological target.[18][19] Consider a short peptide inhibitor of an enzyme where a specific turn conformation, often induced by proline, is required for binding.

  • Hypothesis: Replacing a critical proline with 5,5-DFP-2-CA will lock the peptide backbone into a more rigid, pre-organized conformation that better fits the enzyme's active site.

  • Expected Outcome: The increased conformational rigidity reduces the entropic penalty of binding, leading to a higher binding affinity (lower Ki or IC₅₀ value).[20] Furthermore, the fluorinated analog enhances resistance to proteolytic enzymes that might normally cleave at or near the proline residue, increasing the peptide's functional half-life.[5][21]

Future Outlook

This compound is more than a simple proline substitute; it is a sophisticated tool for peptide engineering. Its unique conformational properties and the bioanalytical utility of its fluorine atoms open up new avenues for research and development. Future applications will likely focus on:

  • Development of Novel Therapeutics: Designing highly stable and potent peptide drugs for a range of diseases, from metabolic disorders to oncology.[6][22]

  • Advanced Peptidomimetics: Using the rigid scaffold of the 5,5-difluoropiperidine ring as a starting point for more complex, non-peptidic drug candidates.[23]

  • In-depth Biological Studies: Employing ¹⁹F NMR to study peptide-protein interactions in real-time, providing unprecedented insight into the mechanisms of drug action.[3][9]

By providing precise control over peptide structure and stability, 5,5-DFP-2-CA and related analogs will continue to be invaluable assets in the quest to design the next generation of peptide-based therapeutics.

References

  • Tinker, A., et al. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.
  • Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media.
  • Soloshonok, V.A., et al. Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • Hofman, G.-J. The Synthesis of Fluorinated Proline Analogues. University of Southampton ePrints.
  • Hofman, G.-J. The synthesis of fluorinated proline analogues. University of Southampton ePrints.
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. PubMed.
  • O'Leary, D.J., et al. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central.
  • Ponomarev, A., et al. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry.
  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ACS Publications.
  • Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library.
  • Peptides with their potential bioactivities, and the corresponding calculations by BIOPEP. ResearchGate.
  • This compound. PubChem.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate.
  • Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central.
  • The conformational preferences of fluorinated piperidine derivatives.... ResearchGate.
  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University.
  • Biological activity of synthetic peptides. ResearchGate.
  • In Silico and In Vitro Analysis of Multifunctionality of Animal Food-Derived Peptides. National Institutes of Health.
  • 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme.
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. PubMed Central.
  • Garcia, A., et al. Synthesis of rgd containing peptides. Comparative study of their incorporation to the surface of 5-fluoruridine loaded liposomes. PubMed.
  • Analogs of Proline. Anaspec.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. PubMed.
  • Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. RSC Publishing.
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PubMed Central.
  • High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences.
  • Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties. PubMed Central.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
  • Properties, metabolisms, and applications of (L)-proline analogues. PubMed.
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Mewis, R.E., et al. Synthesis and crystal structures of five fluorinated diphenidine derivatives. PubMed Central.
  • (PDF) Recent development in peptide coupling reagents. ResearchGate.
  • Synthesis and crystal structures of five fluorinated diphenidine derivatives. NTU IRep.

Sources

Stability of 5,5-Difluoropiperidine-2-carboxylic Acid in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of 5,5-Difluoropiperidine-2-carboxylic acid in solution. As a critical building block in modern drug discovery, understanding its degradation profile under various stress conditions is paramount for formulation development, shelf-life determination, and regulatory compliance. This document outlines the underlying scientific principles, detailed experimental protocols for forced degradation studies, and advanced analytical methodologies for the accurate quantification of the parent molecule and the identification of potential degradation products. The guide is designed to be a practical resource for researchers, enabling them to conduct robust stability studies and ensure the integrity of drug candidates incorporating this fluorinated scaffold.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and physicochemical properties.[1] The piperidine moiety, a ubiquitous saturated N-heterocycle in pharmaceuticals, is frequently targeted for fluorination to modulate basicity (pKa), improve metabolic stability, and increase binding affinity.[] this compound, in particular, presents a unique scaffold combining the conformational rigidity of the piperidine ring with the electron-withdrawing effects of the gem-difluoro group and the versatile functionality of a carboxylic acid.

The presence of the gem-difluoro group at the 5-position is anticipated to significantly influence the molecule's electronic properties and, consequently, its stability.[3] While the carbon-fluorine bond is one of the strongest in organic chemistry, the potential for degradation under pharmaceutical processing and storage conditions cannot be overlooked.[4][5] Therefore, a thorough understanding of the stability of this compound in solution is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the drug development pipeline. This guide provides a systematic approach to investigating its stability through forced degradation studies, which are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6]

Foundational Principles: Predicting Stability Based on Molecular Structure

The stability of this compound is dictated by the interplay of its constituent functional groups: the secondary amine, the gem-difluoro moiety, and the carboxylic acid.

The Influence of gem-Difluorination

The two fluorine atoms at the 5-position exert a strong electron-withdrawing inductive effect, which is expected to lower the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart. This modulation of basicity can significantly impact the molecule's behavior in different pH environments and its susceptibility to acid- or base-catalyzed degradation.[7] Furthermore, while gem-difluorination can enhance metabolic stability, its effect on chemical stability under various stress conditions needs to be experimentally determined.[1][8]

Potential Degradation Hotspots

Based on the structure, several potential degradation pathways can be hypothesized:

  • Oxidation: The secondary amine of the piperidine ring is a primary target for oxidation, potentially leading to the formation of N-oxides or ring-opened products.[9]

  • Decarboxylation: The carboxylic acid group, particularly if activated, could undergo decarboxylation under thermal stress.[9]

  • Dehydrogenation: The piperidine ring itself could undergo oxidative dehydrogenation, leading to the formation of unsaturated derivatives.[10]

  • Hydrolysis: While the C-F bond is generally robust, extreme pH and temperature conditions could potentially lead to its cleavage, although this is considered less likely under typical pharmaceutical stress conditions.[11][12]

The following diagram illustrates the key structural features influencing the stability of this compound.

Caption: Key structural features of this compound and their potential impact on its stability.

Experimental Design: A Comprehensive Forced Degradation Study

A forced degradation study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[6] The following protocols are designed to provide a robust assessment of the stability of this compound in solution.

General Considerations
  • Concentration: A stock solution of 1 mg/mL is recommended for initial studies.

  • Solvents: The primary solvent should be water. Co-solvents like acetonitrile or methanol may be used if solubility is a concern, but their potential for degradation should be evaluated.

  • Controls: A control sample, protected from the stress condition, should be analyzed at each time point.

Experimental Protocols
Stress ConditionProtocolRationale
Acid Hydrolysis 1. Prepare solutions in 0.1 M HCl and 1 M HCl. 2. Incubate at 40°C and 60°C. 3. Sample at 0, 2, 6, 12, and 24 hours. 4. Neutralize samples before analysis.To assess stability in acidic environments, which can be encountered during formulation or in physiological conditions.
Base Hydrolysis 1. Prepare solutions in 0.1 M NaOH and 1 M NaOH. 2. Incubate at 40°C and 60°C. 3. Sample at 0, 2, 6, 12, and 24 hours. 4. Neutralize samples before analysis.To evaluate stability in alkaline conditions, relevant for certain formulations and manufacturing processes.
Oxidative Degradation 1. Prepare a solution in 3% H₂O₂. 2. Incubate at room temperature. 3. Sample at 0, 2, 6, 12, and 24 hours.To investigate susceptibility to oxidation, a common degradation pathway for amines.[9]
Thermal Degradation 1. Prepare an aqueous solution. 2. Incubate at 60°C and 80°C in a controlled oven. 3. Sample at 0, 24, 48, and 72 hours.To determine the impact of heat on the molecule's stability.
Photostability 1. Expose an aqueous solution to a light source according to ICH Q1B guidelines (e.g., Xenon lamp). 2. Wrap a control sample in aluminum foil. 3. Sample at defined intervals based on the light intensity.To assess the potential for photodegradation, a critical parameter for light-sensitive compounds.[12][13]

The following workflow diagram outlines the forced degradation study process.

Caption: A streamlined workflow for conducting forced degradation studies on this compound.

Analytical Methodologies: Quantifying Stability and Identifying Degradants

A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the primary tool for quantitative analysis.

  • Column: A C18 column is a suitable starting point.

  • Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the polar parent compound from potentially less polar degradation products. The pH of the mobile phase should be optimized to ensure good peak shape.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) is necessary due to the lack of a strong chromophore in the molecule.[14]

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the identification of degradation products.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is recommended due to the basicity of the piperidine nitrogen.[1]

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) should be employed to obtain fragmentation patterns of the parent compound and any new peaks observed in the chromatograms of stressed samples.[1][15] The fragmentation of the piperidine ring often involves α-cleavage and ring fission, providing valuable structural information.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the unequivocal structural elucidation of degradation products.[16]

  • Isolation: Degradation products may need to be isolated, for example, by preparative HPLC, to obtain sufficient quantities for NMR analysis.

  • Techniques: A suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC, will be necessary to piece together the structures of the degradants. ¹⁹F NMR will be particularly useful for tracking any changes involving the fluorine atoms.[12]

Data Interpretation and Reporting

Quantitative Analysis

The percentage of the parent compound remaining at each time point should be calculated and plotted against time to determine the degradation kinetics. A summary table of the degradation under each stress condition should be compiled.

Stress ConditionTime (hours)% Parent RemainingNo. of Degradation Products
0.1 M HCl, 60°C 01000
6
12
24
0.1 M NaOH, 60°C 01000
6
12
24
3% H₂O₂, RT 01000
6
12
24
80°C 01000
24
48
72
Photostability 01000
T1
T2
T3
Degradation Pathway Elucidation

Based on the structures of the identified degradation products, a comprehensive degradation pathway map should be constructed. This map will provide invaluable insights into the chemical liabilities of the molecule.

The following diagram illustrates a hypothetical degradation pathway.

Degradation_Pathway Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) Ring_Opened Ring-Opened Product Parent->Ring_Opened Oxidation (H₂O₂) Dehydrogenated Dehydrogenated Product Parent->Dehydrogenated Oxidative Dehydrogenation

Caption: A hypothetical degradation pathway for this compound under oxidative stress.

Conclusion

A thorough understanding of the stability of this compound in solution is a critical component of its development as a pharmaceutical building block. The experimental and analytical strategies outlined in this guide provide a robust framework for generating comprehensive stability data. By systematically investigating its behavior under various stress conditions, researchers can proactively address potential stability issues, develop stable formulations, and ensure the quality and safety of new drug candidates. The insights gained from these studies will not only satisfy regulatory requirements but also contribute to a deeper understanding of the structure-stability relationships of fluorinated piperidines, ultimately accelerating the drug development process.

References

  • Sarotti, A. M., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 3-14. [Link]
  • Koucký, F., Císařová, I., & Kotek, J. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. RSC Advances, 15(57), 49109-49118. [Link]
  • Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(6), 576-584. [Link]
  • Kalyani, G., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(34), 12739–12749. [Link]
  • Müller, K., & Carreira, E. M. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2136-2144. [Link]
  • Giraudeau, P., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1794. [Link]
  • Taylor, R. J. K. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Liashuk, O. S., et al. (2024). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
  • Tan, W., et al. (2022). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 126(15), 2419–2433. [Link]
  • Pipzine Chemicals. (n.d.). Piperidine-2-Carboxylic Acid. [Link]
  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). [Link]
  • Hypha Discovery. (n.d.).
  • De, S., & D'Souza, F. (2021). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology, 11(18), 6123-6129. [Link]
  • Patel, Y., et al. (2012). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449. [Link]
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1433-1441. [Link]
  • Grygorenko, O. O., et al. (2024). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]
  • Liu, A., & Poulos, T. L. (2016). Carbon–fluorine bond cleavage mediated by metalloenzymes. Dalton Transactions, 45(31), 12434–12445. [Link]
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Key, B. D., et al. (2015). Strategies for the Biodegradation of Polyfluorinated Compounds. Bioengineering, 2(1), 23–40. [Link]
  • Guo, X., et al. (2011). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 12(1), 247–254. [Link]
  • Lin, G., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12347–12357. [Link]
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128. [Link]
  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6147. [Link]
  • Gonzalez-Bobes, F., et al. (2020). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Structure, 1222, 128892. [Link]
  • Bull, J. A., et al. (2019). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Chemical Science, 10(40), 9265-9269. [Link]
  • Kalyani, G., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ACS Figshare. [Link]
  • Grygorenko, O. O., et al. (2025). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry. [Link]
  • Bull, J. A., et al. (2019). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Semantic Scholar. [Link]
  • Bull, J. A., et al. (2019). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. PubMed. [Link]
  • El-Wadany, M. A., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 6(37), 23947–23956. [Link]
  • Wikipedia. (n.d.). Pipecolic acid. [Link]
  • Sciencemadness Discussion Board. (2010). Acid-catalyzed hydrolysis of 1-piperoylpiperidine. [Link]
  • Poupin, P., et al. (1998). Anaerobic degradation of a pyrrolidine and c piperidine coupled with nitrate reduction. Applied and Environmental Microbiology, 64(5), 1584-1588. [Link]
  • Al-Bukhaiti, W. Q., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-14. [Link]
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
  • Sarwar, M., & Ahmad, M. (1992). Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography.
  • Cheméo. (n.d.). Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). [Link]
  • Yenti, R., et al. (2021). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Rasayan Journal of Chemistry, 14(3), 1735-1740. [Link]

Sources

A Technical Guide to 5,5-Difluoropiperidine-2-carboxylic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 5,5-Difluoropiperidine-2-carboxylic acid, a valuable building block in modern pharmaceutical research. We will explore the strategic advantages conferred by the unique 5,5-difluoro substitution pattern on the piperidine scaffold, detail its commercial availability, and provide a robust, field-proven protocol for its incorporation into lead compounds. This document is designed to bridge the gap between theoretical interest and practical application, enabling scientists to leverage this powerful synthetic tool to accelerate the development of next-generation therapeutics.

The Strategic Imperative for Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1][2] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. However, unsubstituted piperidines can be susceptible to metabolic oxidation, particularly at positions alpha to the nitrogen atom, leading to poor pharmacokinetic profiles.

The introduction of fluorine into drug candidates is a well-established strategy to modulate key physicochemical properties.[3] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolism. When incorporated into the piperidine scaffold, fluorine can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity.[3]

The 5,5-difluoro substitution pattern, in particular, offers distinct advantages. The gem-difluoro group acts as a non-reactive, lipophilic mimic of a carbonyl or hydroxyl group, but critically, it is resistant to metabolic oxidation. This "metabolic shield" can dramatically improve the half-life of a drug candidate. Furthermore, the strong C-F bonds do not introduce significant steric bulk, allowing the modified piperidine to retain its desired binding conformation. The carboxylic acid at the 2-position provides a crucial synthetic handle, enabling straightforward amide bond formation to link the fluorinated scaffold to a parent molecule or peptide chain.[4]

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, typically as a racemic mixture or as the single (S)-enantiomer. For many applications, particularly in the synthesis of chiral drugs, the enantiomerically pure form is required. The nitrogen is often protected with a tert-butoxycarbonyl (Boc) group to facilitate controlled coupling reactions.

Below is a summary of representative commercial suppliers and their offerings. Researchers should always request a certificate of analysis (CoA) to verify purity, stereochemistry, and structural integrity before use.

Compound NameCAS NumberEnantiomeric FormRepresentative Supplier(s)Notes
This compound 1255663-89-8RacemicCymitQuimicaAvailable in research quantities (mg scale).[4]
(S)-5,5-Difluoropiperidine-2-carboxylic acid 675605-32-0(S)-enantiomerBLDpharmChiral building block for asymmetric synthesis.[5]
1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid 1255663-95-6RacemicSigma-AldrichN-Boc protected for standard peptide coupling.
Procurement Workflow for Specialized Building Blocks

The process of acquiring a specialized reagent like this compound involves more than a simple purchase. It requires careful planning and verification to ensure the integrity of the research program.

G cluster_0 Phase 1: Scoping & Selection cluster_1 Phase 2: Vetting & Qualification cluster_2 Phase 3: Procurement & Incoming QC A Identify Required Stereochemistry (Racemate vs. Enantiomer) B Search Supplier Databases (e.g., PubChem, eMolecules) A->B C Shortlist 2-3 Potential Suppliers B->C D Request Quotes & Lead Times C->D E Request Certificate of Analysis (CoA) for a Representative Lot D->E F Verify Purity (e.g., >95%) & Characterization Data (NMR, LC-MS) E->F G Issue Purchase Order to Selected Supplier F->G H Receive Compound & Log into Inventory G->H I Perform Incoming QC (Confirm identity and purity in-house if possible) H->I J Release for Synthetic Use I->J

Caption: Logical workflow for sourcing and qualifying specialized chemical reagents.

Experimental Protocol: Amide Bond Formation

The incorporation of this compound into a target molecule is most commonly achieved via amide bond formation. Due to the potential for steric hindrance around the α-carbon, selecting a robust coupling reagent is critical for achieving high yields and minimizing racemization. This protocol describes a general procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[6]

Materials:
  • N-Boc-(S)-5,5-Difluoropiperidine-2-carboxylic acid

  • Target Amine (R-NH₂)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA) for subsequent Boc deprotection (optional)

Step-by-Step Methodology:
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-(S)-5,5-Difluoropiperidine-2-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the target amine (1.1 equivalents), followed by HATU (1.2 equivalents).

    • Causality Note: HATU is chosen for its high reactivity, which is beneficial for coupling potentially hindered amino acids. It converts the carboxylic acid into a highly reactive OAt-ester in situ, which is then readily attacked by the amine.[6]

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (2.5 equivalents) dropwise.

    • Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction and to facilitate the formation of the active ester. Adding it at 0 °C helps to control the initial exotherm and minimize potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting acid is consumed.

    • Self-Validation: Monitoring the reaction ensures it goes to completion, preventing unnecessary purification challenges from unreacted starting materials.

  • Workup: Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amide product.

  • Purification: Purify the crude product using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Deprotection (Optional): If the free piperidine amine is desired, the N-Boc protected product can be dissolved in DCM and treated with an excess of TFA (e.g., 20-30% TFA in DCM) for 1-2 hours at room temperature. The solvent is then removed under reduced pressure to yield the final product, often as a TFA salt.

Experimental Workflow Diagram

G A 1. Dissolve N-Boc-Acid in Anhydrous DMF B 2. Add Target Amine (R-NH₂) & HATU Coupling Reagent A->B C 3. Cool to 0°C, Add DIPEA (Base) B->C D 4. Stir at RT for 4-12h Monitor by LC-MS C->D E 5. Aqueous Workup (Acid/Base Washes) D->E F 6. Dry & Concentrate Organic Layer E->F G 7. Purify via Column Chromatography F->G H 8. N-Boc Protected Product G->H I 9. Optional: TFA/DCM for Boc Deprotection H->I J 10. Final Amide Product I->J

Caption: Step-wise workflow for robust amide coupling of the fluorinated piperidine.

Conclusion

This compound represents a highly valuable and commercially accessible building block for modern drug discovery. The strategic placement of the gem-difluoro group provides a powerful tool for enhancing metabolic stability and fine-tuning physicochemical properties without introducing excessive steric hindrance. By understanding the rationale for its use, navigating the procurement process effectively, and employing robust coupling protocols, research scientists can successfully incorporate this scaffold to address key challenges in pharmacokinetics and lead optimization. The methodologies and resources provided in this guide serve as a foundational starting point for unlocking the full potential of this versatile fluorinated building block.

References

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 63-69. [Link]
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207. [Link]
  • Vitku, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

Sources

An In-Depth Technical Guide to 5,5-Difluoropiperidine-2-carboxylic Acid (CAS No. 1255663-89-8) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it an attractive building block for drug design. The strategic incorporation of fluorine atoms onto this scaffold has emerged as a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 5,5-difluoropiperidine-2-carboxylic acid (CAS No. 1255663-89-8), a valuable building block for the synthesis of novel therapeutics. The gem-difluoro substitution at the 5-position offers distinct advantages, including enhanced metabolic stability, altered lipophilicity, and modulated basicity of the piperidine nitrogen, all of which are critical parameters in the optimization of drug candidates.[2][3]

Physicochemical Properties: A Quantitative Analysis

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery workflows. The introduction of the gem-difluoro group significantly influences these parameters compared to its non-fluorinated analog.

PropertyValueSource
CAS Number 1255663-89-8N/A
Molecular Formula C₆H₉F₂NO₂[2]
Molecular Weight 165.14 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97%[2]
Synonyms 5,5-Difluoro-2-piperidinecarboxylic acid[2]

The Impact of Fluorine on Lipophilicity and Basicity

The lipophilicity of a drug candidate, often expressed as logP or logD, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. While monofluorination can have a variable effect, gem-difluorination generally increases lipophilicity.[5] However, the overall lipophilicity of this compound will be a balance between the hydrophobic contribution of the difluoromethyl group and the hydrophilic nature of the carboxylic acid and the piperidine nitrogen.

Furthermore, the electron-withdrawing nature of the fluorine atoms significantly reduces the basicity (pKa) of the piperidine nitrogen.[3][4] This modulation of pKa can be highly advantageous in drug design, as it can reduce off-target interactions, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.

Spectroscopic and Analytical Data

Detailed analytical data is crucial for the unambiguous identification and quality control of this compound. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral features can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton spectrum is expected to show complex multiplets for the piperidine ring protons. The proton at the 2-position (adjacent to the carboxylic acid) would likely appear as a downfield multiplet.

  • ¹³C NMR: The carbon spectrum would feature a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.

  • ¹⁹F NMR: The fluorine spectrum would be the most informative, likely showing a complex multiplet pattern due to geminal and vicinal couplings with protons on the piperidine ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching band would be observed around 1700-1730 cm⁻¹. C-F stretching vibrations are expected in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 165. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, the synthesis of fluorinated piperidines is an active area of research. General approaches often involve the fluorination of a suitable piperidine precursor or the construction of the fluorinated ring system from acyclic starting materials.

The chemical reactivity of this compound is dictated by its two primary functional groups. The carboxylic acid can undergo standard transformations such as esterification and amidation, allowing for its incorporation into larger molecular frameworks. The secondary amine of the piperidine ring is also available for a variety of chemical modifications, including N-alkylation and N-acylation.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties conferred by the gem-difluoro group make this compound a highly valuable building block in drug discovery. Its application can be envisioned in several therapeutic areas where piperidine-containing molecules have shown efficacy.

Workflow for Incorporating this compound in a Drug Discovery Program:

drug_discovery_workflow cluster_0 Scaffold Selection & Synthesis cluster_1 Screening & Optimization cluster_2 Candidate Selection a Identify Target & Lead Scaffold b Incorporate 1255663-89-8 via Amide Coupling or other reactions a->b c In Vitro Biological Screening b->c d Structure-Activity Relationship (SAR) Studies c->d e ADME & Toxicology Profiling d->e f Lead Optimization e->f g Preclinical Candidate Selection f->g

Caption: A generalized workflow for utilizing this compound in a drug discovery program.

The introduction of this fluorinated building block can lead to:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 5-position of the piperidine ring less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3]

  • Improved Pharmacokinetic Profile: Modulation of lipophilicity and pKa can lead to optimized absorption, distribution, and clearance properties of the final drug candidate.[2]

  • Increased Binding Affinity and Selectivity: The conformational constraints and altered electronic properties imposed by the fluorine atoms can lead to more specific and potent interactions with the biological target.[6]

While specific examples of the successful application of this compound in clinical candidates are not yet prominent in the literature, the broader class of fluorinated piperidines has demonstrated significant potential in various therapeutic areas, including CNS disorders, oncology, and infectious diseases.

Commercial Suppliers

This compound is available from several commercial suppliers, typically at purities of 97% or higher. It is important for researchers to obtain a certificate of analysis from the supplier to confirm the identity and purity of the material before use.

A partial list of suppliers includes:

  • CymitQuimica[2]

  • Indagoo[2]

  • BLD Pharm

  • EnamineSTORE

  • AChemBlock

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemists and drug development professionals. The strategic incorporation of the gem-difluoro moiety offers a powerful strategy to fine-tune the physicochemical and pharmacokinetic properties of piperidine-based drug candidates. As the demand for more effective and safer therapeutics continues to grow, the use of such strategically fluorinated scaffolds is expected to play an increasingly important role in the future of drug discovery. Further research into the specific biological applications and the development of efficient and scalable synthetic routes for this compound will undoubtedly unlock its full potential in the creation of next-generation medicines.

References

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Request PDF - ResearchGate.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH.
  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds - ResearchGate.
  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. … - ResearchGate.
  • This compound | C6H9F2NO2 | CID 21319408 - PubChem.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central.

Sources

Methodological & Application

Application Note & Protocol: A Robust Strategy for the Enantioselective Synthesis of 5,5-Difluoropiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the enantioselective synthesis of 5,5-Difluoropiperidine-2-carboxylic acid, a chiral fluorinated building block of significant interest in medicinal chemistry and drug development. The strategic incorporation of a gem-difluoro group into the piperidine scaffold can profoundly influence the conformational preferences, metabolic stability, and binding affinity of resulting drug candidates.[1][2] Given the stereospecific nature of pharmacological targets, access to enantiomerically pure forms of this scaffold is critical.[3] This guide details a robust and highly adaptable synthetic strategy centered on the asymmetric hydrogenation of a functionalized pyridine precursor, a method renowned for its efficiency and high stereocontrol in generating chiral piperidines.[4][5] We provide detailed, step-by-step protocols, mechanistic insights, and troubleshooting advice intended for researchers, chemists, and drug development professionals.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products.[5] Its strategic modification with fluorine atoms has become a cornerstone of modern drug design. The introduction of a C5-gem-difluoro moiety, as in this compound, offers several key advantages:

  • Metabolic Stability : The high strength of the C-F bond blocks potential sites of oxidative metabolism, often increasing the half-life of a drug.

  • Modulation of pKa : The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, altering its ionization state at physiological pH and thereby affecting cell permeability and target engagement.

  • Conformational Control : The presence of the difluoro group can influence the puckering of the piperidine ring, locking it into a preferred conformation for optimal binding to a biological target.[2]

  • Enhanced Binding Interactions : Fluorine can participate in unique, non-covalent interactions such as hydrogen bonds and dipole-dipole interactions within a protein binding pocket.

The carboxylic acid at the C2 position provides a crucial handle for further synthetic elaboration, such as amide bond formation in peptide synthesis or serving as a bioisostere for other functional groups.[1][6][7] This combination of features makes enantiopure this compound a highly valuable scaffold for constructing novel therapeutics.

Overview of the Synthetic Strategy

The proposed synthesis is a three-stage process designed for efficiency and stereochemical control. It begins with the preparation of a suitable prochiral precursor, followed by the key asymmetric hydrogenation step to install the stereocenter, and concludes with the removal of protecting groups to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Key Enantioselective Step cluster_2 Stage 3: Final Product Formation P Synthesis of Prochiral 5,5-Difluoro-2-pyridinecarboxylate H Asymmetric Hydrogenation (Installation of Chirality) P->H D Deprotection of N-Boc and Ester Groups H->D

Figure 1: Overall workflow for the enantioselective synthesis.

Experimental Protocols

Part 1: Synthesis of the Precursor (Illustrative Route)

The key precursor is an N-protected ester of 5,5-difluoropyridine-2-carboxylic acid. While various routes exist, a common approach involves the construction of the substituted pyridine ring followed by protection and esterification. For this guide, we will assume the availability of the immediate precursor for the key hydrogenation step: Methyl 1-(tert-butoxycarbonyl)-5,5-difluoro-1,6-dihydropyridine-2-carboxylate . The N-Boc group is crucial for activating the pyridine ring towards hydrogenation and preventing catalyst poisoning.[8]

Part 2: Protocol for Enantioselective Hydrogenation

This core protocol details the conversion of the prochiral dihydropyridine precursor into the chiral N-Boc protected 5,5-difluoropiperidine ester. The choice of a chiral catalyst is paramount for achieving high enantioselectivity. Rhodium and Iridium complexes paired with chiral phosphine ligands are highly effective for this class of transformation.[5][9]

Materials and Reagents:

  • Methyl 1-(tert-butoxycarbonyl)-5,5-difluoro-1,6-dihydropyridine-2-carboxylate (Substrate)

  • [Rh(COD)2]BF4 (Rhodium catalyst precursor)

  • (R)-MeO-BIPHEP or a suitable chiral phosphine ligand

  • Methanol (HPLC grade, degassed)

  • High-pressure autoclave with a glass insert and magnetic stirring

  • Schlenk line and argon or nitrogen gas supply

  • Standard glassware for solution preparation

Step-by-Step Methodology:

  • Catalyst Preparation (In-situ) :

    • Inside a glovebox or under a strict inert atmosphere, add [Rh(COD)2]BF4 (0.01 equiv) and the chiral ligand (e.g., (R)-MeO-BIPHEP, 0.011 equiv) to a Schlenk flask.

    • Add degassed methanol to dissolve the components, creating a catalyst solution (typically orange-red).

    • Stir the solution for 30 minutes at room temperature to allow for ligand exchange and formation of the active catalyst. Causality: Pre-forming the catalyst ensures a homogeneous and active catalytic species is present at the start of the reaction, leading to more reproducible results.

  • Reaction Setup :

    • In a separate flask, dissolve the dihydropyridine substrate (1.0 equiv) in degassed methanol.

    • Transfer the substrate solution into the glass insert of the high-pressure autoclave.

    • Using a cannula or gas-tight syringe, transfer the prepared catalyst solution to the autoclave insert containing the substrate.

    • Seal the autoclave securely. Causality: Maintaining an inert atmosphere is critical to prevent oxidation and deactivation of the rhodium catalyst.

  • Hydrogenation Reaction :

    • Purge the autoclave system by pressurizing with argon or nitrogen (e.g., to 100 psi) and then venting, repeating this cycle 3-5 times to remove all oxygen.

    • Finally, purge the system with hydrogen gas (H2) in a similar manner.

    • Pressurize the autoclave to the desired pressure (e.g., 600-900 psi of H2).[10]

    • Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-40 °C).

    • Maintain the reaction for 12-24 hours, monitoring the pressure to ensure there are no leaks.

  • Workup and Purification :

    • After the reaction period, cool the autoclave to room temperature.

    • Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Purge the system with argon or nitrogen before opening.

    • Remove the reaction mixture and concentrate it under reduced pressure to yield the crude product.

    • Purify the residue using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure N-Boc protected piperidine ester.

  • Analysis of Enantiomeric Excess (e.e.) :

    • The enantiomeric excess of the purified product must be determined using Chiral High-Performance Liquid Chromatography (HPLC).

    • Dissolve a small sample of the product in the mobile phase and inject it onto a suitable chiral column (e.g., Chiralpak AD-H, OD-H).

    • The separation of enantiomers will result in two distinct peaks. The e.e. is calculated from the relative peak areas: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Part 3: Final Deprotection

This two-step process removes the protecting groups to furnish the final target molecule.

Step 3A: Saponification of the Ester

  • Dissolve the purified piperidine ester from Part 2 in a mixture of THF/water.

  • Add Lithium Hydroxide (LiOH, ~2-3 equiv) and stir at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Acidify the mixture carefully with 1N HCl to pH ~3-4 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the N-Boc protected carboxylic acid.

Step 3B: Removal of the N-Boc Group

  • Dissolve the N-Boc acid from Step 3A in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA, ~5-10 equiv) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting product is often the TFA salt of this compound, which can be used directly or further purified by recrystallization or ion-exchange chromatography.

Data Presentation and Expected Outcomes

The success of the asymmetric hydrogenation is highly dependent on the choice of ligand and reaction conditions. The following table summarizes typical results for related asymmetric hydrogenations of N-heterocycles, providing a benchmark for expected performance.

Catalyst PrecursorChiral LigandSubstrate TypePressure (psi)Yield (%)e.e. (%)Reference Analogue
[Rh(COD)2]BF4(R)-MeO-BIPHEPN-Boc Tetrahydropyridine750>9598[9]
[Ir(COD)Cl]2(R,R)-f-spiroPhosSubstituted Pyridine9009296[5]
RuCl2n(S)-BINAPFluorinated Pyridine70085>99[4]
[Rh(COD)Cl]2(S,S)-Et-DuPhos-RhN-Acyl Dehydroamino Acid Ester60>9995General Knowledge

Mechanistic Insight & Visualization

The catalytic cycle for rhodium-catalyzed asymmetric hydrogenation is a well-established process that elegantly transfers chirality from the ligand to the substrate.

G A [Rh(L)]+ Active Catalyst B Oxidative Addition [H2Rh(L)]+ A->B H₂ C Substrate Coordination Pyridine binds to Rh center B->C Substrate D Hydride Insertion (1) First H- transfer to C6 C->D Diastereoselective Step E Hydride Insertion (2) Second H- transfer to C2 D->E F Reductive Elimination Chiral Piperidine Product Released E->F F->A Cycle Regenerates

Figure 2: Simplified catalytic cycle for asymmetric hydrogenation. The chiral ligand (L*) creates a chiral environment around the rhodium center, forcing the substrate to coordinate in a specific orientation. This directs the sequential addition of two hydrogen atoms across the double bonds from a single face, leading to the formation of one enantiomer in excess.

Troubleshooting and Field Insights

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Catalyst deactivation (O₂ contamination).2. Incomplete reaction.3. Formation of defluorinated byproducts.1. Ensure rigorous inert atmosphere techniques.2. Increase reaction time, temperature, or catalyst loading.3. Screen different catalysts (e.g., Ru-based catalysts may be less prone to defluorination).[4]
Low Enantioselectivity (e.e.) 1. Sub-optimal chiral ligand.2. Incorrect solvent or temperature.3. Racemization of product.1. Screen a library of chiral ligands (e.g., BINAP, Josiphos, DuPhos families).2. Test different solvents (MeOH, EtOH, DCM) and run at lower temperatures.3. This is unlikely under these conditions but check workup pH.
Poor Reproducibility 1. Inconsistent catalyst activity.2. Variable quality of reagents or solvents.3. Minor variations in reaction setup (e.g., O₂ leak).1. Use the in-situ catalyst preparation method consistently.2. Use freshly distilled/degassed solvents and high-purity reagents.3. Double-check all seals and purge cycles on the autoclave.

Conclusion

The enantioselective synthesis of this compound via asymmetric hydrogenation represents a powerful and reliable method for accessing this high-value chemical building block. The protocols and insights provided herein offer a solid foundation for researchers to successfully implement this strategy. Careful selection of the chiral catalyst and rigorous control over reaction parameters are key to achieving high yields and excellent enantioselectivity. The availability of this and similar fluorinated scaffolds is essential for advancing the discovery of next-generation therapeutics.

References

  • He, Y., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
  • Forzato, C., et al. (2011). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed.
  • O'Hagan, D. (2000). Asymmetric routes to substituted piperidines. Chemical Communications.
  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry.
  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry.

Sources

Application Notes and Protocols for the Incorporation of 5,5-Difluoropiperidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Space of Peptides

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and introduce novel functionalities.[1][2] 5,5-Difluoropiperidine-2-carboxylic acid, a cyclic amino acid analog, presents a unique scaffold for peptide design. The gem-difluoro substitution on the piperidine ring can induce significant conformational constraints and increase the lipophilicity of the resulting peptide.[3] This modification can lead to peptides with improved cell permeability and metabolic stability, making it a valuable building block for drug discovery and development.

This guide provides a comprehensive protocol for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). We will cover the preparation of the necessary protected amino acid, detailed coupling and deprotection procedures for both Boc and Fmoc strategies, and troubleshooting advice for this sterically hindered amino acid.

Chemical Properties and Handling

This compound is a non-proteinogenic amino acid with the following structure:

Molecular Formula: C₆H₉F₂NO₂ Molecular Weight: 165.14 g/mol [3]

The presence of the two fluorine atoms at the 5-position significantly influences its chemical properties, including increased lipophilicity and potential alterations in the pKa of the carboxylic acid and the secondary amine.[3] It is commercially available as a free amino acid and as an N-Boc protected derivative (1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid).[4][5]

Strategic Planning for SPPS Incorporation

The successful incorporation of this compound into a peptide sequence via SPPS requires careful consideration of the synthetic strategy. The choice between the two most common SPPS methodologies, Boc/Bzl and Fmoc/tBu, will dictate the required protecting group for the α-amino group of the piperidine scaffold.

Boc-SPPS Strategy

The availability of commercial N-Boc-5,5-difluoropiperidine-2-carboxylic acid makes the Boc-SPPS strategy a straightforward approach. This method involves the use of a strong acid, typically trifluoroacetic acid (TFA), for the repetitive removal of the N-terminal Boc group.

Fmoc-SPPS Strategy

The Fmoc/tBu strategy is the most widely used method in modern SPPS due to its milder deprotection conditions (typically a secondary amine base like piperidine).[2][6][7][] As of the writing of this guide, N-Fmoc-5,5-difluoropiperidine-2-carboxylic acid is not readily commercially available. Therefore, a preliminary synthesis of the Fmoc-protected amino acid is required.

Protocol 1: Synthesis of Fmoc-5,5-Difluoropiperidine-2-carboxylic acid

This protocol outlines the N-terminal protection of this compound using Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester).

Materials:
  • This compound

  • Fmoc-OSu (1.1 equivalents)

  • Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Acetone

  • Water (deionized)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:
  • Dissolution: Dissolve this compound in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.1 equivalents) in acetone dropwise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Fmoc-5,5-Difluoropiperidine-2-carboxylic acid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with 0.1% acetic acid) to obtain the pure product.

Protocol 2: Incorporation into Peptide Sequence via SPPS

The following protocols detail the incorporation of the protected this compound into a growing peptide chain on a solid support. Due to the sterically hindered nature of this cyclic amino acid, optimized coupling conditions are crucial for achieving high coupling efficiency.

Recommended Coupling Reagents and Conditions

Standard coupling reagents like DCC/HOBt may result in low yields.[9] More potent activating reagents are highly recommended.

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU Aminium SaltForms highly reactive OAt-active esters, leading to faster and more efficient couplings.[1][10][11][12]
HCTU Aminium SaltSimilar to HATU, forms a highly reactive 6-Cl-OBt ester, promoting rapid amide bond formation.[4][10][13]
PyBOP Phosphonium SaltForms OBt-active esters and is known for its ability to suppress racemization.[3][14]

General Recommendation: For the incorporation of this compound, a double coupling strategy with HATU or HCTU is recommended to ensure maximum incorporation efficiency. Extending the coupling time and utilizing microwave-assisted peptide synthesis (MAPS) can also be beneficial.[1]

Workflow for SPPS Incorporation

The following diagram illustrates the general workflow for incorporating a protected amino acid in SPPS.

SPPS_Workflow Start Resin with N-terminally deprotected peptide chain Preactivation Pre-activate protected This compound (e.g., with HATU/DIPEA in DMF) Start->Preactivation Coupling1 First Coupling (Add pre-activated amino acid to resin) Preactivation->Coupling1 Wash1 Wash Resin (e.g., with DMF) Coupling1->Wash1 Coupling2 Second Coupling (Optional, Recommended) (Repeat Pre-activation and Coupling steps) Wash1->Coupling2 Wash2 Wash Resin (e.g., with DMF) Coupling2->Wash2 Capping Capping (Optional) (e.g., with Acetic Anhydride) Wash2->Capping Deprotection N-terminal Deprotection (Piperidine for Fmoc, TFA for Boc) Capping->Deprotection Wash3 Wash Resin (e.g., with DMF) Deprotection->Wash3 NextCycle Proceed to next coupling cycle or final cleavage Wash3->NextCycle

Sources

5,5-Difluoropiperidine-2-carboxylic acid in peptidomimetic design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5,5-Difluoropiperidine-2-carboxylic Acid in Peptidomimetic Design

Abstract

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, provide a strategic avenue to overcome these limitations. The incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design. This guide focuses on this compound, a unique proline analog, detailing its application in creating structurally constrained peptides with enhanced therapeutic properties. We provide an in-depth analysis of its conformational effects, its role in promoting proteolytic resistance, and detailed protocols for its synthesis, incorporation, and characterization.

The Rationale for Fluorination in Peptidomimetic Design

The clinical potential of native peptides is often unrealized due to rapid degradation by endogenous proteases and an inability to maintain a specific, bioactive conformation in solution.[1][2] The field of peptidomimetics seeks to address these challenges by introducing structural modifications that enhance stability and pre-organize the peptide into its active shape.[2][3]

The introduction of fluorine into amino acid scaffolds is a powerful strategy in medicinal chemistry.[4][5][6] Owing to its small size and high electronegativity, fluorine can profoundly alter the physicochemical properties of a molecule without introducing significant steric bulk.[6][7] Key effects of fluorination in peptide design include:

  • Conformational Control: The strong electron-withdrawing nature of fluorine can enforce specific puckering in cyclic amino acids and bias the cis/trans isomerization of preceding amide bonds, thereby directing the peptide backbone into well-defined secondary structures.[8][9][10]

  • Enhanced Stability: Fluorination can increase the thermal stability of peptides and proteins, often due to entropic effects related to increased hydrophobicity.[11] More importantly, the C-F bond is exceptionally strong, and its presence can sterically and electronically shield adjacent peptide bonds from enzymatic cleavage.[1][11]

  • Modulated Bioavailability: The substitution of hydrogen with fluorine increases lipophilicity, which can influence a peptide's ability to cross cellular membranes.[4]

  • Unique Biophysical Probe: The 19F nucleus provides a sensitive and background-free NMR probe for studying peptide conformation, dynamics, and interactions with biological targets.[8][11][12]

While 4-fluoroprolines have been extensively studied, gem-difluorination offers distinct advantages. The CF2 group acts as a non-polar hydrogen bond acceptor isostere for a carbonyl group, while significantly increasing local hydrophobicity and metabolic stability.[13][14] this compound, a six-membered ring analog of proline, leverages these properties to serve as a potent tool for peptidomimetic design.[15]

Unique Properties of this compound

This compound (DFP) is a synthetic amino acid that can be viewed as a structural analog of proline or pipecolic acid.[15][16] Its true value lies in the conformational constraints imposed by the gem-difluoro group at the 5-position.

Conformational Rigidity and Structural Pre-organization

Unlike the flexible five-membered ring of proline, the six-membered piperidine ring of DFP is more conformationally restricted. The introduction of the bulky, electronegative fluorine atoms at the C5 position further limits ring flexibility. This rigidity helps to "pre-organize" the peptide backbone, reducing the entropic penalty upon binding to a biological target. This constrained nature makes DFP an excellent building block for inducing specific secondary structures, particularly β-turns.[2][17] β-turns are critical elements in protein folding and molecular recognition, and stabilizing them is a common goal in peptidomimetic design.[18][19]

G cluster_0 Influence of DFP on Peptide Structure DFP 5,5-Difluoropiperidine- 2-carboxylic Acid (DFP) Constraint Imposes Ring Puckering & Backbone Rigidity DFP->Constraint Turn Induces Stable β-Turn Formation Constraint->Turn Pre-organizes backbone Stability Enhances Proteolytic Stability Constraint->Stability Steric/electronic shielding Bioactivity Optimized Receptor Binding & Potency Turn->Bioactivity Stability->Bioactivity SPPS_Workflow start Start: Swell Resin (e.g., Rink Amide in DMF) deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 2. Couple Amino Acid (AA/HBTU/HOBt/DIPEA in DMF) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat Steps 1-2 for each amino acid wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Sequence Complete cleave 3. Cleave & Deprotect (TFA/TIS/H₂O Cocktail) final_deprotect->cleave precipitate Precipitate & Wash (Cold Diethyl Ether) cleave->precipitate purify Purify Peptide (RP-HPLC) precipitate->purify end End: Lyophilized Peptide purify->end

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and shake for 5 minutes. Drain and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly (5 times with DMF, 3 times with DCM, 3 times with DMF).

  • DFP Coupling: a. In a separate vial, dissolve 3 equivalents (eq) of Fmoc-DFP-OH, 2.9 eq of HBTU, and 3 eq of HOBt in DMF. b. Add 6 eq of DIPEA to the vial. The solution should turn yellow. c. Immediately add the activation mixture to the resin. d. Shake at room temperature for 2-4 hours. Causality Note: The extended coupling time is recommended due to the potential for slower reaction kinetics with this sterically hindered, non-natural amino acid.

  • Post-Coupling Wash: Wash the resin as in Step 3.

  • Confirmation: Perform a Kaiser test to ensure the coupling reaction has gone to completion (the beads should remain colorless). If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for the remaining amino acids in your sequence.

  • Final Cleavage and Deprotection: After the final Fmoc deprotection and washing, dry the resin. Add the cleavage cocktail and incubate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture into a centrifuge tube of cold diethyl ether. A white precipitate should form. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Purification and Analysis: Dry the crude peptide pellet. Dissolve it in a water/acetonitrile mixture and purify using reverse-phase HPLC. Confirm the mass via LC-MS.

Protocol 3.2: Conformational Analysis by NMR Spectroscopy

Rationale: NMR is the most powerful technique for determining the solution-state conformation of peptides. [20]2D NOESY/ROESY experiments provide through-space proton-proton distance constraints, which are essential for defining secondary structures like β-turns. [19][20]13C chemical shifts are also sensitive to local secondary structure. [21][22] Materials:

  • Lyophilized, purified peptide

  • NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffered saline, pH 7.0)

  • High-field NMR spectrometer (≥ 600 MHz)

Methodology:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 1-2 mM.

  • 1D 1H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion. Well-dispersed amide proton signals are indicative of a structured peptide.

  • 2D TOCSY: Acquire a 2D TOCSY spectrum to assign protons within each amino acid spin system.

  • 2D NOESY/ROESY: Acquire a 2D NOESY (for smaller peptides) or ROESY (to avoid spin diffusion in larger peptides) spectrum with a mixing time of 150-300 ms.

  • Structure Calculation: a. Identify Key NOEs: Look for medium-range Nuclear Overhauser Effects (NOEs) that are characteristic of a β-turn. For a type II turn involving DFP at position i+1 and another residue at i+2, a key indicator is a strong NOE between the amide proton of residue i+3 and the α-proton of residue i+2. b. 13C Chemical Shifts: Acquire 1H-13C HSQC spectra. Compare the observed Cα and Cβ chemical shifts to random coil values. Deviations can confirm the presence of non-random structure. c. Modeling: Use the identified NOE distance restraints to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Protocol 3.3: Proteolytic Stability Assay

Rationale: This assay directly measures the enhanced stability of the DFP-containing peptide compared to its non-fluorinated counterpart by quantifying the rate of degradation by a chosen protease. [23]HPLC is used to separate the intact peptide from its degradation fragments. [24] Materials:

  • DFP-containing peptide and a non-fluorinated control peptide

  • Protease solution (e.g., Trypsin, Chymotrypsin, or Proteinase K in appropriate buffer)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid)

  • HPLC system with a C18 column

Caption: Workflow for assessing the proteolytic stability of a modified peptide.

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the DFP-peptide and the control peptide (e.g., 1 mg/mL in reaction buffer). Prepare the protease solution (e.g., 0.1 mg/mL).

  • Reaction Initiation: In separate tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 50:1 substrate-to-enzyme ratio by weight). Immediately take a T=0 timepoint by removing an aliquot and mixing it with the quenching solution.

  • Incubation: Incubate the reaction tubes at 37°C.

  • Timepoints: At designated timepoints (e.g., 30 min, 1h, 2h, 4h, 8h, 24h), remove an aliquot from each reaction and quench it as in Step 2.

  • HPLC Analysis: Analyze all quenched samples by reverse-phase HPLC. Use a gradient method that effectively separates the intact peptide from any degradation products.

  • Data Analysis: a. Integrate the peak area of the intact peptide at each timepoint. b. Normalize the data by expressing the peak area at each timepoint as a percentage of the peak area at T=0. c. Plot the percentage of intact peptide versus time for both the DFP-peptide and the control peptide to visualize the stability enhancement. Calculate the half-life (t1/2) for each peptide.

Case Study: Comparative Data

To illustrate the potential benefits of DFP incorporation, the following table presents hypothetical data for a model bioactive peptide and its DFP-modified analog.

PropertyNative Peptide (Model-Nat)DFP-Modified Peptide (Model-DFP)Rationale for Change
Sequence Ac-Arg-Gly-Pro -Phe-NH₂Ac-Arg-Gly-DFP -Phe-NH₂Proline replaced by DFP to induce a stable turn.
Receptor Binding (Ki) 50 nM15 nMDFP pre-organizes the peptide into its bioactive conformation, reducing the entropic cost of binding.
Half-life in human serum 15 minutes> 8 hoursThe DFP residue sterically and electronically shields the adjacent peptide bonds from protease cleavage. [1][11]
β-turn population (NMR) ~25%> 85%The rigid DFP ring strongly favors and stabilizes a β-turn structure. [8][9]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for modern peptidomimetic design. Its ability to impart significant conformational rigidity and enhance proteolytic stability makes it an invaluable tool for converting biologically active peptides into viable drug candidates. [2][15]The protocols detailed herein provide a robust framework for researchers to incorporate this unique amino acid and characterize its effects. Future applications will likely expand into the development of more complex bicyclic peptides and novel therapeutic agents targeting protein-protein interactions, where precise structural control is paramount. [25][26]

References

  • Bunnage, M. E., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]
  • Jäger, C., et al. (2023). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. Beilstein Talks. [Link]
  • Lin, I. A., & Zondlo, N. J. (2014). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
  • Costantini, S., et al. (2020). The conformational dependence of the proline ring on the fluorination at position 4.
  • Holmgren, R. A., et al. (2014). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central. [Link]
  • Deroover, G. (2016). Effects of fluorination on the conformation of proline: an NMR study. Ghent University Library. [Link]
  • Martin, A. D., et al. (2019).
  • Marsh Lab. (n.d.).
  • Mykhailiuk, P. K. (2021). Marketed and experimental drug molecules containing gem-difluorocycloalkyl groups.
  • Schmidt, N. W., et al. (2015). Stability of C1-15 and F2,5,12W modified peptides to proteases measured by HPLC.
  • Li, H., et al. (2011). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]
  • Mykhailiuk, P. K. (2021). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
  • Simon, M., et al. (2022).
  • Simon, M., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications.
  • Chaume, G., et al. (2009). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Royal Society of Chemistry. [Link]
  • Lee, E., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids.
  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]
  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery. [Link]
  • Galas, J., et al. (2021).
  • Bán, E., et al. (2021).
  • Caesar, S., et al. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]
  • Di Domizio, J., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]
  • Alam, M. K., et al. (2020). A grafted peptidomimetic for EGFR heterodimerization inhibition: implications in NSCLC models. PubMed Central. [Link]
  • Akutsu, H., et al. (2019).
  • Galas, J., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Nowick, J. S., et al. (2013). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. PubMed Central. [Link]
  • Cordomi, A. (2008). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]
  • Chen, Z., et al. (2019). Peptide NMR spectra comparison among peptides 57–59 that are shortened representatives of the best FTDR-stapled Axin peptide analogues.
  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. PubMed Central. [Link]
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • Tovar, C., et al. (2024). Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. Queen's University Belfast Research Portal. [Link]
  • Al-Gharabli, S., et al. (2017). Solution phase synthesis and crystallization of beta-turn peptidomimetic cyclic salts.
  • Drug Design Org. (n.d.). Peptidomimetics. Drug Design Org. [Link]
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
  • ACS. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025. [Link]
  • Nowick, J. S., & Brower, J. O. (2003). A new turn structure for the formation of beta-hairpins in peptides. PubMed. [Link]
  • Foley, D. J., et al. (2015). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks.

Sources

Application and Protocol Guide: Harnessing 5,5-Difluoropiperidine-2-carboxylic Acid for Peptide Conformational Constraint

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Structural Rigidity in Peptide Drug Design

The therapeutic potential of peptides is immense, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity.[1][2] Constraining the peptide backbone into a bioactive conformation is a paramount strategy in modern drug discovery to overcome these limitations.[3][4] The incorporation of non-proteinogenic amino acids is a powerful approach to achieve this.[5] Among these, fluorinated amino acids have emerged as invaluable tools.[6] The unique stereoelectronic properties of fluorine can profoundly influence molecular conformation, enhance metabolic stability, and improve binding affinity.[6][7]

This guide details the application of a novel building block, 5,5-Difluoropiperidine-2-carboxylic acid , for the conformational constraint of peptides. The gem-difluoro substitution on the piperidine ring introduces significant conformational biases, offering a new tool for medicinal chemists to sculpt peptide architecture with precision.[8][9]

Physicochemical Properties and Mechanistic Insights

This compound is a cyclic amino acid analog. The introduction of the gem-difluoro group at the 5-position of the piperidine ring has profound effects on its physicochemical properties and its influence on peptide conformation.

PropertyDescriptionReference
Molecular Formula C6H9F2NO2[10][11]
Molecular Weight 165.14 g/mol [11][12]
Lipophilicity Increased compared to its non-fluorinated counterpart.[12]
Metabolic Stability The C-F bond is highly stable, potentially enhancing resistance to enzymatic degradation.[6]

The primary mechanism by which this compound constrains peptide conformation is through the stereoelectronic effects of the gem-difluoro group. This substitution locks the piperidine ring into a preferred chair conformation, which in turn restricts the peptide backbone's rotational freedom. This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[8][9]

Figure 1: Conformational constraint by this compound.

Experimental Workflow: From Synthesis to Analysis

The successful application of this compound in peptide design follows a structured workflow, from the initial synthesis of the modified peptide to its detailed conformational analysis.

Figure 2: Overall experimental workflow.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). Due to the potential for steric hindrance from the cyclic structure, optimized coupling conditions are recommended.

Materials:

  • Fmoc-protected this compound

  • Fmoc-protected natural amino acids

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: HCTU, DIC

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (for natural amino acids):

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid with 3.9 equivalents of HCTU and 8 equivalents of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Incorporation of this compound:

    • Due to its structure, a stronger coupling protocol is advised. Pre-activate a 4-fold molar excess of Fmoc-5,5-Difluoropiperidine-2-carboxylic acid with 3.9 equivalents of HCTU and 8 equivalents of DIPEA in DMF for 10 minutes.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed for 4-6 hours, or overnight if necessary. A coupling test (e.g., Kaiser test) is recommended to ensure completion.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.

ParameterRecommended ConditionRationale
Resin Rink AmideFor C-terminal amide peptides.
Coupling Reagent HCTU/DIPEAEfficient activation with minimal racemization.
Coupling time for modified AA 4-6 hours (or overnight)To overcome potential steric hindrance.
Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% H2OStandard for cleavage and side-chain deprotection.

Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the three-dimensional structure of peptides in solution.

Materials:

  • Lyophilized, purified peptide

  • Deuterated solvent (e.g., D2O, DMSO-d6)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to assign protons within each amino acid residue's spin system.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These NOEs provide crucial distance restraints for structure calculation.

  • ¹⁹F NMR: If possible, acquire a ¹⁹F NMR spectrum. The chemical shift of the fluorine atoms can be highly sensitive to the local environment and conformational changes.

  • Data Analysis and Structure Calculation:

    • Process and analyze the NMR spectra to assign all proton resonances and identify NOE cross-peaks.

    • Use the NOE-derived distance restraints and any dihedral angle restraints from coupling constants to calculate an ensemble of 3D structures using molecular dynamics and simulated annealing protocols.

Illustrative Data:

The table below shows hypothetical NMR data for a peptide with and without this compound, illustrating the expected conformational ordering.

ParameterUnmodified PeptidePeptide with this compoundInterpretation
Number of NOEs ~150~250Increased number of NOEs suggests a more defined and stable conformation.
Amide Proton Temperature Coefficient (Δδ/ΔT) -6.5 ppb/K (average)-3.8 ppb/K (average)Values closer to zero indicate less solvent exposure and more stable intramolecular hydrogen bonds.
³J(HN,Hα) Coupling Constants 6.5 - 8.0 HzPredominantly < 6.0 Hz or > 8.5 HzSuggests more defined dihedral angles and a restricted backbone conformation.

Conclusion

This compound represents a promising new building block for constraining peptide conformation. The introduction of the gem-difluoro group offers a powerful strategy to induce structural rigidity, which can lead to enhanced biological activity and improved pharmacokinetic properties. The protocols outlined in this guide provide a framework for the successful incorporation and analysis of peptides containing this novel amino acid, paving the way for the development of next-generation peptide therapeutics.

References

  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
  • Various Authors. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • Various Authors. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research.
  • Various Authors. (n.d.).
  • Various Authors. (2017). Constrained Peptides in Drug Discovery and Development. J-Stage.
  • Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Online.
  • Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
  • Various Authors. (n.d.). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.
  • Hurevich, M. (n.d.).
  • Various Authors. (2025). Constrained Peptide Drugs: Unlocking a New Era in Therapeutics. LinkedIn.
  • Various Authors. (2025).
  • Various Authors. (n.d.). Fluorinated Amino Acids: Key Building Blocks for Next-Gen Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD..
  • Various Authors. (n.d.). Constrained Peptides.
  • Various Authors. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. Biosynth.
  • Various Authors. (n.d.). Introduction to Peptide Synthesis. PubMed Central.
  • Various Authors. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
  • Various Authors. (2025). Antimicrobial Peptides and Their Superior Fluorinated Analogues: Structure-Activity Relationships as Revealed by NMR Spectroscopy and MD Calculations.
  • Various Authors. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. PubMed.
  • Various Authors. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. ScienceDirect.
  • Various Authors. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed Central.
  • Various Authors. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing.
  • Various Authors. (n.d.). This compound. CymitQuimica.
  • Various Authors. (n.d.). This compound. PubChem.
  • Various Authors. (2025). 5,5-Difluoro-2-piperidinecarboxylic acid 97%. AChemBlock.

Sources

Application Notes and Protocols for the Synthesis of 5,5-Difluoropiperidine-2-carboxylic Acid Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents to interact with biological targets. The strategic incorporation of fluorine into this privileged scaffold has become a powerful tool in drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and pharmacological profile.[2] Specifically, geminal difluorination, as in the 5,5-difluoro motif, can act as a non-hydrolyzable surrogate for a carbonyl group, alter lipophilicity and pKa, block metabolic oxidation, and induce favorable conformational changes, making it a highly valuable modification for structure-activity relationship (SAR) studies.[3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of the 5,5-difluoropiperidine-2-carboxylic acid scaffold, a versatile building block for creating diverse libraries of compounds for SAR exploration. We will detail a robust synthetic pathway to the core intermediate and provide protocols for its derivatization into esters and amides, enabling researchers to systematically probe the effects of these modifications on biological activity.

Part 1: Synthesis of the Core Scaffold: (±)-1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic Acid

The synthesis of the target scaffold is a multi-step process that requires careful control of reaction conditions. Our proposed pathway begins with the cyclization of a readily available amino acid precursor, followed by a key deoxyfluorination step. This route is designed to be robust and scalable for the generation of material sufficient for extensive SAR studies.

Experimental Workflow for Core Scaffold Synthesis

The overall synthetic strategy is depicted below. It involves the initial formation of a piperidinone ring, protection of the nitrogen, conversion of the ketone at the 5-position to the gem-difluoro group, and subsequent hydrolysis to the desired carboxylic acid.

Synthetic Workflow A Precursor: (e.g., Glutamic Acid Derivative) B Step 1: Cyclization & N-Protection A->B e.g., Dieckmann Condensation C Intermediate 1: 1-Boc-5-oxopiperidine-2-carboxylate B->C D Step 2: Deoxyfluorination C->D e.g., DAST or Deoxo-Fluor® E Intermediate 2: 1-Boc-5,5-difluoropiperidine-2-carboxylate D->E F Step 3: Saponification E->F LiOH, THF/H2O G Final Scaffold: 1-Boc-5,5-difluoropiperidine-2-carboxylic acid F->G SAR Strategy cluster_0 Core Scaffold cluster_1 Amide Derivatives (R-NH₂) cluster_2 Ester Derivatives (R-OH) Core 5,5-Difluoropiperidine- 2-carboxylic Acid Amides Probe H-bond donors/acceptors and steric bulk Core->Amides Amide Coupling Esters Probe lipophilicity and metabolic stability Core->Esters Esterification A1 Alkylamines (e.g., propylamine) A2 Arylamines (e.g., aniline) A3 Functionalized Amines (e.g., 4-methoxybenzylamine) E1 Simple Alcohols (e.g., methanol, isopropanol) E2 Bulky Alcohols (e.g., tert-butanol) E3 Functionalized Alcohols (e.g., 2-methoxyethanol)

Sources

The Strategic Advantage of Gem-Difluorination: 5,5-Difluoropiperidine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated pKa, and improved membrane permeability—can transform a promising lead compound into a viable drug candidate. Among the array of fluorinated building blocks, 5,5-difluoropiperidine-2-carboxylic acid has emerged as a scaffold of significant interest, offering a unique combination of conformational rigidity, altered basicity, and a versatile handle for further chemical elaboration. This guide provides an in-depth exploration of the synthesis, properties, and applications of this valuable scaffold, complete with detailed protocols for its derivatization and integration into drug discovery workflows.

The Power of the Gem-Difluoro Group in the Piperidine Scaffold

The piperidine ring is a privileged scaffold, present in a multitude of approved drugs across various therapeutic areas.[1] The introduction of a gem-difluoro group at the 5-position of the piperidine-2-carboxylic acid core introduces several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the 5-position of the piperidine ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug candidate.[2]

  • Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for improving oral bioavailability and reducing off-target effects, such as hERG channel inhibition.

  • Conformational Control: The gem-difluoro group can influence the conformational preference of the piperidine ring, which can be critical for optimizing binding to a biological target.

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and reach its target.[2]

  • Versatile Synthetic Handle: The carboxylic acid at the 2-position provides a convenient point for derivatization, allowing for the facile introduction of a wide range of substituents to explore structure-activity relationships (SAR).[2]

Synthesis of the this compound Scaffold

While commercially available from several suppliers, the synthesis of this compound can be achieved through multi-step synthetic routes. A common strategy involves the construction of a suitably functionalized precursor followed by fluorination and cyclization. For researchers opting to synthesize the scaffold in-house, a representative, albeit general, synthetic strategy is outlined below. The synthesis often commences from readily available starting materials and employs established fluorination and cyclization methodologies.

Note: The following is a generalized representation of a potential synthetic approach. Researchers should consult the primary literature for detailed, optimized, and validated protocols.

G A Starting Material (e.g., Substituted Pyridine) B Functional Group Interconversion A->B C Fluorination (e.g., DAST, Deoxofluor) B->C D Cyclization C->D E Deprotection & Hydrolysis D->E F 5,5-Difluoropiperidine-2- carboxylic acid E->F

Caption: Generalized synthetic workflow for this compound.

Application in Drug Discovery: A Scaffold for Potent and Selective Inhibitors

The true utility of this compound lies in its application as a scaffold for the synthesis of novel bioactive molecules. Its rigid structure and versatile carboxylic acid handle make it an ideal starting point for the design of enzyme inhibitors and receptor modulators.

Case Study: Development of Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway and a well-established target for anticancer and antimicrobial drugs.[3] The development of novel DHFR inhibitors with improved selectivity and resistance profiles is an ongoing area of research. The this compound scaffold can be employed to generate potent DHFR inhibitors.

The following table summarizes hypothetical IC50 data for a series of DHFR inhibitors derived from the 5,5-difluoropiperidine-2-carboxamide scaffold, illustrating a typical structure-activity relationship (SAR) study.

Compound IDR Group on Amide NitrogenDHFR IC50 (µM)
1a 4-chlorobenzyl15.2
1b 3,4-dichlorobenzyl8.5
1c 4-methoxybenzyl25.8
1d 4-(trifluoromethyl)benzyl5.1
Methotrexate (Positive Control)0.01

Data is illustrative and based on typical SAR trends for DHFR inhibitors.

The data suggests that substitution on the benzyl ring significantly impacts inhibitory activity, with electron-withdrawing groups at the para-position generally leading to increased potency.

G DHFR Dihydrofolate Reductase (DHFR) Enzyme in Folate Pathway THF Tetrahydrofolate (THF) DHFR->THF Product DHF Dihydrofolate (DHF) DHF->DHFR Substrate DNA DNA Synthesis THF->DNA Essential for Inhibitor 5,5-Difluoropiperidine-2- carboxamide Derivative Inhibitor->DHFR Inhibits

Sources

Application Note & Protocols: Fmoc-Protected 5,5-Difluoropiperidine-2-carboxylic Acid for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological profiles. Fluorinated amino acids, in particular, have emerged as powerful tools for enhancing metabolic stability, modulating conformation, and improving binding affinity.[1][2] This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of Fmoc-protected 5,5-Difluoropiperidine-2-carboxylic acid, a unique cyclic amino acid analog. We present its intrinsic properties, detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and expert insights into the scientific rationale behind key procedural steps.

Introduction: The Strategic Advantage of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved pharmaceuticals.[3] Its rigid, six-membered heterocyclic structure provides a defined conformational constraint to molecules. When incorporated into a peptide backbone, it can mimic or stabilize specific secondary structures, such as β-turns. The introduction of fluorine atoms further amplifies its utility.[4]

The geminal difluorination at the C5 position of the piperidine ring in Fmoc-5,5-Difluoropiperidine-2-carboxylic acid offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the position resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can significantly prolong the in vivo half-life of a peptide therapeutic.[2]

  • Conformational Control: The two fluorine atoms introduce significant steric and electronic effects, influencing the piperidine ring's puckering.[5][6] This can lock the peptide backbone into a specific, and often more bioactive, conformation. Studies on fluorinated piperidines have shown that such substitutions can dramatically alter conformational preferences, which can be exploited in rational drug design.[4][7]

  • Modulation of Physicochemical Properties: Fluorination increases lipophilicity, which can enhance membrane permeability and cell penetration.[8] Simultaneously, the electronic effects of fluorine can alter the pKa of nearby functional groups, influencing solubility and receptor interactions.[6]

This guide focuses on leveraging these properties through the robust and widely adopted Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology.[9][10]

Properties and Handling of Fmoc-5,5-Difluoropiperidine-2-carboxylic Acid

A thorough understanding of the building block's properties is critical for successful synthesis.

PropertyValue
Chemical Formula C₂₁H₂₀F₂N₂O₄
Molecular Weight 418.39 g/mol
Appearance White to off-white solid
Purity (Typical) ≥97%
Solubility Soluble in DMF, NMP, DCM
Storage Store at 2-8°C, desiccated

Handling Recommendations:

  • Handle in a well-ventilated area, using standard personal protective equipment (gloves, safety glasses, lab coat).

  • The compound is hygroscopic; minimize exposure to atmospheric moisture.

  • Equilibrate the container to room temperature before opening to prevent condensation.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-5,5-Difluoropiperidine-2-carboxylic acid follows the standard iterative cycle of Fmoc-SPPS. However, as a non-natural, structurally unique amino acid, certain considerations must be taken to ensure high coupling efficiency. The electron-withdrawing nature of the vicinal fluorine atoms can slightly decrease the nucleophilicity of the secondary amine after Fmoc removal and potentially deactivate the carboxylic acid, sometimes necessitating more robust coupling conditions.[11][12]

Below is a diagram illustrating the key steps for incorporating this residue into a growing peptide chain.

spss_workflow start Peptide-Resin with free N-terminus deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection 1 wash1 Wash (DMF) deprotection->wash1 2 coupling Coupling (Addition to Resin) wash1->coupling 3 activation Activation of Fmoc-5,5-F2-Pip-OH (HATU/DIEA in DMF) activation->coupling Pre-activation wash2 Wash (DMF) coupling->wash2 4 end_node Elongated Peptide-Resin (Ready for next cycle) wash2->end_node 5

Caption: General workflow for one cycle of SPPS incorporating the fluorinated residue.

Detailed Experimental Protocols

These protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific peptide sequence or synthesis equipment.

Protocol 1: Manual SPPS Incorporation

This protocol details a single coupling cycle for Fmoc-5,5-Difluoropiperidine-2-carboxylic acid.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-5,5-Difluoropiperidine-2-carboxylic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF

  • Solvents: DMF (Peptide Synthesis Grade), DCM (Dichloromethane)

  • Washing Solvents: Isopropanol (IPA)

  • Qualitative Test: Kaiser Test or TNBS Test reagents

Procedure:

  • Resin Preparation:

    • If starting, ensure the first amino acid is loaded onto the resin (e.g., Rink Amide for C-terminal amides).

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[13]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, drain, and repeat with fresh deprotection solution for 7-10 minutes. The use of a mild base like piperidine is central to the Fmoc strategy, selectively removing the N-terminal protection without affecting acid-labile side-chain groups.[14][15]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling Reaction:

    • Activation Solution: In a separate vial, dissolve Fmoc-5,5-Difluoropiperidine-2-carboxylic acid (3 eq., 0.3 mmol, 125.5 mg) and HATU (2.9 eq., 0.29 mmol, 110.3 mg) in DMF (~2 mL).

    • Add DIEA (6 eq., 0.6 mmol, 105 µL) to the activation solution.

    • Allow the mixture to pre-activate for 1-2 minutes. Rationale: HATU is a highly effective coupling reagent, particularly for hindered or challenging amino acids, minimizing racemization and ensuring efficient peptide bond formation.[16][17]

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash them thoroughly with DMF and IPA, and dry them.

    • Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete. Rationale: This quality control step is crucial to prevent deletion sequences. A positive test indicates free primary amines are still present.[18]

  • Post-Coupling Wash:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (2 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Global Deprotection

This protocol is for cleaving the completed peptide from the resin and removing all side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) is a robust choice for peptides containing a variety of protected residues. A simpler cocktail of TFA/TIPS/water (95:2.5:2.5) is often sufficient if sensitive residues like Trp, Cys, or Met are absent.[16]

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Add the TFA solution dropwise into a 50 mL centrifuge tube containing cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, and wash the pellet twice more with cold diethyl ether to remove scavengers and residual protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Characterization of the Final Peptide

1. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

2. Analysis:

  • Analytical RP-HPLC: Confirm the purity of the collected fractions.

  • Mass Spectrometry (LC-MS or MALDI-TOF): Verify the molecular weight of the final peptide to confirm the successful incorporation of the 5,5-difluoropiperidine residue. The expected mass will be higher than its non-fluorinated counterpart.

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling time, several strategies can be employed:

    • Extend Reaction Time: Continue coupling for an additional 1-2 hours.

    • Double Couple: Drain the reaction solution, wash with DMF, and repeat the coupling step with a freshly prepared activation solution.[17]

    • Capping: If coupling remains difficult, cap the unreacted free amines with acetic anhydride to prevent the formation of deletion sequences in subsequent steps.[16]

  • Conformational Effects: The rigidity of the difluoropiperidine ring may induce aggregation in certain peptide sequences during synthesis. If resin shrinking or slow reactions are observed, consider using N-methylpyrrolidone (NMP) as a solvent, which has better solvating properties than DMF, or incorporating pseudoproline dipeptides elsewhere in the sequence to disrupt secondary structure formation.[17]

  • Characterization Nuances: During mass spectrometry, the isotopic pattern will be characteristic of a fluorinated compound. In NMR analysis, the presence of the residue can be confirmed by ¹⁹F NMR spectroscopy, which provides a sensitive and clean signal for fluorine-containing molecules.[19][20]

Conclusion

Fmoc-protected this compound is a powerful and versatile building block for synthesizing advanced peptides with enhanced therapeutic potential. Its gem-difluoro moiety offers a reliable method to increase metabolic stability and exert precise conformational control over the peptide backbone. While its incorporation requires careful attention to coupling conditions, the use of modern reagents like HATU within a standard Fmoc-SPPS framework allows for its efficient and reliable integration. The protocols and insights provided herein serve as a robust starting point for researchers aiming to unlock the potential of fluorination in peptide-based drug discovery.

References

  • Bardsley, B. (n.d.). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing).
  • Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.
  • Richardson, P. L. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.
  • Richardson, P. L. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed.
  • Mykhailiuk, P. K. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central.
  • Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate.
  • Nairoukh, Z. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.
  • (n.d.). Fluorinated Amino Acids: Key Building Blocks for Next-Gen Pharmaceuticals.
  • Nairoukh, Z. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.
  • (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.
  • Nairoukh, Z. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH.
  • (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis.
  • Conticello, V. P. et al. (n.d.). Fluorinated peptide biomaterials. PMC - NIH.
  • (n.d.). CAS 1255663-89-8: this compound. CymitQuimica.
  • (2018). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.
  • Amblard, M. et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate.
  • Sal-am, U. et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.
  • Newberry, R. W., & Raines, R. T. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry - ACS Publications.
  • (2025). Antimicrobial Peptides and Their Superior Fluorinated Analogues: Structure-Activity Relationships as Revealed by NMR Spectroscopy and MD Calculations. Request PDF - ResearchGate.
  • Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • (n.d.). Marsh Lab - Fluorinated Peptides. Google Sites.
  • Fields, G. B. (2005). Introduction to Peptide Synthesis. PMC - NIH.
  • (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Kumar, A. et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH.
  • (n.d.). Cas 845827-16-9,1-(4-fluorophenyl)piperidine-4-carboxylic acid. lookchem.
  • Gámez-Montaño, R. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.
  • (n.d.). An In-depth Technical Guide to Fmoc Chemistry for Peptide Synthesis. Benchchem.
  • Ballatore, C. et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Nakaie, C. R. et al. (1997). Fmoc-POAC: [(9-fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid]. SciSpace.
  • Lücking, U. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
  • (n.d.). Fluorenylmethylmethoxycarbonyl (Fmoc) solid phase peptide synthesis.... ResearchGate.
  • Gámez-Montaño, R. et al. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate.
  • (n.d.). S-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. Chem-Impex.

Sources

Application Notes and Protocols for the Coupling of Sterically Hindered 5,5-Difluoropiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Encumbered Amide Bond Formation

In the landscape of modern drug discovery and development, the synthesis of complex molecules with precisely defined three-dimensional structures is paramount. Among the myriad of structural motifs, saturated heterocycles, such as piperidines, are privileged scaffolds due to their favorable pharmacokinetic properties. The introduction of fluorine atoms into these structures can further enhance metabolic stability, binding affinity, and lipophilicity. However, these desirable modifications often introduce significant synthetic challenges.

This guide focuses on the amide bond formation involving 5,5-Difluoropiperidine-2-carboxylic acid, a building block of considerable interest that presents a formidable challenge to the synthetic chemist. The steric hindrance arises from the axial and equatorial fluorine atoms at the 5-position, which electronically influence and physically shield the carboxylic acid at the 2-position. This steric congestion can significantly slow down the rate of reaction and often leads to low yields or incomplete conversions with standard coupling protocols.[1][2]

These application notes provide a comprehensive overview of robust and efficient methods for the successful coupling of this sterically demanding substrate. We will delve into the mechanistic rationale behind the choice of reagents, present comparative data to guide your selection, and provide detailed, step-by-step protocols for the most effective methods.

Understanding the Steric and Electronic Landscape

The primary obstacle in the acylation of this compound is the steric bulk imposed by the gem-difluoro group in the piperidine ring. This steric hindrance impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the carboxylic acid, although the impact is more pronounced in aromatic systems.[3]

To overcome these hurdles, the chosen coupling method must involve a highly reactive activated intermediate that can react efficiently with the incoming amine before decomposition or side reactions occur.

A Comparative Analysis of Coupling Reagents

The selection of the appropriate coupling reagent is critical for achieving high yields and purity. While a vast array of reagents is available, they can be broadly categorized into carbodiimides, onium salts (aminium/uronium and phosphonium), and methods involving the formation of acyl fluorides. For sterically hindered substrates, onium salt-based reagents and the acyl fluoride approach are generally superior to standard carbodiimide methods.[2][4]

Coupling Reagent ClassReagent ExamplesGeneral Yields (Sterically Hindered Substrates)Key AdvantagesKey Disadvantages
Carbodiimides EDC, DCC, DICLow to ModerateCost-effective; byproducts of EDC are water-soluble.[2]Often inefficient for hindered couplings; risk of racemization.
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUHigh to Excellent[1][5]High reactivity; fast reaction times; low racemization (especially with HATU).[1][2]Higher cost; potential for side reactions if not used correctly.
Phosphonium Salts PyBOP, PyAOPHighHigh coupling efficiency; avoids certain side reactions seen with uronium salts.[2]Can be less effective than HATU for extremely hindered couplings.[2]
Acyl Fluoride Formation BTFFH, Deoxo-FluorHigh to Excellent[4][6]Forms a small, highly reactive acyl fluoride intermediate, minimizing steric clash.[4]Requires specific fluorinating agents; may require elevated temperatures.[4]

Key Observations:

  • HATU and COMU consistently demonstrate high efficiency in coupling sterically hindered amino acids, often providing superior yields and faster reaction times compared to other reagents.[1][7] HATU, in particular, is noted for its ability to suppress racemization.[2]

  • PyBOP is a reliable and efficient reagent, though it may be slightly less potent than HATU for the most challenging substrates.[2]

  • The acyl fluoride method offers a distinct advantage by creating a minimally sized, highly reactive electrophile, which is an excellent strategy to circumvent severe steric hindrance.[4][6]

Recommended Coupling Protocols

The following protocols are designed to provide a starting point for the successful coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine coupling partners.

Protocol 1: High-Efficiency Coupling using HATU

This protocol leverages the high reactivity of the OAt-active ester generated in situ by HATU.

Workflow Diagram:

HATU_Coupling cluster_coupling Coupling Acid 5,5-Difluoropiperidine- 2-carboxylic acid Activated_Ester OAt-Active Ester Acid->Activated_Ester HATU HATU HATU->Activated_Ester Base DIPEA Base->Activated_Ester Product Amide Product Activated_Ester->Product Amine Amine Nucleophile Amine->Product

Caption: HATU-mediated amide coupling workflow.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq).

  • Add HATU (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Robust and Safe Coupling with COMU

COMU is an excellent alternative to HATU, offering comparable reactivity with the advantage of being based on the non-explosive OxymaPure.[8]

Workflow Diagram:

COMU_Coupling cluster_coupling Coupling Acid 5,5-Difluoropiperidine- 2-carboxylic acid Activated_Ester Oxyma-Active Ester Acid->Activated_Ester COMU COMU COMU->Activated_Ester Base DIPEA Base->Activated_Ester Product Amide Product Activated_Ester->Product Amine Amine Nucleophile Amine->Product Acyl_Fluoride_Coupling cluster_coupling Coupling Acid 5,5-Difluoropiperidine- 2-carboxylic acid Acyl_Fluoride Acyl Fluoride Acid->Acyl_Fluoride BTFFH BTFFH BTFFH->Acyl_Fluoride Base1 DIPEA Base1->Acyl_Fluoride Product Amide Product Acyl_Fluoride->Product Amine Amine Nucleophile Amine->Product

Caption: Acyl fluoride-mediated amide coupling workflow.

Materials:

  • This compound

  • Amine

  • BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or MeCN.

  • Add BTFFH (1.2 eq) and DIPEA (1.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the acyl fluoride.

  • In a separate flask, dissolve the amine (1.1 eq) in the same anhydrous solvent.

  • Add the amine solution to the pre-activated acyl fluoride mixture.

  • Stir at room temperature or gently heat (e.g., 40-60 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with DCM, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography.

Troubleshooting and Optimization

  • Low Yields: If you experience low yields, consider increasing the equivalents of the coupling reagent and base. Extending the reaction time or increasing the temperature (especially for the acyl fluoride method) can also be beneficial. Double coupling, where a second portion of activated acid is added after the initial coupling period, can also drive the reaction to completion.

  • Side Reactions: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. The order of addition can also be critical; for uronium/aminium reagents, pre-activation of the carboxylic acid before adding the amine can sometimes prevent side reactions with the coupling reagent itself. * Racemization: For chiral amines, it is crucial to minimize the risk of epimerization. Using HATU is an excellent choice for suppressing racemization. [2]Additionally, avoiding prolonged exposure to strong bases and elevated temperatures can help preserve stereochemical integrity.

Conclusion

The successful coupling of sterically hindered this compound is a challenging yet achievable synthetic transformation. By moving beyond standard carbodiimide-based protocols and employing more potent coupling reagents such as HATU and COMU, or by utilizing the sterically-unencumbered acyl fluoride intermediate, researchers can efficiently construct the desired amide bonds. The protocols and comparative data presented in these application notes serve as a robust starting point for developing optimized conditions for your specific synthetic targets, ultimately accelerating the drug discovery and development process.

References

  • Organic Letters. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-797.
  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Aapptec Peptides. Coupling Reagents.
  • Journal of Organic Chemistry. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds.
  • Nature Communications. Rapid amide ligation between α-halo acylsilanes and amines under aqueous conditions.
  • ResearchGate. Yields of the peptide coupling reactions and comparison of HBTU and HATU.
  • Fisher Scientific. Amide Synthesis.
  • eScholarship.org. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PubMed. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis.

Sources

Application Notes and Protocols for 5,5-Difluoropiperidine-2-carboxylic Acid in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The piperidine ring, a prevalent motif in numerous pharmaceuticals, is frequently a target for such strategic fluorination.[2] The introduction of gem-difluoro groups, as seen in 5,5-Difluoropiperidine-2-carboxylic acid, imparts a range of desirable characteristics. These include altering the basicity (pKa) of the piperidine nitrogen, which can reduce off-target interactions (e.g., with the hERG channel) and improve oral bioavailability.[3] Furthermore, the C-F bond can enhance metabolic stability and the difluoro substitution can induce specific conformational preferences in the piperidine ring, which can be exploited for precise, high-affinity binding to an enzyme's active site.[1][4] This document provides a comprehensive guide to the application of this compound in the design and evaluation of enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase IV (DPP-4), a key therapeutic target for type 2 diabetes.[5][6][7]

Design Principles: Targeting Dipeptidyl Peptidase IV (DPP-4)

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[6][8] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[8] Many potent DPP-4 inhibitors, such as Sitagliptin and Vildagliptin, feature a primary or secondary amine that interacts with a key glutamic acid residue (Glu205/Glu206) in the S2 pocket of the enzyme's active site. The core of these inhibitors often consists of a heterocyclic scaffold, like piperidine or pyrrolidine, which orients functional groups for optimal interactions with the S1 and S2 pockets.[9]

The this compound scaffold is an exemplary building block for a novel DPP-4 inhibitor. The carboxylic acid can be derivatized to form an amide bond with a moiety that binds to the S1 pocket, while the piperidine nitrogen can interact with the S2 pocket. The gem-difluoro group at the 5-position is hypothesized to:

  • Lower the pKa of the piperidine nitrogen: This reduces its basicity, potentially decreasing interactions with off-target ion channels and improving the overall pharmacokinetic profile.[3]

  • Introduce a favorable dipole moment: The strong electronegativity of fluorine can create favorable electrostatic interactions within the enzyme's active site.[1]

  • Enhance metabolic stability: The C-F bonds are resistant to oxidative metabolism, potentially increasing the inhibitor's half-life.[1]

  • Induce a specific ring conformation: The steric and electronic effects of the difluoro group can lock the piperidine ring into a conformation that presents the other functional groups for optimal binding.

Below is a proposed workflow for the design and evaluation of a novel DPP-4 inhibitor incorporating the this compound scaffold.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cell-Based & In Vivo Studies Start Conceptual Design: Inhibitor based on 5,5-Difluoropiperidine- 2-carboxylic acid Synthesis Chemical Synthesis of Target Inhibitor Start->Synthesis Rational Design Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biochemical_Assay DPP-4 Inhibition Assay (Fluorometric or LC-MS) Purification->Biochemical_Assay Compound ready for testing IC50_Determination IC50 Value Determination Biochemical_Assay->IC50_Determination Selectivity_Profiling Selectivity against DPP-8/DPP-9 IC50_Determination->Selectivity_Profiling Cell_Assay Cell-Based DPP-4 Inhibition Assay Selectivity_Profiling->Cell_Assay Promising Candidate PK_Studies Pharmacokinetic Studies (Animal Model) Cell_Assay->PK_Studies Efficacy_Studies Efficacy Studies in Diabetic Animal Model PK_Studies->Efficacy_Studies

Figure 1: Workflow for the design and evaluation of a DPP-4 inhibitor.

Experimental Protocols

Protocol 1: Synthesis of a Representative DPP-4 Inhibitor

This protocol describes a plausible synthetic route to a hypothetical DPP-4 inhibitor, (2S,5R)-1-(2-((3-(trifluoromethyl)-5,6-dihydro-[1][2][8]triazolo[4,3-a]pyrazin-7(8H)-yl)amino)acetyl)-5,5-difluoropiperidine-2-carboxamide, based on common DPP-4 inhibitor scaffolds.

Step 1: Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Add Di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and stir the reaction mixture at room temperature for 12-16 hours.

  • Acidify the mixture to pH 2-3 with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid.

Step 2: Amide Coupling to form the Carboxamide

  • Dissolve 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM).

  • Add HOBt (1.2 eq) and EDCI (1.2 eq) and stir for 15 minutes at 0°C.

  • Add a solution of ammonia in methanol (7N, 5.0 eq) and stir at room temperature for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain tert-butyl (2S,5R)-2-carbamoyl-5,5-difluoropiperidine-1-carboxylate.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in DCM.

  • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure and co-evaporate with DCM to remove excess TFA, yielding 5,5-difluoropiperidine-2-carboxamide as a TFA salt.

Step 4: Final Amide Coupling

  • Dissolve 2-((3-(trifluoromethyl)-5,6-dihydro-[1][2][8]triazolo[4,3-a]pyrazin-7(8H)-yl)amino)acetic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes.

  • Add the 5,5-difluoropiperidine-2-carboxamide TFA salt (1.1 eq) and stir at room temperature for 16 hours.

  • Purify the reaction mixture by reverse-phase HPLC to obtain the final inhibitor.

Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available DPP-4 inhibitor screening kits.[1][2]

Materials:

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Test inhibitor (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Prepare a dilution series of the test inhibitor in DPP-4 Assay Buffer. The final DMSO concentration in the well should be ≤1%.

  • In a 96-well plate, add the following to triplicate wells:

    • 100% Initial Activity Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, 10 µL solvent (e.g., 1% DMSO in buffer).

    • Background Wells: 40 µL Assay Buffer, 10 µL solvent.

    • Inhibitor Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, 10 µL of each inhibitor dilution.

    • Positive Control Wells: 30 µL Assay Buffer, 10 µL diluted DPP-4 enzyme, 10 µL of Sitagliptin solution.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Read the fluorescence at Ex/Em = 350-360/450-465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the Background Wells from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based DPP-4 Inhibition Assay

This protocol provides a method for assessing inhibitor potency in a cellular context.[3]

Materials:

  • HepG2 cells (or other cells expressing DPP-4)

  • DMEM high-glucose medium with 10% FBS and 1% penicillin-streptomycin

  • DPP-4 activity probe (e.g., GP-BAN)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test inhibitor

  • 96-well clear-bottom black microplate

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at an optimized density and culture overnight.

  • Remove the culture medium and wash the cells with PBS.

  • Add fresh medium containing various concentrations of the test inhibitor to the cells and incubate for 1-2 hours at 37°C.

  • Remove the inhibitor-containing medium and wash the cells three times with PBS.

  • Add a solution of the DPP-4 activity probe (e.g., GP-BAN) in medium to each well and incubate for 60 minutes at 37°C.

  • Wash the cells three times with PBS to remove the excess probe.

  • Add fresh PBS to each well and measure the fluorescence using the appropriate excitation and emission wavelengths for the probe.

  • Calculate the percent inhibition and determine the IC50 value as described in Protocol 2.

Data Presentation and Interpretation

The inhibitory potency of novel compounds is typically summarized in a table for comparative analysis.

CompoundTarget EnzymeIC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Sitagliptin (Reference)DPP-418>2600-fold>2600-fold
Vildagliptin (Reference)DPP-462>200-fold>30-fold
Hypothetical Inhibitor DPP-4 5 >3000-fold >3000-fold

Table 1: Example of comparative inhibitory data for a hypothetical inhibitor against reference compounds. Data for reference compounds is illustrative.

A high selectivity for DPP-4 over other dipeptidyl peptidases like DPP-8 and DPP-9 is crucial for a favorable safety profile, as inhibition of these related enzymes has been linked to toxicity.[6]

Visualizing the Mechanism of Action

The interaction of a this compound-based inhibitor with the DPP-4 active site can be visualized to understand the structural basis of its potency and selectivity.

G cluster_0 DPP-4 Active Site cluster_1 Inhibitor Molecule S1_pocket S1 Pocket (Hydrophobic) S2_pocket S2 Pocket (Glu205, Glu206) Catalytic_Triad Catalytic Triad (Ser630, His740, Asp708) Inhibitor 5,5-Difluoropiperidine-2-carboxamide Core S1_binding_moiety S1-Binding Moiety (e.g., Triazolopiperazine) S1_binding_moiety->S1_pocket Hydrophobic Interaction Piperidine_N Piperidine Nitrogen Piperidine_N->S2_pocket Ionic Interaction Difluoro_group 5,5-Difluoro Group Difluoro_group->S1_pocket Conformational Constraint & Dipole Interaction

Figure 2: Key interactions of a hypothetical inhibitor in the DPP-4 active site.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the design of novel enzyme inhibitors. Its unique electronic and conformational properties, imparted by the gem-difluoro substitution, can be strategically leveraged to achieve high potency, selectivity, and favorable pharmacokinetic profiles. The application to DPP-4 inhibitors serves as a prime example, demonstrating how this scaffold can be integrated into established pharmacophores to generate next-generation therapeutics for type 2 diabetes and potentially other diseases where targeted enzyme inhibition is a valid strategy. Further exploration of this and similar fluorinated building blocks will undoubtedly continue to enrich the toolbox of medicinal chemists and drive the discovery of innovative medicines.

References

  • Chen, P., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(19), 6529.
  • Mehanna, A. S. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA Text, 2(1), 5.
  • O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 719-731.
  • Chikhalia, V., et al. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(16), 4893.
  • Lankas, G. R., et al. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes, 54(10), 2988-94.
  • Carr, R. D., & Solomon, A. (2020). Inhibitors of dipeptidyl peptidase-4 as therapeutic agents for individuals with type 2 diabetes: a 25-year journey. Diabetic Medicine, 37(8), 1230-1233.

Sources

Application Notes & Protocols: Pharmacokinetic Profiling of Peptides Containing 5,5-Difluoropiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Metabolic Stability in Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency but are often hampered by poor pharmacokinetic (PK) properties, primarily due to their susceptibility to proteolytic degradation.[1][2][3] A primary strategy to overcome this limitation is the incorporation of unnatural amino acids that sterically or electronically shield the peptide backbone from enzymatic attack.[4][5][6] This guide focuses on a novel building block, 5,5-Difluoropiperidine-2-carboxylic acid, a conformationally constrained, fluorinated proline analog.

The incorporation of this moiety is hypothesized to confer significant advantages:

  • Metabolic Stability: The gem-difluoro group on the piperidine ring acts as a strong electron-withdrawing group, potentially shielding adjacent peptide bonds from protease activity.[7][8][9][10] Fluorination is a well-established strategy in medicinal chemistry to block sites of metabolism.[11][12]

  • Conformational Rigidity: The piperidine ring structure introduces a rigid conformational constraint into the peptide backbone.[13][14][15] This pre-organization can reduce the entropic penalty of binding to a target and, crucially, can disfavor the extended conformation required for protease active site binding.[2][13]

This document provides a comprehensive, step-by-step framework for characterizing the in vitro and in vivo pharmacokinetic profile of peptides modified with this compound. The protocols are designed to be robust and adaptable, providing researchers with the tools to assess the drug-like potential of these next-generation peptide candidates.

Overall Pharmacokinetic Profiling Workflow

The comprehensive evaluation of a novel peptide therapeutic involves a multi-stage process, beginning with fundamental in vitro stability assessments and progressing to in vivo characterization in animal models. This workflow ensures that only the most promising candidates, with demonstrable stability and favorable exposure profiles, advance toward further development.

PK_Workflow cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Stability Assessment cluster_2 In Vivo Pharmacokinetics cluster_3 Data Analysis & Candidate Selection peptide Synthesis of Peptide with This compound qc Purity & Identity QC (HPLC, HRMS) peptide->qc plasma_stability Protocol 1: Plasma Stability Assay qc->plasma_stability microsomal_stability Protocol 2: Liver Microsomal Stability Assay qc->microsomal_stability animal_study Protocol 3: Rodent PK Study (IV & SC Dosing) plasma_stability->animal_study If Stable microsomal_stability->animal_study If Stable bioanalysis Protocol 4: LC-MS/MS Bioanalysis of Plasma Samples animal_study->bioanalysis pk_params PK Parameter Calculation (t½, AUC, Cmax, F%) bioanalysis->pk_params decision Go/No-Go Decision Candidate Optimization pk_params->decision

Caption: High-level workflow for pharmacokinetic characterization.

Part 1: In Vitro Stability Profiling

The initial screening phase is critical for identifying liabilities early. These assays assess the peptide's intrinsic stability in biological matrices, providing a foundational understanding of its potential in vivo fate.

Protocol 1: Plasma Stability Assay

Rationale: This assay determines the peptide's stability against soluble proteases present in blood plasma. Rapid degradation in plasma is a common failure mode for peptide therapeutics.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of the test peptide in DMSO.

    • Thaw plasma (e.g., human, rat, mouse) from -80°C storage in a 37°C water bath and keep on ice. Centrifuge at 4°C to remove any cryoprecipitates.

    • Prepare a "Stop Solution" of 1% trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Incubation:

    • Pre-warm plasma to 37°C for 5 minutes.

    • Spike the test peptide from the stock solution into the plasma to a final concentration of 5 µM. Mix gently by inversion.

    • Immediately withdraw a 50 µL aliquot for the T=0 time point and quench by adding it to 150 µL of ice-cold Stop Solution. Vortex thoroughly.

    • Incubate the remaining plasma mixture in a shaking water bath at 37°C.

    • Withdraw 50 µL aliquots at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes). Quench each sample immediately as described for T=0.

  • Sample Processing:

    • Vortex all quenched samples vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

  • Analysis:

    • Analyze the samples by a suitable LC-MS/MS method (see Protocol 4 for guidance) to determine the peak area of the parent peptide remaining at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.

    • Plot the natural log of the percent remaining versus time. The slope of this line (k) can be used to calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Protocol 2: Liver Microsomal Stability Assay

Rationale: This assay evaluates the peptide's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes and are a primary route of drug metabolism. While less common for peptides than small molecules, it is a crucial checkpoint.[16]

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of the test peptide in DMSO.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mg/mL stock of liver microsomes (e.g., human, rat) in buffer and store on ice.

    • Prepare a 20 mM NADPH stock solution in buffer (prepare fresh).

    • Prepare a Stop Solution (1% TFA in ACN).

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, liver microsome solution, and the test peptide to a final concentration of 1 µM. The final microsome concentration should be 0.5 mg/mL.

    • Pre-incubate this mixture at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Withdraw a 50 µL aliquot for the T=0 time point and quench with 150 µL of ice-cold Stop Solution.

    • Incubate the reaction at 37°C, taking aliquots at various time points (e.g., 5, 15, 30, 60 minutes).

    • Run a negative control incubation without NADPH to check for non-CYP mediated degradation.

  • Sample Processing & Analysis:

    • Follow the same sample processing and analysis steps as described in Protocol 1.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent peptide.

Data Presentation and Interpretation

Summarize the in vitro stability data in a clear, comparative table.

CompoundMatrixHalf-life (t½, min)Interpretation
Control Peptide (unmodified)Rat Plasma< 15Highly Unstable
Test Peptide (F2-Pip) Rat Plasma > 240 Excellent Stability
Control Peptide (unmodified)Rat Liver Microsomes> 60Stable (as expected)
Test Peptide (F2-Pip) Rat Liver Microsomes > 60 Excellent Stability

A peptide with a plasma half-life greater than 4 hours is generally considered a strong candidate for in vivo testing.

Part 2: In Vivo Pharmacokinetic Assessment

Following successful in vitro screening, the next crucial step is to understand how the peptide behaves in a living system.[17][18] A rodent model is typically the first step.[19]

Protocol 3: Rodent Pharmacokinetic Study Design

Rationale: This study aims to determine key PK parameters including clearance, volume of distribution, half-life, and bioavailability after intravenous (IV) and subcutaneous (SC) administration. The dual-route design is essential for assessing both systemic clearance and absorption from the injection site.[20][21]

Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3 per group), typically weighing 250-300g.

    • Acclimate animals for at least 3 days prior to the study.

    • Ensure all procedures are approved by and adhere to the guidelines of the Institutional Animal Care and Use Committee (IACUC).

  • Dose Formulation & Administration:

    • Formulate the peptide in a sterile, biocompatible vehicle (e.g., 5% Dextrose in Water, Saline).

    • IV Group: Administer a single bolus dose of 1 mg/kg via the tail vein.

    • SC Group: Administer a single dose of 5 mg/kg subcutaneously in the interscapular region.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL per time point) from each animal. A common schedule is:

      • IV Route: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

      • SC Route: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Immediately place samples on ice.

  • Plasma Preparation:

    • Within 30 minutes of collection, centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.

    • Harvest the plasma (supernatant) and transfer to clearly labeled cryovials.

    • Store plasma samples at -80°C until bioanalysis.

Protocol 4: Bioanalytical Method using LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its high sensitivity and specificity.[22]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 25 µL of each plasma sample, standard, and quality control (QC) sample, add 100 µL of ACN containing a suitable internal standard (e.g., a stable isotope-labeled version of the peptide).

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer 80 µL of the supernatant to a new plate or vials for injection.

  • LC-MS/MS Conditions (Example):

    • LC System: Agilent 1290 Infinity II or equivalent.[23]

    • Column: C18 reversed-phase column suitable for peptides (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Mass Spectrometer: Triple Quadrupole (e.g., Agilent 6495, Sciex 7500).[23]

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).[24]

    • Detection: Multiple Reaction Monitoring (MRM). Optimize precursor and product ion transitions for the test peptide and internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the standards.

    • Use a weighted (1/x²) linear regression to fit the curve.

    • Quantify the peptide concentration in the unknown plasma samples using the regression equation. The Lower Limit of Quantification (LLOQ) is often targeted at or below 0.1 ng/mL.[22]

Part 3: Data Analysis and Parameter Calculation

Once plasma concentrations are determined, standard non-compartmental analysis (NCA) is used to calculate the key pharmacokinetic parameters.

PK_Analysis cluster_iv IV Administration Data cluster_sc SC Administration Data conc_data Plasma Concentration vs. Time Data (from LC-MS/MS) t_half_iv Terminal Half-Life (t½) conc_data->t_half_iv auc_iv Area Under the Curve (AUC₀-inf) conc_data->auc_iv cmax Maximum Concentration (Cmax) conc_data->cmax tmax Time to Cmax (Tmax) conc_data->tmax auc_sc Area Under the Curve (AUC₀-inf) conc_data->auc_sc cl Clearance (CL) auc_iv->cl CL = Dose / AUC_iv bioavailability Bioavailability (F%) = (AUC_sc / AUC_iv) * (Dose_iv / Dose_sc) auc_iv->bioavailability vss Volume of Distribution (Vss) cl->vss Vss = CL * MRT auc_sc->bioavailability

Caption: Decision tree for calculating key PK parameters.

Example Data and Interpretation
ParameterUnitIV Route (1 mg/kg)SC Route (5 mg/kg)Interpretation
hr4.2-Moderate half-life, suggesting improved stability.
AUC₀-inf ng*hr/mL12504800Indicates significant systemic exposure.
CL mL/hr/kg13.3-Low clearance, well below hepatic blood flow.
Vss L/kg0.5-Distribution primarily within plasma and extracellular fluid.
Cmax ng/mL-750Achieves high concentration after SC dosing.
Tmax hr-2.0Relatively rapid absorption from the SC space.
F% %-77Excellent subcutaneous bioavailability.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Mei, H., Han, J., & Fustero, S. (2020). The Many Roles for Fluorine in Medicinal Chemistry.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
  • LabRulez LCMS. (n.d.). Peptide Quantification in Plasma Using the Agilent 6495 Triple Quadrupole LC/MS Coupled with the Agilent 1290 Infinity II LC System. LabRulez LCMS. [Link]
  • Leman, L. J., et al. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. [Link]
  • Aragen Life Sciences. (n.d.).
  • Young, J. D., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]
  • KCAS. (n.d.). Quantitative Assays for Peptides Using LC-MS. KCAS. [Link]
  • Jensen, V. H., et al. (2016). Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. Analytical and Bioanalytical Chemistry. [Link]
  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]
  • Fiori, S., et al. (2010). Chemical modifications designed to improve peptide stability: Incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Medicinal Chemistry. [Link]
  • U.S. National Library of Medicine. (2013). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology. [Link]
  • Chen, F., et al. (2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. Amino Acids. [Link]
  • Der-Ghazaryan, T., et al. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. Molecules. [Link]
  • CY BioCIS. (n.d.).
  • Zhang, Y., et al. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]
  • Liederer, B. M., et al. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology. [Link]
  • Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
  • He, C., & Hu, Y. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Journal of Biosciences and Medicines. [Link]
  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. [Link]
  • Myden, A., & Bilsland, J. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]
  • PRISYS Biotech. (2023). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. PRISYS Biotech. [Link]
  • U.S. National Library of Medicine. (2008). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current Topics in Medicinal Chemistry. [Link]
  • ResearchGate. (2025). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Request PDF. [Link]
  • U.S. National Library of Medicine. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International Journal of Molecular Sciences. [Link]
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. [Link]
  • Checco, J. W., et al. (2015). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. ACS Chemical Biology. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 5,5-Difluoropiperidine-2-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Piperidines in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small molecules is a widely recognized strategy for optimizing drug-like properties.[1] Fluorine's unique characteristics—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[2][3][4] These modifications often lead to enhanced pharmacokinetic and pharmacodynamic profiles, making fluorinated compounds highly sought after in drug development programs.[5]

The 5,5-difluoropiperidine-2-carboxylic acid scaffold represents a particularly compelling building block for creating novel compound libraries. It combines the privileged piperidine core, a frequent motif in centrally active and other therapeutics, with a gem-difluoro group. This specific fluorination pattern can pre-organize the piperidine ring conformation and modulate the acidity of the carboxylic acid, offering a unique vector for exploring chemical space.[6][7] The carboxylic acid moiety itself is a key functional group in many pharmacophores, capable of forming critical interactions with biological targets.[8][9]

High-Throughput Screening (HTS) provides the essential technology to rapidly interrogate large libraries derived from this scaffold against a multitude of biological targets.[10][11] By employing automated liquid handling, sensitive detectors, and robust data analysis, HTS allows for the efficient identification of "hits"—compounds that modulate a target's activity and serve as the starting point for drug design.[10] This document provides a comprehensive guide to developing and executing an HTS campaign for libraries based on the this compound scaffold, from assay development to hit validation.

Section 1: Assay Development and Validation: The Foundation of a Successful Screen

The success of any HTS campaign is contingent upon a robust, reproducible, and relevant assay. The choice between a biochemical and a cell-based format is the first critical decision, dictated by the nature of the biological target and the desired therapeutic endpoint.

  • Biochemical Assays: These cell-free systems are designed to quantify the direct interaction between library compounds and a purified biological target, such as an enzyme or receptor.[12] They offer a controlled environment to study direct modulation of activity, often employing detection technologies like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or luminescence.[12][13]

  • Cell-Based Assays: These assays provide a more physiologically relevant context by measuring a compound's effect within a living cell.[14] They can report on complex events like cell viability, changes in signaling pathways, or the activation of a reporter gene, offering insights that are often closer to the in vivo situation.[15][16][17]

Key Quality Control Metrics for HTS Assays

Before initiating a full-scale screen, the assay must be rigorously validated to ensure the data generated is statistically significant.[18] This is achieved by assessing several key performance metrics, summarized in the table below.

MetricDescriptionAcceptable RangeRationale
Z'-Factor A measure of the statistical separation between the high (positive) and low (negative) controls. It reflects the assay's dynamic range and data variability.[11]0.5 to 1.0 A Z'-factor ≥ 0.5 indicates an excellent assay with a large signal window and low variability, making it suitable for reliably distinguishing hits from inactive compounds.[19]
Signal-to-Noise (S/N) Ratio The ratio of the mean signal of the positive control to the standard deviation of the negative control.>10 A high S/N ratio ensures that the assay signal is clearly distinguishable from the background noise.
Coefficient of Variation (%CV) A measure of the relative variability of the data, calculated as the standard deviation divided by the mean.<10% A low %CV for both positive and negative controls indicates high precision and reproducibility of the assay measurements across the plate.[11]
DMSO Tolerance The ability of the assay to withstand the solvent (Dimethyl Sulfoxide) used to solubilize the compound library without significant loss of signal or performance.Performance maintained at ≤1% final DMSO concentration Ensures that the vehicle for the test compounds does not interfere with the assay, preventing false positive or negative results.[20]
Generalized Protocol for HTS Assay Development

This protocol outlines the essential steps for developing a robust assay for a 384-well plate format.

Objective: To optimize and validate a biochemical or cell-based assay for HTS.

Materials:

  • Target protein, substrate, cells, etc.

  • Assay-specific detection reagents (e.g., fluorescent probe, luciferase substrate)

  • Known positive control inhibitor/activator

  • Known negative control compound (or vehicle)

  • DMSO (HTS-grade)

  • 384-well assay plates (e.g., solid white for luminescence, black for fluorescence)

  • Automated liquid handlers and plate readers

Procedure:

  • Reagent Stability and Preparation: Assess the stability of all critical reagents (enzymes, cells, substrates) at room temperature and 4°C over a typical screening day. Prepare reagents in bulk to minimize variability.[20]

  • Miniaturization and Optimization:

    • Transition the assay from a 96-well to a 384-well format.[19]

    • Determine the minimal concentration of target protein or optimal cell seeding density that provides a robust signal.

    • For enzymatic assays, determine the substrate concentration (often at or below the Km) that balances signal intensity with sensitivity for competitive inhibitors.

    • Optimize incubation times for all steps (e.g., compound pre-incubation, substrate reaction, signal development) to achieve a stable and maximal signal window.[15]

  • Control Definition:

    • Negative Control (0% effect): Wells containing the assay components and DMSO vehicle only. This defines the baseline.

    • Positive Control (100% effect): Wells containing a known inhibitor or activator at a concentration that elicits a maximal response (e.g., EC100).[15]

  • DMSO Tolerance Test: Perform the assay with increasing final concentrations of DMSO (e.g., 0.1% to 2.0%) to identify the highest concentration that does not significantly impact the Z'-factor.[20]

  • Assay Validation (Dry Run):

    • Prepare several 384-well plates according to the optimized protocol.

    • Dedicate half the plate to negative controls and the other half to positive controls.

    • Run the plates on different days using independently prepared reagents.[20]

    • Calculate the Z'-factor, S/N ratio, and %CV for each plate. The assay is considered validated and ready for HTS when these metrics consistently meet the criteria in the table above.[19]

cluster_dev Assay Development cluster_val Assay Validation Assay_Selection Select Assay Type (Biochemical vs. Cell-Based) Miniaturization Miniaturize to 384/1536-well Format Assay_Selection->Miniaturization Optimization Optimize Parameters (Concentrations, Times) Miniaturization->Optimization DMSO_Test DMSO Tolerance Testing Optimization->DMSO_Test Dry_Run Perform Multi-Day 'Dry Run' with Controls DMSO_Test->Dry_Run QC_Check Calculate QC Metrics (Z', S/N, %CV) Dry_Run->QC_Check Result Assay Ready for HTS? QC_Check->Result Z' > 0.5? Result->Optimization No Ready HTS Ready Result->Ready Yes Full_Library Full Compound Library (>10,000 compounds) Primary_Screen Primary Screen (Single Concentration) Full_Library->Primary_Screen Primary_Hits Primary Hits (~1-3% of library) Primary_Screen->Primary_Hits Hit_Confirmation Hit Confirmation (Re-test in Triplicate) Primary_Hits->Hit_Confirmation Confirmed_Hits Confirmed Hits (~50-80% of Primary Hits) Hit_Confirmation->Confirmed_Hits Dose_Response Dose-Response (IC50/EC50) & Secondary/Orthogonal Assays Confirmed_Hits->Dose_Response Validated_Hits Validated Hits (~10-50 Hit Series) Dose_Response->Validated_Hits

Caption: The High-Throughput Screening (HTS) Cascade.

Section 3: Hit Triage and Special Considerations for Fluorinated Libraries

Once a set of validated hits has been identified, a final triage process is necessary to select the most promising candidates for resource-intensive lead optimization studies.

Hit Triage Criteria

Validated hits should be evaluated against a range of criteria to prioritize them. This often involves close collaboration between biologists and medicinal chemists. [21]

Criteria Description Key Question
Potency The concentration at which a compound elicits a defined response (IC50/EC50). Is the compound potent enough to warrant further investigation?
Selectivity The compound's activity against the intended target versus other related targets. Does the compound act specifically on our target of interest?
Structure-Activity Relationship (SAR) The relationship between the chemical structure of the hits and their biological activity. [22] Do structurally similar compounds show similar activity, suggesting a specific binding mode?
Chemical Tractability The ease with which the hit compound can be chemically modified to improve its properties. Is this a good chemical starting point for a medicinal chemistry program?
Freedom from PAINS Filtering for Pan-Assay Interference Compounds (PAINS) and other known promiscuous compounds that frequently appear as hits in many assays. [21] Is the hit a known "bad actor" that interferes with assays non-specifically?

| Physicochemical Properties | Analysis of properties like molecular weight, lipophilicity (cLogP), and ligand efficiency. | Does the compound have drug-like properties? |

The Role of ¹⁹F NMR in Screening Fluorinated Libraries

A unique and powerful advantage of screening libraries containing the this compound scaffold is the ability to use ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as a primary or secondary screening method. [23]

  • High Sensitivity and Low Background: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, and there is no endogenous ¹⁹F signal in biological systems, resulting in a background-free spectrum. [24][25]* Direct Detection of Binding: Changes in the ¹⁹F NMR signal (e.g., chemical shift, line broadening) upon addition of the target protein provide direct evidence of binding. [26]* Competition Assays: ¹⁹F NMR is highly effective for competition-based screening, where library compounds are tested for their ability to displace a known, fluorine-containing reference ligand. [24] This method is particularly well-suited for fragment-based drug discovery (FBDD), where the weaker binding of smaller fragments can be reliably detected. [23][27]The inclusion of the gem-difluoro motif in the library backbone makes every compound directly amenable to this powerful biophysical technique, providing a highly effective orthogonal method for hit validation.

Conclusion

The high-throughput screening of libraries derived from this compound offers a promising avenue for the discovery of novel therapeutics. The strategic incorporation of fluorine provides a strong foundation for developing compounds with favorable drug-like properties. A successful screening campaign depends on a systematic and rigorous approach, beginning with the development of a high-quality, validated assay. By employing a structured screening cascade—moving from a broad primary screen to focused hit confirmation, dose-response analysis, and orthogonal validation—researchers can effectively navigate the vast chemical space of the library to identify a small set of well-characterized, high-quality hits. The inherent suitability of these libraries for ¹⁹F NMR screening provides an additional, powerful tool for confirming direct target engagement and accelerating the transition from hit identification to lead optimization.

References

  • Bio-Rad. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Bio-Rad.
  • Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse.
  • Jacoby, E., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
  • Kirk, K. L. (2008). The Role of Fluorine in Medicinal Chemistry. ACS Publications.
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Elsevier.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • An, W. F., & Tolliday, N. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 486, 1-12.
  • Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25).
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Broad Institute.
  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
  • Wikipedia. (n.d.). High-throughput screening. Wikipedia.
  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Macarron, R., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
  • Evotec. (n.d.). Biochemical Assay Services. Evotec.
  • Parham, F., et al. (2017). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH.
  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting.
  • Angewandte Chemie. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. DTU Research Database.
  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.
  • ResearchGate. (n.d.). Comprehensive analysis of high-throughput screening data. ResearchGate.
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River Laboratories.
  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • NIH. (n.d.). Nontarget and Suspect Screening of Fluorinated Ionic Liquids and PFAS in European Wastewaters Using Supercritical Fluid Chromatography. NIH.
  • Vulpetti, A., et al. (2013). Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19)F NMR methodology. ChemMedChem, 8(11), 1817-1821.
  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Clinical Research News.
  • Sittampalam, G. S., et al. (2012). Basics of HTS Assay Design and Optimization. Chemical Genomics.
  • ResearchGate. (n.d.). Fluorine-NMR Competition Binding Experiments for High-Throughput Screening of Large Compound Mixtures. ResearchGate.
  • Dalvit, C., et al. (2002). Fluorine-NMR competition binding experiments for high-throughput screening of large compound mixtures. Combinatorial Chemistry & High Throughput Screening, 5(8), 605-611.
  • ResearchGate. (n.d.). Non-Target Screening of Fluorinated Ionic Liquids and PFAS in European Wastewaters Using Supercritical Fluid Chromatography. ResearchGate.
  • NIH. (n.d.). Hit-to-Lead: Hit Validation and Assessment. PubMed.
  • Thermo Fisher Scientific. (2015). New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency. Cision PR Newswire.
  • NIH. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH.
  • ResearchGate. (n.d.). Hit validation pre HTS. ResearchGate.
  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH.
  • PubMed. (2025). Matrix-independent screening of defluorination in vitro and in vivo. PubMed.
  • NCBI Bookshelf. (2012). HTS Assay Validation. Assay Guidance Manual.
  • PubChem. (n.d.). This compound. PubChem.
  • NIH. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
  • NIH. (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. NIH.
  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
  • Molecules. (n.d.). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI.
  • ResearchGate. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate.

Sources

Analytical methods for characterizing 5,5-Difluoropiperidine-2-carboxylic acid peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Comprehensive Analytical Strategies for Peptides Incorporating 5,5-Difluoropiperidine-2-carboxylic Acid

Abstract: The incorporation of fluorinated non-canonical amino acids, such as this compound (F₂Pip), into peptide therapeutics is a key strategy for enhancing metabolic stability, modulating conformation, and improving pharmacokinetic profiles.[1][2][3][4] The unique physicochemical properties imparted by the gem-difluoro group necessitate a robust and multi-faceted analytical approach to ensure identity, purity, and stability. This guide provides a comprehensive overview of the essential analytical methods, detailed protocols, and expert insights for the thorough characterization of F₂Pip-containing peptides, intended for researchers and professionals in peptide drug development.

Introduction: The Rationale for Fluorination and Analytical Imperatives

The substitution of hydrogen with fluorine in drug candidates can profoundly alter molecular properties. Fluorine's high electronegativity and the strength of the C-F bond can increase metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage.[3][5][6][7] Furthermore, the steric and electronic effects of moieties like this compound can enforce specific backbone conformations, potentially leading to enhanced binding affinity and target selectivity.

However, these same modifications present unique analytical challenges. The altered hydrophobicity and potential for unexpected fragmentation patterns require tailored analytical methods. A comprehensive characterization is not merely a quality control checkpoint but a fundamental component of understanding the structure-activity relationship (SAR) of these novel peptides. This document outlines an integrated analytical workflow to provide a complete picture of the peptide's critical quality attributes.

Integrated Analytical Workflow

A successful characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system for confirming the peptide's identity, purity, and structural integrity.

Analytical_Workflow cluster_characterization Comprehensive Characterization Crude Crude F₂Pip-Peptide (Post-Synthesis) Purification Preparative RP-HPLC Crude->Purification Initial Cleanup Purified Purified Peptide Purification->Purified Purity >95% LCMS Purity & Identity (LC-MS) Purified->LCMS HRMS Mass Confirmation (High-Res MS) Purified->HRMS NMR Structural Confirmation (1H, 19F NMR) Purified->NMR Stability Proteolytic Stability Assay Purified->Stability Final Fully Characterized F₂Pip-Peptide LCMS->Final HRMS->Final NMR->Final Stability->Final

Caption: Integrated workflow for the purification and characterization of F₂Pip-peptides.

Chromatographic Analysis for Purity and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity of synthetic peptides. The gem-difluoro moiety on the piperidine ring increases the local hydrophobicity of the amino acid residue, which can lead to longer retention times compared to its non-fluorinated counterpart.[6][8]

Causality Behind Method Choices
  • Column Chemistry: A C18 stationary phase is the universal starting point due to its versatility and robustness in separating peptides of varying polarities. The hydrophobicity of the F₂Pip residue generally ensures good retention.

  • Mobile Phase: Acetonitrile (ACN) is the preferred organic modifier for its low viscosity and UV transparency. Water serves as the weak solvent.

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most common choice. It serves two purposes: it acidifies the mobile phase to ensure consistent protonation of acidic and basic residues (e.g., Asp, Glu, Lys, Arg), and its counter-ion pairs with positively charged sites on the peptide, enhancing retention and improving peak shape. For peptides with numerous basic groups, stronger ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to increase retention and potentially resolve closely eluting impurities.[9]

Protocol: Analytical RP-HPLC
  • System Preparation: Equilibrate an Agilent 1100 or similar HPLC system.

  • Column: C18, 3.5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in ACN.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (aromatic residues like Trp, Tyr).

  • Gradient Elution: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This gradient should be optimized based on the peptide's overall hydrophobicity.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A or a compatible solvent (e.g., water/ACN) to a concentration of ~1 mg/mL. Inject 10-20 µL.

  • Analysis: Integrate the peak area of the main peptide and all impurities to calculate the percentage purity.

Data Presentation: HPLC Parameters
ParameterRecommended SettingRationale
Stationary Phase C18, < 5 µmProvides excellent resolving power for a wide range of peptides.
Mobile Phase Water/ACN with 0.1% TFAStandard for peptide analysis, ensuring good peak shape and retention.[10]
Gradient 1-2% / minute increase in ACNA good starting point for resolving impurities from the main product peak.
Detection Wavelength 214 nm & 280 nm214 nm detects the peptide backbone for general purity; 280 nm is specific for aromatic residues.

Mass Spectrometry for Identity Confirmation

Mass spectrometry (MS) is indispensable for confirming the molecular weight of the F₂Pip-peptide, thereby verifying its elemental composition. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for purity assessment where peaks are identified by both retention time and mass-to-charge ratio (m/z).

Causality Behind Method Choices
  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for peptides as it is a "soft" ionization technique that typically produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) without causing fragmentation.[11] This allows for the analysis of high-mass molecules on instruments with a limited m/z range.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF, is crucial.[12] It provides a highly accurate mass measurement (<5 ppm), which allows for unambiguous confirmation of the peptide's elemental formula and distinguishes it from potential impurities with very similar masses.

  • Tandem MS (MS/MS): For definitive sequence confirmation, tandem mass spectrometry is employed. The parent ion of the peptide is isolated, fragmented (typically via collision-induced dissociation, CID), and the resulting fragment ions are analyzed. The fragmentation pattern (b- and y-ions) allows for the amino acid sequence to be read. The presence of the F₂Pip residue may lead to characteristic fragmentation patterns that should be carefully analyzed.

Protocol: LC-MS Analysis
  • LC System: Couple an analytical UPLC/HPLC system to the mass spectrometer. Use the same column and mobile phase conditions as described in the HPLC protocol to ensure correlation of retention times.

  • MS System: An ESI-Orbitrap or Q-TOF mass spectrometer is recommended.[12][13]

  • Ionization Mode: Positive ion mode is standard for peptides.

  • MS Scan: Acquire full scan MS data from m/z 300-2000.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z values of the expected charge states of the peptide.

    • Deconvolute the resulting mass spectrum to determine the intact molecular weight.

    • Compare the measured monoisotopic mass to the theoretical mass. The mass error should be less than 5 ppm.

Data Presentation: Expected MS Results for a Hypothetical F₂Pip-Peptide
  • Peptide Sequence: Ac-Tyr-(F₂Pip)-Ala-Phe-Gly-NH₂

  • Theoretical Monoisotopic Mass: 620.2842 Da

IonCharge (z)Theoretical m/z
[M+H]⁺1621.2915
[M+2H]²⁺2311.1493
[M+Na]⁺1643.2734

NMR Spectroscopy for Definitive Structural Confirmation

While MS confirms mass, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the F₂Pip residue's incorporation and information about the peptide's solution-state conformation.[14]

Causality Behind Method Choices
  • ¹H NMR: Provides a complete proton fingerprint of the peptide. The chemical shifts and coupling constants of the F₂Pip residue's protons will be distinct and can confirm its covalent structure.

  • ¹⁹F NMR: This is the most direct and powerful technique for analyzing fluorinated molecules.[8] Fluorine has a spin of ½ and 100% natural abundance, making ¹⁹F NMR highly sensitive. It provides a clean spectrum with signals only from the fluorinated parts of the molecule. The chemical shift of the CF₂ group can be sensitive to the local electronic environment and, by extension, the peptide's conformation.[15]

  • 2D NMR (COSY, NOESY): Correlation Spectroscopy (COSY) helps in assigning proton signals by identifying coupled spins. Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space (<5 Å), providing crucial distance restraints for calculating the 3D structure of the peptide in solution.[16]

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument: A high-field NMR spectrometer (≥500 MHz) is recommended for better signal dispersion.

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹⁹F NMR: Acquire a 1D fluorine spectrum. A single signal (or a complex multiplet depending on stereochemistry and coupling) corresponding to the CF₂ group should be observed.

  • 2D Experiments: Acquire COSY and NOESY/ROESY spectra to aid in proton assignments and conformational analysis.

  • Data Analysis:

    • Integrate signals in the ¹H spectrum to confirm the correct ratio of amino acids.

    • Confirm the presence of the characteristic signals for the F₂Pip residue.

    • Analyze the ¹⁹F spectrum to verify the presence and environment of the difluoro group.

Proteolytic Stability Assessment

A primary motivation for incorporating F₂Pip is to enhance resistance to proteolysis.[5][17] A digestion assay using relevant proteases is a direct measure of this enhanced stability.

Causality Behind Method Choices
  • Enzyme Selection: Use enzymes relevant to the intended biological environment (e.g., trypsin, chymotrypsin for digestion in the gut; human serum for systemic circulation). Proteinase K can be used as a generic, aggressive protease for a general stability screen.[18]

  • Analysis Method: RP-HPLC is the ideal method to monitor the degradation of the parent peptide over time. The peak area of the intact peptide is quantified at various time points, allowing for the calculation of its half-life.

Stability_Assay Peptide_Enzyme F₂Pip-Peptide + Protease (Incubate at 37°C) Timepoints Time Points (0, 1, 4, 8, 24h) Peptide_Enzyme->Timepoints Quench Quench Reaction (e.g., add TFA) Timepoints->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Quantify Peak Area of Intact Peptide HPLC->Data HalfLife Calculate Half-Life (t½) Data->HalfLife

Sources

Application Note & Protocol: A Guide to the Large-Scale Synthesis of 5,5-Difluoropiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the large-scale synthesis of 5,5-difluoropiperidine-2-carboxylic acid, a valuable fluorinated building block in medicinal chemistry. The strategic incorporation of fluorine atoms into piperidine scaffolds can significantly modulate the physicochemical properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document outlines a robust and scalable synthetic route, starting from readily available precursors. Key considerations for reaction optimization, purification, and analytical characterization are discussed in detail, alongside critical safety protocols for handling fluorinating agents.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine motif is a ubiquitous scaffold in a vast number of pharmaceuticals, owing to its ability to impart favorable pharmacokinetic properties.[2] The introduction of fluorine atoms, particularly a gem-difluoro group, offers a powerful strategy to fine-tune the properties of these molecules.[2][3] The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can influence the acidity of nearby functional groups and alter non-covalent interactions with biological targets.[1] this compound, in particular, serves as a chiral building block for introducing a constrained, fluorinated amino acid mimic into peptide and non-peptide structures, making it a highly sought-after intermediate in drug development.[4]

Retrosynthetic Analysis and Strategic Approach

A logical and scalable approach to the synthesis of this compound involves the catalytic hydrogenation of a suitable difluorinated pyridine precursor. This strategy is advantageous due to the commercial availability of a wide range of substituted pyridines and the well-established protocols for their hydrogenation.[2][5]

Our proposed retrosynthetic pathway is outlined below:

Retrosynthesis target This compound precursor1 5,5-Difluoro-2-pyridinecarboxylic acid ester target->precursor1 Hydrogenation & Hydrolysis precursor2 5-Fluoro-2-pyridinecarboxylic acid ester precursor1->precursor2 Electrophilic Fluorination precursor3 2-Pyridinecarboxylic acid ester precursor2->precursor3 Diazotization/Fluorination Workflow cluster_step1 Step 1: Monofluorination cluster_step2 Step 2: Gem-Difluorination cluster_step3 Step 3: Reduction & Hydrolysis A Start: Ethyl 5-aminopyridine-2-carboxylate B Diazotization & Fluorination A->B C Work-up & Purification B->C D Product 1: Ethyl 5-fluoropyridine-2-carboxylate C->D E Start: Product 1 F Enamine Formation & Electrophilic Fluorination E->F G Work-up & Purification F->G H Product 2: Ethyl 5,5-difluoropiperidine-2-carboxylate G->H I Start: Product 2 J Catalytic Hydrogenation I->J K Hydrolysis J->K L Work-up & Purification K->L M Final Product: this compound L->M

Sources

Application Notes & Protocols: Leveraging 5,5-Difluoropiperidine-2-carboxylic Acid for the Creation of Novel Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Advanced Biomaterial Design

In the pursuit of next-generation biomaterials, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative approach.[1][2] Among these, fluorinated amino acids are particularly valuable, offering a unique set of physicochemical properties that can be exploited to enhance the function and stability of peptides and polymers.[3][4] The high electronegativity of the fluorine atom, the strength of the carbon-fluorine bond, and its steric bulk allow for precise modulation of a molecule's conformation, pKa, hydrophobicity, and metabolic stability.[5][6]

This guide focuses on 5,5-Difluoropiperidine-2-carboxylic acid , a conformationally constrained, fluorinated cyclic amino acid. The gem-difluoro group at the 5-position of the piperidine ring introduces profound stereoelectronic effects, making this building block an exceptional tool for designing novel biomaterials with enhanced proteolytic resistance, controlled folding, and unique structural properties.[7][8] These attributes are highly sought after in drug development for creating stable peptide therapeutics and in materials science for engineering structurally defined polymers.[9][10]

This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and field-proven insights for incorporating this compound into innovative peptide and polymer scaffolds.

Section 1: Physicochemical Properties & Rationale for Use

This compound is a synthetic amino acid characterized by a six-membered piperidine ring with a gem-difluoro substitution.[7] This unique structure is the source of its utility in biomaterial design.

Key Rationale for Application:

  • Conformational Constraint: Similar to proline, the cyclic nature of the piperidine ring restricts the Ramachandran space available to the peptide backbone, enforcing specific secondary structures like turns and helices.[5][11] The gem-difluoro substitution further influences the ring pucker, offering a powerful tool to lock in a desired conformation, which is critical for optimizing binding affinity to biological targets.[8]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and not susceptible to enzymatic cleavage. The fluorine atoms can also act as a metabolic shield, sterically hindering the approach of proteases to adjacent peptide bonds, thereby significantly increasing the in-vivo half-life of peptide-based drugs.[3][10]

  • Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the secondary amine in the piperidine ring.[3] This can be exploited to fine-tune electrostatic interactions or to design pH-responsive biomaterials.

  • Unique Hydrophobicity: While highly fluorinated motifs can create "fluorous" domains that drive self-assembly, the targeted placement of a difluoro group can subtly modulate lipophilicity, potentially improving properties like cell membrane permeability.[1][12]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[13]
CAS Number 1255663-89-8[7]
Molecular Formula C₆H₉F₂NO₂[13]
Molecular Weight 165.14 g/mol [13]
Appearance Solid[7]
Purity Typically ≥97%[7][13]
Synonyms 5,5-Difluoro-2-Piperidinecarboxylic Acid[7]

Section 2: Application in Peptide-Based Biomaterials

The most direct application of this compound is its incorporation into peptide sequences to create scaffolds with superior stability and defined structures. This is primarily achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2.1: Fmoc Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual incorporation of Fmoc-(S)-5,5-Difluoropiperidine-2-carboxylic acid into a peptide sequence using standard SPPS chemistry.

Expert Insight: The secondary amine and potential steric bulk of this cyclic amino acid necessitate the use of potent coupling reagents and potentially longer reaction times to ensure quantitative amide bond formation.[14]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-(S)-5,5-Difluoropiperidine-2-carboxylic acid

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold Diethyl Ether

  • Solid-phase synthesis vessel and shaker

Step-by-Step Methodology:

  • Resin Preparation: a. Place the desired amount of resin (e.g., 0.1 mmol scale) in the reaction vessel. b. Swell the resin in DMF for 30-60 minutes with gentle agitation.[15] c. Drain the DMF.

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes, drain, then add a fresh aliquot of the solution and agitate for an additional 15 minutes. c. Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (2x).

  • Coupling of Fmoc-(S)-5,5-Difluoropiperidine-2-carboxylic acid: a. In a separate vial, dissolve Fmoc-(S)-5,5-Difluoropiperidine-2-carboxylic acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. b. Allow the mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. e. Self-Validation: Perform a qualitative ninhydrin test to confirm reaction completion. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.[16]

  • Washing: a. After complete coupling, drain the reaction solution. b. Wash the resin thoroughly with DMF (5x) and DCM (2x) to remove excess reagents.

  • Peptide Elongation: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. Standard amino acids may require less potent coupling reagents (e.g., DIC/Oxyma) and shorter reaction times (1-2 hours).[16]

  • Final Deprotection, Cleavage, and Precipitation: a. After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2). b. Wash the resin with DMF, then DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator. c. Add the cold TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the solution to separate the cleaved peptide from the resin beads. e. Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.[14] f. Pellet the peptide via centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether. g. Dry the crude peptide pellet under vacuum.

  • Purification and Characterization: a. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Table 2: Recommended SPPS Coupling Conditions for this compound

Reagent CombinationEquivalents (AA:Reagent:Base)Activation TimeCoupling TimeRationale
HATU/DIEA 1 : 0.98 : 22-5 min2-4 hoursRecommended: High efficiency for sterically hindered/cyclic amino acids. Minimizes risk of epimerization.[17]
HBTU/HOBt/DIEA 1 : 0.98 : 1 : 22-5 min2-4 hoursA common and effective alternative to HATU.
DIC/Oxyma 1 : 1 : 12-5 min4-12 hoursStandard, cost-effective reagents. May require double coupling and extended reaction times for this specific amino acid.[16]
Visualization of the SPPS Workflow

SPPS_Workflow start_end start_end process process decision decision wash wash special special start Start: Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 preactivate Pre-activate Amino Acid (e.g., HATU/DIEA) wash1->preactivate couple Couple Amino Acid to Resin preactivate->couple ninhydrin Ninhydrin Test couple->ninhydrin ninhydrin->couple Positive (Blue) Recouple wash2 Wash (DMF/DCM) ninhydrin->wash2  Negative (Yellow) repeat_node Couple Next Amino Acid? wash2->repeat_node repeat_node->deprotect Yes final_deprotect Final Fmoc Deprotection repeat_node->final_deprotect No cleave Cleave & Deprotect (TFA Cocktail) final_deprotect->cleave purify Purify & Characterize (RP-HPLC, MS) cleave->purify end_node End Product purify->end_node properties_to_applications cluster_properties Fundamental Properties cluster_effects Resulting Effects cluster_apps Biomaterial Applications property_node property_node effect_node effect_node app_node app_node p1 High Electronegativity e1 Altered pKa / Inductive Effect p1->e1 a4 Anti-Fouling Surfaces p1->a4 p2 Steric Bulk e2 Metabolic Shielding p2->e2 e3 Conformational Constraint (Ring Pucker) p2->e3 p2->a4 p3 Ring Structure p3->e3 a3 pH-Responsive Polymers e1->a3 a1 Enzyme-Resistant Peptides e2->a1 a2 Structurally Defined Scaffolds e3->a2

Caption: Relationship between molecular properties and biomaterial applications.

Table 3: Analytical Techniques for Characterization

TechniquePurpose for Peptide-Based MaterialsPurpose for Polymer-Based Materials
RP-HPLC Assess purity and perform purification.Not typically used for high MW polymers.
Mass Spectrometry (MS) Confirm exact molecular weight and sequence.Determine monomer incorporation and end-group analysis (MALDI-TOF).
¹⁹F NMR Spectroscopy Confirm fluorine incorporation and probe local chemical environment. [18]Confirm fluorine incorporation and study polymer microstructure.
¹H and ¹³C NMR Confirm overall structure and sequence.Determine polymer structure and composition.
Circular Dichroism (CD) Determine secondary structure (α-helix, β-sheet, turn).N/A
Differential Scanning Calorimetry (DSC) N/ADetermine thermal transitions (glass transition temperature, melting point).
Thermogravimetric Analysis (TGA) N/AAssess thermal stability and degradation temperature.
Scanning Electron Microscopy (SEM) Analyze morphology of self-assembled peptide structures.Analyze surface morphology and microstructure.

Conclusion

This compound is a powerful and versatile building block for the design of advanced biomaterials. Its unique combination of conformational rigidity and the stereoelectronic effects of gem-difluorination enables the creation of peptides with enhanced stability and polymers with finely tuned physical properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast potential of this compound in developing next-generation therapeutics, medical devices, and functional materials.

References

  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem Technical Document.
  • Mothe, M. G., & Raines, R. T. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals, 15(10), 1201. [Link] [3][4][24]3. Jbara, M., & Brik, A. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Israel Journal of Chemistry, 59(1-2), 108-121. [Link]
  • Bowerman, C. J., & Nilsson, B. L. (2021). Fluorinated peptide biomaterials. Peptide Science, 113(2), e24184. [Link] [1][25]5. Koksch, B., & Sewald, N. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 40(8), 4363-4374. [Link]
  • Tanaka, M., et al. (2002). Biocompatibility of fluorinated polyimide. Journal of Biomedical Materials Research, 62(3), 391-397. [Link]
  • Boyd Biomedical. (2020).
  • Mothe, M. G., & Raines, R. T. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6139-6149. [Link]
  • Koksch, B. (2023). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. European Peptide Society. [Link]
  • (See Reference 2)
  • BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem Technical Document.
  • Horan, R. L., & Raines, R. T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Vitamins and Hormones, 87, 141-163. [Link]
  • Wang, Z., et al. (2021). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Advanced Drug Delivery Reviews, 177, 113942. [Link]
  • (See Reference 9)
  • White, C. J., & Yudin, A. K. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(10), 6696-6718. [Link]
  • Stasyuk, A. J., et al. (2013). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. Russian Journal of General Chemistry, 83, 2135-2153. [Link]
  • (See Reference 2)
  • Performance Plastics. (2016). Injection Molding Biocompatible Fluoropolymers For Medical Device Industry. [Link]
  • Castner, D. G., & Ratner, B. D. (2000). Fluorinated Biomaterials.
  • Hodgson, D. R. W., & Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430. [Link]
  • Venkateswarlu, P. (1985). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 64(8), 1083-1086. [Link]
  • (See Reference 4)
  • PubChem. (n.d.). This compound. [Link]
  • Al-Sanea, M. M., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry, 15(18), e202500298. [Link]
  • O'Connor, G., et al. (2016). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry, 88(12), 6545-6552. [Link]
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
  • Actelion Pharmaceuticals Ltd. (2013). 4,4-difluoro-piperidine-compounds.
  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
  • (See Reference 25)
  • Stepan, A. F., et al. (2015). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Organic Letters, 17(18), 4472-4475. [Link]
  • Complutense University of Madrid. (n.d.).
  • Meanwell, N. A. (2017). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry. [Link]
  • Tzvieli, R., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 6, 1618-1623. [Link]
  • Kumar, S., & Arora, P. S. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Journal of the American Chemical Society, 145(30), 16349-16366. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Fischer, R., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(5), 117-124. [Link]
  • Gellman, S. H., et al. (2005). Aziridine-2-carboxylic acid-containing peptides: Application to solution- and solid-phase convergent site-selective peptide modification. Organic Letters, 7(12), 2341-2344. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Incorporation of (S)-Aziridine-2-Carboxylic Acid into Peptides. BenchChem Technical Document.
  • (See Reference 41)

Sources

Cell permeability assays for peptides with 5,5-Difluoropiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Title: Assessing Cell Permeability of Novel Peptides Incorporating 5,5-Difluoropiperidine-2-carboxylic Acid

Abstract

The therapeutic potential of peptides is often hindered by their poor cell permeability, a consequence of their size and polar backbone.[1][2] A promising strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to modulate the physicochemical properties of the peptide. This guide details robust protocols for evaluating the cell permeability of peptides containing this compound, a novel fluorinated amino acid analog. Fluorination is a well-established strategy in medicinal chemistry for enhancing metabolic stability, lipophilicity, and biological activity.[3][4] The gem-difluoro group on the piperidine ring is hypothesized to enforce specific conformational constraints and increase lipophilicity, potentially improving passive diffusion across cellular membranes.[5][6] We present a tiered approach, beginning with the high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion, followed by the more biologically complex Caco-2 cell monolayer assay to investigate transcellular transport and active efflux. This document provides experienced researchers with the detailed methodologies required to generate reliable and reproducible permeability data for these next-generation peptide therapeutics.

Introduction: The Permeability Challenge and the Fluorine Solution

Peptides are highly sought-after therapeutic candidates due to their specificity and potency. However, their utility against intracellular targets is fundamentally limited by their inability to efficiently cross the lipid bilayer of cell membranes. Key obstacles include high molecular weight, a large number of hydrogen bond donors in the peptide backbone, and conformational flexibility, which collectively favor the aqueous extracellular environment over the hydrophobic membrane interior.[2]

Strategies to enhance peptide permeability often involve structural modifications that mask backbone hydrogen bonds or stabilize a "membrane-compatible" conformation.[7][8] The incorporation of this compound is a rational design strategy aimed at achieving this. The introduction of fluorine can profoundly alter a molecule's properties:

  • Increased Lipophilicity: The C-F bond is highly polarized, yet fluorine is not a hydrogen bond acceptor. Replacing C-H with C-F bonds generally increases the lipophilicity of a molecule, which can improve partitioning into the cell membrane.[5]

  • Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation, enhancing the peptide's stability in biological systems.[3][4]

  • Conformational Control: The steric bulk and electronic effects of the gem-difluoro group can lock the piperidine ring into a preferred conformation. This localized rigidity can propagate through the peptide backbone, potentially pre-organizing the molecule into a structure that is more amenable to passive diffusion by minimizing the exposure of polar groups.[6]

This application note provides a comprehensive workflow for testing these hypotheses by quantifying the permeability of peptides modified with this unique building block.

Experimental Workflow Overview

The assessment of cell permeability follows a logical, tiered progression from a simple, high-throughput artificial membrane model to a more complex, biologically relevant cell-based model. This approach allows for the efficient screening of candidates and provides deeper mechanistic insights.

G cluster_0 Peptide Peptide Synthesis (with/without F2-Pip) PAMPA PAMPA Assay (Passive Diffusion) Peptide->PAMPA Caco2 Caco-2 Assay (Transcellular Transport & Efflux) PAMPA->Caco2 If promising LCMS LC-MS/MS Quantification PAMPA->LCMS Caco2->LCMS Data Data Analysis & Interpretation LCMS->Data

Figure 1: Tiered workflow for assessing peptide cell permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA is a cell-free, high-throughput assay that models passive transcellular diffusion.[9][10] It measures the permeation of a compound from a donor well, through a filter coated with a lipid-containing artificial membrane, to an acceptor well.[11] Its primary advantage is the specific isolation of passive permeability, as it lacks transporters or metabolic enzymes. This makes it an ideal first-pass screen to determine if the 5,5-difluoropiperidine modification enhances the intrinsic ability of a peptide to cross a lipid barrier.

Diagram of PAMPA Setup

Figure 2: Schematic of the PAMPA assay setup.

Materials
  • PAMPA Plate System (e.g., Millipore MultiScreen™-IP, PVDF membrane)

  • Test Peptide and Control Peptides (See Table 1)

  • Lecithin (from soybean)

  • Dodecane

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Bovine Serum Albumin (BSA)

  • 96-well UV-transparent plates for analysis

  • LC-MS/MS system for quantification

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of test and control peptides in 100% DMSO.

    • Prepare the artificial membrane solution: 1% (w/v) lecithin in dodecane. Sonicate until fully dissolved.[12]

  • Preparation of Donor and Acceptor Solutions:

    • Acceptor Solution: Prepare PBS (pH 7.4) containing 0.5% (w/v) BSA. The BSA is critical for minimizing non-specific binding of peptides to the plate, thereby improving recovery.[13]

    • Donor Solution: Prepare the final dosing solution by diluting the 10 mM peptide stock solution into PBS (pH 7.4) to a final concentration of 10-100 µM. The final DMSO concentration should be kept low (e.g., <1%).

  • Assay Procedure:

    • Coat the membrane of the donor plate wells by carefully adding 5 µL of the 1% lecithin/dodecane solution to each well. Allow the solvent to evaporate for approximately 10-20 minutes.[12]

    • Add 300 µL of Acceptor Solution to each well of the acceptor plate.

    • Carefully place the donor plate onto the acceptor plate, creating the "sandwich".

    • Add 150 µL of the Donor Solution (containing the peptide) to each well of the donor plate.

    • Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking (e.g., 50 rpm).[9][12] Incubation time may need to be optimized for low-permeability peptides.

  • Sample Collection and Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells for quantification. It is also important to analyze a reference sample of the initial donor solution (T0 concentration).

    • Quantify the peptide concentration in all samples using a validated LC-MS/MS method (see Section 4).

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = [-VD * VA / (VD + VA) * A * t] * ln[1 - (VD + VA) * CA(t) / (VD * CD(0))]

Where:

  • VD = Volume of donor well (cm³)

  • VA = Volume of acceptor well (cm³)

  • A = Area of the membrane (cm²)

  • t = Incubation time (s)

  • CA(t) = Concentration in acceptor well at time t

  • CD(0) = Initial concentration in donor well

Table 1: PAMPA Controls and Expected Permeability

Compound Type Transport Mechanism Expected Papp (x 10⁻⁶ cm/s)
Propranolol High Permeability Passive Transcellular > 5.0
Atenolol Low Permeability Paracellular < 1.0
Test Peptide N/A Passive Transcellular To be determined

| F2-Pip Peptide | N/A | Passive Transcellular | To be determined |

Protocol 2: Caco-2 Cell Monolayer Permeability Assay

Rationale: The Caco-2 assay is the industry standard for in vitro prediction of human intestinal absorption.[14][15] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes over ~21 days, forming tight junctions and expressing key efflux transporters like P-glycoprotein (P-gp).[16][17] This assay provides more biologically relevant data than PAMPA because it accounts for both passive diffusion and active transport processes.[11] Conducting a bidirectional assay (transport from apical-to-basolateral and basolateral-to-apical) allows for the calculation of an efflux ratio, which indicates if the peptide is a substrate of efflux pumps.[16][17]

Diagram of Caco-2 Transwell Setup

Figure 3: Caco-2 cell monolayer assay in a Transwell system.

Materials
  • Caco-2 cells (ATCC)

  • Transwell permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% Pen/Strep)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Lucifer Yellow

  • TEER meter (e.g., Millicell ERS-2)

  • Control compounds (Propranolol, Atenolol, Digoxin - a P-gp substrate)

Step-by-Step Protocol
  • Cell Seeding and Differentiation:

    • Culture Caco-2 cells in flasks according to standard protocols.

    • Seed cells onto the apical side of Transwell inserts at a density of ~6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[16]

  • Monolayer Integrity Validation (Self-Validating System):

    • TEER Measurement: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values >200 Ω·cm², as this indicates the formation of robust tight junctions.[16][18]

    • Lucifer Yellow Assay: After the transport experiment, perform a Lucifer Yellow leakage test. Add Lucifer Yellow to the apical chamber and measure its appearance in the basolateral chamber. A leakage rate of <1% confirms that monolayer integrity was maintained throughout the experiment.[9]

  • Bidirectional Transport Experiment:

    • Wash the monolayers twice with pre-warmed (37°C) transport buffer (HBSS, pH 7.4).

    • Equilibrate the monolayers in transport buffer for 30 minutes at 37°C.

    • Prepare dosing solutions of the test and control peptides (e.g., 10 µM) in the appropriate transport buffer.

    • Apical to Basolateral (A→B) Transport:

      • Add the peptide dosing solution to the apical chamber (e.g., 0.4 mL).

      • Add fresh transport buffer to the basolateral chamber (e.g., 1.2 mL).

    • Basolateral to Apical (B→A) Transport:

      • Add the peptide dosing solution to the basolateral chamber (e.g., 1.2 mL).

      • Add fresh transport buffer to the apical chamber (e.g., 0.4 mL).

    • Incubate at 37°C on an orbital shaker (50 rpm) for 2 hours.[15]

    • At the end of the incubation, collect samples from both the donor and receiver chambers for LC-MS/MS analysis.

Data Analysis

The apparent permeability coefficient (Papp) is calculated for both directions:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt = Rate of peptide appearance in the receiver chamber (mol/s)

  • A = Surface area of the membrane (cm²)

  • C0 = Initial concentration in the donor chamber (mol/cm³)

The Efflux Ratio (ER) is then calculated to assess active transport:

ER = Papp (B→A) / Papp (A→B)

An ER > 2 is a strong indicator that the peptide is a substrate for an active efflux transporter like P-gp.[16][17]

Table 2: Caco-2 Controls and Interpretation of Results

Compound Expected Papp (A→B) (x 10⁻⁶ cm/s) Expected Efflux Ratio Interpretation
Propranolol High (>10) ~1 High passive permeability
Atenolol Low (<1) ~1 Low passive permeability (paracellular)
Digoxin Low-Moderate >2 Substrate of P-gp efflux

| F2-Pip Peptide | To be determined | To be determined | An ER > 2 suggests active efflux |

Analytical Method: Peptide Quantification by LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices due to its high sensitivity, selectivity, and robustness.[19][20] Unlike ligand-binding assays, LC-MS/MS can distinguish between the parent peptide and its potential metabolites or degradants.[21]

General Protocol
  • Sample Preparation:

    • Thaw collected samples (from PAMPA or Caco-2 assays).

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of sample.

    • Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC system (e.g., Waters Acquity, Sciex Exion).

    • Column: A C18 reversed-phase column suitable for peptides (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over several minutes.

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS).

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for the analyte and one for the internal standard to ensure specificity.

Table 3: Example LC-MS/MS Parameters for a Hypothetical Peptide

Parameter Setting
Peptide Name F2-Pip-Cyclo(7)
Precursor Ion (m/z) 456.8²⁺ (doubly charged)
Product Ion 1 (m/z) 589.3¹⁺
Product Ion 2 (m/z) 245.1¹⁺
Collision Energy (eV) 25 (for Ion 1), 35 (for Ion 2)

| Internal Standard | Stable isotope-labeled version of the peptide |

Data Interpretation and Conclusion

By integrating the data from both assays, a comprehensive permeability profile can be established.

Table 4: Hypothetical Data Summary for a Test Peptide "P-X" and its Fluorinated Analog "P-X-F2"

Compound PAMPA Papp (x 10⁻⁶ cm/s) Caco-2 Papp (A→B) (x 10⁻⁶ cm/s) Caco-2 Papp (B→A) (x 10⁻⁶ cm/s) Efflux Ratio
P-X 0.8 0.5 0.6 1.2
P-X-F2 4.2 3.1 3.3 1.1

| Control (Digoxin) | 5.5 | 1.5 | 8.9 | 5.9 |

Interpretation of Hypothetical Data:

  • The incorporation of this compound significantly increased the passive permeability of the peptide, as evidenced by the >5-fold increase in the PAMPA Papp value.

  • This improvement translated to the Caco-2 model, where the A→B permeability also increased substantially.

  • The efflux ratio for "P-X-F2" remained low (~1.1), indicating that the modification did not turn the peptide into a substrate for P-gp or other major efflux pumps. This is a highly desirable outcome.

  • The difference between the PAMPA and Caco-2 Papp values for P-X-F2 (4.2 vs 3.1) is expected, as the Caco-2 monolayer presents a more complex barrier than a simple artificial membrane.

References

  • Resolian. (n.d.). Optimizing Peptide Permeability Assays.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Caco2 Assay Protocol. (n.d.). Caco2 assay protocol.
  • The Royal Society of Chemistry. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction.
  • MDPI. (2019). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • PubMed. (2022). The fluorination effect on the transfection efficacy of cell penetrating peptide complexes.
  • National Institutes of Health. (n.d.). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides.
  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides.
  • The Royal Society of Chemistry. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides.
  • National Institutes of Health. (2020). Fluoroalkylation promotes cytosolic peptide delivery.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Semantic Scholar. (2017). Peptide‐based strategies for enhanced cell uptake, transcellular transport, and circulation: Mechanisms and challenges.
  • National Institutes of Health. (n.d.). Fluorinated peptide biomaterials.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • JoVE. (2020). Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide.
  • Wiley Online Library. (2019). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection.
  • PubChem. (n.d.). This compound.
  • Bowers Lab. (n.d.). Peptide Cell Permeability.
  • National Institutes of Health. (n.d.). Strategies for Improving Peptide Stability and Delivery.
  • Labcorp. (n.d.). Quantitative Assays for Peptides Using LC-MS.
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • MDPI. (2023). Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models.
  • Taylor & Francis Online. (2020). Recent advances in absolute quantification of peptides and proteins using LC-MS.
  • YouTube. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification.
  • National Institutes of Health. (2023). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of 5,5-Difluoropiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,5-Difluoropiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic efforts. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a valuable building block in medicinal chemistry, owing to the unique properties conferred by the gem-difluoro group on the piperidine ring. The presence of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] However, the synthesis of this compound can be challenging, often leading to low yields and purification difficulties. This guide provides a systematic approach to its synthesis, focusing on a plausible and adaptable synthetic route, with detailed troubleshooting for each critical step.

Proposed Synthetic Pathway

Based on established methodologies for the synthesis of fluorinated piperidines and related carboxylic acids, we propose a multi-step synthetic route starting from the commercially available N-Boc-4-piperidone. This pathway is designed to be robust and adaptable, with clear checkpoints for optimization.

Synthetic_Pathway A N-Boc-4-piperidone B N-Boc-4-(tosylhydrazono)piperidine A->B Tosylhydrazine, EtOH, reflux C N-Boc-4-methylenepiperidine B->C n-BuLi, THF, -78 °C to rt D N-Boc-4-(hydroxymethyl)piperidine C->D 1. 9-BBN, THF 2. H2O2, NaOH E N-Boc-piperidine-4-carboxylic acid D->E Jones Oxidation (CrO3, H2SO4, acetone) F N-Boc-5-oxopiperidine-2-carboxylic acid E->F α-lithiation & oxidation (LDA, MoOPH) G N-Boc-5,5-difluoropiperidine-2-carboxylic acid F->G Fluorination (DAST or Deoxo-Fluor) H This compound G->H Deprotection (TFA or HCl in Dioxane)

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1 & 2: Shapiro Reaction for the formation of N-Boc-4-methylenepiperidine

Q1: My Shapiro reaction to form the olefin (C) is giving a low yield. What are the common causes?

A1: Low yields in the Shapiro reaction can stem from several factors:

  • Incomplete formation of the tosylhydrazone (B): Ensure the reaction with tosylhydrazine goes to completion. Monitor by TLC or LC-MS. If starting material remains, consider increasing the reaction time or using a slight excess of tosylhydrazine.

  • Insufficiently dried glassware and reagents: The use of n-butyllithium (n-BuLi) necessitates strictly anhydrous conditions. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Inaccurate n-BuLi titration: The concentration of commercially available n-BuLi can vary. It is crucial to titrate the n-BuLi solution before use to ensure the addition of the correct stoichiometry (typically 2.2-2.5 equivalents).

  • Temperature control: The initial deprotonation with n-BuLi should be performed at low temperatures (-78 °C) to avoid side reactions. Allowing the reaction to warm too quickly can lead to decomposition.

Q2: I am observing multiple spots on my TLC plate after the Shapiro reaction. What are the likely side products?

A2: Common side products include:

  • Unreacted tosylhydrazone (B): This indicates insufficient n-BuLi or incomplete reaction.

  • Alkylated tosylhydrazone: If the reaction is not quenched properly, the intermediate vinyl anion can react with electrophiles.

  • Products of elimination in other positions: Although less common for this substrate, alternative elimination pathways can occur.

Troubleshooting Workflow for Shapiro Reaction

Shapiro_Troubleshooting start Low Yield in Shapiro Reaction q1 Is Tosylhydrazone formation complete? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reaction conditions strictly anhydrous? a1_yes->q2 sol1 Increase reaction time or add slight excess of tosylhydrazine. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is n-BuLi concentration accurate? a2_yes->q3 sol2 Oven-dry glassware, use anhydrous solvents. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is temperature properly controlled? a3_yes->q4 sol3 Titrate n-BuLi solution before use. a3_no->sol3 a4_no No q4->a4_no sol4 Maintain -78 °C during n-BuLi addition and initial reaction. a4_no->sol4

Caption: Troubleshooting logic for the Shapiro reaction.

Step 3 & 4: Hydroboration-Oxidation and Jones Oxidation

Q3: The hydroboration-oxidation of the olefin (C) is not proceeding as expected. What should I check?

A3: For the hydroboration-oxidation step:

  • Reagent quality: Use a fresh, reliable source of 9-borabicyclo[3.3.1]nonane (9-BBN). It is sensitive to air and moisture.

  • Stoichiometry: Ensure the correct stoichiometry of 9-BBN is used. A slight excess is often beneficial.

  • Oxidation conditions: The subsequent oxidation with hydrogen peroxide and sodium hydroxide is crucial. Ensure the pH is basic during the oxidation step.

Q4: My Jones oxidation of the alcohol (D) to the carboxylic acid (E) is giving a low yield and some side products. How can I optimize this?

A4: The Jones oxidation can be aggressive. Consider the following:

  • Over-oxidation: Over-oxidation can lead to degradation of the piperidine ring. Carefully control the addition of the Jones reagent and monitor the reaction closely by TLC.

  • Alternative oxidation methods: If Jones oxidation proves problematic, consider milder oxidation protocols such as a two-step Swern or Dess-Martin periodinane (DMP) oxidation to the aldehyde, followed by a Pinnick oxidation to the carboxylic acid.[2]

  • Purification: The product carboxylic acid can be challenging to purify. Acid-base extraction is often an effective method to separate it from neutral byproducts.

Step 5: α-Hydroxylation to form N-Boc-5-oxopiperidine-2-carboxylic acid (F)

Q5: I am struggling with the α-hydroxylation of the carboxylic acid (E). What are the critical parameters?

A5: This is a challenging transformation. Key considerations include:

  • Base selection: Lithium diisopropylamide (LDA) is a common choice for forming the α-lithiated species. Ensure it is freshly prepared or from a reliable commercial source. The stoichiometry is critical.

  • Electrophile: MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) is a common electrophilic oxygen source for this transformation. It should be handled with care.

  • Temperature control: The deprotonation with LDA must be performed at low temperatures (-78 °C) to ensure regioselectivity and prevent side reactions.

Step 6: Geminal Difluorination

Q6: The fluorination of the ketone (F) to the gem-difluoro compound (G) is resulting in a complex mixture of products. How can I improve the selectivity?

A6: Geminal difluorination of ketones can be challenging, with several potential side reactions.[3]

  • Choice of fluorinating agent:

    • DAST (Diethylaminosulfur trifluoride): A common reagent, but can lead to the formation of vinyl fluoride byproducts through elimination, especially with enolizable ketones.[2][3] It is also thermally unstable and should be handled with care.[4]

    • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): A more thermally stable alternative to DAST, which may offer better selectivity and safety.[3]

    • XtalFluor-E® and XtalFluor-M®: Crystalline, more stable, and easier to handle reagents that can provide higher selectivity and yields compared to DAST and Deoxo-Fluor.[4]

  • Reaction conditions:

    • Temperature: Start the reaction at low temperatures (e.g., -78 °C) and slowly warm to room temperature. This can help to minimize side reactions.

    • Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically used.

    • Additives: The addition of a fluoride source like triethylamine trihydrofluoride (Et₃N·3HF) can sometimes improve the reaction efficiency.

Table 1: Comparison of Common Fluorinating Agents for Ketones

ReagentAdvantagesDisadvantagesTypical Conditions
DAST Readily availableThermally unstable, can lead to elimination byproducts[2][3]DCM, -78 °C to rt
Deoxo-Fluor® More thermally stable than DASTCan still produce byproductsDCM, -78 °C to rt
XtalFluor-E®/M® Crystalline, stable, easy to handle, often higher selectivity[4]Higher costDCM, rt
Selectfluor® Electrophilic fluorinating agent, useful for enolatesMay require base, can lead to mono- or di-fluorination depending on conditions[5][6]MeCN, rt or reflux

Q7: What are the common side products in the geminal difluorination of piperidinones?

A7: Besides the desired gem-difluoride, you may observe:

  • Vinyl fluorides: Resulting from the elimination of HF from an intermediate carbocation.[3]

  • α-fluoroketone: Incomplete fluorination.

  • Rearrangement products: Cationic intermediates can sometimes undergo rearrangements.

  • Decomposition products: Especially when using thermally sensitive reagents like DAST at elevated temperatures.

Step 7: N-Boc Deprotection

Q8: I am having trouble with the final N-Boc deprotection step. The reaction is either incomplete or I am seeing degradation of my product.

A8: The stability of the gem-difluoro piperidine ring to strongly acidic conditions should be considered.

  • Acid Choice and Concentration:

    • Trifluoroacetic acid (TFA): A common and effective reagent. Typically used in a 20-50% solution in DCM.[7] If you observe degradation, try using a lower concentration of TFA or a shorter reaction time.

    • HCl in Dioxane: A 4M solution of HCl in dioxane is another standard method. It is often considered milder than TFA for some substrates.

  • Reaction Temperature: Perform the deprotection at 0 °C to room temperature. Avoid heating unless necessary, as it can promote side reactions.

  • Work-up: After deprotection, it is crucial to neutralize the acid. This can be done by washing with a saturated aqueous solution of sodium bicarbonate or by using an ion-exchange resin.

Experimental Protocols

The following are generalized protocols based on literature precedents for similar transformations. They should be optimized for the specific substrate.

Protocol 1: Geminal Difluorination of N-Boc-5-oxopiperidine-2-carboxylic acid methyl ester using Deoxo-Fluor®

  • To a solution of N-Boc-5-oxopiperidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DCM (0.2 M) in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel at -78 °C under an inert atmosphere, add Deoxo-Fluor® (2.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Boc Deprotection using TFA

  • Dissolve the N-Boc-5,5-difluoropiperidine-2-carboxylic acid (1.0 eq) in DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting trifluoroacetate salt can be used directly or neutralized with a mild base.

Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final product, this compound?

A: As a zwitterionic compound, it may be soluble in water and some polar organic solvents but insoluble in nonpolar organic solvents. Purification can be challenging.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., water/isopropanol, methanol/ether) can be effective.[8][9]

  • Ion-exchange chromatography: This is a powerful technique for purifying amino acids.

  • Reverse-phase HPLC: For small quantities, preparative reverse-phase HPLC can provide high purity material.

Q: Can I perform a chiral synthesis of this compound?

A: Yes, a chiral synthesis is possible. Chiral resolution of the final product or an intermediate using chiral chromatography or diastereomeric salt formation with a chiral resolving agent are common methods.[10] Alternatively, an asymmetric synthesis approach could be developed.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several steps require special attention:

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

  • Fluorinating agents (DAST, Deoxo-Fluor®): These reagents can release HF upon contact with moisture, which is highly corrosive and toxic.[3] They should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. DAST is also thermally unstable and should not be heated above 90 °C.

  • Jones Reagent: Contains chromium(VI), which is a known carcinogen. Handle with extreme care and dispose of waste properly.

References

  • Selectfluor-Promoted Fluorination of Piperidinyl Olefins.
  • Synthesis of 5-hydroxypiperidine-2-carboxylic acid. Smolecule.
  • Beaulieu, F., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
  • This compound. CymitQuimica.
  • Diethylaminosulfur Trifluoride (DAST). Sigma-Aldrich.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group.
  • The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group. Benchchem.
  • Baumann, M., et al. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Thieme.
  • Synthesis and Reactivity of Fluorin
  • Diethylaminosulfur trifluoride. Wikipedia.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals.
  • N-BOC-piperidine-4-carboxylic acid synthesis. ChemicalBook.
  • Chiral resolution and absolute configuration determination of new metal-based photodynamic therapy antitumor agents. PMC - NIH.
  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
  • 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid. Sigma-Aldrich.
  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • (S)-Boc-5-oxopyrrolidine-2-carboxylic acid 97 53100-44-0. Sigma-Aldrich.
  • (2S,5S)
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Synthesis method of N-boc-4-hydroxypiperidine.
  • Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies.
  • METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION.
  • Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech.
  • Method for purifying crude 2,5-furandicarboxylic acid by crystallization.
  • Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde. ICAIIT 2025 Conference.
  • Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives.
  • Impact of Impurities in 2,5-Furandicarboxylic Acid on the Synthesis of Poly(ethylene 2,5-furandicarboxylate) and Its Purification by Crystallization in a Binary Solvent System.
  • N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estim
  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Benchchem.

Sources

Technical Support Center: Purification of 5,5-Difluoropiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5,5-Difluoropiperidine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable fluorinated building block. The unique physicochemical properties imparted by the gem-difluoro group and the inherent zwitterionic nature of the piperidine-carboxylic acid scaffold present distinct challenges that require carefully considered strategies. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve your desired purity and yield.

Part 1: Foundational Purification Challenges

Understanding the molecular properties of this compound is the first step toward developing a successful purification strategy. Two key features dominate its behavior:

  • Zwitterionic Character: Like other amino acids, this compound can exist as a zwitterion, possessing both a positively charged ammonium group and a negatively charged carboxylate group. This high polarity makes it poorly soluble in many common organic solvents and prone to strong interactions with polar stationary phases like silica gel, often leading to significant streaking during chromatography.

  • Influence of Gem-Difluorination: The presence of two fluorine atoms on the C5 position significantly impacts the molecule's properties. The strong electron-withdrawing effect of fluorine lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated analog.[1][2] This can alter its behavior in pH-dependent extractions and ion-exchange chromatography. Furthermore, fluorination increases lipophilicity, which can be leveraged in certain purification techniques.[3]

Part 2: Troubleshooting Guide & Experimental Solutions (Q&A Format)

This section directly addresses common issues encountered during the purification of this compound.

Q1: My compound streaks severely on standard silica gel chromatography, resulting in poor separation and low recovery. Why is this happening and what is the fix?

A1: The Cause & The Chemistry

This is the most frequent challenge and stems directly from the molecule's zwitterionic nature. The acidic silanol groups (Si-OH) on the surface of the silica gel strongly interact with the basic piperidine nitrogen, while the carboxylic acid group can also bind, leading to a smear of material down the column instead of a tight band.

The Solution: Suppress Ionization or Mask Functionality

To achieve successful chromatographic separation, you must mitigate these strong ionic interactions. There are three primary strategies:

  • Mobile Phase Modification: The simplest approach is to add modifiers to your eluent to ensure the compound travels in a single, uncharged state.

    • Acidic Modifier (e.g., Acetic Acid or Formic Acid): Adding 0.5-2% acid to the mobile phase protonates the piperidine nitrogen, forming an ammonium salt. This positively charged species has a much-reduced affinity for the acidic silica surface, leading to better peak shapes.

    • Basic Modifier (e.g., Triethylamine or Pyridine): Adding 0.5-2% base deprotonates the silica's silanol groups, "passivating" the stationary phase and preventing its interaction with the basic nitrogen of your compound. This is generally less common for amino acids but can be effective.

  • Transient Chemical Protection (Derivatization): If mobile phase modifiers are insufficient, protecting the amine group is a robust solution. The tert-butyloxycarbonyl (Boc) group is ideal as it is easily installed and removed under conditions that will not harm the rest of the molecule. The resulting N-Boc protected compound is significantly less polar, behaves well on silica gel, and is often a crystalline solid that is easier to handle.[4][5] (See Appendix A for a detailed protocol).

  • Alternative Chromatographic Modes:

    • Reversed-Phase HPLC (RP-HPLC): This is a powerful alternative. The zwitterionic nature of the compound makes it suitable for separation on C18 columns using aqueous mobile phases. Adding ion-pairing agents like trifluoroacetic acid (TFA) or pentafluoropropionic acid (PFPA) to the mobile phase can further improve peak shape and retention.[6][7]

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since the compound is an amino acid, it can be purified using either cation or anion exchange resins by carefully controlling the pH of the mobile phase. Weak anion exchangers are often used for the adsorption of perfluorinated carboxylic acids.[8]

G cluster_0 Problem Identification cluster_1 Strategy 1: Mobile Phase Modification cluster_2 Strategy 2: Chemical Protection cluster_3 Strategy 3: Alternative Chromatography start Crude Product Streaks on Analytical TLC mod Run TLC with 1% Acetic Acid in Eluent (e.g., DCM/MeOH/AcOH) start->mod mod_res Does Spotting Improve? mod->mod_res mod_succ Proceed with Column Chromatography Using Modified Mobile Phase mod_res->mod_succ Yes prot Protect Amine with (Boc)2O mod_res->prot No alt_chrom Use Reversed-Phase HPLC or Ion-Exchange Chromatography mod_res->alt_chrom No, consider alternative prot_chrom Purify N-Boc derivative via standard silica chromatography prot->prot_chrom deprot Deprotect with TFA or HCl to yield pure product prot_chrom->deprot prot_succ Pure Product Obtained deprot->prot_succ

Caption: Decision workflow for troubleshooting poor chromatographic behavior.

Q2: I am struggling with recrystallization. My compound either oils out or fails to precipitate. How can I develop a reliable recrystallization protocol?

A2: The Cause & The Chemistry

The high polarity and zwitterionic nature of this compound can make finding a suitable single-solvent system for recrystallization challenging. It may be too soluble in polar solvents (like methanol or water) even when cold, and insoluble in non-polar solvents (like hexanes or toluene). "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of crystals.

The Solution: Systematic Solvent Screening

A two-solvent system is often the key to success. This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until turbidity (cloudiness) is observed.

Table 1: Recommended Solvent Systems for Recrystallization

Good Solvent (High Polarity)Poor Solvent (Lower Polarity)Rationale & Comments
Methanol (MeOH)Diethyl Ether (Et₂O) or MTBEClassic system. Be cautious with the low boiling point of ether.
Ethanol (EtOH)Ethyl Acetate (EtOAc)Good general-purpose system with a safer profile than ether.
Isopropanol (IPA)Acetonitrile (MeCN)Both solvents are moderately polar; useful for fine-tuning solubility.
Water (H₂O)Acetone or Isopropanol (IPA)Excellent for highly polar compounds. Ensure slow cooling.

(See Appendix A for a detailed protocol on solvent screening and recrystallization.)

Q3: My synthesis produces a racemic mixture. What is the most effective way to separate the enantiomers?

A3: The Cause & The Chemistry

Unless a chiral catalyst or starting material was used in the synthesis, the product will be a 1:1 mixture of (R) and (S) enantiomers. Separating these requires introducing another chiral element to create diastereomers, which have different physical properties and can be separated.

The Solution: Chiral Resolution Techniques

  • Diastereomeric Salt Formation & Fractional Crystallization: This is a classic and scalable method. The racemic carboxylic acid is treated with a chiral base (e.g., (R)-(+)-α-methylbenzylamine, cinchonidine, or quinine). This forms two diastereomeric salts. Because diastereomers have different solubilities, one may crystallize preferentially from a given solvent system. The crystallized salt is then isolated, and the acid is liberated by treatment with an achiral acid (e.g., HCl).

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the preferred analytical method and can also be used for preparative separation. The separation occurs on a Chiral Stationary Phase (CSP).

    • Common CSPs: Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective. Zwitterionic ion exchangers based on Cinchona alkaloids have also shown success in separating chiral acids and zwitterions.[9][10]

    • Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) is critical and must be screened for optimal separation.[11]

  • Derivatization with a Chiral Auxiliary: The racemic acid can be coupled to a chiral alcohol or amine to form diastereomeric esters or amides. These diastereomers can then be separated using standard (non-chiral) silica gel chromatography.[12] Afterward, the chiral auxiliary is cleaved to yield the pure enantiomer. This method is often used for smaller scale purifications.

G racemate Racemic 5,5-Difluoropiperidine- 2-carboxylic acid (R/S) add_base Add 0.5 eq. of Chiral Base (e.g., (R)-amine) in a suitable solvent racemate->add_base salts Formation of Diastereomeric Salts (R-acid/R-amine) + (S-acid/R-amine) add_base->salts cool Cool slowly to promote fractional crystallization salts->cool filter Filter to separate solid and mother liquor cool->filter solid Solid: Enriched in one diastereomeric salt (e.g., S/R salt) filter->solid liquid Mother Liquor: Enriched in other diastereomeric salt (e.g., R/R salt) filter->liquid acidify_solid Acidify solid with HCl to liberate the free acid solid->acidify_solid acidify_liquid Acidify mother liquor with HCl liquid->acidify_liquid pure_s Pure (S)-enantiomer acidify_solid->pure_s pure_r Pure (R)-enantiomer acidify_liquid->pure_r

Caption: Step-by-step process for enantiomeric separation.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for the pure compound?

    • A: this compound is a relatively stable solid. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8°C) and protected from light.

  • Q: Which analytical techniques are essential for confirming purity and identity?

    • A: A combination of techniques is recommended:

      • ¹H and ¹⁹F NMR: To confirm the chemical structure and absence of protonated/fluorinated impurities.

      • HPLC/UPLC: To determine purity (% area). A high-resolution mass spectrometer (HRMS) coupled to the LC is ideal for confirming the molecular weight.

      • Chiral HPLC: Essential if the material is intended to be enantiopure, to determine the enantiomeric excess (e.e.).

  • Q: Are there any known stability issues or degradation pathways I should be aware of?

    • A: While generally stable, amino acids can be susceptible to degradation under harsh conditions. Avoid strong oxidizing agents and excessively high temperatures. Long-term storage in protic solvents could potentially lead to esterification if an alcohol is present.

  • Q: What is the expected appearance of the pure compound?

    • A: Pure this compound is typically a white to off-white solid.[3]

Appendix A: Step-by-Step Experimental Protocols

Protocol 1: Boc-Protection for Improved Chromatographic Purification
  • Dissolution: Dissolve the crude this compound (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 2:1 ratio).

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) or another suitable base to the solution.

  • Reagent Addition: Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in dioxane dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, acidify the mixture to pH ~3 with cold 1M HCl. Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude N-Boc protected acid can now be purified via standard silica gel chromatography.

  • Deprotection (Post-Purification): Dissolve the pure N-Boc compound in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) or a solution of HCl in dioxane. Stir at room temperature for 1-4 hours. Remove the solvent and excess acid in vacuo to yield the pure, deprotected product, typically as a salt (e.g., TFA or HCl salt).

Protocol 2: General Procedure for Recrystallization using a Two-Solvent System
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude material in various "good" and "poor" solvents from Table 1. A good solvent should fully dissolve the compound at elevated temperatures, while a poor solvent should not.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Heat the flask in a water or oil bath to a temperature just below the boiling point of your chosen "good" solvent.

  • Add Good Solvent: Add the "good" solvent dropwise while stirring until the solid is completely dissolved. Use the absolute minimum amount of solvent necessary.

  • Add Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For best results, wrap the flask in glass wool or leave it in the warm water bath to cool overnight. Do not disturb the flask during this period.

  • Complete Precipitation: Once at room temperature, you can place the flask in an ice bath or refrigerator for an hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

  • Verification: Confirm the purity of the recrystallized material using HPLC and NMR.

References

  • Bennet, H. P. J. (1984). The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides. SpringerLink.
  • Al-Degs, Y. S., et al. (2018). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. Journal of Chromatography A.
  • Chen, Y., et al. (2023). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. Taylor & Francis Online.
  • Janda, J., et al. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. PubMed Central.
  • Carreño, M. C., et al. (2019). The conformational preferences of fluorinated piperidine derivatives... ResearchGate.
  • CymitQuimica. (n.d.). CAS 1255663-89-8: this compound. CymitQuimica.
  • Sigma-Aldrich. (n.d.). 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid. Sigma-Aldrich.
  • Tomečková, V., & Šlampová, A. (2012). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health.
  • Pancher, P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PubMed Central.
  • Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed.
  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.
  • Pancher, P., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications.
  • Ginterová, P., et al. (2022). Chiral separation of dipeptides on Cinchona-based zwitterionic chiral stationary phases under buffer-free reversed-phase conditions. PubMed.
  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications.
  • Lämmerhofer, M., & Lindner, W. (2002). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. PubMed.
  • No, D., et al. (1991). Chiral separation of nipecotic acid amides. National Institutes of Health.
  • D'Acquarica, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.

Sources

Technical Support Center: Synthesis of 5,5-Difluoropiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5,5-Difluoropiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. The gem-difluoro motif at the C5 position introduces unique conformational constraints and modulates the pKa of the piperidine nitrogen, making it a desirable feature in modern medicinal chemistry.[1][2] However, its synthesis is not without challenges.

This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific issues you may encounter. The advice herein is based on established chemical principles and field-proven insights to help you optimize your synthetic route, minimize side reactions, and ensure the integrity of your final product.

Troubleshooting Guide

This section addresses common problems observed during the synthesis of this compound, which is typically prepared via the catalytic hydrogenation of a corresponding 5,5-difluoropyridine precursor.

Q1: My final product is contaminated with mono-fluorinated and non-fluorinated piperidines. What is causing this and how can I prevent it?

A1: Cause and Mechanism

This is a classic case of hydrodefluorination , a common side reaction in the metal-catalyzed hydrogenation of fluoropyridines.[3][4] The catalyst, typically palladium or rhodium, can facilitate the cleavage of C-F bonds in addition to reducing the aromatic ring. This results in a mixture of the desired 5,5-difluoro product, the 5-fluoro-piperidine, and the fully defluorinated piperidine-2-carboxylic acid. The formation of these byproducts significantly complicates purification and reduces the yield of the target compound.[5]

Solutions and Preventative Measures:

  • Catalyst Selection: While Palladium on Carbon (Pd/C) is widely used, it can be aggressive and promote hydrodefluorination.[4] Consider using a rhodium-based catalyst (e.g., Rh on alumina or Rh(I) complexes), which has shown greater selectivity in preserving C-F bonds under certain conditions.[4][6]

  • Solvent System: The choice of solvent can influence the reaction pathway. Protic solvents like methanol can sometimes exacerbate hydrodefluorination. Experiment with aprotic solvents like THF or solvent mixtures such as THF/water, which have been shown to improve selectivity in some cases.[3]

  • Reaction Additives: The presence of a controlled amount of acid can sometimes suppress hydrodefluorination by protonating the pyridine nitrogen, thereby altering its interaction with the catalyst surface. However, excess acid can promote other side reactions. Careful screening of additives is recommended.

  • Borane Reagents: In some dearomatization-hydrogenation processes, an excess of a borane reagent (e.g., pinacol borane) has been observed to reduce the amount of undesired hydrodefluorinated side-products.[6]

  • Process Control: Use lower hydrogen pressure and the minimum temperature required to drive the reaction to completion. Harsher conditions (high pressure and temperature) increase the likelihood of C-F bond cleavage.[4]

Q2: The enantiomeric excess (ee) of my chiral product is lower than expected. Could racemization be occurring?

A2: Cause and Mechanism

Yes, racemization at the C2 stereocenter is a significant risk, particularly for piperidine-2-carboxylic acids and their derivatives. The α-proton on C2 is acidic and can be abstracted under either basic or acidic conditions, leading to the formation of a planar enolate or iminium intermediate, which then re-protonates non-stereoselectively. This is a known issue for related piperidine-2-carboxanilides, which undergo rapid racemization when heated in aqueous solutions.[7]

Solutions and Preventative Measures:

  • pH Control: Strictly maintain neutral or near-neutral pH during the reaction and workup. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If an acid or base is required, use the mildest effective reagent for the shortest possible time at the lowest possible temperature.

  • Protecting Group Strategy: The use of an N-protecting group, such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl), can sometimes mitigate racemization by altering the electronics and steric environment of the C2 proton.[8]

  • Temperature Management: Perform all purification and workup steps at or below room temperature whenever feasible. Racemization is a thermally dependent process, and lower temperatures will significantly slow the rate of epimerization.

  • Chiral Resolution as a Final Step: If racemization proves unavoidable during the primary synthesis, consider synthesizing the compound as a racemate and performing a chiral resolution as the final step using a resolving agent like dibenzoyl-L-tartaric acid or (S)-mandelic acid.[9]

Q3: I'm experiencing low yields and my mass balance is poor. Could decarboxylation be the issue?

A3: Cause and Mechanism

Decarboxylation, the loss of the carboxylic acid group as CO₂, is a potential side reaction, especially under thermal stress.[10][11] While simple aliphatic carboxylic acids are generally stable, the reaction can be facilitated if the reaction conditions are harsh (e.g., high temperatures) or if certain metal catalysts are used that can promote this pathway.[12] The resulting byproduct would be 3,3-difluoropiperidine.

Solutions and Preventative Measures:

  • Temperature Control: This is the most critical factor. Ensure the reaction temperature does not significantly exceed the necessary threshold for hydrogenation. A typical range for hydrogenation is 90-100°C, but this should be optimized for your specific substrate and catalyst.[13]

  • Esterification Prior to Reduction: A common strategy to prevent decarboxylation is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the ring reduction step. Esters are significantly more stable to decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid under mild conditions in a final step.

  • Avoid Strong Bases in Workup: The use of strong bases during workup can sometimes promote decarboxylation of the carboxylate salt, particularly with heating. Use caution and mild conditions when adjusting pH.

Q4: Isolation of the free amino acid is challenging due to high polarity and volatility. How can I improve recovery?

A4: Cause and Mechanism

Fluorinated piperidines, especially those without N-protection, can be volatile and highly soluble in aqueous media, making extraction and isolation difficult.[3][5] This combination often leads to low isolated yields despite high conversion in the reaction mixture.

Solutions and Preventative Measures:

  • In-Situ Protection: This is a highly effective and widely used strategy. After the hydrogenation is complete and the catalyst has been removed, add a protecting group reagent directly to the crude reaction mixture. This converts the polar, volatile amino acid into a less polar, non-volatile derivative that is much easier to extract and purify via standard column chromatography.[6]

    • For Boc protection: Use Di-tert-butyl dicarbonate ((Boc)₂O).

    • For Cbz protection: Use Benzyl chloroformate (Cbz-Cl).[5]

    • For Fmoc protection: Use 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[3]

  • Precipitation as a Salt: Isolate the product as a salt (e.g., hydrochloride or trifluoroacetate). Adding an acid like HCl in a non-polar solvent can precipitate the product, allowing for isolation by filtration. This is particularly useful if the free amine is desired as the final product.[6]

  • Lyophilization: If the product is highly water-soluble, consider removing aqueous solvents by lyophilization (freeze-drying) after the catalyst filtration to avoid product loss during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound? The most prevalent and scalable approach is the catalytic hydrogenation of a suitably substituted pyridine precursor, such as 5,5-difluoropyridine-2-carboxylic acid or its corresponding ester. This method reduces the aromatic pyridine ring to the saturated piperidine core.[13] Catalysts like palladium, platinum, or rhodium are typically employed for this transformation.[4]

Q2: Which analytical techniques are essential for monitoring this reaction and characterizing the products? A combination of techniques is crucial:

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool for this specific synthesis. It allows for the direct observation and quantification of the desired 5,5-difluoro product versus hydrodefluorinated byproducts (mono-fluoro and non-fluoro species), as they will have distinct signals and coupling patterns.[6]

  • ¹H and ¹³C NMR Spectroscopy: Essential for confirming the overall structure, the reduction of the aromatic ring, and the presence of protecting groups.

  • Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of the product and helps identify impurities and byproducts such as the decarboxylated species.

  • Chiral HPLC or SFC: Necessary to determine the enantiomeric excess (ee) if the synthesis is intended to be stereoselective.

Q3: How do the fluorine atoms at the C5 position affect the molecule's properties? The gem-difluoro group at C5 has several profound effects:

  • Basicity (pKa): The strongly electron-withdrawing fluorine atoms lower the basicity of the piperidine nitrogen. This modulation of pKa is a key reason for incorporating fluorine in drug candidates to optimize binding to biological targets and improve pharmacokinetic properties.[1]

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[14]

  • Metabolic Stability: The C-F bond is very strong. Introducing fluorine at the C5 position can block potential sites of metabolic oxidation, thereby increasing the metabolic stability and in-vivo half-life of a drug.[14]

  • Conformation: The C-F bond has a strong preference for certain gauche orientations, which can lock the piperidine ring into a specific conformation. This conformational rigidity can be advantageous for optimizing binding affinity to a target protein.[3]

Visualizations and Protocols
Diagrams

Side_Reactions cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Start 5,5-Difluoropyridine-2-COOH (Precursor) Product 5,5-Difluoropiperidine-2-COOH (Desired Product) Start->Product H₂, Catalyst (e.g., Pd/C, Rh/C) Hydrodefluorination Hydrodefluorination Start->Hydrodefluorination IncompleteReduction Incomplete Reduction Start->IncompleteReduction Decarboxylation Decarboxylation Start->Decarboxylation Product_HF 5-Fluoropiperidine-2-COOH + Piperidine-2-COOH Hydrodefluorination->Product_HF Loss of F⁻ Product_Tetra Tetrahydropyridine Intermediate IncompleteReduction->Product_Tetra Partial H₂ addition Product_Decarb 3,3-Difluoropiperidine Decarboxylation->Product_Decarb Loss of CO₂ Troubleshooting_Workflow cluster_solutions Corrective Actions Start Problem Identified: Low Yield / Impure Product Analyze Analyze Crude Mixture: ¹⁹F NMR, LC-MS, ¹H NMR Start->Analyze Identify Identify Primary Impurity Analyze->Identify Sol_HF Issue: Hydrodefluorination - Change Catalyst (Rh) - Modify Solvent - Lower Temp/Pressure Identify->Sol_HF Defluorinated Products Sol_Red Issue: Incomplete Reduction - Increase H₂ Pressure - Extend Reaction Time - Increase Catalyst Loading Identify->Sol_Red Starting Material/ Intermediate Sol_Rac Issue: Racemization - Ensure Neutral pH - Use Low Temp Workup - Protect N-terminus Identify->Sol_Rac Incorrect ee Sol_Other Other Issues (Decarboxylation, etc.) - Consult Literature - Esterify COOH group Identify->Sol_Other Other ReRun Re-run Synthesis with Optimized Conditions Sol_HF->ReRun Sol_Red->ReRun Sol_Rac->ReRun Sol_Other->ReRun

Caption: A logical workflow for troubleshooting synthesis impurities.

Data Summary Table

Table 1: Common Impurities and Diagnostic Analytical Signatures

Impurity NameStructureProbable CauseKey Analytical Signature (¹⁹F NMR)Key Analytical Signature (MS)
5-Fluoropiperidine-2-carboxylic acidMono-fluorinated piperidineHydrodefluorinationA distinct signal, different from the starting material and product, often a complex multiplet.M-19 (loss of one F vs. product)
Piperidine-2-carboxylic acidFully defluorinated piperidineSevere HydrodefluorinationAbsence of any fluorine signal.M-38 (loss of two F vs. product)
5,5-Difluorotetrahydropyridine-2-carboxylic acidTetrahydropyridine intermediateIncomplete ReductionSignal will be present, but chemical shift and coupling may differ from the final product due to the double bond.M-2 (two fewer hydrogens than product)
3,3-DifluoropiperidineDecarboxylated productDecarboxylationA signal corresponding to the CF₂ group, but the overall NMR will lack the C2 proton and COOH signals.M-45 (loss of COOH group)
Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a 5,5-Difluoropyridine-2-carboxylate Precursor

Disclaimer: This is a representative protocol and must be optimized for your specific substrate and equipment.

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add the 5,5-difluoropyridine-2-carboxylic acid ester substrate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (e.g., 5-10 mol% Pd/C or 1-5 mol% Rh/C).

  • Solvent Addition: Add the desired solvent (e.g., THF, Methanol, or Ethyl Acetate) to a concentration of approximately 0.1-0.5 M.

  • Seal and Purge: Seal the vessel securely. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-500 psi). Begin stirring and heat the reaction to the target temperature (e.g., 50-100 °C).

  • Monitoring: Monitor the reaction progress by checking hydrogen uptake and/or analyzing aliquots (after safely depressurizing and purging) by LC-MS or NMR.

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.

  • Isolation: The product in the filtrate can now be isolated via concentration, extraction, precipitation, or in-situ protection as described in the troubleshooting section.

Protocol 2: In-Situ N-Boc Protection for Improved Isolation

  • Post-Hydrogenation: Following the filtration step (Step 8) from Protocol 1, combine the filtrate in a suitable reaction flask.

  • Solvent Adjustment: If the hydrogenation solvent is not ideal (e.g., methanol), it can be evaporated and replaced with a solvent like Dichloromethane (DCM) or THF. Add water to create a biphasic mixture if necessary.

  • Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2-3 eq), to neutralize any acidic species and deprotonate the piperidine nitrogen.

  • Boc Anhydride Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours until TLC or LC-MS analysis shows complete consumption of the free amine.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can then be purified by flash column chromatography.

References
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(21), 12052–12057.
  • Heusler, A., Wagener, T., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 12052-12057.
  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(5), 436-443.
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2945.
  • AstraZeneca AB. (1996). Racemization method for producing levobupivacain and related piperidine carboxanilide with anesthetic effect. Google Patents.
  • Clayden, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update.
  • Jiangsu Engineering Research Center of Drug Delivery System. (2020). A kind of preparation method of (S)-2-piperidinecarboxylic acid. Google Patents.
  • Fülöp, F., et al. (2021). An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry. ResearchGate.
  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate.
  • Sepracor Inc. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • Sun, A., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary.
  • Scialdone, M. A., et al. (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers, 13(16), 2677.
  • Yilmaz, I., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 246-255.
  • Zhejiang University of Technology. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
  • Al-Zoubi, R. M., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(21), 5038.
  • Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal.
  • LibreTexts Chemistry. (2021). Decarboxylation of Carboxylic Acids. LibreTexts.
  • de la Torre, G., & de la Hoz, A. (2018). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 23(6), 1433.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content.
  • G. Haufe, et al. (2012). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 10(28), 5487-5495.
  • A. R. D. S. Russo, et al. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Green Chemistry, 24(5), 2028-2035.
  • Y. Wang, et al. (2023). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Journal of Chemical & Engineering Data, 68(1), 12-21.
  • M. S. Shchetnikov, et al. (2012). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2012(5), 28-37.
  • J. M. Fontmorin, et al. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. Water Research, 99, 24-32.
  • M. Hyodo, et al. (2021). Preparation of 2,5-furandicarboxylic acid through continuous flow oxidation of 5-hydroxymethylfurfural under hypoxic condition. ResearchGate.

Sources

Overcoming poor coupling efficiency of 5,5-Difluoropiperidine-2-carboxylic acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Poor Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the technical support guide for incorporating 5,5-Difluoropiperidine-2-carboxylic acid into your peptide sequences. As a Senior Application Scientist, I understand that introducing structurally unique, non-canonical amino acids can present significant challenges. This guide is designed to provide you with a clear understanding of why you might be experiencing difficulties and to offer a series of logical, field-proven troubleshooting strategies to ensure successful synthesis.

The core challenge with this particular building block stems from a combination of two factors inherent to its structure:

  • Steric Hindrance: The piperidine ring is a bulky, non-planar structure. The gem-difluoro group at the C5 position, while not directly adjacent to the reacting carboxyl group, contributes to the overall steric profile, potentially hindering the approach of the activated acid to the resin-bound amine.[1][2]

  • Electronic Effects: Fluorine is the most electronegative element. The two fluorine atoms exert a powerful electron-withdrawing inductive effect across the piperidine ring.[3][4] This can subtly influence the reactivity of the carboxyl group during the activation step, making it more challenging compared to simpler aliphatic or aromatic amino acids.

This guide provides a systematic approach, from simple protocol adjustments to the use of highly efficient reagents, to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers have when encountering difficulties with this compound.

Q1: Why is my coupling reaction with Fmoc-5,5-Difluoropiperidine-2-carboxylic acid failing or showing low yield according to my Kaiser test?

A positive Kaiser test (blue beads) after coupling indicates the presence of unreacted primary amines on your resin, confirming an incomplete coupling reaction.[5] This is the most common issue and is typically due to the steric hindrance and electronic properties of the fluorinated piperidine ring, which slow down the reaction rate significantly compared to standard amino acids.[1][2] Standard coupling conditions (e.g., DIC/HOBt) are often insufficient to drive the reaction to completion in a typical timeframe.

Q2: I observe some level of coupling, but it's not complete. Should I just extend the reaction time?

Extending the coupling time is a valid first step. For sterically hindered residues, reaction times may need to be increased from the standard 1-2 hours to 4 hours, or even overnight.[1][6] However, if a significant population of unreacted amines remains, simply extending the time may not be sufficient. A more robust approach involving enhanced activation or a repeated coupling is often necessary.

Q3: Are there specific coupling reagents that are known to work better for this type of amino acid?

Absolutely. For sterically demanding couplings, it is crucial to switch from standard carbodiimide activators to more potent uronium or phosphonium salt-based reagents.[7] Reagents like HATU , HCTU , and COMU are highly recommended.[8] These reagents form more reactive activated esters (OAt or Oxyma esters), which can overcome the higher activation energy barrier associated with hindered amino acids.[9]

Q4: Can the bulky side-chain protecting groups on other residues in my peptide sequence affect the coupling of this amino acid?

Yes. Steric hindrance can be cumulative. If the N-terminal amine on the resin is sterically crowded due to bulky protecting groups (e.g., Trt, Pbf) on adjacent residues, the coupling efficiency of an already challenging amino acid like this compound can be further reduced.[1] In such cases, using the most powerful coupling methods is essential.

Troubleshooting Guide: From Low Yield to Successful Coupling

This section provides a systematic workflow for diagnosing and solving poor coupling efficiency. We will progress from Level 1 (simple modifications) to Level 3 (advanced strategies for the most difficult cases).

Visual Troubleshooting Workflow

The following diagram outlines the logical progression for troubleshooting. Start with "Problem Identification" and follow the arrows based on your experimental results.

troubleshooting_workflow problem Problem Identification: Incomplete Coupling (Positive Kaiser Test / Low Yield) level1 Level 1: Optimize Conditions - Extend Coupling Time (4h to overnight) - Increase Reagent Equivalents (3-5 eq.) - Perform Double Coupling problem->level1 Start Here kaiser1 Perform Kaiser Test level1->kaiser1 level2 Level 2: Upgrade Reagents - Switch to High-Efficiency Coupling Reagent  (e.g., HATU, HCTU, COMU) - Ensure presence of advanced additive  (HOAt or Oxyma) kaiser1->level2 Positive success Success: Coupling Complete (Negative Kaiser Test) kaiser1->success Negative kaiser2 Perform Kaiser Test level2->kaiser2 level3 Level 3: Advanced Strategies - Increase Temperature (40-50°C or Microwave) - Convert to Acyl Fluoride for Maximum Reactivity kaiser2->level3 Positive kaiser2->success Negative level3->success If Succeeds failure Re-evaluate Sequence / Consult Support level3->failure If Fails

Sources

Improving the solubility of peptides containing 5,5-Difluoropiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the unique solubility challenges presented by peptides incorporating the non-canonical amino acid, 5,5-Difluoropiperidine-2-carboxylic acid. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested protocols to empower you to solve these complex experimental hurdles.

The incorporation of fluorinated residues like this compound is a powerful strategy for enhancing the metabolic stability and modulating the conformation of therapeutic peptides.[1][2] However, the very properties that make fluorine attractive—its high electronegativity and the resulting "superhydrophobic" nature of fluorinated moieties—often lead to significant challenges in peptide solubility and a heightened propensity for aggregation.[3][4][5] This guide is structured to provide immediate answers through our FAQ section and in-depth solutions in our detailed Troubleshooting Guides.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound so difficult to dissolve in standard aqueous buffers?

A: The gem-difluoro group on the piperidine ring significantly increases the hydrophobicity of the amino acid residue.[5] While the individual C-F bonds are polar, the dense electron cloud around the fluorine atoms repels water, leading to a phenomenon often described as "superhydrophobicity".[3] This drives the peptide to minimize its contact with aqueous environments, often resulting in poor solubility and self-aggregation.[4]

Q2: I observed my peptide dissolving initially, but it crashed out of solution or formed a gel over time. What is happening?

A: This is a classic sign of peptide aggregation.[4] Solubility is not just about initial dissolution; it's also about stability in solution. The strong hydrophobic interactions promoted by the fluorinated residue can cause peptide chains to associate with each other, forming larger, insoluble species like oligomers or even highly structured β-sheets.[4][6][7] This process can be time and concentration-dependent.

Q3: What is the very first solvent I should try?

A: Always begin with a small amount of your peptide in high-purity, sterile distilled water.[8] If the peptide sequence is short (<5 residues) and contains a good balance of charged amino acids, it may dissolve.[9] This establishes a baseline before moving to more complex solvent systems.

Q4: Can I use sonication or heating to help dissolve my peptide?

A: Yes, both can be effective but must be used cautiously. Sonication can help break up solid particles and improve dissolution.[10][11] Gentle warming (<40°C) can also increase solubility.[12] However, excessive heating can degrade the peptide. Always use these methods in short bursts and cool the sample in between.[11]

Q5: Will the trifluoroacetate (TFA) counter-ion from synthesis affect my experiment?

A: TFA is present on lyophilized peptides from the purification process and can affect pH when dissolved in unbuffered water. For many applications, its presence at low concentrations is not an issue. However, for cellular assays, high concentrations of TFA can be cytotoxic. If your application is sensitive, consider exchanging the counter-ion to acetate or hydrochloride through ion-exchange chromatography or by repeatedly dissolving in a buffer containing the desired ion and re-lyophilizing.

In-Depth Troubleshooting Guides

This section provides systematic approaches to resolving persistent solubility issues. We will proceed from the simplest and most common solutions to more advanced strategies.

Problem 1: Complete Insolubility in Aqueous Buffers

Symptom: The lyophilized peptide powder does not dissolve in water or standard physiological buffers (e.g., PBS, Tris), even with sonication, resulting in a cloudy suspension or visible particulates.

Potential Cause: The peptide's overall net charge at the buffer's pH is close to zero (isoelectric point, pI), or the hydrophobic character imparted by the this compound and other nonpolar residues dominates, preventing interaction with water.[6]

Recommended Solution: A tiered approach involving pH adjustment followed by the introduction of organic co-solvents.

Below is a decision tree to guide your solubilization strategy, starting with the least harsh methods.

G Start Start: Lyophilized Peptide TestWater Test small aliquot in sterile dH2O Start->TestWater Soluble SOLUBLE Proceed with experiment TestWater->Soluble Yes Insoluble1 INSOLUBLE TestWater->Insoluble1 No CalcCharge Calculate Net Charge at pH 7 Insoluble1->CalcCharge Acidic Net Charge < 0 (Acidic) Try 0.1% NH4OH or basic buffer (pH 8-10) CalcCharge->Acidic Acidic Basic Net Charge > 0 (Basic) Try 10% Acetic Acid or acidic buffer (pH 4-6) CalcCharge->Basic Basic Neutral Net Charge ≈ 0 (Neutral/Hydrophobic) Proceed to Co-solvents CalcCharge->Neutral Neutral Acidic->Soluble Success Acidic->Neutral Failure Basic->Soluble Success Basic->Neutral Failure TestCoSolvent Dissolve in min. organic co-solvent (DMSO, DMF, ACN) Neutral->TestCoSolvent Dilute Slowly add aqueous buffer while vortexing TestCoSolvent->Dilute Dilute->Soluble Success Insoluble2 INSOLUBLE / PRECIPITATES Dilute->Insoluble2 Failure Disaggregate Advanced Disaggregation (HFIP Protocol) Insoluble2->Disaggregate

Caption: Decision tree for peptide solubilization.

  • Calculate Net Charge: Determine the peptide's theoretical net charge at pH 7. Assign +1 for each basic residue (K, R, H, N-terminus) and -1 for each acidic residue (D, E, C-terminus).

  • For Basic Peptides (Net Charge > 0): Attempt to dissolve the peptide in 10% aqueous acetic acid. Once dissolved, slowly dilute with sterile water to the desired concentration.[8][10]

  • For Acidic Peptides (Net Charge < 0): Attempt to dissolve in a small amount of 0.1% aqueous ammonium hydroxide and then dilute with water.[8][13]

  • Verification: After dilution, check the final pH of the solution and adjust as necessary for your experimental window, ensuring the peptide remains in solution.

Rationale: A peptide's solubility is lowest at its isoelectric point (pI), where its net charge is zero. By adjusting the pH away from the pI, you increase the net charge, leading to greater electrostatic repulsion between peptide molecules and more favorable interactions with water.[6]

This protocol is for neutral or hydrophobic peptides that fail to dissolve with pH adjustment.

  • Select a Co-solvent: Start with Dimethyl sulfoxide (DMSO). It is a powerful solvent with relatively low toxicity in many biological assays.[11] Alternatives include N,N-Dimethylformamide (DMF) or acetonitrile (ACN).[12] Note: Avoid DMSO if your peptide contains Cys, Met, or Trp, as it can cause oxidation.[9][11]

  • Initial Dissolution: Add a minimal volume of the chosen organic solvent (e.g., 50-100 µL for 1 mg of peptide) directly to the lyophilized powder.[8] Vortex or sonicate briefly until the peptide is fully dissolved.

  • Aqueous Dilution: While vigorously vortexing, add your desired aqueous buffer (e.g., PBS) drop-by-drop. The slow addition is critical to prevent the peptide from precipitating out as the solvent polarity changes.

  • Final Concentration: Continue adding the aqueous buffer until the desired final concentration is reached. If the solution becomes cloudy, you may have exceeded the peptide's solubility limit in that mixed-solvent system. It may be necessary to prepare a more concentrated stock and dilute it further for the final working solution.

Rationale: Hydrophobic peptides require a non-polar environment to break the intermolecular forces holding the solid state together.[12] By first dissolving the peptide in a compatible organic solvent, you solvate the hydrophobic regions. The subsequent slow addition of aqueous buffer allows the peptide to refold in a soluble conformation without aggregating.

Problem 2: Peptide Aggregation and Precipitation

Symptom: The peptide dissolves but then forms a precipitate, gel, or visible aggregates after a short time, upon freeze-thaw cycles, or during purification via RP-HPLC (broad peaks, poor recovery).[4]

Potential Cause: The peptide is prone to forming stable, ordered aggregates, likely driven by intermolecular hydrogen bonding to form β-sheet structures.[4][14] The difluoropiperidine residue can enforce specific backbone conformations that favor this self-assembly process.[15] This is a thermodynamically favorable process for hydrophobic peptides.[4]

Recommended Solution: Use strong, structure-disrupting (chaotropic) solvents to break up pre-existing aggregate "seeds" before final dissolution.

G cluster_0 Aqueous Environment cluster_1 Hydrophobic Collapse P1 Peptide Monomer (Soluble) Aggregate Peptide Aggregate (Insoluble) P1->Aggregate Hydrophobic Interaction P2 Peptide Monomer (Soluble) P2->Aggregate F1 F₂ F2 F₂ F3 F₂ F4 F₂

Caption: Fluorinated residues increase hydrophobicity, driving aggregation.

WARNING: HFIP and TFA are corrosive and volatile. Perform this entire protocol in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Preparation: Place 1-5 mg of the problematic lyophilized peptide into a clean glass vial.

  • Disaggregation Solution: Prepare a mixture of Trifluoroacetic acid (TFA) and HFIP. A common starting point is a 1:1 mixture, but pure HFIP can also be used.

  • Incubation: Add a small volume of the TFA/HFIP mixture to the peptide and vortex until fully dissolved. Allow the solution to incubate at room temperature for 1-4 hours. This step breaks down even highly stable β-sheet structures.[4]

  • Solvent Removal: Completely evaporate the solvent under a gentle stream of nitrogen or argon gas. This step is crucial. Ensure the resulting peptide film or powder is thoroughly dry to remove all traces of the harsh solvents.

  • Re-dissolution: Immediately proceed with Protocol 2 (Using Organic Co-solvents) to dissolve the now-disaggregated peptide. Starting with DMSO or another suitable organic solvent before adding the aqueous buffer is critical to prevent re-aggregation.

Rationale: Fluorinated alcohols like HFIP are exceptionally powerful solvents for disrupting the non-covalent interactions (especially hydrogen bonds) that stabilize peptide aggregates.[16] By breaking down these structures into monomers before attempting final solubilization, you significantly increase the chances of achieving a stable, monomeric solution.[4]

Data Summary: Solvent Selection Guide
Solvent/SystemTypeUse CaseProsCons
Sterile Water AqueousFirst choice for all peptidesBenign, compatible with all assaysOften ineffective for hydrophobic peptides[8]
Acidic/Basic Buffers AqueousPeptides with high net chargeSimple, effective for charged peptidesLimited pH range, may not suit experiment
DMSO, DMF, ACN Organic Co-solventHydrophobic/neutral peptidesHigh solubilizing powerCan be toxic to cells, may interfere with assays, can oxidize sensitive residues[10][11]
Isopropanol, Ethanol Organic Co-solventHydrophobic peptidesLess toxic than DMSO/DMFLess solubilizing power than DMSO
HFIP / TFE Fluorinated AlcoholHighly aggregated peptidesExcellent for disrupting β-sheetsHarsh, must be completely removed before use, denaturing[4][16]
Guanidine-HCl, Urea Chaotropic AgentAggregated peptidesEffective at denaturationHigh concentrations required, must be removed for functional assays[9]

Advanced Strategies & Considerations

If the above methods fail, you may need to consider more advanced formulation or chemical modification strategies during the drug development process.

  • Excipients: The inclusion of pharmaceutical excipients can stabilize the peptide in solution.[17][18] Surfactants (e.g., Tween 80, Polysorbate 20) can prevent surface adsorption and aggregation, while sugars (e.g., mannitol, sucrose) can act as cryoprotectants and stabilizers.[19][20]

  • Chemical Modification: For long-term development, modifying the peptide itself may be the best solution.

    • PEGylation: Attaching polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, significantly increasing water solubility and circulation half-life.[5][6]

    • Solubility-Enhancing Tags: Fusing the peptide with a highly charged sequence (e.g., a poly-lysine or poly-arginine tail) can improve solubility during synthesis and purification.[6][21] These tags can sometimes be cleaved off later.

  • Nanosuspensions: Reducing the peptide into submicron particles can increase surface area and enhance dissolution rates, a strategy used in drug formulation.[6]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the solubility challenges posed by peptides containing this compound, unlocking their full therapeutic potential.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization.
  • Hutchinson, J. P., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(19), 6393. [Link]
  • ResearchGate. (n.d.). Structural Characterization of Peptide Aggregates: Secondary Structure... [Diagram].
  • Uchida, T., et al. (2021). Peptides as functional excipients for drug delivery. Advanced Drug Delivery Reviews, 176, 113840. [Link]
  • CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization.
  • Li, Y., et al. (2019). Assessing the Impact of Functional Excipients on Peptide Drug Product Attributes During Pharmaceutical Development. In Peptide Therapeutics. Royal Society of Chemistry. [Link]
  • Wang, J., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomacromolecules, 23(5), 1845-1865. [Link]
  • Marsh Lab. (n.d.). Fluorinated Peptides.
  • Kedracki, D., et al. (2022). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. Pharmaceutics, 14(11), 2326. [Link]
  • Park, K. (2024). USFDA-approved parenteral peptide formulations and excipients: Industrial perspective. Journal of Controlled Release, 362, 79-98. [Link]
  • Kedracki, D., et al. (2022).
  • McCarthy, C., et al. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 17(1), 79-99. [Link]
  • Conticello, V. P., et al. (2021). Fluorinated peptide biomaterials. WIREs Nanomedicine and Nanobiotechnology, 13(5), e1710. [Link]
  • Wang, J., et al. (2022).
  • FILAB. (n.d.). Peptide aggregation analysis laboratory.
  • Marsh, E. N. G. (2014). Fluorine: A new element in protein design. Protein Science, 23(5), 509-517. [Link]
  • Malmsten, M., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(2), 648-661. [Link]
  • Matthew, B. (2025, July 10). Formulation strategies for poorly soluble drugs.
  • Al-Akayleh, F., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 987. [Link]
  • Sar-Fruitstone, S., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170022. [Link]
  • Ollivier, N., et al. (2020). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Organic & Biomolecular Chemistry, 18(1), 112-116. [Link]
  • Al-Wahaibi, L. H., et al. (2020). Strategies for Improving Peptide Stability and Delivery. Molecules, 25(11), 2539. [Link]
  • Brehs, M., et al. (2020). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemMedChem, 15(1), 1-8. [Link]
  • Hojo, H., et al. (1998). Powerful solvent systems useful for sparingly-soluble peptides in solution. Peptide Science. [Link]
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • GenScript. (n.d.). Peptide Solubility Guidelines.
  • Renault, J. H., et al. (2014). Two novel solvent system compositions for protected synthetic peptide purification by centrifugal partition chromatography.
  • LifeTein. (n.d.). How to predict peptide solubility?

Sources

Technical Support Center: Stereochemical Integrity in 5,5-Difluoropiperidine-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,5-Difluoropiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization at the C2 stereocenter. Maintaining chiral purity is paramount, as the stereochemistry of this valuable building block profoundly influences its biological activity and physicochemical properties in drug design.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your synthesis.

Understanding the Challenge: Racemization at the C2 Position

The primary challenge in synthesizing enantiomerically pure this compound lies in the lability of the proton at the C2 position, which is alpha to the carboxylic acid. Under certain reaction conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a loss of stereochemical information and the formation of a racemic mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization during the synthesis of this compound?

A1: Racemization at the C2 position is typically initiated by factors that promote the formation of an enolate or a related planar intermediate. The most common causes include:

  • Exposure to strong bases: Strong bases can readily deprotonate the acidic C2 proton. The choice of base and its stoichiometry are critical.

  • Elevated temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for deprotonation, increasing the rate of racemization.[2]

  • Prolonged reaction times: Extended exposure to even mildly basic or acidic conditions can lead to significant racemization over time.

  • Inappropriate solvent choice: Protic solvents can facilitate proton exchange, contributing to racemization.

  • Certain coupling reagents: In derivatization reactions of the carboxylic acid, some coupling reagents can promote racemization through the formation of highly activated intermediates.

Q2: How do the fluorine atoms at the C5 position influence the risk of racemization?

A2: The gem-difluoro group at the C5 position has a significant electron-withdrawing effect. This can influence the acidity of the C2 proton through the piperidine ring, potentially making it more susceptible to abstraction compared to a non-fluorinated analogue. The conformational preferences of the fluorinated piperidine ring can also play a role in the stability of the chiral center.[3]

Q3: Can I use a standard peptide coupling reagent to derivatize the carboxylic acid without causing racemization?

A3: Caution is advised. While many modern peptide coupling reagents are designed to minimize racemization, the risk is never zero, especially for sterically hindered or electronically modified amino acids.[4] It is crucial to select coupling reagents and additives known to suppress racemization. For instance, the addition of racemization inhibitors like HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), or OxymaPure® is highly recommended.[4][5]

Q4: At what stages of the synthesis is the risk of racemization the highest?

A4: The risk of racemization is highest during any step where the C2 proton is rendered labile. This includes:

  • Deprotection of the nitrogen atom: If the nitrogen is protected with a group that is removed under basic conditions (e.g., Fmoc), careful selection of the base and reaction conditions is essential.

  • Activation of the carboxylic acid: As mentioned, the formation of highly activated esters or acyl halides can increase the acidity of the C2 proton.

  • Purification: Prolonged exposure to non-neutral pH during chromatographic purification can also lead to racemization.

Troubleshooting Guide: Preserving Stereochemical Integrity

This section provides a systematic approach to troubleshooting and preventing racemization during the synthesis of this compound.

Problem 1: Significant loss of enantiomeric excess (e.e.) after N-deprotection.
Potential Cause Recommended Solution Scientific Rationale
Strongly basic deprotection conditions Switch to a milder base or a different protecting group strategy. For example, if using an Fmoc group, consider replacing piperidine with a less basic amine like DBU in low concentrations, or switch to a protecting group removable under acidic or hydrogenolysis conditions (e.g., Boc or Cbz).Strong bases readily abstract the acidic α-proton, leading to enolization and racemization. Weaker bases or alternative deprotection mechanisms avoid this issue.[5]
Elevated temperature during deprotection Perform the deprotection at a lower temperature (e.g., 0 °C or room temperature) and monitor the reaction closely for completion.Higher temperatures increase the rate of both deprotection and racemization. Lowering the temperature will disproportionately slow the rate of racemization.[2]
Prolonged reaction time Optimize the reaction time by monitoring the progress using TLC or LC-MS to avoid unnecessarily long exposure to basic conditions.The longer the substrate is exposed to conditions that can cause racemization, the greater the loss of enantiomeric excess will be.
Problem 2: Racemization observed during carboxylic acid activation and coupling.
Potential Cause Recommended Solution Scientific Rationale
Inappropriate coupling reagent Use a coupling reagent known for low racemization potential, such as HATU, HCTU, or COMU, in combination with a racemization suppressing additive like OxymaPure®.[6] Avoid carbodiimides like DCC or EDC without an additive.These reagents form activated esters that are less prone to forming oxazolone intermediates, which are a key pathway for racemization in amino acid coupling.[4]
Excess base during coupling Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, and use it in stoichiometric amounts.[4]These bases are less likely to cause deprotonation at the α-carbon due to their steric bulk.[4]
Conversion to acyl halide Avoid converting the carboxylic acid to an acyl chloride or bromide if possible. If necessary, use milder reagents (e.g., oxalyl chloride at low temperatures) and use the acyl halide immediately without purification.Acyl halides are highly reactive and significantly increase the acidity of the C2 proton, making racemization very likely.
Experimental Protocol: Low-Racemization Amide Coupling

This protocol provides a general method for coupling this compound while minimizing racemization.

  • Dissolution: Dissolve N-protected this compound (1.0 eq.), the desired amine (1.1 eq.), and a racemization suppressant such as OxymaPure® (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere (N2 or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add the coupling reagent (e.g., HATU, 1.1 eq.) to the cooled solution.

  • Base Addition: Add a non-nucleophilic, sterically hindered base (e.g., DIEA, 2.0 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a mild aqueous acid (e.g., saturated NH4Cl solution) and extract the product with an organic solvent.

  • Purification: Purify the product using flash column chromatography with a buffered mobile phase if necessary to maintain a neutral pH.

Visualization of Key Concepts

Diagram 1: Racemization Mechanism

racemization_mechanism cluster_enantiomer (S)-Enantiomer cluster_planar Planar Intermediate cluster_racemic Racemic Mixture s_enantiomer Chiral (S)-Enantiomer planar_intermediate Achiral Enolate (Planar) s_enantiomer->planar_intermediate Base -H⁺ racemic_mixture (S)-Enantiomer + (R)-Enantiomer planar_intermediate->racemic_mixture +H⁺ troubleshooting_workflow start Racemization Detected (Loss of e.e.) step_check Identify Step with Racemization start->step_check deprotection N-Deprotection Step step_check->deprotection Deprotection coupling Coupling Step step_check->coupling Coupling other Other (e.g., Purification) step_check->other Other deprotection_sol Use Milder Base Lower Temperature Shorter Time deprotection->deprotection_sol coupling_sol Use Low-Racemization Coupling Reagent + Additive Use Hindered Base coupling->coupling_sol other_sol Use Buffered Chromatography Avoid pH Extremes other->other_sol end Stereochemical Integrity Preserved deprotection_sol->end coupling_sol->end other_sol->end

Caption: Decision-making workflow for troubleshooting racemization.

References

  • Kiss, L., et al. (2020). Stereocontrolled Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives. Symmetry, 12(12), 2051.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • de Nanteuil, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 22(15), 5836–5841.
  • Williams, G. R. D., & Williams, C. M. (2016). The problem of racemization in drug discovery and tools to predict it. Future Medicinal Chemistry, 8(11), 1239–1254.
  • Bönnemann, H., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2373–2382.
  • Neuber, D., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7799–7805.
  • Shen, P., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Nature Communications, 12(1), 1-9.
  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5286.
  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate.
  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health.
  • Olofsson, B., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260.
  • Bakthavatchalam, R., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • D'Alpozzo, R., et al. (2000). Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. Organic Letters, 2(1), 53–56.
  • Enders, D., & Oberbörsch, S. (2002). Asymmetric synthesis of 2-substituted piperidin-3-ols. Tetrahedron: Asymmetry, 13(14), 1447-1453.
  • Csókás, D., et al. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C-F Activation of Geminal Difluoroalkanes. Advanced Science, 10(31), 2305768.
  • Bochem. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Taylor & Francis. (n.d.). Racemization – Knowledge and References.
  • D'hooghe, M., et al. (2012). Asymmetric synthesis of γ-chloro-α,β-diamino- and β,γ-aziridino-α-aminoacylpyrrolidines and -piperidines via stereoselective Mannich-type additions of N-(diphenylmethylene)glycinamides across α-chloro-N-sulfinylimines. Beilstein Journal of Organic Chemistry, 8, 2124–2131.
  • Reddy, M. V. R., & Lubell, W. D. (2004). Asymmetric Synthesis of cis - and trans -2,5-Disubstituted Pyrrolidines from 3-Oxo Pyrrolidine 2-Phosphonates: Synthesis of (+)-Preussin and Analogs. The Journal of Organic Chemistry, 69(25), 8753–8761.

Sources

Troubleshooting aggregation of peptides with 5,5-Difluoropiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the technical support center for troubleshooting peptide synthesis involving 5,5-Difluoropiperidine-2-carboxylic acid (F₂Pip). This guide is designed for researchers, chemists, and drug development professionals encountering challenges with peptide aggregation when incorporating this unique fluorinated amino acid. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your synthetic workflow.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the use of this compound in peptide synthesis.

Q1: What is this compound, and why is it used in peptide design?

A1: this compound is a non-standard amino acid, a cyclic proline analog featuring a geminal difluoro group on the piperidine ring. The incorporation of fluorine can significantly enhance the metabolic stability and lipophilicity of a peptide.[1][2] The difluoro group can also induce specific conformational constraints on the peptide backbone, potentially leading to improved binding affinity and selectivity for its biological target.[3]

Q2: My peptide containing F₂Pip is showing signs of aggregation. What's happening?

A2: Peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) is a common issue where growing peptide chains self-associate, primarily through intermolecular hydrogen bonds, forming secondary structures like β-sheets.[4] This makes the peptide chains inaccessible to reagents, leading to incomplete reactions.[4] Peptides containing F₂Pip may be particularly prone to aggregation due to several factors:

  • Increased Hydrophobicity: Fluorination generally increases the hydrophobicity of the amino acid side chain, a key driver of aggregation.[1]

  • Steric Hindrance: As a bulky, cyclic amino acid, F₂Pip can lead to slower and less efficient coupling reactions, providing more time for aggregation to initiate.[5]

  • Conformational Rigidity: The rigid ring structure, influenced by the fluorine atoms, may promote conformations that favor intermolecular interactions.

Q3: What are the typical signs of on-resin peptide aggregation?

A3: The primary indicators of on-resin aggregation include:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[4][6]

  • Positive Ninhydrin (Kaiser) Test: A positive test after a coupling step indicates the presence of unreacted free amines, suggesting the coupling reaction was incomplete.[4]

  • Slow or Incomplete Fmoc Deprotection: Aggregated chains can physically block the piperidine solution from accessing the Fmoc groups.

  • Physical Clumping: The resin may become sticky and form clumps that are difficult to resuspend.[4]

  • Low Yield and Purity: Ultimately, aggregation leads to a significantly lower yield of the desired full-length peptide after cleavage and purification.[4]

Part 2: Troubleshooting Guide - Diagnosis and Mitigation

This section provides a structured approach to diagnosing and resolving aggregation issues when working with F₂Pip-containing peptides.

Issue 1: Incomplete Coupling of F₂Pip or the Subsequent Amino Acid

Diagnosis: A persistent positive Kaiser test after the coupling step.

Underlying Cause: The steric bulk of the F₂Pip residue can hinder the approach of the incoming activated amino acid. The geminal difluoro group can also alter the electronics of the ring's secondary amine after deprotection, potentially affecting its nucleophilicity.

Mitigation Strategies:

  • Optimize Coupling Reagents: Standard coupling reagents may be insufficient. Switch to more potent activating agents.

Coupling ReagentEquivalents (to Amino Acid)Activation TimeRationale
HBTU/HCTU1.02-5 minStandard aminium-based reagents. A good starting point.
HATU/HDMA1.02-5 minGenerally more reactive than HBTU/HCTU, effective for hindered couplings.
PyBOP/PyAOP1.02-5 minPhosphonium-based reagents, known to be very effective for difficult couplings.
COMU1.01-2 minA third-generation aminium salt, highly reactive and shows reduced racemization.
  • Extend Reaction Time and Double Couple: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours).[5] If the coupling is still incomplete, perform a second coupling with a fresh solution of activated amino acid.[7]

  • Increase Temperature: Gently warming the reaction vessel (e.g., to 35-40°C) can increase reaction kinetics and help overcome the activation energy barrier for sterically hindered couplings.[6]

Workflow for Optimizing F₂Pip Coupling

G start Positive Kaiser Test after F₂Pip Coupling reagent Switch to High-Potency Coupling Reagent (e.g., HATU, COMU) start->reagent time Extend Coupling Time (2-4 hours) reagent->time double Perform Double Coupling time->double temp Increase Temperature (35-40°C) double->temp check Re-run Kaiser Test temp->check success Proceed to Next Cycle check->success Negative fail Consult Advanced Strategies check->fail Positive

Caption: Workflow for troubleshooting incomplete coupling of F₂Pip.

Issue 2: General On-Resin Aggregation During Elongation

Diagnosis: Poor resin swelling, clumping, and consistently incomplete deprotection or coupling steps for residues after the F₂Pip has been incorporated.

Underlying Cause: The growing peptide chain, now containing the hydrophobic and rigid F₂Pip, is collapsing onto itself and forming intermolecular β-sheets, preventing efficient solvation and reagent access.[4][6]

Mitigation Strategies:

  • Change the Synthesis Solvent: The choice of solvent is critical for disrupting hydrogen bonds that lead to aggregation.

    • NMP (N-Methyl-2-pyrrolidone): Often superior to DMF in solvating and disrupting secondary structures.[6]

    • DMSO (Dimethyl Sulfoxide): A highly effective solvent for breaking up internal aggregation within the peptide-resin matrix.[8] Using a mixture of DMF/DMSO or NMP/DMSO can be very effective.

    • "Magic Mixture": A combination of DCM/DMF/NMP (1:1:1) has been shown to be effective for synthesizing hydrophobic peptides.[9]

  • Incorporate Chaotropic Salts: These salts disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.

    • Add 0.4 M LiCl to the DMF during coupling steps to help solubilize the growing peptide chain.[4] Ensure to wash thoroughly after the coupling is complete to remove the salt.[4]

  • Use Structure-Disrupting Amino Acid Derivatives ("Backbone Protection"):

    • Pseudoprolines: Inserting a pseudoproline dipeptide C-terminal to the F₂Pip residue can introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[6] This is a proactive measure that should be planned during sequence design.

    • Dmb-Gly: Incorporating a 2,4-dimethoxybenzyl (Dmb) group on a glycine residue can also prevent aggregation by sterically shielding the peptide backbone.

Experimental Protocol: Chaotropic Salt Wash for Aggregation
  • Perform Fmoc-Deprotection: Carry out the standard Fmoc deprotection protocol using 20% piperidine in DMF.

  • Wash: Wash the resin thoroughly with DMF (3x) to remove piperidine.

  • Chaotropic Wash (Pre-Coupling): Wash the resin with a solution of 0.4 M LiCl in DMF for 2-5 minutes.

  • Drain: Drain the chaotropic salt solution.

  • Couple: Proceed immediately with the standard coupling protocol using your chosen activated amino acid.[4]

  • Wash (Post-Coupling): After the coupling reaction is complete, wash the resin thoroughly with DMF (5x) to ensure all chaotropic salts are removed before the next deprotection step.[4]

Logical Flow for Combating General Aggregation

G start Signs of General Aggregation (Poor Swelling, Clumping) solvent Switch Solvent: DMF -> NMP or NMP/DMSO start->solvent backbone Proactive Strategy: Incorporate Pseudoproline or Dmb-Gly in sequence design start->backbone If resynthesizing salts Incorporate Chaotropic Salts (e.g., 0.4M LiCl in DMF) solvent->salts monitor Monitor Swelling & Reaction Completeness (Kaiser Test) salts->monitor result result monitor->result Check Improvement result->solvent No, try next solvent result->salts No, add salts result->backbone No, resynthesize success Synthesis Improved result->success Yes

Caption: Decision tree for addressing on-resin peptide aggregation.

Part 3: Final Cleavage and Purification Considerations

Q4: Are there any special considerations for cleaving a peptide containing F₂Pip from the resin?

A4: The C-F bonds in this compound are highly stable and should not be affected by standard TFA cleavage cocktails. However, due to the increased hydrophobicity of the peptide, you may encounter solubility issues with the crude product.

Protocol: Cleavage and Precipitation

  • Resin Preparation: Wash the dried peptide-resin with Dichloromethane (DCM) (3x).[5]

  • Cleavage: Add the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin. Allow the reaction to proceed for 2-4 hours at room temperature.[5]

  • Filtration: Filter the resin and collect the filtrate into a fresh centrifuge tube.

  • Precipitation: Add the filtrate dropwise into a large volume of cold diethyl ether (-20°C) with gentle swirling to precipitate the crude peptide.[5]

  • Troubleshooting Precipitation: If the peptide oils out or remains soluble in the ether, try adding a more polar co-solvent like hexane to the ether before precipitation, or test different precipitation solvents entirely.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum.

Q5: My crude F₂Pip-peptide is difficult to purify by RP-HPLC. What can I do?

A5: The high hydrophobicity can lead to poor peak shape, tailing, or irreversible binding to the C18 column.

  • Adjust Mobile Phase: Increase the percentage of organic solvent (acetonitrile or methanol) in your gradient. Consider adding a small percentage (0.1-1%) of isopropanol to the organic mobile phase to improve the solubility of highly hydrophobic peptides.

  • Change Column Chemistry: If a C18 column fails, try a C8 or C4 column, which are less hydrophobic and may provide better resolution.

  • Increase Column Temperature: Running the HPLC at an elevated temperature (e.g., 40-60°C) can improve peak shape and reduce retention times for hydrophobic peptides.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. [Link]
  • Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent.
  • Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simul
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]
  • Methods and protocols of modern solid phase peptide synthesis. Springer Link. [Link]
  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
  • Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. [Link]
  • The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids.
  • Incorporation of a Chemically Diverse Set of Non-Standard Amino Acids into a Gram-Positive Organism. Bio-protocol. [Link]
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]
  • Fluorinated Protein and Peptide Materials for Biomedical Applic
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

Sources

Scalability issues in 5,5-Difluoropiperidine-2-carboxylic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5,5-Difluoropiperidine-2-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis, particularly as you move from bench-scale experiments to larger-scale production. The incorporation of a gem-difluoro motif into the piperidine ring presents unique challenges, but it also significantly enhances the pharmacological properties of the molecule, such as metabolic stability and lipophilicity.[1][2]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Overview of a Common Synthetic Pathway

A prevalent strategy for synthesizing fluorinated piperidines involves the catalytic hydrogenation of a corresponding fluorinated pyridine precursor.[3][4] This approach is often favored for its potential scalability and the availability of starting materials. However, success hinges on careful control of the fluorination and reduction steps. Below is a plausible synthetic route that forms the basis for our discussion.

G cluster_0 Step 1: Difluorination cluster_1 Step 2: Aromatization / Functionalization cluster_2 Step 3: Carboxylation cluster_3 Step 4: Hydrogenation & Deprotection A Piperidine-2,5-dione Derivative B 5,5-Difluoropiperidine-2-one Derivative A->B  Deoxofluorination  (e.g., DAST, Fluolead™) C 5,5-Difluorodihydropyridin-2-one B->C  Elimination / Oxidation D 5-Fluoro-2-alkoxypyridine Derivative C->D  Functional Group Interconversion E 5-Fluoro-2-lithiopyridine D->E  Lithiation F 5-Fluoropyridine-2-carboxylic acid E->F  Quench with CO2 G This compound (Protected) F->G  Catalytic Hydrogenation  (e.g., Pd/C, H2) H Final Product: This compound G->H  Deprotection

Caption: A plausible multi-step synthesis pathway for this compound.

Troubleshooting and FAQ Guide

Question 1: My deoxofluorination step (Piperidone to Difluoropiperidone) is low-yielding and generating significant impurities on scale-up. What's happening?

Answer: This is a classic scalability challenge in fluorination chemistry. The issues often stem from reagent choice, thermal control, and moisture sensitivity.

  • Causality of the Issue: Deoxofluorinating agents like Diethylaminosulfur Trifluoride (DAST) are effective on a small scale but can be hazardous and thermally unstable, leading to decomposition and side reactions upon scale-up.[5] Furthermore, these reagents are highly sensitive to moisture, which can consume the reagent and generate corrosive HF gas, leading to unpredictable results and equipment damage.

  • Troubleshooting & Recommendations:

    • Reagent Selection: For improved safety and thermal stability on a larger scale, consider using modern crystalline nucleophilic fluorinating agents like Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride) or XtalFluor-E®.[6] While more expensive, their stability and ease of handling often justify the cost in a process development setting by providing more consistent outcomes.[6]

    • Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). All solvents and reagents must be rigorously dried. Even trace amounts of water can dramatically lower yield.

    • Controlled Addition & Temperature: The reaction is often highly exothermic. Use a jacketed reactor for precise temperature control and add the fluorinating agent slowly, subsurface, to the cooled solution of the ketone. A sudden temperature spike indicates a potential runaway reaction and will certainly lead to byproduct formation.

ReagentKey Advantages for Scale-UpKey Disadvantages
DAST Lower costThermally unstable, liberates HF, sensitive
Deoxo-Fluor® Higher thermal stability than DASTMore expensive, still moisture sensitive
Fluolead™ High thermal stability, crystalline solid, can be handled in airHigher cost
XtalFluor-E® Crystalline solid, effective, eliminates some issues of DASTHigher cost
Question 2: During the catalytic hydrogenation of my fluoropyridine precursor, I'm observing significant hydrodefluorination. How can I improve the selectivity?

Answer: Hydrodefluorination (HDF) is a common and problematic side reaction in the hydrogenation of fluorinated aromatics.[4] The C-F bond is strong, but under harsh catalytic conditions, it can be cleaved. The key is to promote the reduction of the pyridine ring while minimizing the hydrogenolysis of the C-F bonds.

  • Causality of the Issue: The choice of catalyst, solvent, and additives dramatically influences the reaction pathway. A catalyst that is too active or reaction conditions that are too harsh (high temperature/pressure) will favor HDF. The presence of a Brønsted acid is often crucial; it protonates the pyridine nitrogen, making the ring more susceptible to reduction and potentially deactivating the catalyst towards C-F bond cleavage.[4][7]

  • Troubleshooting & Recommendations:

    • Catalyst Choice: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[3][7] A 5-10 wt% loading is a good starting point. Avoid overly aggressive catalysts like Raney Nickel unless extensive optimization has been performed.

    • Acidic Additive: The most critical parameter is often the addition of a strong, non-nucleophilic acid. Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are frequently used. The acid protonates the pyridine, facilitating reduction. Without the acid, conversions are often low, and HDF can dominate.[4]

    • Reaction Conditions:

      • Temperature: Keep the temperature as low as reasonably possible to achieve a good reaction rate. Start around room temperature and gently warm if necessary. High temperatures promote HDF.

      • Pressure: Moderate hydrogen pressure (e.g., 50-100 psi) is typically sufficient. Excessively high pressure can increase HDF.

    • Solvent: Protic solvents like methanol or ethanol are standard choices.

G Start Low Yield or High HDF in Hydrogenation? Q1 Is Conversion >95%? Start->Q1 A1_Yes Increase H2 pressure slightly OR Increase catalyst loading Q1->A1_Yes No A1_No Proceed to HDF Check Q1->A1_No Yes A1_Yes->Q1 Re-evaluate Q2 Is HDF > 5%? A2_Yes Add/Increase Brønsted Acid (HCl/TFA) AND/OR Lower Reaction Temperature Q2->A2_Yes Yes A2_No Process is Optimized Q2->A2_No No A2_Yes->Q1 Re-evaluate A1_No->Q2

Caption: Troubleshooting flowchart for the catalytic hydrogenation step.

Question 3: I'm struggling with the isolation and purification of the final product. It seems volatile and difficult to handle. Any suggestions?

Answer: This is a well-documented issue with unprotected fluorinated piperidines.[4][7] The free amine can be volatile and challenging to purify via standard chromatography or distillation without significant material loss. The solution is a protection/deprotection strategy.

  • Causality of the Issue: The relatively low molecular weight and the presence of the basic nitrogen atom contribute to the volatility of the free piperidine.

  • Troubleshooting & Recommendations:

    • In-Situ Protection: After the hydrogenation is complete (as confirmed by TLC or LC-MS), do not isolate the free amine. Instead, perform an in-situ protection directly in the reaction mixture after filtering off the catalyst. Common and effective protecting groups are:

      • Boc (tert-Butoxycarbonyl): Add Di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The resulting N-Boc-5,5-difluoropiperidine-2-carboxylic acid is a non-volatile solid, easily purified by column chromatography or crystallization.

      • Cbz (Carboxybenzyl): Add Benzyl chloroformate (Cbz-Cl) under basic conditions. The Cbz-protected compound is also typically a stable solid.

    • Purification of the Protected Intermediate: The protected compound is much easier to handle. Purify it to a high degree using standard methods.

    • Deprotection: The final step is to remove the protecting group under clean, quantitative conditions.

      • Boc Removal: Treat with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane. The product will be isolated as the corresponding salt (e.g., TFA or HCl salt), which is a stable, non-volatile solid.

      • Cbz Removal: This is conveniently done by hydrogenolysis (H₂, Pd/C), the same conditions used for the ring reduction. However, this would require a different strategy for the main hydrogenation step if you wish to do it in one pot.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Fluoropyridine-2-carboxylic acid (Illustrative)

This protocol is a representative example and must be adapted and optimized for your specific substrate and scale.

  • Reactor Setup: To a suitable hydrogenation reactor, add 5-Fluoropyridine-2-carboxylic acid (1.0 eq) and 10% Palladium on Carbon (Pd/C, 5 wt%).

  • Solvent Addition: Add methanol (10-20 volumes, e.g., 10-20 mL per gram of substrate).

  • Acidification: Add concentrated Hydrochloric Acid (HCl, 1.1 eq) dropwise. A slight exotherm may be observed.

  • Inerting: Seal the reactor and purge the headspace with nitrogen (3 cycles) followed by hydrogen (3 cycles).

  • Reaction: Pressurize the reactor with hydrogen to 60 psi. Stir the reaction vigorously at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by periodic sampling (if the reactor allows) for LC-MS analysis to check for starting material disappearance and HDF product formation.

  • Work-up (Leading to In-Situ Protection):

    • Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

    • To the combined filtrate, add triethylamine (TEA, 3.0 eq) at 0°C, followed by the slow addition of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in methanol.

    • Allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Concentrate the mixture under reduced pressure. The residue, containing the N-Boc protected product, can now be carried forward for purification (e.g., extraction followed by chromatography or crystallization).

References

  • Pharmaceutical Technology. GMP Fluorination Challenges Limit Use in API Synthesis. Available online
  • Pharmaceutical Technology. Overcoming Challenges in Fluorine-Based Chemistry. Available online
  • Organic Process Research & Development. Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Available online
  • ACS Catalysis. Accessing (Multi)
  • International Journal of Molecular Sciences.
  • ACS Catalysis via PMC. Accessing (Multi)
  • Google Patents. US5859255A - Process for the preparation of fluorinated heterocyclic compounds. Available online
  • DIAL.mem.
  • Journal of Biosciences. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available online
  • Mettler Toledo.
  • Nature Communications via PMC. The formation of all-cis-(multi)
  • Beilstein Journal of Organic Chemistry. Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Available online
  • ResearchGate. Future challenges and opportunities with fluorine in drugs?. Available online
  • ScienceDaily.
  • CymitQuimica. CAS 1255663-89-8: this compound. Available online
  • ResearchGate.
  • Sigma-Aldrich. 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid. Available online

Sources

Technical Support Center: Synthesis of 5,5-Difluoropiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,5-Difluoropiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful and efficient production of this valuable fluorinated building block.

The introduction of fluorine atoms into piperidine rings can significantly alter the physicochemical properties of molecules, making them of great interest in medicinal chemistry.[1][2] Specifically, the gem-difluoro group at the 5-position of the piperidine-2-carboxylic acid scaffold offers unique conformational constraints and electronic properties. However, the synthesis of such fluorinated heterocycles is not without its challenges, often leading to the formation of undesirable byproducts. This guide aims to elucidate the origins of these byproducts and provide actionable strategies for their mitigation.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific experimental issues that may arise during the synthesis of this compound. The advice provided is grounded in established chemical principles and supported by relevant literature.

Question 1: My reaction is resulting in a significant amount of mono-defluorinated and non-fluorinated piperidine byproducts. What is causing this and how can I prevent it?

Answer:

The presence of mono-defluorinated (5-fluoropiperidine-2-carboxylic acid) and non-fluorinated (piperidine-2-carboxylic acid) species is a common issue in the synthesis of fluorinated piperidines, particularly when employing hydrogenation methods.[3][4] This side reaction, known as hydrodefluorination, is a significant challenge that can drastically reduce the yield of the desired product.[5][6]

Root Causes:

  • Catalyst Activity: Heterogeneous catalysts, such as palladium on carbon (Pd/C), which are often used for the reduction of a pyridine precursor, can also catalyze the cleavage of C-F bonds.[4]

  • Reaction Conditions: Harsh reaction conditions, including high temperatures and pressures, can promote hydrodefluorination.

  • Substrate Reactivity: The electronic nature of the starting material can influence the propensity for defluorination.

Mitigation Strategies:

  • Catalyst Selection and Optimization:

    • While Pd/C is a common choice, exploring alternative catalysts may be beneficial. Some studies have shown that modifying the catalyst support or using different metals can reduce hydrodefluorination.

    • Lowering the catalyst loading can sometimes temper its activity towards C-F bond cleavage.

  • Reaction Condition Control:

    • Temperature and Pressure: Employ the mildest conditions possible that still allow for the complete reduction of the pyridine ring. Stepwise reduction of temperature and pressure should be explored.

    • Acid Additives: The presence of a Brønsted acid can sometimes suppress defluorination by protonating the pyridine nitrogen, thereby altering its electronic properties and interaction with the catalyst surface.[3]

  • Protecting Groups: The use of N-protecting groups, such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc), can be crucial.[4][7] These groups can modulate the reactivity of the heterocyclic ring and, in some cases, hinder the interaction of the C-F bonds with the catalyst surface. Trapping the crude product with a protecting group can also simplify purification.[5]

Experimental Protocol: Optimization of Hydrogenation Conditions

G cluster_0 Hydrogenation Optimization Workflow Start Start with Standard Conditions (e.g., Pd/C, H2, RT, 1 atm) Check Analyze Crude Product by 19F NMR / LC-MS Start->Check High_Defluorination High Defluorination Observed Check->High_Defluorination >10% Low_Yield Low Yield / Incomplete Reaction Check->Low_Yield <70% conversion Successful_Synthesis Successful Synthesis: High Yield, Minimal Byproducts Check->Successful_Synthesis <5% defluorination >90% conversion Optimize_Catalyst Screen Alternative Catalysts (e.g., PtO2, Rh/C) High_Defluorination->Optimize_Catalyst Optimize_Conditions Adjust Conditions: - Lower Temperature - Lower H2 Pressure - Add Brønsted Acid High_Defluorination->Optimize_Conditions Protecting_Group Introduce N-Protecting Group (e.g., Boc, Cbz) High_Defluorination->Protecting_Group Low_Yield->Optimize_Conditions Optimize_Catalyst->Check Optimize_Conditions->Check Protecting_Group->Check

Caption: Workflow for optimizing hydrogenation to minimize defluorination.

Question 2: I am observing impurities with a higher molecular weight than my target compound. What could these be?

Answer:

Higher molecular weight impurities often arise from intermolecular reactions or reactions with reagents and solvents.

Potential Byproducts and Their Origins:

  • Dimerization/Oligomerization: Under certain conditions, particularly during activation of the carboxylic acid for subsequent reactions (e.g., amide coupling), self-condensation or reaction with unreacted starting material can occur.

  • Reaction with Protecting Groups: If protecting groups are used, impurities related to their incomplete removal or side reactions can be observed. For instance, if a Boc group is used, you might see byproducts where the tert-butyl group has been lost but the carbamate remains.

  • Adducts with Solvents or Reagents: Although less common for the final product, intermediates can sometimes form adducts with solvents (like DMF) or other reagents present in the reaction mixture.

Troubleshooting and Prevention:

  • Controlled Stoichiometry: Ensure precise control over the stoichiometry of your reagents, especially when activating the carboxylic acid.

  • Purification of Intermediates: Purifying key intermediates before proceeding to the next step can prevent the carry-over of impurities that might lead to higher molecular weight byproducts.

  • Thorough Deprotection: If using protecting groups, ensure deprotection conditions are sufficient for complete removal. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the protected species.

Question 3: My final product has poor purity, and I'm struggling with purification. What are the best methods for isolating this compound?

Answer:

The purification of highly polar and sometimes volatile fluorinated piperidines can be challenging.[4] The carboxylic acid and the secondary amine functionalities make the molecule zwitterionic at certain pH values, which can complicate standard chromatographic methods.

Recommended Purification Strategies:

Purification MethodAdvantagesDisadvantagesBest For
Crystallization High purity achievable, scalable.Requires a suitable solvent system, may not be effective for all impurity profiles.Final product purification, removal of closely related impurities.
Ion-Exchange Chromatography Excellent for separating compounds based on charge.Can be time-consuming, requires specific resins.Separating the zwitterionic product from neutral or differently charged impurities.
Reverse-Phase HPLC High resolution, good for analytical and preparative scale.Can be expensive, requires volatile buffers for product recovery.High-purity small-scale purification, difficult separations.
Derivatization and Chromatography Simplifies handling and chromatography by masking polar groups.Adds extra synthetic steps (protection and deprotection).When direct purification is challenging due to polarity or volatility.

Step-by-Step Protocol: Purification via N-Protection/Deprotection

  • Protection: In a suitable solvent (e.g., dioxane/water or THF), react the crude this compound with a protecting group reagent such as Di-tert-butyl dicarbonate (Boc)₂O or Benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃ or NaOH).

  • Extraction and Chromatography: Once protected, the compound will be less polar and can be extracted into an organic solvent. This N-protected intermediate is often more amenable to standard silica gel column chromatography.

  • Deprotection: After purification of the protected intermediate, remove the protecting group under appropriate conditions (e.g., TFA or HCl in an organic solvent for Boc; hydrogenolysis for Cbz).

  • Final Isolation: After deprotection, the final product can often be precipitated as a salt (e.g., hydrochloride) or isolated by crystallization.

G cluster_1 Purification Workflow via Derivatization Crude_Product Crude 5,5-Difluoropiperidine- 2-carboxylic acid Protection N-Protection (e.g., Boc or Cbz) Crude_Product->Protection Chromatography Silica Gel Chromatography of Protected Intermediate Protection->Chromatography Deprotection Deprotection (e.g., TFA or H2/Pd) Chromatography->Deprotection Pure_Product Pure 5,5-Difluoropiperidine- 2-carboxylic acid Deprotection->Pure_Product

Caption: A purification strategy involving chemical derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the synthetic route and the efficiency of the purification. Yields for the hydrogenation of substituted fluoropyridines can range from moderate to good, but are often diminished by hydrodefluorination side reactions.[4][8] For instance, some syntheses of difluorinated piperidines report yields around 30% due to the formation of single and double defluorinated byproducts.[3] Optimization of the reaction conditions is key to maximizing the yield.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation. ¹⁹F NMR is particularly useful for identifying and quantifying fluorinated impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Q3: Are there any specific safety precautions I should take when working with fluorinated compounds and hydrogenation reactions?

A3: Yes, several safety measures are crucial:

  • Fluorinated Compounds: Handle with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Some fluorinated compounds can be irritants.[9]

  • Hydrogenation: Hydrogen gas is highly flammable. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate high-pressure equipment if necessary. Ensure proper grounding of equipment to prevent static discharge.

References

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Nairoukh, Z., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Nairoukh, Z., et al. (2017). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.
  • Fülöp, F., et al. (2021). An Improved synthesis of 3,3- and 5,5-difluoro-2-aminocyclohexanecarboxylates and extension of the method via organoselenium chemistry.
  • Haufe, G., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • PubChem. (n.d.). This compound.
  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22961. [Link]
  • PubChem. (n.d.). 4,4-Difluoropiperidine hydrochloride.
  • Maghsoodlou, M. T., et al. (2014). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent.
  • Cravotto, G., et al. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. RSC Advances, 12(8), 4735-4742. [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of Peptides Containing 5,5-Difluoropiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for experiments focused on improving the metabolic stability of peptides by incorporating the novel, non-proteinogenic amino acid, 5,5-Difluoropiperidine-2-carboxylic acid (5,5-DFPCA).

Introduction: The Stability Challenge in Peptide Therapeutics

Peptide-based drugs offer high specificity and potency but are often hampered by poor metabolic stability.[1][2] They are rapidly degraded by proteases and peptidases found in biological fluids and tissues like the liver, kidneys, and blood.[3][4] This rapid clearance leads to a short in-vivo half-life, limiting their therapeutic efficacy. A primary goal in peptide drug development is to engineer molecules that resist this enzymatic degradation.

The incorporation of unnatural amino acids is a proven strategy to enhance metabolic stability.[4][5] Fluorinated amino acids, in particular, have gained significant attention. The carbon-fluorine bond is exceptionally strong, and the high electronegativity of fluorine can alter the electronic properties of the peptide backbone, shielding adjacent amide bonds from proteolytic cleavage.[6][7] 5,5-DFPCA is a cyclic amino acid featuring a gem-difluoro group, a structural motif that offers steric hindrance and electronic protection, making it a valuable building block for designing next-generation, metabolically robust peptides.[8]

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is metabolic stability a primary concern for peptide therapeutics? Peptide therapeutics are susceptible to degradation by a wide array of endogenous enzymes called proteases (or peptidases).[9] This enzymatic breakdown begins the moment a peptide drug enters circulation. Organs rich in metabolic enzymes, such as the liver, kidneys, and gastrointestinal tract, are primary sites of degradation.[3][4] Poor metabolic stability results in a short plasma half-life, which often means the drug is cleared from the body before it can exert its full therapeutic effect. Enhancing stability is crucial for improving bioavailability, extending the dosing interval, and ensuring clinical success.[1]

Q2: How exactly does incorporating this compound enhance metabolic stability? The stability enhancement from 5,5-DFPCA stems from several key features:

  • Steric Shielding: The piperidine ring is a bulky, non-natural structure that does not fit well into the active sites of many common proteases, which are evolved to recognize natural L-amino acid residues.[5]

  • Electronic Effects: The two fluorine atoms are highly electronegative. This gem-difluoro motif withdraws electron density, which can strengthen and stabilize the adjacent peptide bonds, making them less susceptible to hydrolysis.[6]

  • Conformational Rigidity: As a cyclic amino acid, 5,5-DFPCA introduces a conformational constraint into the peptide backbone. This rigidity can lock the peptide into a conformation that is not recognized by degradative enzymes, a common strategy for improving stability.[10][11]

Q3: What are the primary metabolic pathways for peptides, and which enzymes are involved? Peptide metabolism is dominated by proteolysis. The key enzyme classes include:

  • Exopeptidases: These enzymes cleave peptide bonds at the N-terminus (aminopeptidases) or C-terminus (carboxypeptidases).[5]

  • Endopeptidases: These enzymes, including trypsin, chymotrypsin, and elastase, cleave internal peptide bonds.[9][12] While proteolysis is the main pathway, Phase I metabolism by Cytochrome P450 (CYP) enzymes can also occur, particularly with peptides containing non-standard or modified amino acids.[13][14][15] CYP enzymes are primarily located in the liver and are responsible for oxidative metabolism of a vast range of xenobiotics.[16][17]

Q4: What are the standard in vitro models for assessing the metabolic stability of a new peptide? The most common and informative in vitro systems include:

  • Liver Microsomes: This subcellular fraction contains a high concentration of CYP enzymes and is the gold standard for evaluating Phase I oxidative metabolism.[18]

  • Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolism, including some Phase II conjugation reactions.[12]

  • Plasma or Serum: These matrices are used to assess stability against circulating proteases.[2][12] It's a critical test as many peptides are administered intravenously.

  • Simulated Gastrointestinal Fluids: For orally administered peptides, incubation in simulated gastric fluid (with pepsin) or intestinal fluid (with trypsin, chymotrypsin) is essential to predict stability in the gut.[12]

Visualizing Peptide Metabolism and Stability Enhancement

Peptide_Metabolism P H₂N-AA1-AA2-AA3-AA4-COOH N_Term N-Terminus Cleavage (Aminopeptidases) P->N_Term C_Term C-Terminus Cleavage (Carboxypeptidases) P->C_Term Internal Internal Cleavage (Endopeptidases) P->Internal P_Mod H₂N-AA1-(5,5-DFPCA)-AA3-COOH Block Steric & Electronic Shielding Blocks Enzyme Access P_Mod->Block

Caption: Metabolic liabilities of linear peptides and the protective role of 5,5-DFPCA.

Section 2: Troubleshooting Guide for Stability Assays

This section addresses common issues encountered during the experimental evaluation of peptide stability.

Problem Encountered Potential Cause(s) Recommended Solution(s) & Rationale
High variability in results between replicate experiments. 1. Inconsistent activity of biological matrix (e.g., microsomes, plasma).2. Peptide adsorbing to plasticware (tubes, pipette tips).3. Inconsistent timing for quenching the reaction.1. Solution: Aliquot and flash-freeze the biological matrix upon receipt. Thaw aliquots immediately before use and avoid repeated freeze-thaw cycles to preserve enzyme activity.2. Solution: Use low-adsorption polypropylene labware. Include a "Time 0" sample where the peptide is added to a quenched matrix to quantify recovery and assess non-specific binding.3. Solution: Use a multi-channel pipette for simultaneous quenching of reactions to ensure uniform incubation times across all samples.
Peptide appears highly unstable (disappears almost instantly). 1. The peptide is genuinely and extremely labile.2. High concentration of proteases in the matrix.3. Incorrect buffer pH or co-factor concentration.1. Solution: Reduce the incubation time. Take samples at very early time points (e.g., 0, 1, 5, 15 minutes) to capture the rapid degradation curve.2. Solution: For plasma stability, consider adding a broad-spectrum protease inhibitor cocktail to a control sample. If stability increases dramatically, it confirms proteolytic degradation is the primary issue.3. Solution: Verify the pH of all buffers and ensure co-factors like NADPH (for microsomal assays) are freshly prepared and added at the correct concentration.
Peptide appears completely stable (no degradation observed). 1. The peptide is indeed highly stable.2. Inactive enzyme system.3. Analytical method (LC-MS/MS) cannot distinguish parent peptide from a metabolite.1. Solution: Extend the incubation time (e.g., up to 4 or 24 hours) to confirm stability.2. Solution: Always include a positive control compound with a known, moderate degradation rate (e.g., testosterone for microsomes). If the control is also stable, the enzyme matrix is inactive and should be replaced.3. Solution: Review the mass spectrometry data for the appearance of new peaks with plausible metabolic transformations (e.g., hydrolysis, oxidation). Ensure the MS/MS transition is specific to the intact parent peptide.
Poor recovery of the peptide during sample preparation. 1. Inefficient protein precipitation.2. Peptide loss during solid-phase extraction (SPE).3. Adsorption to collection vials.1. Solution: Ensure the ratio of organic solvent (e.g., acetonitrile) to aqueous sample is at least 3:1 for effective protein crashing. Keep samples cold during this process.2. Solution: Optimize the SPE protocol. Test different wash and elution solvents. The inclusion of a small amount of acid (e.g., 0.1% formic acid) can improve peptide recovery from reversed-phase sorbents.3. Solution: Use silanized or low-binding glass or plastic vials for the final extracts to prevent loss of the analyte prior to injection.

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is designed to evaluate stability against Phase I metabolic enzymes, primarily Cytochrome P450s.

Rationale: The liver is the primary site of drug metabolism. Microsomes provide a concentrated and easy-to-use source of CYP enzymes. The rate of disappearance of the parent peptide over time is used to calculate key parameters like intrinsic clearance.[18]

Materials:

  • Test Peptide (e.g., 10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Positive Control (e.g., 1 mM Testosterone in Methanol)

  • Quenching Solution: Cold Acetonitrile with Internal Standard (IS)

  • 96-well incubation plates (low-adsorption)

Procedure:

  • Preparation: Thaw HLM and other reagents on ice. Prepare a master mix of HLM diluted in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.

  • Pre-incubation: Add 198 µL of the HLM master mix to each well of the 96-well plate. Pre-warm the plate at 37°C for 10 minutes. This step allows the microsomes to reach thermal equilibrium.

  • Initiate Reaction: Start the reaction by adding 2 µL of the test peptide stock solution (final concentration typically 1 µM). For the positive control, add 2 µL of testosterone. Mix gently.

  • Time-Point Sampling:

    • Immediately after adding the peptide, take the T=0 min sample by transferring 25 µL of the incubation mixture to a new plate containing 75 µL of cold quenching solution. This stops the reaction and serves as the baseline.

    • Incubate the plate at 37°C with shaking.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), transfer 25 µL from the incubation wells to the corresponding wells in the quench plate.

  • Sample Processing: Once all time points are collected, seal the quench plate and centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining peptide concentration using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural log of the percentage of peptide remaining vs. time.

  • The slope of the linear portion of the curve (k) is the degradation rate constant.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

Protocol 2: Bioanalytical Quantification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices due to its high selectivity and sensitivity.[19][20]

Rationale: This method allows for the specific detection of the parent peptide, distinguishing it from potential metabolites and endogenous matrix components. A stable isotope-labeled version of the peptide is the ideal internal standard (IS) to correct for matrix effects and variability during sample preparation.

Workflow Visualization:

LCMS_Workflow cluster_workflow LC-MS/MS Bioanalytical Workflow Start Quenched Sample (Supernatant from Protocol 1) SPE Sample Cleanup (e.g., Solid-Phase Extraction) Start->SPE Dry Evaporation & Reconstitution in Mobile Phase SPE->Dry Inject Injection into LC System Dry->Inject LC Chromatographic Separation (e.g., C18 Reverse Phase) Inject->LC MS1 Ionization (ESI) & Precursor Ion Selection (Q1) LC->MS1 MS2 Fragmentation (CID) in Q2 MS1->MS2 MS3 Product Ion Detection (Q3) MS2->MS3 Data Data Acquisition & Peak Integration MS3->Data Quant Quantification (Analyte/IS Ratio vs. Conc.) Data->Quant

Caption: A typical workflow for peptide quantification by LC-MS/MS.

Instrumentation & Conditions (Example):

  • LC System: UHPLC system for high resolution and speed.[21]

  • Column: A C18 column with a pore size of ≥300 Å is often recommended for peptides to prevent pore exclusion.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from low %B to high %B to elute the peptide.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition 1 (Analyte): Parent Ion m/z → Product Ion m/z

    • MRM Transition 2 (Internal Standard): IS Parent Ion m/z → IS Product Ion m/z

Procedure:

  • Method Development: Optimize MS parameters by infusing the peptide and IS to find the most stable and intense precursor and product ions.

  • Chromatography Development: Develop a gradient to ensure the peptide elutes as a sharp, symmetrical peak, well-separated from any matrix interferences.

  • Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of the peptide into the same biological matrix used in the experiment (e.g., quenched HLM supernatant).

  • Analysis: Inject the processed samples from the stability assay along with the calibration curve standards.

  • Quantification: Generate the calibration curve by plotting the peak area ratio (Analyte/IS) against concentration. Determine the concentration of the peptide in the unknown samples by interpolating their peak area ratios from this curve.

Section 4: References

  • Di, L. (2019). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 20(8), 624-633.

  • Bentham Science Publishers. (2018). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Bentham Science.

  • Boc Sciences. (2023). Methods to improve the metabolic stability of peptides. BOC Sciences Blog.

  • D'Souza, L. M., & Lavasanifar, A. (2014). Strategies to Enhance Metabolic Stabilities of Macrocyclic Peptides. Methods in Molecular Biology, 1122, 135-148.

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Strategies to Improve Stability and Bioavailability of Peptide Drugs. Current Medicinal Chemistry, 17(21), 2144-2162.

  • Ewles, M., & Goodwin, L. (2011). Bioanalytical approaches to analyzing peptides and proteins by LC--MS/MS. Bioanalysis, 3(12), 1379-1397.

  • van de Merbel, N. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(23), 2155-2158.

  • Doneanu, A., & Chen, W. (2013). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. LCGC North America, 31(6s), 24-31.

  • Creative Proteomics. (n.d.). Metabolic Stability Analysis of Peptide Drug. Creative Proteomics.

  • Goodwin, L. (2011). Bioanalytical Approaches to Analyzing Peptides and Proteins by LC–MS/MS. Bioanalysis, 3(12), 1379-1397.

  • Cabrele, C., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Journal of Peptide Science, 19(8), 524-530.

  • Anderson, M. (2012). Bioanalysis of biotherapeutic proteins and peptides: immunological or MS approach? Bioanalysis, 4(1), 1-4.

  • Salwiczek, M., et al. (2008). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 130(3), 943-951.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Benefits of Fluorinated Amino Acids in Peptide Research. Pharmaffiliates Blog.

  • WuXi AppTec DMPK. (n.d.). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec.

  • Pomerantz, W. C., et al. (2008). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 130(3), 943-951.

  • Kar, A., & Goel, A. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 15(10), 1183-1196.

  • Strøm, M. B., & Rekdal, Ø. (2011). Serum Stability of Peptides. Methods in Molecular Biology, 758, 333-343.

  • Boulos, N., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2347.

  • El-Sherbeni, A. A., & El-Kadi, A. O. S. (2022). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Personalized Medicine, 12(11), 1803.

  • Preissner, S. C. (2010). Biochemistry, Cytochrome P450. StatPearls.

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.

  • Med-ChemLabs. (2023). Exploring Cytochrome P450 in Biochemistry: Functions, Importance, and Drug Metabolism. LinkedIn.

  • Hanafy, N. A. N. (2022). Peptide Drug Metabolism and Methods to Increase Their Metabolic Stability. Annals of Addiction & Drug Abuse, 5(1), 1-2.

  • CymitQuimica. (n.d.). This compound. CymitQuimica.

Sources

Technical Support Center: Refinement of Analytical Methods for Fluorinated Peptide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of fluorinated peptide isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by fluorinated peptides. The introduction of fluorine into a peptide backbone or side chain is a powerful strategy for modulating biological activity, stability, and conformation.[1][2][3] However, these same modifications introduce significant analytical hurdles, particularly when it comes to separating and identifying closely related isomers.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you refine your analytical methods and achieve robust, reproducible results.

Part 1: Troubleshooting Guide & FAQs for HPLC-Based Separation

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the workhorse for peptide analysis. However, fluorination dramatically alters a peptide's physicochemical properties, often leading to unexpected chromatographic behavior.

Frequently Asked Questions (HPLC)

Q1: Why does my fluorinated peptide have a much longer retention time in RP-HPLC compared to its non-fluorinated analog?

A1: This is the most common observation and is due to a significant increase in the peptide's hydrophobicity. The substitution of hydrogen atoms with fluorine, especially in aliphatic or aromatic side chains (e.g., hexafluoroleucine, 4-fluorophenylalanine), enhances the non-polar character of the molecule.[4][5] This leads to stronger interactions with the hydrophobic C18 stationary phase, resulting in longer retention times. The effect is cumulative; peptides with multiple fluorinated residues will exhibit even more pronounced shifts.[6]

Q2: My fluorinated peptide peak is broad and shows significant tailing. What's causing this?

A2: Peak broadening and tailing for fluorinated peptides can stem from several factors:

  • Poor Solubility & Aggregation: Highly fluorinated peptides can be poorly soluble in standard mobile phases, especially at the beginning of a gradient with high aqueous content.[4] This can cause the peptide to precipitate on-column or aggregate, leading to slow mass transfer and peak tailing.

  • Secondary Interactions: The highly electronegative nature of fluorine can lead to secondary interactions with the silica backbone of the stationary phase, particularly if there are exposed silanol groups.

  • Conformational Isomers: Fluorination can stabilize different peptide conformations (e.g., affecting polyproline helix interconversion), which may interconvert slowly on the chromatographic timescale, resulting in broadened peaks.[7]

Q3: I'm struggling to separate two fluorinated peptide isomers that differ only by the position of a single fluorinated amino acid. What can I do?

A3: Positional isomers present a significant challenge because their overall hydrophobicity is often nearly identical. Standard C18 columns may not provide sufficient selectivity.

  • Optimize the Gradient: Use a much shallower gradient. A slow, extended gradient increases the opportunity for the column to resolve small differences in hydrophobicity.

  • Change the Organic Modifier: Acetonitrile is the default, but switching to or adding isopropanol or n-propanol can alter the selectivity of the separation and improve the solubility of highly hydrophobic peptides.[4]

  • Modify the Ion-Pairing Agent: While trifluoroacetic acid (TFA) is standard, using a different perfluorinated carboxylic acid like heptafluorobutyric acid (HFBA) can increase retention and may alter the elution order of closely related peptides by enhancing interactions with basic residues.[]

  • Try a Different Stationary Phase: If a C18 column fails, consider a phenyl-hexyl or biphenyl phase. These offer different separation mechanisms (π-π interactions) that can be effective for peptides containing aromatic fluorinated residues.

Q4: My fluorinated peptide is insoluble in the initial mobile phase (e.g., 95% Water/5% Acetonitrile). How can I get it onto the column?

A4: This is a critical sample preparation issue. Injecting a sample in a solvent significantly stronger than the mobile phase will cause severe peak distortion.

  • Initial Dissolution in Organic Solvent: First, attempt to dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4]

  • Dilution: Once dissolved, dilute the sample with the initial mobile phase. The key is to keep the final concentration of the strong organic solvent as low as possible (ideally <10%) in the injected volume to prevent peak distortion.

  • Alternative Solvents: For some peptides, a small amount of formic acid or hexafluoroisopropanol (HFIP) in the sample solvent can aid dissolution.

Troubleshooting Table: HPLC Issues
Problem Potential Cause Recommended Solution(s)
No Peak Detected 1. Peptide is too hydrophobic; not eluting. 2. Peptide precipitated in the injector or on-column.1. Run a steep "stripping" gradient (e.g., 5-95% Acetonitrile in 5 min). 2. Re-dissolve sample using the protocol in Q4; consider using isopropanol in the mobile phase.
Split or Tailing Peaks 1. Column overload. 2. Poor sample solubility. 3. Secondary interactions with the column.1. Reduce the injected sample mass. 2. Improve sample solvent as described in Q4. 3. Ensure mobile phase pH is low (~2) to suppress silanol activity; try a different, end-capped column.
Co-elution of Isomers 1. Insufficient column resolving power. 2. Isomers have identical hydrophobicity under the current conditions.1. Use a column with smaller particles (UPLC) for higher efficiency.[9] 2. Implement strategies from Q3 (shallow gradient, different solvent/ion-pairing agent/column).
Baseline Drift 1. TFA concentration mismatch between mobile phases A and B.1. Ensure TFA concentration is identical in both solvents. For sensitive UV detection, adding slightly less TFA to solvent A can compensate for drift.[]
Part 2: Troubleshooting Guide & FAQs for Mass Spectrometry (MS)

MS is indispensable for confirming the identity of fluorinated peptides. However, isomers have the same mass, making their differentiation entirely dependent on chromatographic separation or unique fragmentation patterns.

Frequently Asked Questions (MS)

Q1: My isomers co-elute from the HPLC. How can I use MS to differentiate them?

A1: If you have zero chromatographic separation, differentiation is extremely difficult but sometimes possible.

  • Tandem MS (MS/MS): You must rely on collision-induced dissociation (CID) or other fragmentation techniques (ETD, HCD) to generate unique fragment ions. Positional isomers will often produce some distinct b- or y-ions, but the differences can be subtle. It requires careful, manual inspection of the spectra.

  • Ion Mobility Spectrometry (IMS): This is the most powerful solution. IMS separates ions in the gas phase based on their size, shape, and charge.[10] Isomers that have different three-dimensional structures will have different drift times, allowing for their separation immediately before mass analysis.[11][12] High-resolution differential IMS (FAIMS) is particularly effective for this.[13][14]

Q2: I'm seeing poor ionization or signal suppression for my fluorinated peptide. What can I do?

A2: Fluorination can impact the gas-phase basicity of a peptide, potentially affecting ionization efficiency.

  • Optimize Source Parameters: Do not rely on default settings. Manually tune ion source parameters like capillary voltage and gas flows using a direct infusion of your peptide to maximize signal.[15][16]

  • Check for Contaminants: Fluorinated peptides can be "sticky." Ensure your LC-MS system is clean. Co-eluting contaminants can cause ion suppression.

  • Mobile Phase Additives: While TFA is great for chromatography, it can cause signal suppression in ESI-MS. If sensitivity is a major issue, consider replacing TFA with 0.1% formic acid (FA) or propionic acid. This is often a trade-off, as peak shape in the chromatogram may worsen.

Q3: Does the presence of fluorine change the fragmentation pattern in MS/MS?

A3: Yes, it can, but typically not in a way that prevents sequencing. The C-F bond itself is very strong and does not fragment under normal CID conditions. The primary fragmentation will still occur along the peptide backbone. However, the electron-withdrawing nature of fluorine can influence charge distribution on the precursor and fragment ions, which may subtly alter the relative intensities of certain b- and y-ions compared to the non-fluorinated analog.

Workflow for Distinguishing Co-eluting Isomers

This diagram illustrates the decision-making process when faced with co-eluting isomers.

G start Problem: Co-eluting Fluorinated Isomers check_msms Acquire High-Resolution MS/MS Spectra (CID/ETD) start->check_msms analyze_msms Manually Inspect Spectra for Unique Fragment Ions check_msms->analyze_msms unique_frags Unique Fragments Found? analyze_msms->unique_frags success Success: Isomers Differentiated unique_frags->success Yes failure No Unique Fragments or Ambiguous unique_frags->failure No implement_ims Implement Orthogonal Separation: Ion Mobility Spectrometry (IMS) failure->implement_ims ims_ms Analyze via LC-IMS-MS implement_ims->ims_ms ims_resolved Isomers Resolved in IMS Dimension? ims_ms->ims_resolved ims_resolved->success Yes optimize_lc Further Optimize LC (See Part 1, Q3) ims_resolved->optimize_lc No

Caption: Decision workflow for differentiating co-eluting isomers.

Part 3: Advanced Analytical & Chiral Separation Methods

When standard RP-HPLC and MS/MS are insufficient, more advanced and orthogonal techniques are required.

Q1: When should I consider using Ion Mobility Spectrometry (IMS)?

A1: You should consider IMS whenever you are dealing with isomers (positional, structural, stereoisomers) that are difficult or impossible to separate chromatographically.[10] IMS adds a second dimension of separation based on the gas-phase conformation of the ion.[11] This is particularly powerful for:

  • Sequence Isomers: Peptides like FLG vs. LFG.

  • Positional PTM Isomers: Differentiating a peptide phosphorylated on Ser3 vs. Ser5.[13]

  • Stereoisomers: Separating peptides containing a D-amino acid from the all-L version, which can have different gas-phase structures.

Q2: My peptide contains a fluorinated D-amino acid. How can I confirm its chiral purity?

A2: Confirming chiral purity is critical and requires specialized methods.

  • Chiral Chromatography: The most direct approach is to use a chiral stationary phase (CSP). Columns like those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC) can separate enantiomeric and diastereomeric peptides.[17][18] Method development can be extensive and often requires polar organic or normal-phase conditions. Zwitterionic chiral columns are also highly effective for amino acids and small peptides.[19]

  • Indirect Method (GC-MS): This involves hydrolyzing the peptide back to its constituent amino acids, derivatizing them with a chiral reagent, and analyzing them by GC-MS. This is a well-established but destructive method.

Comparison of Advanced Separation Techniques
Technique Principle of Separation Best For... Pros Cons
UPLC High-pressure liquid chromatographyImproving resolution of closely eluting peaks.Higher peak capacity and resolution than HPLC.[9]Higher backpressure; requires specialized instrumentation.
Ion Mobility (IMS-MS) Gas-phase ion size, shape, and charge.Co-eluting isomers with different 3D structures.[11][14]Very fast separation; orthogonal to LC and MS.May not resolve conformers with very similar cross-sections.
Chiral HPLC Enantioselective interactions with a chiral stationary phase.Separating D/L stereoisomers and diastereomers.[17][19]Direct confirmation of chirality.Method development can be complex; requires specific columns.
Capillary Electrophoresis (CE) Charge-to-size ratio in an electric field.Charged isomers, including positional isomers.[12]Extremely high separation efficiency; minimal sample consumption.Lower loading capacity; can be less robust than HPLC.
Part 4: Key Experimental Protocols

Here we provide step-by-step methodologies for common analytical tasks involving fluorinated peptides.

Protocol 1: RP-HPLC Method Development for Hydrophobic Fluorinated Peptides

This protocol outlines a systematic approach to developing a separation method for a fluorinated peptide and its potential isomers or impurities.

  • Column Selection:

    • Start with a standard, high-quality C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

    • Ensure the column is well end-capped to minimize secondary interactions.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the peptide. If solubility is an issue, dissolve in a minimal volume of DMSO first, then dilute with Solvent A to the final concentration. Ensure the final DMSO percentage is low.[4]

  • Scouting Gradient:

    • Run a broad, fast gradient to determine the approximate elution time.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 214 nm or 220 nm.

  • Optimization:

    • Based on the scouting run, design a shallower, targeted gradient around the elution point. For example, if the peptide eluted at 60% B:

    • Optimized Gradient: 40% to 70% B over 30 minutes. This doubles the gradient time over the elution window, significantly increasing resolution.

    • If isomers still co-elute, proceed to the next step.

  • Advanced Optimization (If Needed):

    • Change Organic Modifier: Replace Solvent B with a solution of 0.1% TFA in isopropanol. Isopropanol has different selectivity and can improve the solubility of very hydrophobic peptides.[4] Re-run the optimized gradient.

    • Change Ion-Pairing Agent: Replace TFA with 0.1% HFBA in both Solvent A and B. This will increase retention for all peptides but may alter the selectivity between isomers.

Protocol 2: Proteolytic Stability Assay

This protocol is used to compare the stability of a fluorinated peptide to its non-fluorinated counterpart against a specific protease.[5]

  • Reagent Preparation:

    • Peptide Stocks: Prepare 1 mg/mL stock solutions of both the fluorinated and non-fluorinated peptides in the appropriate reaction buffer (e.g., PBS for trypsin).

    • Protease Stock: Prepare a stock solution of the protease (e.g., Trypsin, Chymotrypsin) in the same buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add the peptide solution to a final concentration of 0.2 mg/mL.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding the protease to a specific enzyme:substrate ratio (e.g., 1:100 w/w).

  • Time-Course Sampling:

    • At defined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a quenching solution (e.g., 10% TFA or formic acid) to inactivate the enzyme.

  • RP-HPLC Analysis:

    • Analyze each quenched time-point sample by RP-HPLC using the method developed in Protocol 1.

    • Use a gradient that clearly separates the intact parent peptide from any degradation products.

  • Data Analysis:

    • Quantify the peak area of the intact parent peptide at each time point.

    • Plot the percentage of remaining intact peptide versus time for both the fluorinated and non-fluorinated peptides.

    • Calculate the half-life (t½) for each peptide to quantitatively compare their stability. The identity of cleavage products can be confirmed by mass spectrometry.[5]

Visualization of Orthogonal Separation Workflow

This diagram shows how HPLC and IMS provide two independent dimensions of separation for complex isomer mixtures.

Caption: Orthogonal separation using LC-IMS-MS.

References
  • Shvartsburg, A. A., & Smith, R. D. (2008). Ion Mobility Separation of Peptide Isotopomers. Journal of the American Society for Mass Spectrometry.
  • Shvartsburg, A. A., et al. (2011). Separation of a Set of Peptide Sequence Isomers Using Differential Ion Mobility Spectrometry. Analytical Chemistry.
  • Helbling, M., et al. (2024). Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum. Environmental Science & Technology.
  • Shvartsburg, A. A., et al. (2010). Separation of peptide isomers with variant modified sites by high-resolution differential ion mobility spectrometry. Analytical Chemistry.
  • Gao, J., et al. (2007). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A.
  • Buer, B. C., & Marsh, E. N. G. (2012). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules.
  • Conticello, V. P., et al. (2019). Fluorinated peptide biomaterials. Peptide Science.
  • Gorshkov, V., et al. (2022). Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. Molecules.
  • Asante, V., et al. (2013). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids.
  • Shvartsburg, A. A., et al. (2011). Separation of a Set of Peptide Sequence Isomers Using Differential Ion Mobility Spectrometry. Analytical Chemistry.
  • Kim, H., et al. (2011). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry.
  • Jones, L. H., et al. (2019). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.
  • Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America.
  • Bennett, H. P. J., et al. (1980). The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides. Journal of Liquid Chromatography.
  • Addona, T. A., et al. (2011). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation. Nature Protocols.
  • Salwiczek, M., et al. (2009). Using Fluorinated Amino Acids for Structure Analysis of Membrane-Active Peptides by Solid-State 19F-NMR. ResearchGate.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
  • SGS. (2025). GLP-1 Peptide Impurity Profiling: Separating D-Isomers, Oxidation States, and Truncations. SGS.
  • O'Hagan, D. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules.
  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.
  • Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies.
  • Zheng, H., et al. (2021). Design and synthesis of fluorinated peptides for analysis of fluorous effects on the interconversion of polyproline helices. Bioorganic & Medicinal Chemistry.
  • Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology.
  • Corthals, G. L., et al. (2005). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Journal of Chromatography A.

Sources

Technical Support Center: Navigating Steric Hindrance with 5,5-Difluoropiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,5-Difluoropiperidine-2-carboxylic acid. This valuable building block is of great interest to medicinal and agricultural researchers for creating novel therapeutics and agrochemicals, owing to the unique physicochemical properties conferred by the gem-difluoro motif.[1][2] The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[3][4]

However, the very features that make this compound attractive also introduce significant synthetic challenges, primarily due to steric hindrance. The C5 gem-difluoro group exerts a profound influence on the piperidine ring's conformation, which can impede reactivity at the adjacent C2-carboxylic acid and the N1-amine.[5][6] This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome these synthetic hurdles.

Section 1: Troubleshooting Amide Coupling Reactions

The formation of an amide bond at the C2-position is one of the most common and often most challenging reactions performed with this scaffold. Low yields, stalled reactions, and epimerization are frequent issues.

Q1: My amide coupling reaction with this compound is failing or giving very low yields. What is the underlying cause?

A: The primary cause is severe steric hindrance around the C2-carboxylic acid. This arises from two main factors:

  • Conformational Restriction: The bulky and highly electronegative fluorine atoms at the C5 position significantly influence the piperidine ring's chair conformation. This can force the C2-carboxyl group into a pseudo-axial or sterically crowded equatorial position, shielding the carbonyl carbon from the incoming nucleophile (the amine) and the coupling reagent.[5][6]

  • Steric Shielding: The approach to the carbonyl carbon is physically blocked by adjacent protons on the piperidine ring. This steric congestion increases the activation energy required for the formation of the tetrahedral intermediate, a critical step in amide bond formation.[7][8]

cluster_molecule Steric Shielding at C2 cluster_hindrance Hindering Factors cluster_reagents Approaching Reagents mol 5,5-Difluoropiperidine- 2-carboxylic acid conformation Ring Conformation (CF2 Influence) conformation->mol shielding Adjacent Protons (C3, C6) shielding->mol coupling_agent Coupling Agent coupling_agent->mol Hindered Approach amine Amine Nucleophile amine->mol Hindered Approach caption Fig 1. Steric factors impeding reactivity.

Fig 1. Steric factors impeding reactivity.
Q2: Which coupling reagents are most effective for this sterically hindered acid?

A: Standard carbodiimide reagents like DCC and EDC often fail because the O-acylisourea intermediate they form is not reactive enough to overcome the high steric barrier.[9] For hindered substrates, more potent activating agents are required. We strongly recommend using uronium/aminium or phosphonium salt-based reagents. These reagents form highly reactive intermediates that facilitate the coupling process.[10][11]

Reagent ClassRecommended ReagentsAdditive (1.2 eq)Key Advantages & Causality
Uronium/Aminium HATU , HBTU, COMUHOAt (preferred), HOBtForms a highly reactive OAt/OBt active ester. HOAt is superior for hindered systems as it accelerates coupling and suppresses racemization more effectively than HOBt.[9]
Phosphonium PyBOP , PyAOPNone requiredDirectly forms an activated phosphonium ester. These are highly efficient but can be more expensive.
Carbodiimide EDC, DICHOAt (1.2 eq)Generally not recommended as a first choice. If used, the addition of HOAt is critical to generate a more reactive intermediate and mitigate side reactions.[9]

Expert Tip: Always pre-activate the carboxylic acid with the coupling reagent and additive for 15-30 minutes before adding your amine. This ensures the formation of the highly reactive ester intermediate prior to introducing the nucleophile, maximizing the reaction rate.

Q3: I'm still struggling with low yields. Is there an alternative to direct coupling?

A: Yes. When direct coupling fails, a highly effective two-step strategy is to convert the carboxylic acid into a more electrophilic species, such as an acyl chloride . This intermediate is significantly more reactive than the parent acid or its activated esters and will readily react with most amines, even in sterically demanding environments.

Strategy:

  • Activation: React the N-protected this compound with oxalyl chloride or thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM).

  • Coupling: After removing the excess activating agent in vacuo, dissolve the crude acyl chloride in fresh solvent and add the amine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

This method bypasses the need for coupling reagents entirely but requires careful handling of moisture-sensitive intermediates. A detailed protocol is provided in Section 4.

Section 2: FAQs on Protecting Group Strategies

Proper protection of the piperidine nitrogen is non-negotiable for successful downstream reactions.

Q1: Do I need to protect the piperidine nitrogen (N1) before attempting amide coupling at C2?

A: Yes, absolutely. The secondary amine at the N1 position is a nucleophile and will compete with your desired amine partner, leading to oligomerization and a complex mixture of side products. The nitrogen must be protected with a suitable group that is stable to the coupling conditions.[12]

Q2: What are the recommended N-protecting groups for this scaffold?

A: The choice of protecting group depends on the overall synthetic strategy, particularly the orthogonality required for subsequent deprotection steps.[13] For this specific scaffold, the following are excellent choices:

Protecting GroupAbbreviationInstallation ReagentDeprotection Conditions & Rationale
tert-Butoxycarbonyl BocBoc₂O, base (e.g., TEA, NaOH)TFA in DCM. Acid-labile. Provides excellent orthogonality with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[12]
Benzyloxycarbonyl Cbz (or Z)Cbz-Cl, baseH₂, Pd/C. Removed by catalytic hydrogenolysis. This is a very mild and clean method, orthogonal to both acid- and base-labile groups.[14]
9-Fluorenylmethoxycarbonyl FmocFmoc-OSu, base20% Piperidine in DMF. Base-labile. Ideal for strategies where acid-sensitive groups (like t-butyl esters) must be preserved.[14]

Section 3: Troubleshooting N-Alkylation and N-Acylation

Once the C2-position is functionalized (e.g., as an ester or amide), reactions at the N1-amine can also be challenging due to steric hindrance.

Q1: I'm having trouble with the N-alkylation of my 5,5-difluoropiperidine-2-carboxylate ester. What are the likely issues?

A: Similar to the C2-position, the N1-amine is sterically encumbered. The substituent at C2 (even a methyl ester) and the axial proton at C6 can shield the nitrogen, hindering the approach of alkyl halides. Standard conditions using a mild base like K₂CO₃ and an alkyl halide in acetonitrile often result in slow or incomplete reactions.

Q2: What is a more robust strategy for N-alkylation or N-acylation?

A: For challenging N-alkylations, reductive amination is a far superior method. This approach avoids the Sₙ2 reaction with an alkyl halide and instead proceeds through the formation and subsequent reduction of an iminium ion, which is less sensitive to steric bulk.

start Low N-Alkylation Yield? check_base Is base strong enough? (e.g., K2CO3, Cs2CO3) start->check_base strong_base Use Stronger Base (NaH, LiHMDS) check_base->strong_base No check_reagent Is alkylating agent too bulky? (e.g., R-I > R-Br > R-Cl) check_base->check_reagent Yes strong_base->check_reagent reductive_amination Switch to Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) check_reagent->reductive_amination Yes, still fails success Successful N-Alkylation check_reagent->success No, works reductive_amination->success caption Fig 2. Troubleshooting N-alkylation.

Fig 2. Troubleshooting N-alkylation.

For N-acylation , using a pre-formed acyl chloride or anhydride with a non-nucleophilic base like DIPEA is generally effective.

Section 4: Experimental Protocols

The following protocols are provided as robust starting points and may require optimization for your specific substrates.

Protocol 1: HATU-Mediated Amide Coupling (Recommended Method)
  • Setup: To a solution of N-Boc-5,5-difluoropiperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.5 eq) and HOAt (1.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 20 minutes.

  • Amine Addition: Add DIPEA (3.0 eq) followed by the desired amine (1.2 eq).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS or TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Two-Step Amide Coupling via Acyl Chloride
  • Acyl Chloride Formation: Suspend N-Boc-5,5-difluoropiperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere. Add oxalyl chloride (2.0 eq) dropwise, followed by a catalytic amount of DMF (1 drop).

  • Monitoring: Stir at room temperature for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Carefully concentrate the reaction mixture in vacuo to remove all excess oxalyl chloride and solvent. The resulting crude acyl chloride should be used immediately.

  • Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM (0.2 M) and cool to 0 °C. Add a solution of the amine (1.1 eq) and DIPEA (2.5 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by LC-MS or TLC.

  • Workup & Purification: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Protocol 3: Reductive Amination for N-Alkylation
  • Setup: Dissolve the 5,5-difluoropiperidine substrate (e.g., methyl 5,5-difluoropiperidine-2-carboxylate, 1.0 eq) and the desired aldehyde or ketone (1.5 eq) in dichloroethane (DCE) or DCM (0.1 M).

  • Acid Catalyst (Optional): Add acetic acid (0.1-1.0 eq) to facilitate iminium ion formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq) portion-wise at room temperature.

  • Reaction: Stir for 6-24 hours until the starting material is consumed (monitor by LC-MS or TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir for 30 minutes, then extract with DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography.

References

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Nairoukh, Z. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. The Nairoukh Research Group. [Link]
  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Nairoukh, Z. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines.
  • Mykhailiuk, P. K. (2021). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery.
  • Sun, A. et al. (2020). The conformational preferences of fluorinated piperidine derivatives...
  • Scott, J. S. et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
  • Wikipedia. Protecting group. Wikipedia. [Link]
  • HepatoChem. Amide coupling reaction in medicinal chemistry.
  • Lokey Lab Protocols (2017). Protecting Groups. Wikidot. [Link]
  • Sun, A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Scott, J. S. et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Royal Society of Chemistry. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
  • Various Authors (2024). Amide Bond Formation and Peptide Coupling.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]
  • Chemistry LibreTexts (2021). Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
  • Dabhi, R. C. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
  • Chemistry LibreTexts (2021).
  • Gmeiner, P. et al. (1987). N-alkyl-piperidine DERIVATIVES.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Piperidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated piperidines. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face in the lab. The introduction of fluorine into a piperidine scaffold is a powerful strategy in medicinal chemistry, capable of modulating basicity (pKa), metabolic stability, and conformational preference, which can be critical for optimizing a drug candidate's efficacy and safety profile.[1][2][3] However, the synthetic pathways to these valuable motifs are fraught with challenges, from competing side reactions to low yields.

This guide is structured to help you diagnose problems, understand the underlying chemistry, and select the optimal strategy for your specific target. We will explore the three primary approaches: electrophilic fluorination, nucleophilic deoxyfluorination, and the hydrogenation of fluoropyridine precursors.

Choosing Your Fluorination Strategy: A Decision Framework

The first critical step is selecting the most appropriate synthetic strategy. This decision depends on the availability of starting materials, the desired position of the fluorine atom, and the functional group tolerance required.

StrategySelection start What is your starting material? sub_hydroxypiperidine Hydroxypiperidine start->sub_hydroxypiperidine OH group present sub_enamine_enolate Piperidine-derived Enamine / Enolate / Silyl Enol Ether start->sub_enamine_enolate C=C bond accessible sub_fluoropyridine Fluoropyridine start->sub_fluoropyridine Aromatic precursor strategy_nucleophilic Pursue Nucleophilic Deoxyfluorination (e.g., Deoxo-Fluor®) sub_hydroxypiperidine->strategy_nucleophilic strategy_electrophilic Pursue Electrophilic Fluorination (e.g., Selectfluor®) sub_enamine_enolate->strategy_electrophilic strategy_hydrogenation Pursue Catalytic Hydrogenation sub_fluoropyridine->strategy_hydrogenation

Figure 1: Decision tree for selecting a primary fluorination strategy.

Section 1: Electrophilic Fluorination (e.g., with Selectfluor®)

This approach introduces an electrophilic fluorine source ("F+") to an electron-rich center, such as an enamine or enolate derived from a piperidine ketone. It is a powerful method for creating α-fluorocarbonyls or related structures.

Frequently Asked Questions & Troubleshooting

Q1: My electrophilic fluorination with Selectfluor® is sluggish and gives low conversion. What factors should I investigate?

A1: This is a common issue often related to the nucleophilicity of your substrate or suboptimal reaction conditions.

  • Substrate Reactivity: The electron density at the carbon to be fluorinated is paramount. If you are using a ketone precursor, ensure your conditions (e.g., base, temperature) are sufficient to generate the enolate in situ. For more robust reactions, pre-forming a silyl enol ether or an enamine can significantly increase reactivity.

  • Solvent Choice: Acetonitrile is a common and effective solvent for reactions with Selectfluor®.[4] Its polarity helps to dissolve the fluorinating agent and stabilize charged intermediates. If solubility is an issue, consider more polar aprotic solvents like DMF, but be mindful of potential side reactions.

  • Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes increase the rate. However, be cautious, as higher temperatures can also promote side reactions like elimination.

  • Moisture: Ensure your reaction is conducted under anhydrous conditions. Water can quench enolates and react with the fluorinating agent.

Q2: I'm observing poor regioselectivity, with fluorination occurring at multiple positions. How can I improve this?

A2: Regioselectivity is governed by the relative stability of the possible enolate intermediates.

  • Thermodynamic vs. Kinetic Control: To favor the kinetic enolate (less substituted position), use a strong, hindered base (e.g., LDA) at low temperatures (-78 °C) and add the fluorinating agent quickly. To favor the thermodynamic enolate (more substituted position), use a weaker base at higher temperatures to allow for equilibration.

  • Directing Groups: The presence of other functional groups on the piperidine ring can sterically hinder one face of the molecule, directing the incoming electrophile.

Q3: My reaction produces a significant amount of elimination byproduct (an unsaturated piperidine) instead of the fluorinated product. Why is this happening and how can I stop it?

A3: This suggests that after the initial fluorination, the resulting α-fluoroketone is undergoing base-mediated elimination of HF.

  • Base Stoichiometry: Use the minimum amount of base necessary to generate the nucleophile. Excess base remaining after fluorination will promote elimination.

  • Temperature Control: Keep the reaction temperature as low as possible. Elimination reactions typically have a higher activation energy than the initial fluorination.

  • Workup: Quench the reaction promptly with a mild acid (e.g., saturated NH₄Cl solution) to neutralize any remaining base before warming the mixture to room temperature.

Data Presentation: Comparing Electrophilic Fluorinating Agents
ReagentStructureCommon NameKey AdvantagesCommon Issues
F-TEDA-BF₄N-Fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)Selectfluor® High thermal stability, crystalline solid, easy to handle, widely used.[5]Can require polar solvents; reactivity depends heavily on substrate nucleophilicity.[4]
NFSIN-FluorobenzenesulfonimideNFSI Highly reactive, soluble in a wider range of organic solvents.Can sometimes act as a sulfonating agent; more aggressive than Selectfluor®.
Protocol 1: Electrophilic Fluorination of a 1,2-Dihydropyridine

This protocol is adapted from a procedure for the synthesis of 3-fluoro-3,6-dihydropyridines.[4]

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the 1,2-dihydropyridine starting material (1.0 mmol) in dry acetonitrile (10 mL). Add 3 Å molecular sieves. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve Selectfluor® (1.0 mmol, 354 mg) in dry acetonitrile (10 mL). Slowly add this solution dropwise to the cooled solution of the dihydropyridine over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 10 minutes, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo. Add diethyl ether (20 mL) to the residue and filter to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the fluorinated piperidine derivative.

Section 2: Nucleophilic Deoxyfluorination (e.g., with Deoxo-Fluor®)

Deoxyfluorination is a powerful method for converting a hydroxyl group to a fluorine atom. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are often preferred over DAST due to their enhanced thermal stability.[6] This method is ideal for synthesizing fluoropiperidines from readily available hydroxypiperidines.

Frequently Asked Questions & Troubleshooting

Q1: My deoxyfluorination reaction with Deoxo-Fluor® is giving a low yield or stalling completely. What are the most likely causes?

A1: Deoxyfluorination reagents are sensitive and require careful handling.

  • Reagent Quality & Moisture: Deoxo-Fluor® is extremely sensitive to moisture. Use a fresh bottle or a properly stored aliquot. The reaction must be run under a scrupulously dry, inert atmosphere (argon or nitrogen). All glassware should be oven-dried, and solvents must be anhydrous. Even trace amounts of water will rapidly decompose the reagent.

  • Temperature Protocol: The initial addition of Deoxo-Fluor® is often done at low temperatures (e.g., -78 °C or 0 °C) to control the exothermic reaction with the alcohol.[6] However, the actual substitution to form the C-F bond often requires warming to room temperature or even gentle heating.[7] If the reaction stalls, a modest increase in temperature may be necessary, but this also increases the risk of side reactions.

  • Stoichiometry: While 1.1-1.5 equivalents of the fluorinating agent are typical, unreactive alcohols may require a larger excess (up to 3-4 equivalents).[7]

Q2: I am observing significant elimination (alkene formation) and/or rearrangement byproducts. How can I minimize these pathways?

A2: These side reactions are classic indicators of a carbocationic intermediate, which can occur if the reaction proceeds through an Sₙ1-like mechanism.

  • Mechanism: Deoxyfluorination can proceed via Sₙ2 or Sₙ1 pathways. Sₙ2 is generally preferred as it minimizes rearrangement and elimination. Secondary alcohols, especially those that can form stabilized carbocations (e.g., benzylic or allylic), are prone to Sₙ1 pathways.

  • Solvent Choice: Use non-polar, non-coordinating solvents like dichloromethane or toluene. More polar solvents can stabilize carbocationic intermediates, favoring the Sₙ1 pathway.

  • Additives: In some cases, the addition of a Lewis acid scavenger or a mild, non-nucleophilic base can help suppress side reactions, although this is highly substrate-dependent. The in situ generation of HF during the reaction can also catalyze side-reactions.[8]

DeoxyfluorinationTroubleshooting start Problem: Low Yield in Deoxyfluorination check_reagent 1. Check Reagent & Conditions start->check_reagent check_temp 2. Review Temperature Profile start->check_temp check_byproducts 3. Analyze Byproducts start->check_byproducts sol_reagent Use fresh, dry reagent. Ensure anhydrous solvent and inert atmosphere. check_reagent->sol_reagent sol_temp Add reagent cold (0 °C or -78 °C). Allow to warm slowly. Consider gentle heating if stalled. check_temp->sol_temp sol_byproducts Byproducts = Elimination/Rearrangement? Use less polar solvent (DCM, Toluene). Avoid overheating to minimize Sₙ1 pathway. check_byproducts->sol_byproducts

Figure 2: Workflow for troubleshooting low-yielding deoxyfluorination reactions.

Protocol 2: Deoxyfluorination of a 4-Hydroxypiperidine Derivative

This is a general procedure for the conversion of an alcohol to a fluoride using Deoxo-Fluor®.[6][9]

  • Preparation: To an oven-dried flask equipped with a magnetic stir bar and under an argon atmosphere, add the N-protected 4-hydroxypiperidine (1.0 mmol) and dissolve it in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.5 mmol, 1.5 eq) dropwise via syringe. Caution: Deoxo-Fluor® reacts with glass over time; use a plastic syringe. The reaction can be exothermic.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Very slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Quenching is highly exothermic and releases gas. Ensure adequate venting and slow addition.

  • Extraction: Transfer the mixture to a separatory funnel, add more water, and extract with dichloromethane (3 x 20 mL).

  • Workup & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Section 3: Hydrogenation of Fluoropyridines

An increasingly popular alternative to direct fluorination is the reduction of a readily available fluoropyridine precursor.[10] This powerful strategy avoids handling sensitive fluorinating agents and can provide excellent control over stereochemistry.

Frequently Asked Questions & Troubleshooting

Q1: Why is catalytic hydrogenation a good alternative to direct fluorination?

A1: This strategy offers several key advantages:

  • Starting Material Availability: Fluorinated pyridines are often more commercially available or synthetically accessible than complex piperidine precursors.

  • Stereoselectivity: Hydrogenation of the aromatic ring typically occurs from one face, leading to cis-substituted products with high diastereoselectivity.[11][12]

  • Functional Group Tolerance: Modern catalytic systems can tolerate a wide range of functional groups that might not be compatible with harsh fluorinating agents.

Q2: My main side product is the non-fluorinated piperidine. How can I prevent this hydrodefluorination?

A2: Hydrodefluorination is the primary competing pathway in this reaction.[12] Suppressing it is key to success.

  • Catalyst Choice: While various catalysts can be used, palladium-based systems are often effective. A combination of Pd(OH)₂ on carbon (Pearlman's catalyst) has been shown to be a suitable system.[11][12]

  • Role of Acid: The addition of a strong Brønsted acid (e.g., aqueous HCl) is often crucial.[11][12] Protonation of the pyridine nitrogen activates the ring towards reduction and can suppress the hydrodefluorination pathway. Omitting the acid often leads to low conversion and a majority of the defluorinated side product.[11]

  • Solvent System: A mixture of an organic solvent like methanol (MeOH) with aqueous acid is a common and effective system.[11][12]

Q3: The hydrogenation reaction is very slow or incomplete, even at high hydrogen pressure.

A3: Incomplete reduction can be due to catalyst deactivation or suboptimal conditions.

  • Catalyst Poisoning: Pyridines and piperidines are Lewis bases and can act as catalyst poisons. The use of a Brønsted acid protonates the nitrogen, preventing it from binding to and deactivating the metal catalyst surface.

  • Reaction Conditions: Ensure adequate hydrogen pressure (this can range from atmospheric to 50 bar, depending on the substrate). Increasing the temperature or catalyst loading can also improve conversion, but may also increase the rate of hydrodefluorination.

  • Purity: The purity of reagents and solvents can be critical. Some catalytic processes are highly sensitive to impurities that can act as poisons.[12]

HydrogenationPathways Start Fluoropyridine Desired Fluoropiperidine (Desired Product) Start->Desired H₂, Pd Catalyst + H⁺ (e.g., HCl) Optimal Conditions Undesired Piperidine (Hydrodefluorination) Start->Undesired H₂, Catalyst No Acid / Wrong Catalyst Side Reaction

Figure 3: Competing reaction pathways in the hydrogenation of fluoropyridines.

Protocol 3: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

This protocol is based on a robust procedure developed for the synthesis of a broad range of fluorinated piperidines.[11][12]

  • Catalyst Preparation: In a suitable pressure-rated hydrogenation vessel, add 20 wt% Pd(OH)₂ on carbon (5-10 mol%).

  • Reaction Setup: Add methanol (e.g., 0.2 M concentration relative to substrate). To this suspension, add the 3-fluoropyridine substrate (1.0 eq) followed by aqueous HCl (e.g., 1.2 eq of a 4M solution).

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar H₂).

  • Reaction: Stir the mixture vigorously at a set temperature (e.g., 60 °C) for 24-48 hours. Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via GC-MS or LC-MS.

  • Workup: After the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

  • Isolation: The resulting solution contains the fluoropiperidine hydrochloride salt. For volatile piperidines, it is often advantageous to protect the nitrogen in situ before purification. For example, add a base (e.g., triethylamine) followed by an acylating or carbamoylating agent (e.g., Boc₂O or Cbz-Cl) to form a stable, easily purified derivative.[11]

References

  • Title: Accessing (Multi)
  • Title: Accessing (Multi)
  • Title: The formation of all-cis-(multi)
  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: Chemistry – A European Journal (via NIH) URL:[Link]
  • Title: (PDF) Accessing (Multi)
  • Title: Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles Source: Beilstein Journal of Organic Chemistry (via NIH) URL:[Link]
  • Title: Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® Source: Molecules (MDPI) URL:[Link]
  • Title: Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions Source: ResearchG
  • Title: The conformational preferences of fluorinated piperidine derivatives...
  • Title: Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study Source: PMC - NIH URL:[Link]
  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: PubMed URL:[Link]
  • Title: Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF Source: PubMed URL:[Link]
  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: PubMed URL:[Link]
  • Title: Selectfluor-Promoted Fluorination of Piperidinyl Olefins Source: ResearchG
  • Title: The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL:[Link]
  • Title: Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Source: Organic Chemistry Portal URL:[Link]
  • Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Upd
  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: Wiley Online Library URL:[Link]
  • Title: A GENERAL AND SCALABLE DIRECT FLUORINATION OF BENZOPHENONES WITH DEOXO-FLUOR® Source: Organic Syntheses URL:[Link]
  • Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: PubMed URL:[Link]
  • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Technion - Israel Institute of Technology Research Portal URL:[Link]
  • Title: Nucleophilic Fluorination of Amino Alcohols and Diols Using Deoxofluor Source: ResearchG
  • Title: Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST Source: ResearchG
  • Title: Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) Source: Common Organic Chemistry URL:[Link]
  • Title: Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Support Center: Chiral Purity of 5,5-Difluoropiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving enantiomers of 5,5-Difluoropiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for enhancing the chiral purity of this unique fluorinated cyclic amino acid.

The introduction of gem-difluoro substitution at the 5-position of the piperidine ring presents specific challenges due to its influence on the molecule's stereoelectronics and crystal packing properties. This guide synthesizes established principles of chiral resolution with insights tailored to the specific structural features of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for resolving racemic this compound?

A1: The three main strategies for resolving this racemic carboxylic acid are:

  • Classical Resolution via Diastereomeric Salt Formation: This is a widely used and often cost-effective method for large-scale separations.[1][2] It involves reacting the racemic acid with a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]

  • Enzymatic Resolution: This highly selective kinetic resolution method uses an enzyme, such as a lipase or esterase, to selectively catalyze a reaction on one enantiomer of a derivatized form of the acid (e.g., an ester).[3][4] This allows for the separation of the unreacted enantiomer or the newly formed product. This approach is particularly valuable for fluorinated amino acids where high selectivity is required.[4][5][6]

  • Chiral Chromatography: This includes High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP).[3] Chiral chromatography is a powerful tool for both analytical determination of enantiomeric excess (ee) and for preparative-scale separations, offering high purity albeit often at a higher cost for large quantities.[1][7]

Q2: How does the 5,5-difluoro substitution impact the choice of resolution strategy?

A2: The gem-difluoro group significantly impacts the molecule's properties. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the carboxylic acid and the basicity of the piperidine nitrogen compared to their non-fluorinated analogs. This can affect salt formation and the pH conditions for crystallization. Furthermore, the C-F bonds can engage in unique intermolecular interactions, which may influence crystal lattice formation, making solvent screening for diastereomeric salt crystallization particularly critical. For enzymatic methods, the steric and electronic effects of the difluoro group can influence enzyme-substrate recognition and reactivity, potentially requiring screening of various enzymes to find one with suitable activity and enantioselectivity.[5]

Q3: Which analytical techniques are best for determining the enantiomeric excess (ee) of this compound?

A3: The most common and reliable methods are:

  • Chiral HPLC/SFC: Using a suitable chiral stationary phase, this is the gold standard for quantifying enantiomers. Polysaccharide-based CSPs are often a good starting point for piperidine derivatives.[1]

  • ¹⁹F NMR with a Chiral Solvating Agent (CSA): The presence of the two fluorine atoms provides a unique analytical handle. In the presence of a chiral solvating agent or a chiral metal complex, the fluorine atoms of the two enantiomers can become diastereotopic and exhibit separate signals in the ¹⁹F NMR spectrum.[8][9] The integration of these signals provides a direct measure of the enantiomeric excess. This method can be very rapid and requires minimal sample preparation.[8]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This is often the first method attempted for preparative-scale resolution. Success hinges on finding conditions that yield a crystalline salt of one diastereomer while the other remains in the mother liquor.

Issue 1: No crystals form, or an oil precipitates after adding the chiral resolving agent.
Possible Cause Scientific Rationale & Troubleshooting Steps
Inappropriate Solvent System The solvent dictates the solubility of both diastereomeric salts. An ideal solvent will have a significant solubility difference between the two salts.[10] The 5,5-difluoro group can alter expected solubility profiles. Solution: 1. Conduct a comprehensive solvent screen. Test a range of solvents including alcohols (MeOH, EtOH, IPA), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile), as well as their mixtures with water or anti-solvents.[10] 2. Try adding an anti-solvent. If the salt is too soluble, add a non-polar solvent (e.g., heptane, MTBE) dropwise to a solution in a polar solvent to induce precipitation.[1]
Insufficient Supersaturation Crystallization requires a supersaturated solution. If the solution is too dilute, the solubility product of the less soluble salt may not be exceeded. Solution: 1. Increase Concentration: Carefully evaporate some of the solvent to reach the point of saturation at a higher temperature. 2. Slow Cooling: A rapid temperature drop can lead to oiling out. Allow the solution to cool slowly to room temperature, then gradually lower the temperature (e.g., to 4 °C or 0 °C) over several hours.[1]
Poor Resolving Agent Selection The interaction between the acid and the chiral base must be strong enough to form a stable salt, and the resulting diastereomers must have different crystal packing energies. Solution: 1. Screen Chiral Bases: Test a variety of commercially available chiral amines. Common choices for resolving acids include (R/S)-1-phenylethylamine, quinine, brucine, or other alkaloid derivatives. 2. Consider Stoichiometry: While a 1:1 stoichiometry is common, using 0.5 equivalents of the resolving agent can sometimes be more effective. This sets up a competition where only the less soluble salt crystallizes.[11]
Issue 2: The isolated crystals have low diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
Possible Cause Scientific Rationale & Troubleshooting Steps
Co-precipitation of Diastereomers This occurs when the solubility difference between the two diastereomeric salts is small in the chosen solvent system. Rapid crystallization can also trap the more soluble diastereomer in the crystal lattice.[1] Solution: 1. Recrystallization: Perform one or more recrystallizations of the isolated salt. This is the most common way to upgrade purity. 2. Optimize Cooling Rate: Employ a very slow, controlled cooling profile. A slower rate allows for the selective crystallization of the less soluble diastereomer at equilibrium.[1][12] 3. Solvent Screening: Re-screen solvents with the goal of maximizing the solubility difference between the two salts, not just finding a solvent where one is insoluble.[11]
Inaccurate Purity Analysis The method used to determine d.e./e.e. may be flawed, or the salt needs to be "broken" (neutralized) back to the free acid before analysis. Solution: 1. Salt Break Protocol: Before analysis, dissolve the salt in an aqueous base (e.g., 1M NaOH), extract the chiral resolving agent with an organic solvent (e.g., ethyl acetate), then acidify the aqueous layer (e.g., with 1M HCl) and extract the purified this compound. 2. Validate Analytical Method: Ensure your chiral HPLC or ¹⁹F NMR method is properly optimized to give baseline separation of the enantiomers.
Workflow for Diastereomeric Salt Resolution

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Analysis & Purification Racemic_Acid Racemic 5,5-Difluoropiperidine- 2-carboxylic acid Screen_Bases Screen Chiral Bases (e.g., (R)-PEA, Quinine) Racemic_Acid->Screen_Bases Screen_Solvents Screen Solvents (e.g., EtOH, IPA, Acetone) Screen_Bases->Screen_Solvents Mix Mix Acid & Base (0.5-1.0 eq) in Optimal Solvent Screen_Solvents->Mix Heat Heat to Dissolve Mix->Heat Cool Slow Cool & Age Heat->Cool Filter Filter Crystals Cool->Filter Analyze Analyze d.e. of Crystals (Break salt -> Chiral HPLC/NMR) Filter->Analyze Decision d.e. > 95%? Analyze->Decision Recrystallize Recrystallize from Optimal Solvent Decision->Recrystallize No Final_Product Isolate Pure Enantiomer Decision->Final_Product Yes Recrystallize->Analyze

Caption: Workflow for diastereomeric salt resolution.

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

Chiral chromatography offers excellent resolving power but requires careful method development.

Issue: Poor or no separation of enantiomers on a chiral column.
Possible Cause Scientific Rationale & Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) Chiral recognition is highly specific. The chosen CSP may not have the right combination of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) to differentiate the enantiomers.[13][14] Solution: 1. Screen Different CSPs: Test columns with different chiral selectors. Polysaccharide-based phases (e.g., cellulose or amylose derivatives like Chiralpak®/Chiralcel®) are a good starting point.[1][15] Macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™) are also excellent for amino acids.[16][17]
Suboptimal Mobile Phase The mobile phase composition is critical for modulating retention and selectivity. Incorrect solvent choice or the absence of a necessary additive can prevent resolution.[13] Solution: 1. Vary Organic Modifier: In normal phase (Hexane/IPA or EtOH), systematically vary the alcohol percentage. 2. Add a Modifier: For an acidic analyte like this, adding a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA or Formic Acid) to the mobile phase is often essential to improve peak shape and selectivity.[14] 3. Explore Different Modes: If normal phase fails, consider polar organic mode (e.g., Acetonitrile/Methanol) or reversed-phase conditions on a compatible column.[15]
Incorrect Flow Rate or Temperature Chiral separations are often more sensitive to kinetic and thermodynamic parameters than achiral separations.[13] Solution: 1. Lower the Flow Rate: Reducing the flow rate increases the time the analyte spends interacting with the CSP, which can improve resolution.[13] 2. Vary the Temperature: Test temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C). Temperature affects the thermodynamics of the chiral recognition process, and the effect can be unpredictable.[13]
Workflow for Chiral HPLC Method Development

G Start Start: Racemic Standard Screen_CSP Screen CSPs (Polysaccharide, Macrocyclic Glycopeptide) Start->Screen_CSP Screen_MP Screen Mobile Phases (Normal, Polar Organic, Reversed) Screen_CSP->Screen_MP Add_Modifier Add Acidic Modifier (0.1% TFA or Formic Acid) Screen_MP->Add_Modifier Resolution_Check Resolution > 1.5? Add_Modifier->Resolution_Check Resolution_Check->Screen_CSP No Optimize Optimize Flow Rate & Temperature Resolution_Check->Optimize Yes Optimized_Method Optimized Method Optimize->Optimized_Method

Caption: Decision tree for chiral HPLC method development.

Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This protocol describes a general starting point. Optimization of the chiral base, solvent, stoichiometry, and temperature will be required.

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable warm solvent (e.g., ethanol).

    • In a separate flask, dissolve 0.5 - 1.0 equivalents of the chosen chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once turbidity is observed or crystallization begins, allow the mixture to stand at room temperature for 2-4 hours, then transfer to a refrigerator (4 °C) overnight to maximize crystal formation.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

    • Dry the crystals under vacuum.

  • Analysis:

    • Prepare a small sample of the crystals for analysis by liberating the free acid as described in the troubleshooting section.

    • Determine the enantiomeric excess using a validated chiral HPLC or NMR method.

    • If the desired purity has not been reached, perform a recrystallization from a fresh portion of the optimal solvent.

Protocol 2: Chiral HPLC Analysis

This protocol provides a starting point for analytical method development.

  • Column: Chiralpak® AD-H or Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Prepare a mobile phase of Hexane:Isopropanol (IPA) in a 90:10 ratio.

    • Add 0.1% (v/v) Trifluoroacetic Acid (TFA).

    • Thoroughly mix and degas the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (or appropriate wavelength if a chromophore is present).

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

    • Inject the racemic standard to confirm the retention times of both enantiomers.

    • Inject the resolved sample and integrate the peak areas to calculate the enantiomeric excess (% ee).

References
  • Chaume, G., et al. (2009). Synthesis of Protected Enantiopure (R) and (S)-a-Trifluoromethylalanine Containing Dipeptide Building Blocks Ready to Use for Solid Phase Peptide Synthesis. ResearchGate.
  • Poupaert, J. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • Chen, J., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central.
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • Morgan, J. B., et al. (2003). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate.
  • Shahmohammadi, S., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. ResearchGate.
  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today.
  • Song, Z., et al. (2018). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development.
  • Gouilleux, B., et al. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst.
  • Letter, W. (2014). How can I improve my chiral column resolution?. ResearchGate.
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Ye, Z., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed.
  • Wu, D. R., et al. (2006). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory.
  • Fustero, S., et al. (2021). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. PubMed Central.
  • Nagy, Z. K., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm.
  • Nováková, L., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
  • Ates, H., et al. (2008). Chiral separations in sub- and supercritical fluid chromatography. PubMed.
  • Liu, Y., et al. (2020). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods.
  • Jia, T., et al. (2022). Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. Frontiers in Astronomy and Space Sciences.
  • Fogassy, E., et al. (2016). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT GmbH.
  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Regalado, E. L. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Chen, J., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed.

Sources

Technical Support Center: Debugging Failed Solid-Phase Synthesis with Fluorinated Amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving fluorinated amino acids. The unique properties of fluorinated amino acids, such as enhanced metabolic stability and altered conformational preferences, make them invaluable in drug discovery and materials science.[1][2][3] However, their incorporation into peptide sequences via SPPS is not without its challenges. The high electronegativity of fluorine can significantly impact the reactivity of the amino acid, often leading to lower yields and difficult purifications if not addressed correctly.[4]

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of fluorinated peptides. We will delve into the causality behind these experimental challenges and provide field-proven solutions to help you navigate the complexities of working with these powerful building blocks.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using fluorinated amino acids in my peptide sequence?

Incorporating fluorinated amino acids can dramatically enhance the physicochemical properties of your peptide. The strong carbon-fluorine bond increases resistance to enzymatic degradation, thereby improving metabolic stability and prolonging the peptide's half-life in vivo.[1][5] Furthermore, fluorination can increase the lipophilicity of a peptide, which may improve its ability to cross biological membranes.[3][5] From a structural standpoint, the unique steric and electronic properties of fluorine can be used to control peptide conformation, which can in turn enhance binding affinity and selectivity for a biological target.[2][6]

Q2: What are the primary challenges when incorporating fluorinated amino acids using Fmoc-SPPS?

The main difficulties arise from the electron-withdrawing nature of fluorine, which can decrease the nucleophilicity of the amino group and the reactivity of the carboxyl group. This can lead to:

  • Inefficient coupling reactions: The reduced reactivity of the fluorinated amino acid can result in incomplete coupling to the growing peptide chain.[4]

  • Difficult Fmoc-deprotection: The electronic effects of fluorine can sometimes hinder the base-mediated removal of the Fmoc protecting group.

  • Increased peptide aggregation: The introduction of fluorinated residues, particularly those with fluoroalkyl side chains, can increase the hydrophobicity of the peptide, promoting on-resin aggregation.[7][8] This aggregation can block reactive sites, leading to failed coupling and deprotection steps.[9][10][11]

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to help you diagnose and resolve specific issues you may encounter during your synthesis.

Problem: Low Coupling Efficiency of a Fluorinated Amino Acid

You've performed a Kaiser test after a coupling step involving a fluorinated amino acid, and it's come back positive (blue beads), indicating the presence of unreacted primary amines.

Potential Causes & Solutions

The reduced reactivity of the fluorinated amino acid is the most likely culprit.[4] Here’s a systematic approach to overcoming this challenge:

1. Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive.[12]

  • Solution: Employ more potent uronium/aminium or phosphonium salt-based coupling reagents. These form highly reactive activated esters that can overcome the reduced nucleophilicity of the incoming amino acid.

Coupling Reagent ClassExamplesReactivityNotes
Uronium/Aminium HATU, HBTU, HCTUHighHATU is often preferred due to its superior activation speed and lower risk of racemization.[13]
Phosphonium PyBOP, PyAOPHighPyAOP is particularly effective for coupling sterically hindered amino acids.[13]

2. Reaction Conditions: Insufficient reaction time or suboptimal solvent choice can exacerbate poor coupling.

  • Solution:

    • Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated fluorinated amino acid.[14]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[12]

    • Solvent Selection: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties. For particularly stubborn couplings, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[9][12]

Workflow for Optimizing Coupling of Fluorinated Amino Acids

G start Positive Kaiser Test (Incomplete Coupling) reagent Switch to Potent Coupling Reagent (e.g., HATU, PyAOP) start->reagent double_couple Perform a Double Coupling reagent->double_couple If still positive end Negative Kaiser Test (Proceed to Deprotection) reagent->end Success time Increase Coupling Time (4h to overnight) double_couple->time If still positive double_couple->end Success solvent Change Solvent (DMF to NMP) time->solvent If still positive time->end Success solvent->end Success

Caption: Troubleshooting workflow for low coupling efficiency.

Problem: Incomplete Fmoc-Deprotection

After the piperidine treatment, a portion of the N-terminal Fmoc groups remains, leading to deletion sequences in your final product. This can be confirmed by LC-MS analysis of a test cleavage.

Potential Causes & Solutions

Peptide aggregation or steric hindrance around the N-terminus can prevent the piperidine from accessing the Fmoc group.

1. Aggregation: The growing peptide chain, especially if it contains multiple hydrophobic or fluorinated residues, can fold back on itself and form aggregates that are poorly solvated.[7][10]

  • Solution:

    • Chaotropic Agents: Before deprotection, wash the resin with a solution containing a chaotropic salt (e.g., 0.8 M LiCl in DMF) to disrupt secondary structures.[9]

    • Aggregation-Disrupting Solvents: Use a solvent mixture known to break up aggregates, such as 20-30% hexafluoroisopropanol (HFIP) in DCM for a short wash prior to deprotection.[7]

2. Deprotection Reagent and Conditions: Standard 20% piperidine in DMF may not be sufficient for difficult sequences.

  • Solution:

    • Stronger Base: Add 1,8-Diazabicycloundec-7-ene (DBU) to the deprotection solution (e.g., 2% DBU, 20% piperidine in DMF). DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal.[10]

    • Increase Deprotection Time: Extend the deprotection time, for example, by performing two 10-minute treatments instead of a single shorter one.[15]

Problem: Peptide Aggregation Leading to Synthesis Failure

The synthesis fails completely after the incorporation of a few amino acids, often characterized by the resin clumping together, poor solvent flow, and consistently positive Kaiser tests for both coupling and deprotection.

Potential Causes & Solutions

This is a classic sign of severe on-resin aggregation, where the peptide chains interact with each other to form an insoluble mass.[9][11]

1. Sequence-Dependent Aggregation: Certain sequences, particularly those with alternating hydrophobic (including fluorinated) and hydrophilic residues, are prone to forming β-sheet-like structures that drive aggregation.[11]

  • Solution:

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, incorporating a pseudoproline dipeptide at that position can be highly effective. These derivatives introduce a "kink" into the peptide backbone, disrupting the formation of secondary structures.[9][10]

    • Backbone Protection: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid at strategic points (e.g., every 6th residue). These bulky groups on the backbone nitrogen prevent the hydrogen bonding that leads to aggregation. The protecting group is cleaved during the final TFA treatment.[10]

Logical Flow for Combating Peptide Aggregation

G start Signs of Aggregation (Resin Clumping, Poor Flow) check_sequence Analyze Peptide Sequence start->check_sequence ser_thr Sequence contains Ser or Thr? check_sequence->ser_thr chaotropic Use Chaotropic Salts / HFIP Washes check_sequence->chaotropic General Strategy pseudoproline Incorporate Pseudoproline Dipeptide ser_thr->pseudoproline Yes hmb_dmb Incorporate Hmb/Dmb Protected Amino Acid ser_thr->hmb_dmb No end Successful Synthesis pseudoproline->end hmb_dmb->end chaotropic->end

Caption: Decision tree for managing peptide aggregation.

Key Experimental Protocols

Protocol 1: Test Cleavage and Analysis

This is a critical diagnostic step to assess the progress and quality of your synthesis without consuming all of your material.

  • Sample Collection: After a problematic coupling or deprotection step, carefully remove a small sample of the peptide-resin (approx. 5-10 mg) and wash it thoroughly with DCM.

  • Drying: Dry the resin sample under a high vacuum for at least 15 minutes.

  • Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Add approximately 100-200 µL of this cocktail to the dried resin.

  • Incubation: Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Analysis: Dry the peptide pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water). Analyze the sample by RP-HPLC and MALDI-TOF mass spectrometry to identify the desired product and any deletion or truncated sequences.[16][17]

Protocol 2: Proteolytic Stability Assay

This protocol allows you to quantify the enhanced stability of your fluorinated peptide compared to its non-fluorinated counterpart.

  • Preparation: Prepare stock solutions of your fluorinated peptide and a non-fluorinated control peptide in a suitable buffer. Also, prepare a stock solution of the protease of interest (e.g., trypsin, chymotrypsin).

  • Reaction: Incubate the peptides with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100) at 37°C.

  • Time-Course Sampling: At defined time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding a small volume of TFA or another acid.

  • RP-HPLC Analysis: Analyze each quenched sample by RP-HPLC.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time to determine the degradation rate.[16][17]

Conclusion

The incorporation of fluorinated amino acids is a powerful strategy for enhancing the therapeutic potential of peptides. While their unique electronic properties present challenges for solid-phase synthesis, these can be overcome through a rational and systematic approach to troubleshooting. By understanding the underlying causes of common problems such as poor coupling, incomplete deprotection, and peptide aggregation, and by employing the advanced reagents and protocols outlined in this guide, researchers can successfully synthesize these valuable molecules.

References
  • Vertex AI Search. The Role of Fluorinated Amino Acids in Modern Peptide Synthesis.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central.
  • Benchchem. The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols.
  • Recent advances in the synthesis of fluorinated amino acids and peptides - RSC Publishing.
  • Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC.
  • Benchchem. A Comparative Guide to Fluorinated Amino Acids for Enhanced Peptide Modification.
  • Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • ResearchGate. Approaches for elaborating fluorinated amino acids into peptides and proteins.
  • MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • Journal of the American Chemical Society. Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids.
  • ResearchGate. Schematic presentation of the aggregation behaviour of fluorinated... | Download Scientific Diagram.
  • NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC.
  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ChemRxiv. Amino Acid Composition drives Peptide Aggregation.
  • The Role of Fluorinated Amino Acids: Focus on Fmoc-D-4-Trifluoromethylphenylalanine.

Sources

Validation & Comparative

Comparative Analysis of Fluorinated Cyclic Amino Acids: 5,5-Difluoropiperidine-2-carboxylic Acid vs. 4,4-Difluoroproline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1] The unique properties of the C-F bond—its high strength, polarity, and the steric profile of the fluorine atom—can profoundly influence a molecule's physicochemical properties, conformational preferences, and metabolic fate.[2][3] Among the vast toolkit of fluorinated building blocks, cyclic amino acid analogues have emerged as powerful tools for constraining molecular shape and enhancing pharmacological profiles.

This guide provides an in-depth comparison of two prominent, yet distinct, gem-difluorinated cyclic amino acids: 5,5-Difluoropiperidine-2-carboxylic acid and 4,4-difluoroproline (Dfp). We will dissect their structural and electronic differences, explore how these differences translate into unique conformational behaviors, and provide experimental frameworks for their evaluation, empowering researchers to select the optimal scaffold for their specific drug discovery campaigns.

Core Structural and Physicochemical Properties

The fundamental difference between these two molecules lies in their ring size—a six-membered piperidine versus a five-membered pyrrolidine. This seemingly small change, coupled with the placement of the gem-difluoro group, has significant downstream consequences for their chemical properties and behavior when incorporated into larger molecules.

This compound

This compound is a fluorinated analogue of pipecolic acid. The piperidine ring is the most abundant heterocycle in pharmaceuticals, making its derivatives highly valuable.[2][4] The gem-difluoro group is positioned at C-5, distal to the carboxylic acid and the nitrogen atom.

  • Synthesis: The synthesis of fluorinated piperidines can be challenging but has seen significant advances. Common strategies include the hydrogenation of readily available fluorinated pyridines or the fluorination of piperidine precursors.[4][5][6] For instance, a concise synthesis can be achieved from dihydropyridinone derivatives.[7]

  • pKa Modulation: The primary influence of the C-5 difluoro substitution is a strong electron-withdrawing inductive effect. This effect lowers the electron density on the ring nitrogen, thereby decreasing its basicity (lowering the pKa of the conjugate acid).[7][8] This reduction in basicity is a highly sought-after feature in drug design, as it can mitigate off-target liabilities such as hERG channel affinity, which is often linked to cardiac toxicity.[5]

  • Lipophilicity (logP): The impact of gem-difluorination on lipophilicity is not straightforward and depends heavily on the molecular context.[9] While fluorine is highly electronegative, the overall effect on logP can be an increase or decrease, influenced by the molecule's ability to form hydrogen bonds and its overall polarity.[9] For this compound, the CF2 group can enhance lipophilicity by shielding the polar amine functionality.

4,4-Difluoroproline (Dfp)

Dfp is a derivative of proline, an amino acid unique for its secondary amine integrated into a pyrrolidine ring, which imparts significant conformational constraints on peptides and proteins.[10]

  • Synthesis: Dfp is commonly synthesized from 4-hydroxyproline, a readily available starting material.[10][11] A key step often involves the fluorination of a 4-keto-proline intermediate using reagents like diethylaminosulfur trifluoride (DAST).[12]

  • Conformational Effects: The gem-difluoro group at the C-4 position has a profound impact on the pyrrolidine ring's puckering (the Cγ-exo vs. Cγ-endo conformation). Unlike monofluorinated prolines which strongly favor one pucker over the other due to stereoelectronic effects, 4,4-difluoroproline eliminates the gauche effect, resulting in exo and endo puckers of similar energy.[13][14]

  • Cis/Trans Isomerization: The electron-withdrawing nature of the CF2 group reduces the double-bond character of the preceding amide bond.[15] This, in turn, lowers the rotational barrier for cis/trans isomerization, a process that is often a rate-limiting step in protein folding.[10]

Head-to-Head Physicochemical Comparison

The following table summarizes the key physicochemical properties of the two compounds. Note that experimental values can vary based on measurement conditions.

PropertyThis compound4,4-DifluoroprolineRationale for Difference
Molecular Formula C₆H₉F₂NO₂C₅H₇F₂NO₂Different ring size and number of hydrogens.
Molecular Weight 165.14 g/mol 151.11 g/mol Piperidine ring has an extra CH₂ group.
pKa (Amine) Lower than Pipecolic AcidLower than ProlineThe inductive effect of the CF₂ group decreases the basicity of the ring nitrogen in both cases.[8]
Lipophilicity (logP) Context-dependent, generally increased vs. parentContext-dependent, generally increased vs. parentFluorination often increases lipophilicity, but the exact value is influenced by overall molecular conformation and polarity.[16][9]
Primary Role Conformationally restricted, metabolically stable scaffold with modulated basicity.Conformational probe and modulator of peptide backbone geometry.The piperidine is a larger, more flexible scaffold, while the proline analogue directly impacts local peptide structure.

Impact on Molecular Conformation and Dynamics

The true utility of these analogues is revealed in their ability to dictate the three-dimensional structure of the molecules they are incorporated into. Their mechanisms for exerting conformational control are distinct.

4,4-Difluoroproline: A High-Fidelity Reporter of Local Conformation

The diastereotopic fluorines at the C-4 position of Dfp act as an exceptionally sensitive ¹⁹F NMR probe of the local peptide environment.[17][18]

  • Ring Pucker and Amide Isomerism: When Dfp is part of a trans amide bond, the pyrrolidine ring tends to be conformationally disordered, rapidly sampling both exo and endo puckers. In this state, the two fluorine atoms experience similar chemical environments, resulting in a small difference in their chemical shifts (ΔδFF ≈ 0–3 ppm) in the ¹⁹F NMR spectrum.[17]

  • Causality: Conversely, when Dfp is preceded by a cis amide bond, the ring is forced into a highly ordered state, strongly favoring the endo pucker. This conformational ordering places the two fluorine atoms in distinct pseudo-axial and pseudo-equatorial positions, leading to a large and easily measurable difference in their chemical shifts (ΔδFF ≈ 5–12 ppm).[17][18] This direct correlation allows researchers to quantify cis/trans isomer ratios and assess local order in peptides and even large, intrinsically disordered proteins.[17]

This compound: A Rigid Scaffold for 3D Diversity

The conformational landscape of a piperidine ring is dominated by the equilibrium between two chair conformations. Fluorine substitution dramatically influences this equilibrium.

  • Axial Preference: Studies on substituted fluoropiperidines have revealed a strong preference for the fluorine atoms to occupy an axial position, which can be counterintuitive from a purely steric perspective.[19][20]

  • Causality: This preference arises from a combination of stabilizing electrostatic and hyperconjugative interactions.[20][21] For example, a charge-dipole interaction between a protonated ring nitrogen and the electronegative axial fluorine can be stabilizing.[20] This conformational locking reduces the flexibility of the piperidine scaffold, making it a valuable building block for presenting substituents in well-defined three-dimensional orientations.

G cluster_0 4,4-Difluoroproline (Dfp) Conformation cluster_1 cluster_2 5,5-Difluoropiperidine Conformation a1 Trans Amide Bond a2 Disordered Ring Pucker (Exo ⇌ Endo) a1->a2 Allows flexibility a3 Small Δδ(F_a, F_b) in ¹⁹F NMR a2->a3 Time-averaged environment b1 Cis Amide Bond b2 Ordered Ring Pucker (Endo favored) b1->b2 Induces rigidity b3 Large Δδ(F_a, F_b) in ¹⁹F NMR b2->b3 Distinct environments c1 Chair Conformations (Equilibrium) c2 Axial Fluorine Preference c1->c2 Stabilizing Interactions (Hyperconjugation, Electrostatics) c3 Conformationally Rigid Scaffold c2->c3 Locks ring pucker

Caption: Conformational consequences of difluorination in proline and piperidine rings.

Experimental Workflows & Protocols

To empirically validate the theoretical advantages of these compounds, specific experimental assays are required. Here, we outline two critical, self-validating protocols.

Protocol 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes. The high strength of the C-F bond often "blocks" metabolic attack at or near the site of fluorination.[3][22]

Methodology:

  • Reagent Preparation: Prepare stock solutions of test compounds (10 mM in DMSO). Prepare HLM suspension (e.g., 20 mg/mL) in phosphate buffer (100 mM, pH 7.4). Prepare NADPH regenerating solution.

  • Incubation: In a 96-well plate, pre-warm HLM suspension and test compound (final concentration 1 µM) at 37°C for 10 minutes.

  • Initiation: Initiate the reaction by adding the pre-warmed NADPH solution. This is the T=0 time point.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Interpretation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. A longer half-life indicates greater metabolic stability.

Causality: This protocol provides a direct measure of metabolic stability. Comparing the fluorinated analogues to their non-fluorinated parents (proline or pipecolic acid-containing molecules) will demonstrate the metabolic shielding effect of the gem-difluoro group.

G cluster_0 Metabolic Stability Workflow A 1. Prepare Reagents (Compound, HLM, NADPH) B 2. Pre-incubate Compound + HLM @ 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Quench at Time Points (Acetonitrile + IS) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. LC-MS/MS Analysis E->F G 7. Calculate Half-Life (t½) F->G

Caption: Workflow for the in vitro Human Liver Microsomal (HLM) stability assay.

Protocol 2: Conformational Analysis by ¹⁹F NMR Spectroscopy

This protocol leverages the unique sensitivity of the ¹⁹F nucleus to its local chemical environment to probe molecular conformation.[23][24]

Methodology:

  • Sample Preparation: Synthesize short model peptides incorporating either Dfp or this compound. Dissolve the purified peptide to a final concentration of 1-5 mM in an appropriate deuterated solvent (e.g., D₂O with buffer for peptides, or CDCl₃ for small molecules).

  • NMR Acquisition: Acquire a 1D ¹⁹F NMR spectrum on a high-field NMR spectrometer equipped with a broadband probe. A simple pulse-acquire sequence is usually sufficient.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to an external standard (e.g., trifluoroacetic acid).

  • Data Interpretation (for Dfp):

    • Measure the chemical shifts of the two diastereotopic fluorine signals.

    • Calculate the difference, ΔδFF = |δF_a - δF_b|.

    • A small ΔδFF (0-3 ppm) indicates a dominant trans amide population.

    • A large ΔδFF (5-12 ppm) indicates a dominant cis amide population.[17] The relative integration of the two sets of signals can quantify the cis/trans ratio.

  • Data Interpretation (for Difluoropiperidine):

    • Analyze the multiplicity and coupling constants of the fluorine signals.

    • Measure the ³J(H,F) coupling constants, which are dependent on the dihedral angle (Karplus relationship). These values can help determine the axial or equatorial disposition of the fluorine atoms and the preferred chair conformation of the ring.[19]

Causality: This experiment provides direct, quantitative evidence of the conformational biases imposed by each fluorinated amino acid, validating their role as tools for structural control.

G cluster_1 ¹⁹F NMR Conformational Analysis Workflow P1 1. Synthesize & Purify Fluorinated Peptide P2 2. Prepare NMR Sample (1-5 mM in D-Solvent) P1->P2 P3 3. Acquire 1D ¹⁹F Spectrum P2->P3 P4 4. Process Data (FT, Phasing) P3->P4 P5 5. Analyze Spectrum P4->P5 P6 Interpret ΔδFF (for Dfp) or J-Couplings (for Piperidine) P5->P6

Caption: Workflow for conformational analysis using ¹⁹F NMR spectroscopy.

Conclusion and Strategic Recommendations

This compound and 4,4-difluoroproline are both powerful tools, but they address different challenges in drug design. The choice between them should be dictated by the specific scientific objective.

  • Choose 4,4-Difluoroproline (Dfp) when the goal is to precisely modulate or study the local backbone conformation of a peptide or protein. Its ability to influence ring pucker and cis/trans amide ratios, combined with its utility as a direct ¹⁹F NMR reporter of those states, makes it invaluable for protein engineering, studying protein folding, and designing peptidomimetics.[15][17]

  • Choose this compound when the objective is to build a larger small molecule with improved drug-like properties. Its value lies in creating a conformationally restricted, metabolically robust scaffold.[25][22] The predictable modulation of the ring nitrogen's pKa is a key advantage for optimizing ADME properties and reducing off-target toxicities.[5][7] It is an ideal building block for fragment-based screening and lead optimization where presenting substituents in a defined 3D space is critical.

By understanding the distinct structural and electronic contributions of these two fluorinated amino acids, researchers can make more informed decisions, accelerating the design of safer, more effective therapeutics.

References

  • Buttavanti, A., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
  • Renault, J., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.
  • Mykhailiuk, P. K. (2019). Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal.
  • Zondlo, N. J., et al. (2024). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Biochemistry.
  • Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry.
  • Grygorenko, O. O., et al. (2019). Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate.
  • Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ACS Publications.
  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate.
  • O'Hagan, D. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central.
  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications.
  • Glorius, F., et al. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster News.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Benefits of Fluorinated Amino Acids in Peptide Research. Pharmaffiliates.
  • Hodges, J. A., & Raines, R. T. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry.
  • Linclau, B., et al. (2021). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. ResearchGate.
  • Suga, H., et al. (2023). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science.
  • Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central.
  • Banci, L., & Luchinat, C. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society.
  • Gerig, J. T. (2004). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance.
  • Polenova, T., et al. (2018). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents. Semantic Scholar.
  • Banci, L., & Luchinat, C. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FASEB Journal.
  • Akiyama, Y., et al. (2020). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry.
  • Buer, B. C., et al. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences.
  • Zondlo, N. J., et al. (2020). Conformational landscape of 4S‐ and 4R‐fluoroprolines as determined by... ResearchGate.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate.
  • Hodges, J. A., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central.
  • Marshall, G. R., et al. (1982). Synthetic approaches to peptide analogues containing 4, 4-difluoro-L-proline and 4-keto-L-proline. International Journal of Peptide and Protein Research.
  • Linclau, B., et al. (2021). Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism. Journal of Medicinal Chemistry.
  • Gouverneur, V., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. Organic Letters.
  • Britton, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition.
  • Zondlo, N. J., et al. (2024). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. PubMed.
  • Raines, R. T. (2010). Practical syntheses of 4-fluoroprolines. PubMed Central.
  • Mrestani-Klaus, C., et al. (2021). Protein Design with Fluoroprolines: 4,4-Difluoroproline Does Not Eliminate the Rate-Limiting Step of Thioredoxin Folding. ChemBioChem.
  • Ojima, I. (Ed.). (2009). Fluorine in medicinal chemistry and chemical biology. Semantic Scholar.
  • Glorius, F., et al. (2020). The conformational preferences of fluorinated piperidine derivatives... ResearchGate.
  • Grygorenko, O. O., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
  • Royal Society of Chemistry (n.d.). Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. RSC Publishing.
  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central.
  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem.
  • Artola, M., et al. (2021). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. MDPI.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Piperidine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing a Privileged Scaffold

For researchers, scientists, and drug development professionals, the piperidine-2-carboxylic acid scaffold is a familiar and valuable starting point in medicinal chemistry. Its rigid, chiral structure provides a well-defined vector for substituent placement, making it a privileged fragment in numerous biologically active compounds. However, in the relentless pursuit of enhanced efficacy, selectivity, and pharmacokinetic profiles, even the most reliable scaffolds require optimization. This is where the strategic incorporation of fluorine comes into play.

This guide provides an in-depth comparison of fluorinated and non-fluorinated piperidine-2-carboxylic acid derivatives. Moving beyond theoretical benefits, we will delve into supporting experimental data that illustrates how this single-atom substitution can profoundly modulate key pharmacological properties. We will explore the causal relationships behind these changes, offering field-proven insights to inform rational drug design.

The Rationale for Fluorination: More Than Just a Halogen

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[1] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in metabolic stability, membrane permeability, and binding affinity to the target protein.[2][3] In the context of the piperidine-2-carboxylic acid core, fluorination offers a powerful tool to fine-tune the molecule's properties for optimal therapeutic performance.

Impact of Fluorination on Physicochemical Properties: A Balancing Act

The introduction of fluorine can significantly alter a molecule's electron distribution, which in turn affects its acidity/basicity (pKa) and lipophilicity (logP). These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A study on N-alkyl-piperidine-2-carboxamides, derivatives of piperidine-2-carboxylic acid, provides a clear illustration of these effects. The selective introduction of one to three fluorine atoms into the n-propyl and n-butyl side chains of analogs of the local anesthetics ropivacaine and levobupivacaine demonstrated a predictable modulation of these key parameters.[4]

Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which can significantly lower the basicity of nearby nitrogen atoms. This reduction in pKa can be advantageous for several reasons, including improved oral bioavailability due to a lower charge state at physiological pH, leading to better membrane permeability.

The experimental data reveals that the reduction in basicity is additive and decreases with the distance of the fluorine atom from the basic center.[4]

Table 1: Comparison of pKa Values for Non-Fluorinated and Fluorinated Piperidine-2-Carboxamide Analogs

CompoundStructureNumber of Fluorine AtomspKa
Non-Fluorinated AnalogR-CH₂CH₂CH₃09.5
Monofluorinated AnalogR-CH₂CH₂CH₂F19.2
Difluorinated AnalogR-CH₂CHFCH₃28.8
Trifluorinated AnalogR-CH₂CF₂CH₃38.5

Data synthesized from the trends reported in the study by Carreira et al. for illustrative purposes.

Lipophilicity (logP)

The effect of fluorination on lipophilicity is more complex. While highly fluorinated motifs like a trifluoromethyl group often increase lipophilicity, partial fluorination can either increase or decrease it depending on the molecular context. In the case of the studied piperidine-2-carboxamides, the decrease in basicity due to fluorination leads to a higher proportion of the neutral, more lipophilic species at neutral pH. Consequently, all the partially fluorinated derivatives were found to have similar or higher lipophilicity than their non-fluorinated parent compounds.[4]

Table 2: Comparison of logP Values for Non-Fluorinated and Fluorinated Piperidine-2-Carboxamide Analogs

CompoundStructureNumber of Fluorine AtomslogP (pH 7.4)
Non-Fluorinated AnalogR-CH₂CH₂CH₃02.8
Monofluorinated AnalogR-CH₂CH₂CH₂F12.9
Difluorinated AnalogR-CH₂CHFCH₃23.1
Trifluorinated AnalogR-CH₂CF₂CH₃33.3

Data synthesized from the trends reported in the study by Carreira et al. for illustrative purposes.

cluster_0 Non-Fluorinated cluster_1 Fluorinated High_pKa Higher pKa (More Basic) Lower_logP Lower Lipophilicity High_pKa->Lower_logP Increased ionization at physiological pH Low_pKa Lower pKa (Less Basic) Higher_logP Higher Lipophilicity Low_pKa->Higher_logP Decreased ionization at physiological pH Fluorination Fluorination Fluorination->Low_pKa cluster_0 Metabolic Pathway cluster_1 Influencing Factors Drug Piperidine-2-Carboxamide HLM Human Liver Microsomes (CYP450) Drug->HLM Incubation Metabolites Oxidized Metabolites HLM->Metabolites Metabolism Fluorination Fluorination Lipophilicity Increased Lipophilicity Fluorination->Lipophilicity Metabolism_Rate Increased Rate of Metabolism Lipophilicity->Metabolism_Rate Metabolism_Rate->HLM Influences

Caption: Experimental workflow for in vitro metabolic stability assay.

Biological Activity: The Ripple Effect of Physicochemical Changes

While direct comparative studies on the receptor binding or enzyme inhibition of fluorinated versus non-fluorinated piperidine-2-carboxylic acid are not extensively available in the public domain, the observed changes in physicochemical properties allow for well-grounded predictions of the likely impact on biological activity.

The introduction of fluorine can alter the conformation of the piperidine ring, which can influence how the molecule fits into a binding pocket. [5]Furthermore, the altered electronic properties can affect key interactions with amino acid residues in the target protein, such as hydrogen bonding or electrostatic interactions. The increased lipophilicity of fluorinated analogs can also lead to enhanced binding affinity due to more favorable hydrophobic interactions within the binding site.

It is crucial to recognize that these effects can be either beneficial or detrimental to the desired biological activity, depending on the specific target and the location of the fluorine atom. Therefore, the decision to fluorinate a lead compound must be based on a thorough understanding of the structure-activity relationship (SAR) and the nature of the target's binding site.

Experimental Protocols

To ensure scientific integrity, the methods used to generate the comparative data are as important as the data itself. Below are detailed, step-by-step methodologies for the key experiments discussed.

Determination of pKa by Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., methanol/water mixture).

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration:

    • Place a known volume of the test compound solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

    • Titrate the solution with the standardized HCl solution, recording the pH after each addition.

    • After reaching a low pH, back-titrate the solution with the standardized NaOH solution, again recording the pH at each step.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

Measurement of Lipophilicity (logP) by Shake-Flask Method
  • System Preparation:

    • Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and an immiscible organic phase (e.g., n-octanol).

    • Presaturate both phases by shaking them together for 24 hours and then separating them.

  • Partitioning:

    • Dissolve a known amount of the test compound in the presaturated aqueous phase.

    • Add an equal volume of the presaturated n-octanol.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the mixture to ensure complete phase separation.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • logP is the logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare an incubation mixture containing:

      • Phosphate buffer (pH 7.4)

      • Human liver microsomes (typically 0.5-1.0 mg/mL protein concentration)

      • The test compound (at a final concentration of, for example, 1 µM)

  • Initiation of Reaction:

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the metabolic reaction by adding a NADPH-generating system.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Conclusion: A Strategic Imperative

The strategic incorporation of fluorine into the piperidine-2-carboxylic acid scaffold is a powerful approach to modulate its pharmacological properties. As the experimental data on N-alkyl-piperidine-2-carboxamides demonstrates, fluorination can predictably alter basicity and lipophilicity, which in turn can influence metabolic stability and, by extension, biological activity. [4]However, the interplay of these effects is complex and requires careful consideration of the specific molecular context and the therapeutic target.

For the drug development professional, this guide underscores the importance of a data-driven approach to lead optimization. By systematically evaluating the impact of fluorination on key parameters, researchers can rationally design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The judicious use of fluorine is not merely a chemical modification; it is a strategic imperative in the quest for safer and more effective medicines.

References

  • Messerer, R., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2278-2284. [Link]
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]
  • Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. PubMed. [Link]
  • The synthesis of fluorinated piperidine derivatives: compounds 8 and 11.
  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to tre
  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. [Link]
  • Synthesis, (18)F-labeling, and biological evaluation of piperidyl and pyrrolidyl benzilates as in vivo ligands for muscarinic acetylcholine receptors. PubMed. [Link]
  • The conformational preferences of fluorinated piperidine derivatives...
  • Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candid
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Biological Active Fluorobenzoates of Piperidine Range.
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. PubMed. [Link]
  • Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). PubMed. [Link]
  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed. [Link]
  • Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. PubMed. [Link]
  • Accessing (Multi)
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]

Sources

A Comparative Guide to the Conformational Effects of 5,5-Difluoro vs. 3,3-Difluoro Piperidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, present in a multitude of pharmaceuticals. The strategic introduction of fluorine atoms onto this saturated heterocycle has become a powerful tool for modulating physicochemical and pharmacological properties. This guide provides an in-depth comparison of two regioisomers of difluorinated pipecolic acid analogues: 5,5-difluoro- and 3,3-difluoropiperidine-2-carboxylic acid. We will explore how the seemingly subtle change in the location of the gem-difluoro group profoundly impacts conformational behavior, acidity, and lipophilicity, thereby influencing their potential as building blocks in drug design.

The Foundational Impact of Fluorine on Piperidine Conformation

The introduction of fluorine into a piperidine ring does more than simply alter its electronic properties; it exerts significant control over the ring's conformation. A systematic survey of fluorinated piperidine derivatives, utilizing both NMR spectroscopy and computational analysis, has revealed a strong preference for fluorine to occupy an axial position.[1][2] This preference is driven by a combination of factors including charge-dipole interactions, hyperconjugation, and solvation effects.[3][4] Understanding these underlying principles is critical to predicting the behavior of the specific isomers in this guide. The stability of the axial fluorine conformer is often enhanced in more polar solvents, a key consideration for biological systems.[2][5]

Head-to-Head Comparison: 5,5-Difluoro- vs. 3,3-Difluoropiperidine-2-carboxylic Acid

While direct comparative studies on these two specific molecules are not extensively published, we can extrapolate from established principles of stereoelectronics and steric hindrance to predict their conformational landscapes. Both molecules will predominantly exist in a chair conformation to minimize torsional strain. The key difference arises from the interplay between the gem-difluoro group and the 2-carboxylic acid substituent.

5,5-Difluoropiperidine-2-carboxylic Acid: A Clearer Picture

In the 5,5-difluoro isomer, the gem-difluoro group is located at the C5 position, meta to the carboxylic acid at C2. This separation means there is minimal direct steric interaction between the fluorine atoms and the carboxylic acid group. The primary conformational question for this molecule is the orientation of the 2-carboxylic acid substituent. Generally, bulky substituents on a piperidine ring prefer an equatorial orientation to avoid 1,3-diaxial interactions. Therefore, it is highly probable that the carboxylic acid group will predominantly occupy the equatorial position.

Caption: Predicted chair conformations of this compound.

3,3-Difluoropiperidine-2-carboxylic Acid: A More Complex Interplay

The 3,3-difluoro isomer presents a more intricate conformational puzzle. Here, the gem-difluoro group is vicinal to the carboxylic acid. This proximity introduces significant electronic and steric considerations.

  • Gauche Effect: The interaction between the electronegative fluorine atoms and the oxygen atoms of the carboxylic acid could lead to a stabilizing gauche interaction, potentially favoring a conformation where the carboxylic acid is axial.

  • Steric Hindrance: Conversely, the steric bulk of the carboxylic acid group in an axial position would result in significant 1,3-diaxial strain with the axial hydrogen at C5.

  • Hyperconjugation: The orientation of the C-F bonds will influence hyperconjugative interactions within the ring. An axial C-F bond can act as a good electron acceptor for σ -> σ* interactions with neighboring anti-periplanar C-H or C-C bonds, which can contribute to conformational stability.[3]

Given these competing factors, the conformational equilibrium of the 3,3-difluoro isomer is likely to be more balanced than that of the 5,5-difluoro isomer, and potentially more sensitive to the solvent environment. However, the strong A-value of a carboxylic acid group would suggest that the equatorial conformer is still likely to be the major species in solution.

Caption: Predicted chair conformations of 3,3-difluoropiperidine-2-carboxylic acid.

Comparative Physicochemical Properties

The position of the gem-difluoro group is also expected to have a differential impact on the key physicochemical properties of pKa and lipophilicity (LogP).

Property5,5-Difluoro Isomer (Predicted)3,3-Difluoro Isomer (Predicted)Rationale
pKa (Piperidine Nitrogen) Moderately ReducedSignificantly ReducedThe electron-withdrawing inductive effect of the two fluorine atoms will decrease the basicity of the piperidine nitrogen in both isomers. This effect is distance-dependent, so the closer proximity of the fluorine atoms in the 3,3-difluoro isomer is expected to cause a more pronounced reduction in pKa.[6][7]
pKa (Carboxylic Acid) Minimally AffectedModerately ReducedThe inductive effect of the fluorine atoms will also increase the acidity of the carboxylic acid proton. Again, this effect will be more pronounced in the 3,3-difluoro isomer due to the shorter distance.
LogP IncreasedIncreased, but potentially less soFluorination generally increases lipophilicity.[8][9] However, the 3,3-difluoro isomer, with its fluorine atoms and carboxylic acid in close proximity, may present a more polarized face, which could lead to a slightly lower LogP compared to the 5,5-difluoro isomer where the polar groups are more segregated. The overall LogP will also depend on the adopted conformation.

Experimental Workflow for Conformational Analysis

To experimentally validate these predictions, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling is the gold standard.

Step-by-Step NMR Analysis Protocol:
  • Sample Preparation: Dissolve a 5-10 mg sample of the purified difluoropiperidine-2-carboxylic acid in a suitable deuterated solvent (e.g., D₂O, MeOD, or CDCl₃). The choice of solvent is critical as it can influence the conformational equilibrium.[5]

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. The chemical shifts and, more importantly, the coupling constants (J-values) between vicinal protons provide crucial conformational information. Large J-values (8-12 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

  • ¹⁹F NMR Spectroscopy: Acquire a ¹⁹F NMR spectrum. The chemical shifts of the fluorine atoms will be different for the two isomers. Furthermore, ¹⁹F-¹H coupling constants can provide valuable dihedral angle information.

  • 2D NMR Spectroscopy (COSY & NOESY):

    • COSY (Correlation Spectroscopy): Use a COSY experiment to confirm proton-proton connectivities within the piperidine ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment is essential for determining through-space proximities. For example, in the axial conformer of the 3,3-difluoro isomer, a NOE between the axial proton at C2 and the axial proton at C4 would be expected.

  • Computational Modeling:

    • Perform a conformational search using a suitable computational chemistry software package (e.g., Gaussian, Spartan).

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).[2]

    • Calculate the predicted NMR chemical shifts and coupling constants for each conformer.

  • Data Correlation: Compare the experimentally obtained NMR data with the computationally predicted values to determine the predominant conformation in solution and estimate the equilibrium constant between different conformers.

G cluster_workflow Experimental Workflow prep Sample Preparation (in Deuterated Solvent) nmr_1d 1D NMR Acquisition (¹H, ¹⁹F) prep->nmr_1d nmr_2d 2D NMR Acquisition (COSY, NOESY) prep->nmr_2d analysis Data Analysis (J-coupling, NOE) nmr_1d->analysis nmr_2d->analysis comp Computational Modeling (DFT Calculations) correlation Correlation of Experimental & Computational Data comp->correlation analysis->correlation

Caption: Workflow for Conformational Analysis.

Synthetic Considerations

The synthesis of these molecules presents distinct challenges.

  • This compound is commercially available, suggesting that a scalable synthetic route has been established.[10][11]

  • The synthesis of 3,3-difluoropiperidines has been reported in the literature, often involving multi-step sequences starting from acyclic precursors. For example, strategies involving the 1,4-addition of ethyl bromodifluoroacetate to α,β-unsaturated nitriles have been used to create the 3,3-difluoro-4-substituted piperidine core.[12] Another approach involves the cyclization of 2,2-difluoro-4-pentenylamines.[13] Adapting these methods to introduce a carboxylic acid at the 2-position would be a logical synthetic strategy.

Conclusion

The positioning of a gem-difluoro group on a piperidine-2-carboxylic acid framework has profound and predictable consequences for the molecule's three-dimensional structure and physicochemical properties. The 5,5-difluoro isomer is expected to have a more conformationally rigid structure with a clear preference for an equatorial carboxylic acid group. In contrast, the 3,3-difluoro isomer will experience a more complex interplay of steric and electronic effects, leading to a potentially more flexible system with significantly altered pKa values. These differences are critical for drug development professionals, as they directly impact how these building blocks will orient themselves and interact with biological targets. The experimental and computational workflows outlined in this guide provide a robust framework for validating these predictions and further exploring the rich chemical space offered by fluorinated piperidines.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • Grygorenko, O. O., et al. (n.d.). pKa values of azetidine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate.
  • Blackthorn AI. (n.d.). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning.
  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate.
  • Mykhailiuk, P. K., et al. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15 (shown in grey). ResearchGate.
  • Grygorenko, O. O., et al. (n.d.). pKa – LogP plot covered by fluorine-containing and non-fluorinated saturated nitrogen-containing heterocycles. ResearchGate.
  • Liu, K., & Kokubo, H. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Molecular Modeling, 25(1), 14.
  • Wu, Y. M., et al. (n.d.). Conformational analysis of 2 by DFT and NMR. ResearchGate.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • Liu, K., & Kokubo, H. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. ResearchGate.
  • O'Hagan, D. (n.d.). The conformational preferences of fluorinated piperidine derivatives. ResearchGate.
  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932.
  • O'Hagan, D. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and. ResearchGate.
  • Surmont, R., Verniest, G., Thuring, J. W., Ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514–4517.
  • Chapman University Digital Commons. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6146.
  • PubChem. (n.d.). This compound.
  • De Vleeschouwer, F. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3293.
  • Tuccinardi, T. (2021). Conformations and Physicochemical Properties of Biological Ligands in Various Environments. Molecules, 26(15), 4471.
  • FJAR, et al. (2014). Computational studies on conformation, electron density distributions, and antioxidant properties of anthocyanidins. Journal of Molecular Modeling, 20(4), 2193.
  • Hall, A., & Lecomte, M. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 106, 117653.
  • Love, N., et al. (2023). Conformational Analysis of Carboxylic Acid Anhydrides: A Microwave and Computational Study. ResearchGate.
  • Fischer, R., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ResearchGate.
  • Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.

Sources

A Comparative Guide to 5,5-Difluoropiperidine-2-carboxylic Acid and Pipecolic Acid in Peptide Structure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design. These building blocks offer a powerful toolkit to modulate the conformational landscape, enhance proteolytic stability, and ultimately fine-tune the therapeutic properties of peptide-based agents. Among the myriad of available options, cyclic amino acids play a pivotal role in restricting backbone flexibility. This guide provides an in-depth comparison of two such analogs: the naturally occurring pipecolic acid and its synthetically engineered counterpart, 5,5-difluoropiperidine-2-carboxylic acid.

While direct, head-to-head experimental comparisons in identical peptide scaffolds are emerging, this guide synthesizes foundational principles of fluorine chemistry and peptide science to offer a predictive and practical framework for researchers. We will delve into the anticipated structural and functional consequences of incorporating each of these residues, supported by data from closely related systems and established experimental methodologies.

Introduction to the Analogs: A Tale of Two Rings

Pipecolic acid, a six-membered cyclic amino acid, is a higher homolog of proline and is found in various natural products.[1] Its larger ring size compared to proline offers a distinct conformational profile, influencing the local peptide backbone in unique ways.

This compound represents a strategic modification of the pipecolic acid scaffold. The introduction of a geminal difluoro group at the 5-position is not merely an isosteric replacement for two hydrogen atoms. Fluorine's high electronegativity and the polarity of the C-F bond introduce potent stereoelectronic effects that can profoundly alter the molecule's properties.[2]

The Conformational Landscape: Pucker, Isomers, and Stability

The primary motivation for incorporating cyclic amino acids into peptides is to reduce the entropic penalty upon binding to a biological target by pre-organizing the peptide into a bioactive conformation. Both pipecolic acid and its difluorinated analog achieve this, but through distinct mechanisms and with different resulting geometries.

Ring Pucker and Backbone Dihedrals

The piperidine ring of pipecolic acid predominantly adopts a chair conformation. The substituent at the 2-position (the carboxylic acid) can occupy either an axial or equatorial position, with the equatorial orientation generally being more stable. However, the energy barrier for ring inversion is relatively low, allowing for conformational flexibility.

The introduction of the 5,5-difluoro group is anticipated to have a significant impact on the ring's conformational preferences. Studies on fluorinated piperidines have shown that fluorine atoms can exert a powerful influence on ring pucker due to a combination of electrostatic and hyperconjugative effects.[3] Specifically, the gauche effect, a favorable interaction between vicinal electron-withdrawing groups, can stabilize conformations that might otherwise be disfavored. While direct data for the 5,5-difluoro analog is limited, studies on 4,5-difluoropipecolic acids have demonstrated that the stereochemistry of fluorine substitution dictates the preferred ring pucker.[4][5] For this compound, the gem-difluoro group is expected to influence the puckering of the ring, potentially leading to a more rigid and defined conformation compared to the non-fluorinated parent compound.

Logical Relationship: Impact of Fluorination on Ring Conformation

cluster_0 Fluorine Properties cluster_1 Structural Impact High_Electronegativity High Electronegativity Altered_Ring_Pucker Altered Ring Pucker High_Electronegativity->Altered_Ring_Pucker Gauche_Effect Gauche Effect Gauche_Effect->Altered_Ring_Pucker Hyperconjugation Hyperconjugation Hyperconjugation->Altered_Ring_Pucker Increased_Rigidity Increased Rigidity Altered_Ring_Pucker->Increased_Rigidity Defined_Conformation More Defined Conformation Increased_Rigidity->Defined_Conformation

Caption: The stereoelectronic properties of fluorine are predicted to alter the piperidine ring pucker, leading to a more rigid and defined peptide backbone conformation.

Cis-Trans Isomerism of the Prolyl Amide Bond

A key feature of proline and its analogs is the ability of the preceding Xaa-Pro amide bond to adopt both cis and trans conformations. The energy barrier to isomerization is significant, often leading to multiple species observable on the NMR timescale. Pipecolic acid, with its larger ring, generally exhibits a lower propensity for the cis conformation compared to proline.

Fluorination can significantly influence this equilibrium. Studies on fluorinated prolines have shown that the position and stereochemistry of the fluorine atom can either favor or disfavor the cis isomer.[6] The strong electron-withdrawing nature of the fluorine atoms in this compound is expected to alter the electronic properties of the amide bond, potentially shifting the cis-trans equilibrium and influencing the rate of isomerization. This provides a valuable tool for fine-tuning the conformational ensemble of a peptide.

FeaturePipecolic AcidThis compound (Predicted)
Ring Pucker Flexible chair conformationMore rigid, defined chair conformation
Cis-Trans Isomerism Lower cis population than prolineAltered cis-trans ratio due to electronic effects
Backbone Rigidity Moderately restrictedHighly restricted

Impact on Physicochemical and Biological Properties

The introduction of fluorine can have far-reaching consequences beyond conformational restriction, impacting a peptide's metabolic stability, membrane permeability, and receptor binding affinity.

Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases. Incorporating non-canonical amino acids is a well-established strategy to enhance proteolytic resistance.[7][8] While pipecolic acid itself can confer a degree of stability by disrupting the recognition motifs of some proteases, the introduction of fluorine is expected to provide a more substantial shielding effect. The C-F bond is exceptionally strong, and the presence of the gem-difluoro group can sterically and electronically hinder the approach of proteases to the adjacent peptide bonds. However, it is important to note that the effect of fluorination on proteolytic stability is not always predictable and can be highly dependent on the specific protease and the position of the fluorinated residue.[2]

Lipophilicity and Membrane Permeability

Fluorine is often considered a "lipophilic hydrogen," and its incorporation generally increases a molecule's lipophilicity. This can have significant implications for a peptide's ability to cross cell membranes. The increased lipophilicity imparted by the 5,5-difluoro group may enhance passive diffusion across lipid bilayers, a desirable property for intracellular drug targets.

Experimental Workflows for Comparative Analysis

To empirically validate the predicted differences between peptides containing pipecolic acid and this compound, a systematic experimental approach is required.

Synthesis of Fmoc-5,5-Difluoropiperidine-2-carboxylic Acid
Solid-Phase Peptide Synthesis (SPPS)

The incorporation of these sterically demanding cyclic amino acids into a peptide sequence requires optimized SPPS protocols. Standard Fmoc/tBu chemistry can be employed, but extended coupling times and the use of potent coupling reagents like HATU or HCTU are recommended to ensure efficient amide bond formation.[10][11]

Experimental Workflow: Peptide Synthesis and Characterization

Start Start: Design Peptide Sequence SPPS Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tBu Chemistry) Start->SPPS Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry and Analytical HPLC Purification->Characterization Conformational_Analysis Conformational Analysis (NMR, CD, X-ray) Characterization->Conformational_Analysis Functional_Assays Functional Assays (Proteolytic Stability, Binding Affinity) Characterization->Functional_Assays End End: Structure-Activity Relationship Conformational_Analysis->End Functional_Assays->End

Caption: A generalized workflow for the synthesis and comparative analysis of peptides containing non-canonical amino acids.

Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for elucidating the solution-state conformation of peptides.[3][12] Key experiments include:

  • 1D and 2D ¹H NMR: To determine the cis-trans isomer ratio and identify through-space proximities (NOEs).

  • ¹⁹F NMR: For peptides containing the fluorinated analog, ¹⁹F NMR provides a sensitive probe of the local environment and can be used to monitor conformational changes.[6][13]

  • Variable Temperature NMR: To assess the stability of intramolecular hydrogen bonds.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of peptides in solution.[14] A comparison of the CD spectra of the pipecolic acid and difluoropiperidine-containing peptides can reveal differences in their global folding.

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides an atomic-resolution picture of the peptide's solid-state conformation.[15][16] This can be particularly insightful for visualizing the precise ring pucker and backbone torsion angles imposed by the cyclic residues.

Proteolytic Stability Assay

The relative stability of the two peptides can be assessed by incubating them with relevant proteases (e.g., trypsin, chymotrypsin, or serum proteases) and monitoring the degradation over time by RP-HPLC or mass spectrometry.[7][8]

ParameterExperimental TechniqueExpected Outcome for 5,5-Difluoro Analog vs. Pipecolic Acid
Conformation NMR SpectroscopyMore defined conformational ensemble, potentially altered cis-trans ratio.
Secondary Structure CD SpectroscopyPotential for a more stable secondary structure.
Atomic Structure X-ray CrystallographyDefined ring pucker and backbone torsion angles.
Proteolytic Stability HPLC/Mass SpectrometryIncreased resistance to enzymatic degradation.
Binding Affinity Surface Plasmon Resonance / ITCPotentially altered binding affinity due to pre-organization.

Conclusion and Future Outlook

The incorporation of this compound into peptides represents a promising strategy for enhancing conformational rigidity and proteolytic stability. While direct comparative data with its non-fluorinated counterpart, pipecolic acid, is still forthcoming, the foundational principles of fluorine chemistry strongly suggest that this modification will have a profound and predictable impact on peptide structure and function. The experimental workflows outlined in this guide provide a roadmap for researchers to systematically evaluate these effects and harness the unique properties of fluorinated amino acids in their drug discovery and development efforts. As the synthesis of novel fluorinated building blocks becomes more accessible, we anticipate a surge in their application, leading to a new generation of peptide-based therapeutics with enhanced pharmacological profiles.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11553-11558. [Link]
  • Hofman, G.-J., Ottoy, E., Light, M. E., Kieffer, B., Kuprov, I., Martins, J. C., Sinnaeve, D., & Linclau, B. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination.
  • Matei, E., L. Ori, A. C. T. van Duin, and F. Zerbetto. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 3, 103–117. [Link]
  • Karle, I. L. (2001). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. The Journal of Physical Chemistry B, 105(28), 6813-6821. [Link]
  • Hogg, T., & Waltho, J. P. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6135-6144. [Link]
  • Hunter, L. (2017). The effect of vicinal difluorination on the conformation and potency of histone deacetylase inhibitors. Beilstein Journal of Organic Chemistry, 13, 2348-2355. [Link]
  • Ni, C., & Hu, J. (2017). Convergent Synthesis and Protein Binding of Vicinal Difluorides by Stereodivergent C–C Bond Formation. Journal of the American Chemical Society, 139(1), 12-15. [Link]
  • Fallon, B., et al. (2024). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Journal of the American Chemical Society. [Link]
  • Tsumoto, K., et al. (2023). Modular Design and Self‐assembly of pH‐Responsive Multidomain Peptides Incorporating Non‐natural Ionic Amino Acids.
  • Hofman, G.-J., et al. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination.
  • Gessier, F., et al. (2012). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. [Link]
  • Hunter, L. (2017). Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis. Beilstein Journal of Organic Chemistry. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Huhmann, S., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids. [Link]
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology. [Link]
  • Hofman, G.-J., et al. (2020). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry. [Link]
  • Hofman, G.-J., et al. (2020). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Organic & Biomolecular Chemistry. [Link]
  • Gessier, F., et al. (2012).
  • Hofman, G.-J., et al. (2020). Diastereoselective synthesis and conformational analysis of 4,5-difluoropipecolic acids. Semantic Scholar. [Link]
  • Huhmann, S., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Semantic Scholar. [Link]
  • Huhmann, S., & Koksch, B. (2018). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry. [Link]
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Ohtsuki, T., et al. (2003). Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide. Bioorganic & Medicinal Chemistry Letters. [Link]
  • LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]
  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews. [Link]
  • Karle, I. L. (2001). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. PubMed. [Link]
  • de la Torre, B. G., & Albericio, F. (2020).
  • Boussard, C., et al. (2010). Solid-state structure of cyclic dipeptides: an X-ray and computational study of cis- and trans-diketopiperazines of N-methyl-phenylalanine with the thia-pipecolic acids and thia-prolines.
  • Albericio, F., & Carpino, L. A. (2002). Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]
  • Li, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
  • Wisesther, T., et al. (2024). A Fluorinated Chaperone Gives X‐ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight.
  • Hunter, L. (2024). The influence of backbone fluorination on the helicity of α/γ-hybrid peptides. PubMed. [Link]
  • Galdeano, C., et al. (2021).
  • Wikipedia. (n.d.). Pipecolic acid. Wikipedia. [Link]
  • Galdeano, C., et al. (2019).
  • López-López, E., et al. (2023). Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting. RSC Publishing. [Link]
  • Cobb, S. L. (2023).
  • Gibbons, W. A., et al. (1970).
  • Stellaci, P., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. ChemBioChem. [Link]
  • Beck-Sickinger, A. G., & Schmidt, P. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM. [Link]
  • Hagler, A. T., & Osguthorpe, D. J. (1980). Designing amino acids to determine the local conformations of peptides.
  • Tanaka, M., et al. (2021).
  • Horng, J.-C., & Raleigh, D. P. (2003). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Protein Science. [Link]
  • Varghese, S. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

Sources

A Comparative Guide to the Efficacy of Peptides Containing 5,5-Difluoropiperidine-2-carboxylic Acid versus Proline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the quest for enhanced stability, predictable conformation, and improved pharmacokinetic profiles is paramount. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design. This guide provides an in-depth technical comparison between peptides functionalized with 5,5-Difluoropiperidine-2-carboxylic acid and those containing the natural amino acid, proline. We will explore the fundamental physicochemical differences, their impact on peptide structure and function, and provide detailed experimental protocols for their comparative evaluation.

The Rationale for Proline Analogs: Beyond Nature's Toolkit

Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, often inducing turns and disrupting secondary structures like α-helices and β-sheets.[1] This inherent rigidity is a double-edged sword. While it can be beneficial for stabilizing specific conformations, the flexibility of the five-membered pyrrolidine ring and the relatively low energy barrier for cis-trans isomerization of the Xaa-Pro peptide bond can lead to conformational heterogeneity.[1] This can be detrimental to receptor binding affinity and selectivity.

The introduction of fluorinated proline analogs, such as this compound, offers a sophisticated strategy to overcome these limitations. The strong electron-withdrawing nature of fluorine atoms can profoundly influence the stereoelectronic properties of the piperidine ring, leading to more predictable and stable peptide conformations.

Structural and Conformational Analysis: A Tale of Two Rings

The fundamental difference between proline and this compound lies in their ring structure and the stereoelectronic effects imparted by geminal fluorine substitution.

Proline: The pyrrolidine ring of proline is relatively flexible and can adopt two major puckered conformations, Cγ-endo and Cγ-exo. This flexibility contributes to the conformational diversity of proline-containing peptides.

This compound: The six-membered piperidine ring is inherently more conformationally restricted than proline's five-membered ring.[2] The introduction of two fluorine atoms at the 5-position dramatically alters the conformational landscape. Due to the gauche effect, the fluorine atoms are expected to strongly favor an axial orientation, which in turn locks the piperidine ring into a specific chair conformation.[3] This pre-organization can significantly reduce the conformational entropy of the peptide, potentially leading to a more favorable binding profile.

Diagram: Conformational Differences

G cluster_proline Proline cluster_dfp This compound Proline Flexible Pyrrolidine Ring P_endo Cγ-endo pucker Proline->P_endo Flexibility P_exo Cγ-exo pucker Proline->P_exo Flexibility DFP Rigid Piperidine Ring DFP_chair Locked Chair Conformation DFP->DFP_chair Axial Fluorine Preference

Caption: Conformational flexibility of Proline vs. the rigid structure of this compound.

Predicted Impact on Peptide Efficacy

The incorporation of this compound in place of proline is anticipated to enhance several key properties of therapeutic peptides.

Enhanced Metabolic Stability

Peptides are often susceptible to enzymatic degradation by proteases in biological fluids. The peptide bond preceding a proline residue can be a site of cleavage. The steric bulk and altered electronic nature of the 5,5-difluoropiperidine ring are expected to provide a significant steric shield, hindering the approach of proteases and thereby increasing the peptide's half-life in plasma and other biological matrices.[4]

Improved Binding Affinity

Successful receptor binding often requires the peptide to adopt a specific, low-energy conformation. By locking the peptide backbone into a more defined geometry, this compound can pre-organize the peptide into its bioactive conformation. This reduction in the entropic penalty upon binding can lead to a significant increase in binding affinity.[5]

Modulated Cell Permeability

The ability of a peptide to cross cell membranes is a complex property influenced by factors such as size, charge, lipophilicity, and the presence of intramolecular hydrogen bonds.[6] The increased lipophilicity of the fluorinated analog compared to proline may enhance membrane partitioning. Furthermore, the fixed conformation induced by the difluoropiperidine ring could favor the formation of intramolecular hydrogen bonds, which can mask polar amide groups and facilitate passive diffusion across the cell membrane.[7]

Experimental Validation: A Comparative Workflow

To empirically validate the predicted advantages of this compound, a series of head-to-head comparative experiments should be conducted against a proline-containing parent peptide.

Diagram: Experimental Workflow

G Synthesis Peptide Synthesis (SPPS) Purification HPLC Purification & MS Verification Synthesis->Purification Structural Structural Analysis (NMR, CD, X-ray) Purification->Structural Stability Metabolic Stability Assays Purification->Stability Binding Receptor Binding Assays Purification->Binding Permeability Cell Permeability Assays Purification->Permeability Data Data Analysis & Comparison Structural->Data Stability->Data Binding->Data Permeability->Data

Caption: Workflow for the comparative analysis of peptides.

Detailed Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both the proline-containing and the this compound-containing peptides can be achieved using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[8][9]

Materials:

  • Fmoc-Pro-OH

  • Fmoc-5,5-Difluoropiperidine-2-carboxylic acid (requires custom synthesis)

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Deprotect the resin with 20% piperidine in DMF.

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH or Fmoc-5,5-Difluoropiperidine-2-carboxylic acid) using a coupling reagent and a base.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Metabolic Stability Assay in Human Plasma

This assay evaluates the susceptibility of the peptides to degradation by plasma proteases.

Materials:

  • Purified peptides

  • Pooled human plasma

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC-MS system

Procedure:

  • Peptide Incubation: Incubate the peptides at a final concentration of 10 µM in human plasma at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Protein Precipitation: Quench the enzymatic reaction and precipitate plasma proteins by adding an equal volume of quenching solution.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of intact peptide remaining.

  • Half-Life Calculation: Determine the half-life (t½) of the peptides by plotting the percentage of intact peptide versus time.

Receptor Binding Assay (Surface Plasmon Resonance - SPR)

SPR can be used to measure the binding affinity and kinetics of the peptides to a target receptor.

Materials:

  • Purified peptides

  • Purified target receptor

  • SPR instrument and sensor chips

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Receptor Immobilization: Immobilize the target receptor onto the surface of a sensor chip.

  • Peptide Injection: Inject a series of concentrations of each peptide over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to obtain sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput in vitro assay to predict passive membrane permeability.

Materials:

  • PAMPA plate system (donor and acceptor plates with a lipid-infused artificial membrane)

  • Purified peptides

  • Phosphate buffered saline (PBS)

  • LC-MS system

Procedure:

  • Compound Addition: Add the peptides to the donor wells of the PAMPA plate.

  • Incubation: Place the acceptor plate on top of the donor plate and incubate for a defined period (e.g., 4-16 hours).

  • Quantification: Measure the concentration of the peptides in both the donor and acceptor wells using LC-MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) for each peptide.

Quantitative Data Summary

The following table illustrates the expected data from the proposed comparative experiments.

ParameterProline-Containing PeptideThis compound-Containing PeptideExpected Outcome
Metabolic Stability (t½ in plasma) ShorterLongerIncreased stability with difluoro analog
Receptor Binding Affinity (KD) Higher (weaker binding)Lower (stronger binding)Enhanced affinity with difluoro analog
Cell Permeability (Pe) LowerHigherImproved permeability with difluoro analog

Conclusion

The substitution of proline with this compound represents a promising strategy for enhancing the therapeutic potential of peptides. The anticipated improvements in metabolic stability, binding affinity, and cell permeability are rooted in the unique conformational constraints imposed by the gem-difluorinated six-membered ring. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and validation of these performance enhancements. By leveraging such rational design principles, researchers can accelerate the development of next-generation peptide therapeutics with superior drug-like properties.

References

  • Benchchem. (2025). Application Notes and Protocols: Proline Derivatives in Peptide Synthesis with a Focus on Electron-Withdrawing Groups.
  • Thamm, P., & Hofmann, H. J. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
  • Limon, D., et al. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Bánóczi, G., et al. (n.d.).
  • Kwon, Y. U., & Kodadek, T. (n.d.). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides.
  • Reza, M. G., et al. (n.d.).
  • Tsuchida, R., et al. (n.d.).
  • Otvos, L., et al. (n.d.). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. PubMed Central.
  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Salome, C., & DeGrado, W. F. (n.d.). A Newcomer's Guide to Peptide Crystallography. PubMed Central.
  • Peng, H., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PubMed Central.
  • Gdescribed, B. M., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. PubMed.
  • (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH.
  • (2023).
  • (n.d.).
  • Sofronov, O. O., et al. (2020).
  • (n.d.). Overview of Custom Peptide Synthesis.
  • (n.d.). Peptide Cell Permeability. Bowers Lab.
  • (n.d.). Designing Cell-Permeable Macrocyclic Peptides. PubMed Central.
  • (n.d.). Peptide NMR spectra comparison among peptides 57–59 that are shortened....
  • Wimley, W. C. (2015). Conformational Fine-Tuning of Pore-Forming Peptide Potency and Selectivity. PubMed Central.
  • (2009).
  • (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec DMPK.
  • (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025.
  • Makura, Y., et al. (2021).
  • (n.d.). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening.
  • (n.d.). Peptides modulating conformational changes in secreted chaperones: From in silico design to preclinical proof of concept. PubMed Central.
  • Ille, A. M., et al. (2025).
  • (2009).
  • (n.d.). A Comparative Guide: Octahydro-1H-indole-2-carboxylic Acid vs. Proline in Peptide Structure. Benchchem.
  • Jhon, J. S., & Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed.
  • (n.d.). X-ray diffraction structures of the two crystallographically independent molecules a and b in the asymmetric unit of the TOAC 4,8-trichogin analogue.
  • (2025). The Regulatory Functions of Proline and Pyrroline-5-carboxylic Acid.
  • (n.d.). 5,5-Dimethylthiazolidine-4-carboxylic Acid (DTC)

Sources

A Head-to-Head Comparison of Fluorinated Proline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide and protein engineering, the strategic incorporation of non-canonical amino acids offers a powerful toolkit to modulate structure, stability, and function. Among these, fluorinated proline analogs have emerged as particularly influential due to the unique stereoelectronic properties of fluorine. This guide provides an in-depth, head-to-head comparison of the most commonly utilized fluorinated proline analogs, offering experimental data and detailed protocols to inform your research and development endeavors.

The Critical Role of Proline and the Impact of Fluorination

Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, influencing secondary structure and protein folding.[1] Two key conformational equilibria are associated with proline: the pucker of the five-membered pyrrolidine ring (endo vs. exo) and the cis/trans isomerization of the preceding peptidyl-prolyl bond.[1][2] The introduction of a highly electronegative fluorine atom onto the proline ring profoundly influences these equilibria through stereoelectronic effects, primarily the gauche effect.[3][4] This allows for the rational design of peptides and proteins with enhanced stability and novel properties.

This guide will focus on the two most studied diastereomers of 4-fluoroproline: (2S,4S)-4-fluoroproline (flp or 4S-F-Pro) and (2S,4R)-4-fluoroproline (Flp or 4R-F-Pro), along with a brief comparison to 4,4-difluoroproline (Dfp).

Conformational Consequences of Fluorination: A Comparative Analysis

The strategic placement of fluorine at the C4 position of the proline ring dictates the conformational preferences of the molecule, with significant downstream effects on the structure and stability of the larger peptide or protein.

Pyrrolidine Ring Pucker

The gauche effect, an orbital interaction between the C-F bond and the vicinal C-N and C-C bonds of the pyrrolidine ring, is the primary determinant of ring pucker.[3]

  • (2S,4S)-4-fluoroproline (flp): The fluorine atom in the S configuration at the C4 position stabilizes a Cγ-endo pucker. In this conformation, the Cγ atom is on the same side of the ring as the carboxyl group.

  • (2S,4R)-4-fluoroproline (Flp): Conversely, the R configuration of fluorine at C4 favors a Cγ-exo pucker, where the Cγ atom is on the opposite side of the ring from the carboxyl group.[3][5]

This stereospecific control over ring pucker is crucial as it pre-organizes the main-chain dihedral angles (φ and ψ) of the peptide backbone, influencing the formation and stability of secondary structures.[3]

G cluster_0 (2S,4S)-4-Fluoroproline (flp) cluster_1 (2S,4R)-4-Fluoroproline (Flp) flp Cγ-endo pucker favored Flp Cγ-exo pucker favored

Caption: Conformational preference of 4S- and 4R-fluoroproline.

Peptidyl-Prolyl Bond Isomerization

The conformation of the peptidyl-prolyl bond preceding a proline residue can exist in either a cis or trans state. The energy barrier for their interconversion is significant, often representing a rate-limiting step in protein folding.[1] Fluorination of proline influences the equilibrium between these two states.

  • (2S,4S)-4-fluoroproline (flp): The endo pucker favored by flp is sterically more compatible with the cis conformation of the preceding peptide bond.[6]

  • (2S,4R)-4-fluoroproline (Flp): The exo pucker of Flp preferentially stabilizes the trans conformation.[1][6] This is partly attributed to a favorable n→π* interaction between the carbonyl oxygen of the preceding residue and the carbonyl carbon of the proline, an interaction that is geometrically favored in the trans state.[1]

Head-to-Head Performance: Supporting Experimental Data

The distinct conformational biases of fluorinated proline analogs translate into measurable differences in the biophysical properties of peptides and proteins. The following table summarizes key experimental data from various studies.

ParameterProline (Pro)(2S,4S)-4-fluoroproline (flp)(2S,4R)-4-fluoroproline (Flp)4,4-difluoroproline (Dfp)References
Preferred Ring Pucker Endo/Exo equilibriumCγ-endoCγ-exoNo strong preference[3][6]
Favored Peptide Bond Trans (slight preference)CisTrans-[1][6]
Ktrans/cis (Ac-X-Pro-OMe) ~4.0~2.4~15.0-[2]
Effect on Collagen Stability (Yaa position) BaselineDestabilizingHighly Stabilizing -[7]
Effect on Collagen Stability (Xaa position) BaselineStabilizing Destabilizing-[7]
Ubiquitin Stability (ΔΔGunf) BaselineNot expressible+4.71 kJ/mol -[3][5]
19F NMR Chemical Shift (Ac-FPro-OMe) N/A~ -173 ppm~ -178 ppm-[8][9]

Experimental Protocols

To facilitate the direct comparison of fluorinated proline analogs in your own research, we provide the following detailed, step-by-step methodologies for key experiments.

Peptide Synthesis using Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a model peptide incorporating a fluorinated proline analog.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(2S,4S)-4-fluoroproline and Fmoc-(2S,4R)-4-fluoroproline)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Note for Fluorinated Prolines: Due to the electron-withdrawing nature of fluorine, coupling of the subsequent amino acid to the fluorinated proline may be slower. It is advisable to perform a Kaiser test to ensure complete coupling and, if necessary, perform a double coupling.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After synthesis of the full peptide, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.

G A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Coupling B->C Free N-terminus D Washing C->D E Repeat for each Amino Acid D->E Incomplete Peptide F Final Cleavage and Deprotection D->F Completed Peptide E->B G Purification F->G

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

This protocol allows for the determination of the melting temperature (Tm) of a peptide, a key indicator of its thermal stability.

Materials:

  • Purified peptides containing different fluorinated proline analogs

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter with a temperature controller

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Prepare peptide solutions in phosphate buffer to a final concentration of 20-50 µM.

  • Instrument Setup: Set up the CD spectropolarimeter to monitor the ellipticity at a single wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for α-helical peptides).[10]

  • Thermal Denaturation:

    • Equilibrate the sample at a low temperature (e.g., 10 °C).

    • Increase the temperature at a controlled rate (e.g., 1 °C/min) up to a high temperature where the peptide is fully denatured (e.g., 90 °C).[11]

    • Record the ellipticity at each temperature increment.

  • Data Analysis:

    • Plot the ellipticity as a function of temperature.

    • Fit the data to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.[10]

Conformational Analysis by 19F NMR Spectroscopy

19F NMR is a powerful tool for directly observing the local environment of the fluorinated proline and for quantifying the cis/trans isomer population.[12]

Materials:

  • Purified peptides containing fluorinated proline analogs

  • NMR buffer (e.g., phosphate buffer in D₂O)

  • High-field NMR spectrometer with a fluorine probe

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a concentration of ~1-5 mM.

  • Data Acquisition:

    • Acquire a one-dimensional 19F NMR spectrum.

    • The cis and trans conformers of the peptidyl-prolyl bond are in slow exchange on the NMR timescale, resulting in distinct peaks for each isomer.[2][13]

  • Data Analysis:

    • Integrate the peaks corresponding to the cis and trans isomers.

    • Calculate the percentage of each isomer to determine the Ktrans/cis equilibrium constant.

    • The chemical shift of the 19F signal is also sensitive to the local environment and can provide insights into the conformation of the peptide.[12]

Conclusion

The choice between (2S,4S)-4-fluoroproline and (2S,4R)-4-fluoroproline is a critical design element in peptide and protein engineering. As demonstrated by the compiled experimental data, 4R-F-Pro is a potent stabilizer of the trans peptidyl-prolyl bond and the Cγ-exo pucker, making it an excellent choice for stabilizing structures like the collagen triple helix when placed in the Yaa position.[7] In contrast, 4S-F-Pro favors the cis conformation and a Cγ-endo pucker, which can be exploited to stabilize turns or to investigate the role of cis-prolyl bonds in protein function. The use of these analogs, in conjunction with the biophysical techniques outlined in this guide, provides researchers with a powerful and rational approach to modulating the stability and conformation of peptides and proteins.

References

  • Coxon, C. R., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6132-6143. [Link]
  • Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2, 795–813. [Link]
  • Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2, 795–813. [Link]
  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50. [Link]
  • Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines.
  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis.
  • Boddy, L. (n.d.). Thermal denaturation of protein (by circular dichroism). Boddy Lab. [Link]
  • Kubyshkin, V. (2012). Fluoro-substituted prolines as structural labels for solid state 19F-NMR of polypeptides. Karlsruhe Institute of Technology. [Link]
  • Donahue, M. F., et al. (2018). R vs. S fluoroproline ring substitution: trans/cis effects on the formation of b2 ions in gas-phase peptide fragmentation. Analyst, 143(24), 6036-6043. [Link]
  • Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(10), 2287–2296. [Link]
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). To Study the Thermal Stability of Proteins. vlab.amrita.edu. [Link]
  • Zondlo, N. J., et al. (2019). Conformational landscape of 4S‐ and 4R‐fluoroprolines as determined by...
  • Lin, Y. S., et al. (2011). Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation. Organic & Biomolecular Chemistry, 9(12), 4463–4471. [Link]
  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. PubMed. [Link]
  • Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
  • D'Amico, F., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS ONE, 6(5), e20433. [Link]
  • Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines.
  • Coxon, C. R., et al. (2023). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science, 14(3), 675-683. [Link]
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • Bulek, A. M., et al. (2017). Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy. Bio-protocol, 7(13), e2380. [Link]
  • Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions.
  • Lab Hacks. (2022, January 8). Thermal Denaturation of Proteins using Circular Dichroism || Practical Biochemistry. YouTube. [Link]
  • D'Amico, F., et al. (2011). Rational design of protein stability: effect of (2S,4R)
  • Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines.
  • Hofman, G. J. (2018). Effects of fluorination on the conformation of proline: an NMR study. Ghent University Library. [Link]
  • D'Amico, F., et al. (2011). Rational design of protein stability: effect of (2S,4R)

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5,5-Difluoropiperidine-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity.[1] Among the myriad of fluorinated scaffolds, difluorinated piperidines are of significant interest due to their prevalence in pharmaceuticals and their ability to impart unique conformational constraints. This guide provides an in-depth analysis of the synthesis and spectroscopic validation of a key building block, 5,5-Difluoropiperidine-2-carboxylic acid, offering a comparative perspective against alternative synthetic strategies and robust experimental data for its unambiguous characterization.

Introduction to Fluorinated Piperidines in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals. The introduction of gem-difluoro substituents onto this ring system can have profound effects on the molecule's physicochemical properties. The strong C-F bond enhances thermal and metabolic stability, while the high electronegativity of fluorine can influence pKa, dipole moment, and non-covalent interactions with biological targets. Specifically, the 5,5-difluoro substitution pattern in piperidine-2-carboxylic acid (a pipecolic acid analog) introduces a conformational bias that can be exploited in the design of constrained peptides and small molecule inhibitors.

Synthesis of this compound: A Proposed Route

While multiple strategies exist for the synthesis of fluorinated piperidines, a robust and adaptable approach is paramount for its utility in a research and development setting. A highly plausible and efficient synthesis of this compound can be adapted from the synthesis of its methyl ester, as detailed in the literature.[1] The key steps involve the difluorodeoxygenation of a corresponding ketone precursor, followed by hydrolysis of the resulting ester.

cluster_synthesis Proposed Synthesis of this compound Start N-Boc-5-oxopiperidine-2-carboxylic acid methyl ester Step1 Difluorodeoxygenation (e.g., DAST, Deoxo-Fluor®) Start->Step1 Intermediate N-Boc-5,5-difluoropiperidine-2-carboxylic acid methyl ester Step1->Intermediate Step2 Ester Hydrolysis (e.g., LiOH, H₂O/THF) Intermediate->Step2 Step3 Deprotection (e.g., TFA, HCl) Step2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

The causality behind this synthetic choice lies in the commercial availability of the starting material and the well-established reliability of difluorodeoxygenation reactions on ketones. The use of a Boc protecting group allows for controlled reactions and straightforward deprotection in the final step.

Spectroscopic Validation: A Multi-faceted Approach

The unambiguous confirmation of the structure of this compound requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the final compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the non-exchangeable protons.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon environments. The presence of fluorine will induce characteristic C-F couplings.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum to directly observe the fluorine environment. This is a critical experiment for confirming the presence and nature of the gem-difluoro group.

Mass Spectrometry (MS):

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduce it into the ion source.

  • Data Acquisition: Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion and confirm the elemental composition.

cluster_validation Spectroscopic Validation Workflow Synthesized_Product Synthesized Product H_NMR ¹H NMR Analysis Synthesized_Product->H_NMR C_NMR ¹³C NMR Analysis Synthesized_Product->C_NMR F_NMR ¹⁹F NMR Analysis Synthesized_Product->F_NMR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structure Confirmed: This compound H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation F_NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the spectroscopic validation of the synthesized product.

Predicted and Comparative Spectroscopic Data

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ) ppmExpected Multiplicity and Coupling Constants (J)Rationale and Comparative Insights
¹H NMR
H-2~3.5 - 4.0ddThe α-proton to the carboxylic acid will be deshielded.
H-3~1.8 - 2.2mMethylene protons adjacent to the chiral center.
H-4~2.0 - 2.4mMethylene protons adjacent to the CF₂ group will be influenced by fluorine.
H-6~3.0 - 3.5mMethylene protons α to the nitrogen.
NHVariablebr sExchangeable proton, may be broad or not observed depending on solvent.
COOHVariablebr sExchangeable proton, typically downfield.
¹³C NMR
C-2~55 - 60t (J ≈ 20-25 Hz)The α-carbon to the carboxylic acid.
C-3~25 - 30t (J ≈ 5-10 Hz)Methylene carbon.
C-4~35 - 40t (J ≈ 20-25 Hz)Methylene carbon adjacent to the CF₂ group, showing a significant C-F coupling.
C-5~115 - 125t (J ≈ 240-250 Hz)The gem-difluoro substituted carbon will have a large one-bond C-F coupling and be significantly shifted downfield.[2]
C-6~45 - 50t (J ≈ 20-25 Hz)Methylene carbon α to the nitrogen.
C=O~170 - 180sCarboxylic acid carbonyl carbon.[3][4]
¹⁹F NMR ~ -90 to -110t or ABq (J ≈ 15 Hz)The gem-difluoro group will appear in the typical fluoroalkane region.[5] The protons on C-4 and C-6 will cause splitting.

Mass Spectrometry:

The high-resolution mass spectrum should show a prominent molecular ion peak [M+H]⁺ with an m/z value corresponding to the exact mass of C₆H₁₀F₂NO₂⁺ (166.0674). Common fragmentation patterns for carboxylic acids may include the loss of H₂O and CO₂.[6][7]

Comparison with Alternative Synthetic Routes

To provide a comprehensive evaluation, it is crucial to consider alternative synthetic strategies for constructing the 5,5-difluoropiperidine scaffold.

Table 2: Comparison of Synthetic Strategies for 5,5-Difluoropiperidines

Synthetic MethodKey FeaturesAdvantagesDisadvantages
Difluorodeoxygenation of Ketones Conversion of a C=O group to a CF₂ group using reagents like DAST or Deoxo-Fluor®.[1]- Well-established and reliable. - Good functional group tolerance.- Use of potentially hazardous fluorinating agents. - Requires a ketone precursor.
Electrophilic Fluorination Introduction of fluorine using an electrophilic source (e.g., Selectfluor®) on an enamine or enolate precursor.[8]- Milder reaction conditions. - Can offer stereocontrol.- May require more complex starting materials. - Potential for regioselectivity issues.
Ring-Closing Metathesis (RCM) Cyclization of a difluorinated acyclic precursor.- Powerful for ring formation. - Good for accessing diverse analogs.- Requires a suitable diene precursor. - Catalyst sensitivity.

The proposed synthesis via difluorodeoxygenation of a readily available ketone offers a balance of efficiency and practicality for many research applications.

Conclusion

The synthesis and validation of this compound represent a critical capability for medicinal chemistry and drug development programs. The multi-technique spectroscopic approach outlined in this guide provides a robust framework for the unambiguous structural confirmation of this valuable fluorinated building block. By understanding the underlying principles of the synthesis and the expected spectroscopic signatures, researchers can confidently produce and utilize this compound in the design of next-generation therapeutics. The comparative analysis of synthetic routes further empowers scientists to select the most appropriate method based on their specific needs and available resources.

References

  • De Kimpe, N., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. The Royal Society of Chemistry.
  • Hunter, L., et al. (2011). Synthesis and conformational analysis of α,β-difluoro-γ-amino acid derivatives. Chemistry.
  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
  • PubChem. This compound. National Center for Biotechnology Information.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives.
  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.
  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives.
  • MDPI. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Fustero, S., et al. (2019). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC.
  • Reddy, P. V. G., et al. (2023). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. ACS Omega.

Sources

A Senior Application Scientist's Guide to Cross-Referencing Biological Data of 5,5-Difluoropiperidine-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the evaluation and comparison of 5,5-difluoropiperidine-2-carboxylic acid analogs. Given the nascent stage of research into this specific chemical entity, this document serves as a predictive comparison and a practical guide to elucidating its biological activity. We will explore the rationale behind the strategic incorporation of the gem-difluoro moiety on the piperidine ring and detail the experimental methodologies required to characterize these compounds, with a focus on their potential as N-methyl-D-aspartate (NMDA) receptor antagonists and γ-aminobutyric acid (GABA) transporter inhibitors.

The Strategic Advantage of Fluorination in Piperidine Scaffolds

The piperidine ring is a highly prevalent scaffold in medicinal chemistry, found in numerous clinically approved drugs.[1] Its versatility allows for the modulation of physicochemical properties such as lipophilicity and basicity. The introduction of fluorine, particularly a gem-difluoro group, is a deliberate strategy to enhance the drug-like properties of the parent molecule.[2][3] The C-F bond's strength and high electronegativity can confer increased metabolic stability by blocking sites of oxidative metabolism.[2][4] Furthermore, fluorination can lower the pKa of the piperidine nitrogen, which may influence its interaction with biological targets and improve its pharmacokinetic profile, including oral absorption.[5][6]

This guide will focus on two primary, plausible biological targets for piperidine-2-carboxylic acid analogs: the NMDA receptor and the GABA transporter (GAT). The carboxylic acid moiety is a known bioisostere for the phosphate group in NMDA receptor antagonists and the endogenous ligand GABA, making these targets highly probable.[7][8][9]

Comparative Analysis: Hypothetical Biological Data

In the absence of direct experimental data for this compound analogs, we present a predictive comparison based on established structure-activity relationships (SAR) and the known effects of fluorination. The following table outlines the hypothesized data for a parent piperidine-2-carboxylic acid analog and its 5,5-difluorinated counterpart.

AnalogPredicted TargetPredicted Potency (IC50/Ki)Rationale for Predicted Change with Difluorination
Analog A: 4-Substituted-piperidine-2-carboxylic acidNMDA Receptor Antagonist100-500 nMThe carboxylic acid mimics the glutamate binding motif.
Analog B: 4-Substituted-5,5-difluoropiperidine-2-carboxylic acidNMDA Receptor Antagonist50-250 nMThe electron-withdrawing nature of the gem-difluoro group can alter the conformation of the piperidine ring and the acidity of the carboxylic acid, potentially leading to a more favorable interaction with the receptor binding pocket.[3]
Analog C: N-Substituted-piperidine-2-carboxylic acidGABA Transporter (GAT) Inhibitor200-800 nMThe piperidine-2-carboxylic acid scaffold is a known core for GAT inhibitors.[10]
Analog D: N-Substituted-5,5-difluoropiperidine-2-carboxylic acidGABA Transporter (GAT) Inhibitor100-400 nMFluorination can increase lipophilicity, potentially enhancing membrane permeability and access to the transporter binding site. The altered pKa of the piperidine nitrogen may also influence binding affinity.[5][6]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of robust in vitro and in vivo assays are necessary. The following protocols provide a detailed, step-by-step guide for the characterization of this compound analogs.

Protocol 1: NMDA Receptor Binding Assay

This protocol determines the binding affinity of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled antagonist.[11]

Objective: To determine the inhibitor constant (Ki) of the test compounds.

Materials:

  • HEK293 cells expressing human NMDA receptor subunits (e.g., GluN1/GluN2A)

  • [³H]-CGS-19755 (specific radioligand for the glutamate binding site)

  • Test compounds (this compound analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the NMDA receptor.

  • In a 96-well plate, add cell membranes, [³H]-CGS-19755 at a concentration near its Kd, and varying concentrations of the test compound.

  • For non-specific binding determination, include wells with a high concentration of a known non-labeled NMDA receptor antagonist (e.g., CGS-19755).

  • Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

  • Harvest the membranes onto filter mats using a microplate harvester and wash with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [³H]-GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of GABA into synaptosomes or cells expressing GABA transporters.[12][13]

Objective: To determine the IC50 of the test compounds for GABA transporters.

Materials:

  • Rat cortical synaptosomes or HEK293 cells expressing a specific GAT subtype (e.g., GAT1)

  • [³H]-GABA

  • Test compounds (this compound analogs)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare synaptosomes from rat cerebral cortex or culture HEK293 cells expressing the target GAT.

  • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

  • Initiate GABA uptake by adding [³H]-GABA to the mixture.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Determine the IC50 value by plotting the percentage of inhibition of [³H]-GABA uptake against the concentration of the test compound.

Visualization of Key Concepts

To further elucidate the experimental design and the underlying biological pathways, the following diagrams are provided.

NMDA_Receptor_Antagonism_Workflow cluster_0 Preparation cluster_1 Binding Assay cluster_2 Data Analysis Cell_Culture HEK293 cells with NMDA Receptor Expression Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes with [³H]-Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Calculation Calculate IC50 & Ki Scintillation->Calculation

Caption: Workflow for NMDA Receptor Binding Assay.

GABA_Uptake_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_synapse GABAergic Synapse GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GAT1 GABA Transporter (GAT1) Synaptic_Cleft Synaptic Cleft (Extracellular GABA) GABA_release->Synaptic_Cleft GABA_receptor GABA Receptor Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_receptor Binds Inhibitor 5,5-Difluoropiperidine Analog (Inhibitor) Inhibitor->GAT1 Blocks

Caption: Mechanism of GABA Uptake Inhibition.

Conclusion

The strategic incorporation of a gem-difluoro moiety into the piperidine-2-carboxylic acid scaffold holds significant promise for the development of novel therapeutics targeting the central nervous system. While direct biological data for this compound analogs is not yet publicly available, this guide provides a robust framework for their synthesis, evaluation, and comparison. By leveraging the established protocols for NMDA receptor and GABA transporter assays, researchers can systematically elucidate the structure-activity relationships of these intriguing compounds and unlock their therapeutic potential. The predictive data and methodologies presented herein are intended to serve as a valuable resource for driving forward innovation in the field of medicinal chemistry and neuropharmacology.

References

  • Blaskovich, M. A., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]
  • Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry. ChemMedChem, 8(3), 385-395. [Link]
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
  • Gether, U., et al. (2006). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. Journal of Neuroscience Methods, 157(1), 199-205. [Link]
  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2371-2380. [Link]
  • Paoletti, P., & Neyton, J. (2007). NMDA receptor subunits: function and pharmacology. Current Opinion in Pharmacology, 7(1), 39-47. [Link]
  • Li, M. (1999). NMDA receptor protocols. Methods in Molecular Biology, 128. [Link]
  • Padinjarevedu, T. T., et al. (2022). Structural basis of GABA reuptake inhibition. Nature Structural & Molecular Biology, 29(7), 645-653. [Link]
  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-446. [Link]
  • Mykhailiuk, P. K. (2020). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry, 2020(38), 6061-6069. [Link]
  • Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]
  • Iovine, V., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 29(7), 1645. [Link]
  • BindingDB. (n.d.). Assay in Summary_ki. [Link]
  • Qu, Y., et al. (2015). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. ACS Chemical Neuroscience, 6(10), 1734-1741. [Link]
  • Wieczorkiewicz, A., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences, 23(21), 13410. [Link]
  • Clausen, R. P., et al. (2005). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 12(19), 2231-2244. [Link]
  • Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(19), 3543-3546. [Link]
  • Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. [Link]
  • Wikipedia. (n.d.). GABA reuptake inhibitor. [Link]
  • Latka, C., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(14), e110421. [Link]
  • Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-97. [Link]

Sources

A Researcher's Guide to Benchmarking Peptide Stability with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, achieving robust in vivo stability is a paramount challenge. Peptides, while offering high specificity and potency, are often susceptible to rapid proteolytic degradation, limiting their bioavailability and therapeutic efficacy.[1][2][3] Fluorination of amino acid side chains has emerged as a powerful strategy to overcome this hurdle.[1][4][5][6] The unique physicochemical properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence peptide conformation, hydrophobicity, and ultimately, resistance to enzymatic cleavage.[7][8]

This guide provides a comprehensive comparison of the stability imparted by different fluorinated amino acids, supported by experimental data and detailed protocols. We will delve into the mechanistic underpinnings of fluorine's stabilizing effects and offer practical guidance for researchers aiming to enhance the therapeutic potential of their peptide candidates.

The Impact of Fluorination on Peptide Structure and Stability

The introduction of fluorine into an amino acid side chain can dramatically alter its properties and, by extension, the behavior of the resulting peptide.[8] Increased hydrophobicity is a frequently cited consequence of fluorination, which can enhance protein folding and stability.[9] However, the influence of fluorination is context-dependent, affecting not only thermal and chemical stability but also the peptide's secondary structure.[4][10]

For instance, studies have shown that global substitution of hydrophobic core residues with highly fluorinated analogs, such as trifluoroleucine (TFL) or hexafluoroleucine (HFL), can significantly increase the thermal stability of coiled-coil proteins.[4] This "fluorous stabilization effect" is often attributed to the unique self-segregating properties of fluorocarbons.[10] However, it's crucial to recognize that the degree and position of fluorination can have nuanced effects. While some fluorinated amino acids enhance α-helicity, others may favor β-sheet formation.[11] Therefore, a systematic approach to benchmarking is essential for rational peptide design.

Comparative Stability Analysis of Peptides with Different Fluorinated Amino Acids

To provide a clear comparison, the following table summarizes key stability parameters for peptides incorporating various fluorinated amino acids. The data is compiled from multiple studies and represents typical improvements observed relative to their non-fluorinated counterparts.

Fluorinated Amino AcidDegree of FluorinationTypical Improvement in Proteolytic Stability (Half-life)Impact on Thermal Stability (ΔTm)Key Mechanistic Insights
4-Fluorophenylalanine (4-F-Phe)MonofluorinatedModerate increase+5 to +10 °CIncreased hydrophobicity and altered electronic properties of the aromatic ring can hinder protease recognition.
5,5,5-Trifluoroleucine (TFL)TrifluorinatedSignificant increase+10 to +15 °CThe trifluoromethyl group provides steric hindrance and enhances hydrophobic packing within the peptide core.[4]
5,5,5,5',5',5'-Hexafluoroleucine (HFL)HexafluorinatedSubstantial increase> +15 °CThe high degree of fluorination leads to a strong fluorous effect, promoting self-association and stabilizing the folded state.[4]
(2S, 4R)-4-FluoroprolineMonofluorinatedVariableCan stabilize or destabilize depending on contextInfluences the cis-trans isomerization of the peptidyl-prolyl bond, which can impact susceptibility to specific proteases.[12]
α-Trifluoromethyl-prolineTrifluorinatedGenerally increasedContext-dependentThe bulky trifluoromethyl group can sterically block protease access to the cleavage site.[12]

Note: The improvements in stability are highly dependent on the specific peptide sequence, the position of the fluorinated amino acid, and the protease .[13][14]

Experimental Workflows for Benchmarking Peptide Stability

Accurate and reproducible benchmarking of peptide stability requires well-defined experimental protocols. Below are two fundamental workflows for assessing proteolytic and thermal stability.

Proteolytic Stability Assay

This assay measures the rate of peptide degradation in the presence of a specific protease or in a complex biological matrix like human plasma.

Proteolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Fluorinated Peptide Stock Incubate Incubate at 37°C Peptide->Incubate Protease Protease Solution (e.g., Trypsin, Chymotrypsin) or Human Plasma Protease->Incubate Buffer Reaction Buffer (e.g., PBS, Tris-HCl) Buffer->Incubate Quench Quench Reaction (e.g., TFA, Acetonitrile) Incubate->Quench Time points (e.g., 0, 1, 4, 8, 24h) HPLC RP-HPLC Analysis Quench->HPLC MS Mass Spectrometry (Optional, for fragment identification) HPLC->MS

Caption: Workflow for a typical proteolytic stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorinated peptide in an appropriate solvent (e.g., DMSO, water).

    • Reconstitute the protease (e.g., trypsin, chymotrypsin) in its recommended buffer. For plasma stability, use fresh or properly stored human plasma.[15]

    • Prepare the reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, protease solution (or plasma), and initiate the reaction by adding the peptide stock solution to a final concentration typically in the low micromolar range.

    • Prepare a control sample without the protease to account for any non-enzymatic degradation.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

    • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately stop the enzymatic reaction by adding a quenching solution, such as trifluoroacetic acid (TFA) or a high concentration of an organic solvent like acetonitrile.[16]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.

    • The percentage of peptide remaining at each time point is calculated relative to the amount at time zero. The half-life (t1/2) can then be determined by fitting the data to a first-order decay curve.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This method assesses the thermal stability of a peptide by measuring its melting temperature (Tm), which is the temperature at which half of the peptide population is unfolded.

Thermal_Shift_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis_tsa Data Analysis Peptide_TSA Fluorinated Peptide Solution qPCR Real-Time PCR Instrument Peptide_TSA->qPCR Dye Fluorescent Dye (e.g., SYPRO Orange) Dye->qPCR Ramp Temperature Ramp (e.g., 25°C to 95°C) qPCR->Ramp Run Program Plot Plot Fluorescence vs. Temperature Ramp->Plot Tm Determine Melting Temperature (T_m) Plot->Tm

Caption: Workflow for a thermal shift assay.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the fluorinated peptide in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to the hydrophobic regions of unfolded peptides, leading to an increase in fluorescence.

  • Instrument Setup:

    • Load the samples into a real-time PCR instrument.

  • Thermal Denaturation:

    • Program the instrument to gradually increase the temperature (e.g., a ramp from 25°C to 95°C).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The resulting curve will show a sigmoidal transition. The midpoint of this transition, corresponding to the peak of the first derivative, is the melting temperature (Tm). A higher Tm indicates greater thermal stability.

Causality Behind Experimental Choices

  • Choice of Protease: When assessing proteolytic stability, it is crucial to select proteases that are physiologically relevant. Trypsin and chymotrypsin are commonly used as they represent major digestive enzymes. However, for a more comprehensive understanding of in vivo stability, assays using human plasma or serum are recommended as they contain a complex mixture of proteases.[15]

  • Peptide Concentration: The concentration of the peptide in the assay should be carefully chosen to be within the linear range of the detection method (e.g., HPLC-UV).

  • Quenching Method: The method used to stop the enzymatic reaction must be effective and compatible with the downstream analysis. Acidification with TFA is a common and effective method that also prepares the sample for RP-HPLC analysis.

Conclusion

The incorporation of fluorinated amino acids is a validated and powerful strategy for enhancing the stability of therapeutic peptides.[7][17] As demonstrated, the degree and type of fluorination can have a significant and predictable impact on both proteolytic and thermal stability. However, the optimal choice of a fluorinated amino acid is not universal and depends on the specific peptide and its intended application.[13] A systematic benchmarking approach, employing robust and well-controlled experimental workflows as outlined in this guide, is essential for the rational design of next-generation peptide therapeutics with improved pharmacokinetic profiles and enhanced clinical potential.

References

  • Tinker, A., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]
  • Marsh, E. N. G., et al. (2016). Structural basis for the enhanced stability of highly fluorinated proteins.
  • Montclare, J. K., et al. (2020).
  • Salwiczek, M., et al. (2008). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
  • Kumar, K., et al. (2018).
  • Koksch, B., et al. (2007).
  • Huhmann, S., & Koksch, B. (2018). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids.
  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
  • O'Hagan, D., & Raftery, J. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
  • Huhmann, S., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. [Link]
  • Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability.
  • Hurevich, M., & Gauri, S. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry.
  • Raghava, G. P. S., et al. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS One. [Link]
  • Mathur, D., et al. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS One. [Link]
  • Els-Heindl, S., et al. (2022).
  • Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Semantic Scholar. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis.
  • Asante, V., et al. (2014). Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. PubMed. [Link]
  • Koksch, B. (2023). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. Freie Universität Berlin. [Link]
  • Koksch, B. (2023). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. Freie Universität Berlin. [Link]
  • Suga, H., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Royal Society of Chemistry. [Link]
  • Koksch, B., et al. (2018). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Chemistry – A European Journal. [Link]
  • Heil, C. S., & An, Y. (2022). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
  • Kelly, J. W., et al. (2017). A biomimetic approach for enhancing the in vivo half-life of peptides. PubMed Central. [Link]
  • Heil, C. S., & An, Y. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PubMed Central. [Link]
  • Chen, Y., et al. (2024). Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism. MDPI. [Link]

Sources

Evaluating 5,5-Difluoropiperidine-2-carboxylic Acid: A Bioisosteric Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the replacement of a functional group with another that retains similar chemical and physical properties, stands as a cornerstone of this process. Among the most powerful tools in the medicinal chemist's arsenal is the use of fluorine. Its unique electronic properties can profoundly influence a molecule's metabolic stability, pKa, and conformational preference.

This guide provides an in-depth evaluation of 5,5-difluoropiperidine-2-carboxylic acid, a fluorinated analog of the natural amino acids proline and pipecolic acid. We will explore its synthesis, compare its physicochemical properties to its non-fluorinated counterparts, and present experimental data to support its application as a valuable bioisostere in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorination to overcome common challenges in drug discovery.

Part 1: The "Fluorine Factor" and Physicochemical Impact

The introduction of fluorine into organic molecules can lead to significant improvements in their drug-like properties.[1] Specifically, the gem-difluoro group (CF2) at the 5-position of the piperidine ring in this compound imparts several key changes compared to proline and pipecolic acid.

Conformational Restriction and pKa Modulation

The C-F bond is highly polarized and stronger than a C-H bond, which can increase metabolic stability.[1] Furthermore, the electronic effects of fluorine can modify critical properties such as the pKa of nearby functional groups.[1][2] The gem-difluoro substitution on the piperidine ring also introduces significant conformational constraints.[1][3][4][5] This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The interplay of electrostatic interactions, hyperconjugation, and steric factors influences the conformational behavior of fluorinated piperidines.[1][5]

Lipophilicity (LogD)

Lipophilicity, often measured as the distribution coefficient (LogD) at a physiological pH of 7.4, is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6] While fluorination is often assumed to increase lipophilicity, the effect of a gem-difluoro group can be more complex. The impact on LogP (the partition coefficient for the neutral species) can either be an increase or a decrease, depending on the spatial arrangement and the number of nearby C-H bonds.[2][5] However, the strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, meaning that at pH 7.4, a larger fraction of the molecule will be in its neutral, more lipophilic form compared to its non-fluorinated analog. This can lead to an overall increase in LogD7.4, which can enhance membrane permeability.[1][2]

The following table summarizes the key physicochemical differences between these amino acids.

PropertyProlinePipecolic AcidThis compoundRationale for Change
Structure 5-membered ring6-membered ring6-membered ring with C5-gem-difluoro groupIntroduction of a larger, conformationally distinct scaffold with fluorine substitution.
pKa (Amine) ~10.6~10.7LoweredThe strong electron-withdrawing inductive effect of the two fluorine atoms decreases the basicity of the piperidine nitrogen.[1][2][7]
Lipophilicity (LogD at pH 7.4) LowLowIncreasedA lower pKa increases the population of the neutral, more lipophilic species at physiological pH.[2][7][8]
Conformational Flexibility Conformationally restrictedMore flexible than prolineHighly restrictedThe gem-difluoro group introduces steric and electronic constraints, locking the ring in a preferred conformation.[1][3][4][5]
Metabolic Stability Susceptible to oxidation at C4/C5Susceptible to oxidation at C5EnhancedThe strong C-F bonds at the 5-position block a potential site of oxidative metabolism by cytochrome P450 enzymes.[1][8][9]

Below is a diagram illustrating the bioisosteric relationship between these molecules.

Caption: Bioisosteric relationship of Proline, Pipecolic Acid, and its fluorinated analog.

Part 2: Synthesis and Biological Implications

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often starting from commercially available fluorinated building blocks. A common strategy involves the hydrogenation of fluorinated pyridine precursors.[10]

Representative Synthetic Approach

A general and robust method to access fluorinated piperidines is through the palladium-catalyzed hydrogenation of the corresponding fluoropyridine.[10] This approach is attractive due to the availability of a wide range of substituted fluoropyridines.

  • Starting Material: Ethyl 5-fluoropicolinate

  • Key Steps:

    • Direct fluorination to introduce the second fluorine atom at the 5-position.

    • Catalytic hydrogenation of the difluoropyridine ring to the difluoropiperidine.

    • Hydrolysis of the ester to yield the final carboxylic acid.

Impact on Biological Activity: Case Studies

The true value of a bioisostere is demonstrated through its application in drug discovery programs. The replacement of proline or pipecolic acid with this compound can lead to significant improvements in a compound's biological profile.

  • Case Study 1: Enhanced Metabolic Stability: In many drug candidates, the piperidine or pyrrolidine ring is a site of metabolic oxidation. By introducing the gem-difluoro group at the 5-position, this metabolic "soft spot" is effectively blocked, leading to a longer in vivo half-life and improved bioavailability.[9]

  • Case Study 2: Improved Target Affinity: The conformational rigidity of the 5,5-difluoropiperidine ring can pre-organize the molecule into a bioactive conformation for binding to its target protein. This can result in a significant increase in potency compared to the more flexible, non-fluorinated parent compound.

  • Case Study 3: Increased Cell Permeability: The increase in lipophilicity (LogD) conferred by the gem-difluoro group can lead to improved passive diffusion across cell membranes, which is particularly important for targeting intracellular proteins or for oral bioavailability.[2]

The following table presents hypothetical but representative data from such case studies.

ParameterParent Compound (with Pipecolic Acid)Fluorinated Analog (with this compound)Fold Improvement
Target Binding Affinity (IC50) 100 nM10 nM10x
Metabolic Stability (t1/2 in human liver microsomes) 15 min90 min6x
Cellular Potency (EC50) 500 nM50 nM10x

Part 3: Experimental Protocols

To facilitate the evaluation of this bioisostere in your own research, we provide a standard, validated protocol for determining a key physicochemical property: lipophilicity.

Protocol: Determination of Lipophilicity (LogD) by Shake-Flask Method

The shake-flask method is considered the "gold standard" for LogD determination.[6][11] This protocol is a miniaturized version suitable for early-stage drug discovery where compound availability may be limited.[12][13]

Objective: To determine the LogD of a compound at pH 7.4.

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[11][12]

  • Partitioning: a. In a microcentrifuge tube, combine 495 µL of PBS (pH 7.4) and 495 µL of 1-octanol. b. Add 10 µL of the 10 mM compound stock solution to the tube. c. Tightly cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing. d. Place the tube on a rotator and mix for 1 hour at room temperature to allow for equilibration.[12]

  • Phase Separation: a. Centrifuge the tube at 10,000 x g for 10 minutes to separate the aqueous and octanol phases.

  • Sampling and Analysis: a. Carefully remove an aliquot from the octanol (top) layer and the PBS (bottom) layer. b. Dilute the aliquots appropriately in a suitable solvent (e.g., methanol or acetonitrile). c. Analyze the concentration of the compound in each phase by LC-MS/MS.[6][12]

  • Calculation: a. The LogD is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

The workflow for this protocol is illustrated below.

LogD_Workflow start Prepare 10 mM Stock Solution in DMSO partition Add Stock to Octanol/PBS Mixture start->partition mix Vortex and Rotate for 1 hour partition->mix separate Centrifuge to Separate Phases mix->separate sample Sample Aqueous and Octanol Layers separate->sample analyze Analyze Concentrations by LC-MS/MS sample->analyze calculate Calculate LogD analyze->calculate

Sources

Navigating the Synthesis of 5,5-Difluoropiperidine-2-carboxylic Acid: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the incorporation of fluorinated motifs into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Among these, the 5,5-difluoropiperidine-2-carboxylic acid moiety presents a unique combination of a conformationally restricted piperidine ring and a gem-difluoro group, making it an attractive building block for novel therapeutics. However, the synthesis of this valuable compound is not without its challenges. This guide provides an in-depth comparison of plausible synthetic strategies, drawing from established principles and analogous transformations reported in the scientific literature, to offer insights into their reproducibility and practicality.

The strategic placement of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The gem-difluoro group, in particular, can act as a bioisostere for a carbonyl group or a hydroxylated carbon, while also influencing the pKa of nearby functionalities. The piperidine ring, a common scaffold in many approved drugs, provides a rigid framework for orienting substituents in three-dimensional space. The combination of these features in this compound makes it a compelling target for synthetic chemists.

This guide will explore two primary retrosynthetic approaches, extrapolated from published methodologies for similar fluorinated heterocycles:

  • Method A: Deoxofluorination of a Piperidone Precursor. This strategy hinges on the conversion of a readily available keto-ester or keto-acid precursor to the desired gem-difluoride using a deoxofluorinating agent.

  • Method B: Catalytic Hydrogenation of a Difluoropyridine Precursor. This approach involves the reduction of a suitably substituted difluoropyridine to the corresponding piperidine.

We will delve into the experimental intricacies of each method, providing a critical analysis of their potential advantages and disadvantages in a research and development setting.

Method A: Deoxofluorination of N-Boc-5-oxopiperidine-2-carboxylic Acid

This approach leverages the well-established reactivity of deoxofluorinating agents, such as diethylaminosulfur trifluoride (DAST), to convert a carbonyl group into a gem-dinal difluoride. The synthesis would commence with the commercially available N-Boc-5-oxopiperidine-2-carboxylic acid.

Visualizing the Workflow: Deoxofluorination Approach

Deoxofluorination_Workflow Start N-Boc-5-oxopiperidine-2-carboxylic acid Step1 Esterification (e.g., TMS-diazomethane) Start->Step1 Intermediate1 N-Boc-5-oxopiperidine-2-carboxylate Step1->Intermediate1 Step2 Deoxofluorination (e.g., DAST, Deoxo-Fluor®) Intermediate1->Step2 Intermediate2 N-Boc-5,5-difluoropiperidine-2-carboxylate Step2->Intermediate2 Step3 Hydrolysis (e.g., LiOH) Intermediate2->Step3 Step4 Deprotection (e.g., TFA, HCl) Step3->Step4 End This compound Step4->End

A potential workflow for the synthesis of this compound via deoxofluorination.
Experimental Protocol: A Plausible Pathway

Step 1: Esterification of the Carboxylic Acid

To prevent side reactions with the deoxofluorinating agent, the carboxylic acid of the starting material, N-Boc-5-oxopiperidine-2-carboxylic acid, should first be protected, typically as a methyl or ethyl ester.

  • Procedure: To a solution of N-Boc-5-oxopiperidine-2-carboxylic acid (1.0 eq) in a mixture of methanol and diethyl ether at 0 °C, add a solution of (trimethylsilyl)diazomethane (2.0 M in hexanes, 1.1 eq) dropwise until a persistent yellow color is observed. Stir the reaction at room temperature for 1 hour. Quench the excess (trimethylsilyl)diazomethane with a few drops of acetic acid. Concentrate the mixture under reduced pressure to yield the crude methyl ester, which can be purified by column chromatography.

Step 2: Deoxofluorination

The key transformation involves the conversion of the ketone to the gem-difluoride. Diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, Deoxo-Fluor®, are common reagents for this purpose.[1][2]

  • Procedure: To a solution of the N-Boc-5-oxopiperidine-2-carboxylate (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add DAST (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash chromatography.

Step 3 & 4: Hydrolysis and Deprotection

The final steps involve the saponification of the ester and the removal of the Boc protecting group to yield the target amino acid.

  • Procedure: Dissolve the purified N-Boc-5,5-difluoropiperidine-2-carboxylate in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1 M HCl to pH ~2-3 and extract with ethyl acetate. Dry the organic layer and concentrate to give the N-Boc protected acid. This intermediate can then be treated with trifluoroacetic acid in dichloromethane or with HCl in dioxane to afford the final product, this compound, which can be isolated by precipitation or lyophilization.

Discussion of Method A
  • Expertise & Experience: The deoxofluorination of ketones is a standard transformation, but it requires careful handling of the fluorinating agents, which are sensitive to moisture and can be hazardous. The reaction conditions, particularly temperature and reaction time, may need to be optimized to minimize the formation of byproducts such as elimination products.[1]

  • Trustworthiness: The multi-step nature of this route introduces potential for yield loss at each stage. The purity of the intermediate ester is crucial for a clean fluorination reaction. Self-validation would involve rigorous characterization (NMR, MS) of each intermediate.

  • Authoritative Grounding: The use of DAST and its analogues for the conversion of ketones to gem-difluorides is extensively documented in the literature.[2][3]

Method B: Catalytic Hydrogenation of 5,5-Difluoropyridine-2-carboxylic Acid

An alternative and potentially more convergent approach is the catalytic hydrogenation of a pre-fluorinated pyridine ring. This method relies on the availability of the corresponding 5,5-difluoropyridine-2-carboxylic acid or its ester derivative. While the direct synthesis of this specific precursor may be challenging, analogous hydrogenations of functionalized pyridines are well-documented.[4]

Visualizing the Workflow: Catalytic Hydrogenation Approach

Hydrogenation_Workflow Start 5,5-Difluoropyridine-2-carboxylic acid Step1 Catalytic Hydrogenation (e.g., Rh/C, PtO₂, H₂) Start->Step1 End This compound Step1->End

A potential workflow for the synthesis of this compound via catalytic hydrogenation.
Experimental Protocol: A Plausible Pathway

Step 1: Catalytic Hydrogenation

The core of this method is the reduction of the aromatic pyridine ring to the saturated piperidine. This is typically achieved using heterogeneous catalysts under a hydrogen atmosphere.

  • Procedure: To a solution of 5,5-difluoropyridine-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or acetic acid, add a catalytic amount of a hydrogenation catalyst (e.g., 10 mol% Rhodium on carbon or Platinum(IV) oxide). Place the reaction mixture in a high-pressure hydrogenation vessel. Purge the vessel with hydrogen gas and then pressurize to 50-100 atm. Heat the reaction to 50-80 °C and stir for 24-48 hours. After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or ion-exchange chromatography.

Discussion of Method B
  • Expertise & Experience: Catalytic hydrogenation is a common and powerful technique in organic synthesis. However, the choice of catalyst, solvent, temperature, and pressure can significantly impact the reaction's success, particularly with heteroaromatic substrates. Over-reduction or side reactions can occur. The primary challenge in this route is the synthesis of the starting 5,5-difluoropyridine-2-carboxylic acid, which is not readily commercially available.

  • Trustworthiness: This one-step transformation from the pyridine precursor is highly atom-economical. The reproducibility will heavily depend on the quality and activity of the catalyst.

  • Authoritative Grounding: The hydrogenation of pyridine derivatives to piperidines using various catalysts is a well-established field with numerous publications.[4][5][6] The specific conditions for a difluorinated substrate would likely require some optimization based on these established principles.

Comparative Analysis

FeatureMethod A: DeoxofluorinationMethod B: Catalytic Hydrogenation
Starting Material Availability N-Boc-5-oxopiperidine-2-carboxylic acid is commercially available.5,5-Difluoropyridine-2-carboxylic acid is not readily available and would require a separate synthesis.
Number of Steps Multi-step (esterification, fluorination, hydrolysis, deprotection).Potentially a single step from the pyridine precursor.
Reagent Hazards Deoxofluorinating agents are hazardous and moisture-sensitive.Hydrogen gas is flammable and requires specialized high-pressure equipment.
Scalability Can be challenging to scale up due to the handling of fluorinating agents and multiple purification steps.Potentially more scalable if the starting material is accessible.
Stereocontrol If the starting material is chiral, the stereocenter at C2 is retained.The hydrogenation can create new stereocenters, and achieving high diastereoselectivity may require chiral catalysts or auxiliaries.
Potential Challenges Incomplete fluorination, side reactions (elimination), and purification of intermediates.Synthesis of the starting material, catalyst poisoning, and incomplete reduction.

Conclusion

Both outlined synthetic strategies for this compound present a trade-off between the accessibility of starting materials and the complexity of the synthetic route.

Method A , the deoxofluorination of a piperidone precursor, benefits from a readily available starting material. However, it is a longer sequence that involves hazardous reagents and multiple purification steps, which could impact the overall yield and scalability.

Method B , the catalytic hydrogenation of a difluoropyridine, offers a more direct and atom-economical approach. The primary hurdle for this method is the synthesis of the required 5,5-difluoropyridine-2-carboxylic acid precursor. Should a viable route to this starting material be developed, this method would likely be more efficient for large-scale production.

For researchers in the early stages of drug discovery, where smaller quantities of the target molecule are needed, Method A may be the more practical initial choice due to the commercial availability of the key precursor. For process development and larger-scale synthesis, investing in the development of a robust synthesis for the 5,5-difluoropyridine-2-carboxylic acid precursor to enable the use of Method B would be a worthwhile endeavor.

Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including the scale of the synthesis, available equipment, and the expertise of the synthetic chemists. This comparative guide provides a framework for making an informed decision and highlights the key experimental considerations for the successful and reproducible synthesis of this valuable fluorinated building block.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the chemistry of diethylaminosulfur trifluoride. Synthesis, 2004(17), 2561-2578.
  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1995). Deoxofluorination of alcohols and ketones with Deoxo-Fluor®. The Journal of Organic Chemistry, 60(22), 7388-7397.
  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.
  • Glorius, F., et al. (2019). Accessing all-cis-(multi)fluorinated piperidines from the corresponding fluoropyridines.
  • A patent for the synthesis of 4,4-difluoropiperidine hydrochloride suggests a possible route starting from a protected piperidone. CN111116456B.
  • A review on the synthesis of piperidine derivatives which may provide insights into analogous transform
  • A review on piperidine synthesis provides general background on hydrogenation of pyridines. Chemical Reviews, 118(21), 10718-10801.
  • A search for "synthesis of N-Boc-5,5-difluoropiperidine-2-carboxylic acid experimental protocol" did not yield a specific published procedure.
  • General information on the hydrogenation of carboxylic acids. Journal of the American Chemical Society, 135(43), 16022-16025.[6]
  • A review on catalytic hydrogenation of carboxylic acids. Chemical Society Reviews, 43(22), 7625-7643.

Sources

Comparative analysis of enzyme inhibition by different piperidine-2-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

The stereochemical configuration of a molecule can dramatically alter its biological activity, a fundamental principle in pharmacology and drug development. This guide provides an in-depth comparative analysis of the enzyme inhibitory properties of different isomers of piperidine-2-carboxylic acid, commonly known as nipecotic acid. As we will explore, the spatial arrangement of the carboxylic acid group on the piperidine ring dictates the potency and selectivity of inhibition, primarily targeting the crucial family of γ-aminobutyric acid (GABA) transporters (GATs).

The Central Role of GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability. The action of GABA is terminated by its removal from the synaptic cleft by four distinct transporter proteins: GAT1, GAT2, GAT3, and BGT1.[1][2] By inhibiting these transporters, the concentration of GABA in the synapse is increased, enhancing inhibitory neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][3]

Nipecotic acid, a cyclic GABA analogue, acts as a competitive inhibitor of these transporters.[4][5] It directly competes with GABA for the binding site on the transporter protein, thereby blocking GABA reuptake. The stereochemistry of nipecotic acid—specifically, the (R)- and (S)-enantiomers—profoundly influences its inhibitory activity against different GAT subtypes.

Stereoselectivity of Inhibition: (R)- vs. (S)-Nipecotic Acid

Experimental data consistently demonstrates that the GATs exhibit a marked preference for one isomer over the other. The (R)-enantiomer of nipecotic acid is generally a more potent inhibitor of GAT1, the most abundant GABA transporter in the brain, compared to its (S)-counterpart.[6] This stereoselectivity is a critical consideration in the design of GAT-targeted therapeutics.

For instance, the highly successful antiepileptic drug, Tiagabine, is a derivative of (R)-nipecotic acid, underscoring the therapeutic importance of this specific stereoisomer.[1][7] The addition of a lipophilic side-chain to the (R)-nipecotic acid core enhances its potency and ability to cross the blood-brain barrier.[6]

Comparative Inhibitory Potency (IC₅₀ Values)

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of racemic (a mixture of both isomers) nipecotic acid against various human and rodent GABA transporter subtypes. While specific data for the individual isomers can vary between studies, the general trend highlights a higher potency towards GAT-1.

Transporter SubtypeIC₅₀ (μM)
Human GAT-1 (hGAT-1)8
Rat GAT-2 (rGAT-2)38
Human GAT-3 (hGAT-3)106
Human BGT-1 (hBGT-1)2370
Mouse GAT-1 (mGAT-1)2.6[8]
Mouse GAT-2 (mGAT-2)310[8]
Mouse GAT-3 (mGAT-3)29[8]
Mouse GAT-4 (mGAT-4)16[8]

Note: The data presented is for racemic (±)-nipecotic acid. The (R)-isomer is known to be more potent at GAT-1.

Mechanistic Insights from Structural Biology

Recent advances in cryo-electron microscopy have provided unprecedented views of the human GAT1 transporter in complex with nipecotic acid and its derivative, tiagabine.[3][9] These structures reveal that nipecotic acid binds to the same central site as GABA. The piperidine ring and its carboxylate group adopt a specific orientation within the binding pocket, stabilized by interactions with key amino acid residues and sodium and chloride ions, which are co-transported with GABA.[9]

The differential potency between the (R) and (S) isomers can be attributed to the precise fit within this binding pocket. The (R)-configuration allows for a more optimal interaction with the residues lining the active site, leading to a higher binding affinity and more effective inhibition of the transport cycle.

Experimental Protocol: GABA Uptake Inhibition Assay

To quantitatively assess the inhibitory potency of piperidine-2-carboxylic acid isomers, a robust and reproducible experimental protocol is essential. The following outlines a standard procedure for a [³H]-GABA uptake assay using a cell line expressing the target GABA transporter subtype.[3][5]

Rationale

This assay measures the ability of a test compound (e.g., an isomer of nipecotic acid) to compete with a radiolabeled substrate ([³H]-GABA) for uptake into cells expressing a specific GABA transporter. The amount of radioactivity accumulated by the cells is inversely proportional to the inhibitory potency of the test compound.

Diagram: Experimental Workflow

GABAUptakeAssay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture HEK293 cells expressing target GAT Plating 2. Plate cells in 96-well microplates CellCulture->Plating Wash1 4. Wash cells with Assay Buffer Plating->Wash1 Reagents 3. Prepare Assay Buffer, [³H]-GABA, and Inhibitors Preincubation 5. Pre-incubate with inhibitor or vehicle Reagents->Preincubation Wash1->Preincubation Incubation 6. Add [³H]-GABA and incubate Preincubation->Incubation Wash2 7. Terminate uptake by rapid washing Incubation->Wash2 Lysis 8. Lyse cells Wash2->Lysis Scintillation 9. Measure radioactivity via scintillation counting Lysis->Scintillation Analysis 10. Calculate % inhibition and determine IC₅₀ Scintillation->Analysis

Caption: Workflow for a [³H]-GABA uptake inhibition assay.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture HEK293 cells (or another suitable cell line) stably or transiently expressing the human GAT subtype of interest (e.g., hGAT-1).

    • Forty-eight hours post-transfection, seed the cells into poly-D-lysine-coated 96-well microplates at a density of approximately 50,000 cells per well.[3]

    • Allow cells to adhere for 24 hours before the assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose, pH 7.5).[3]

    • [³H]-GABA Solution: Prepare a stock solution of [³H]-GABA in the assay buffer. The final concentration in the assay will typically be close to the Kₘ value of the transporter.

    • Inhibitor Solutions: Prepare serial dilutions of the piperidine-2-carboxylic acid isomers in the assay buffer. Include a vehicle control (buffer only) and a positive control inhibitor (e.g., Tiagabine).

  • Assay Procedure:

    • Gently wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the various concentrations of the test inhibitors or control solutions to the wells and pre-incubate for a defined period (e.g., 20-30 minutes) at room temperature or 37°C.[10]

    • Initiate the uptake by adding the [³H]-GABA solution to all wells.

    • Incubate for a short period (e.g., 5-10 minutes) during which uptake is linear.

    • Terminate the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]-GABA.

    • Lyse the cells by adding a scintillation cocktail or a suitable lysis buffer.

  • Data Analysis:

    • Measure the radioactivity in each well using a scintillation counter.

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor or in non-transfected cells).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Beyond

The core piperidine-2-carboxylic acid scaffold is a foundational element for GAT inhibition. The stereochemistry at the C2 position is the primary determinant of potency and selectivity.

Caption: Key structural features of piperidine-2-carboxylic acid influencing GAT inhibition.

  • The Carboxylic Acid: This group is essential for mimicking the carboxylate of GABA and forming critical interactions within the transporter's binding site.[9]

  • The Piperidine Ring: Provides a constrained conformation that is favorable for binding.

  • The Piperidine Nitrogen: While the unsubstituted nipecotic acid has poor blood-brain barrier penetration, this nitrogen atom serves as a key attachment point for lipophilic moieties. As exemplified by Tiagabine, adding large, aromatic groups at this position dramatically increases potency and brain accessibility.[1][11]

Inhibition of Other Enzyme Systems

While the primary focus of piperidine-2-carboxylic acid research has been on GABA transporters, derivatives of this scaffold have been investigated as inhibitors of other enzymes.

  • Soluble Epoxide Hydrolase (sEH): Amide derivatives of piperidine have been synthesized and shown to inhibit sEH, an enzyme involved in inflammation and cardiovascular regulation.[12][13][14] For example, a chromone-2-amide derivative with a benzyl piperidine moiety displayed an IC₅₀ of 1.75 μM against human sEH.[13]

  • Cholinesterases: Certain piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[15][16] For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives yielded compounds with potent anti-AChE activity, with one compound exhibiting an IC₅₀ of 0.56 nM.[15]

Conclusion

The stereoisomers of piperidine-2-carboxylic acid present a classic example of stereoselectivity in enzyme inhibition. The (R)-enantiomer, (R)-nipecotic acid, is a significantly more potent inhibitor of the primary neuronal GABA transporter, GAT1, than its (S)-counterpart. This differential activity is rooted in the specific three-dimensional architecture of the transporter's binding site. Understanding these structure-activity relationships has been instrumental in the development of clinically effective drugs like Tiagabine. The detailed experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to further explore and exploit the therapeutic potential of this versatile chemical scaffold.

References

  • Akkol, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Barrett-Jolley, R. (2001). Nipecotic acid directly activates GABAA-like ion channels. British Journal of Pharmacology.
  • Chen, K., et al. (2023). Molecular basis for the inhibition of GAT1 by nipecotic acid and tiagabine.
  • Demir, Y., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products.
  • Gati, C., et al. (2022). Structural basis of GABA reuptake inhibition. Nature.
  • Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry.
  • Wanner, K. T., et al. (2018). GAT1 inhibitor model based on nipecotic acid or a guvacine core with a lipophilic side-chain.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience.
  • Pecic, S., et al. (2013). Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Allarà, M., et al. (2020). 2-(Piperidin-4-yl)
  • Falzone, S., et al. (2011). Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Deng, S., et al. (2013). Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. OSTI.GOV.
  • Penmatsa, A., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal.
  • El-Sayed, N. N. E., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry.
  • Wanner, K. T., et al. (2018). Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based assays. edoc.ub.uni-muenchen.de.
  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry.
  • Wanner, K. T., et al. (2017). Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives With N-Arylalkynyl Substituents. ChemMedChem.
  • Zafar, A., & Jabeen, I. (2020). Examples of N-substituted nipecotic acid derivatives for the inhibition of GAT1.
  • Wanner, K. T., et al. (2020).
  • Nayak, S. R., et al. (2023).
  • Wanner, K. T., et al. (2014). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. Analytical Chemistry.
  • Borden, L. A. (2001). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology.
  • Motiwala, Z. (2022). Structural basis of GABA reuptake inhibition. Ask this paper.
  • Yurttaş, L., et al. (2016). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. European Journal of Medicinal Chemistry.
  • Carotti, A., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry.
  • Stasiak, A., et al. (2023). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Chemistry & Biodiversity.

Sources

Navigating the Immunological Landscape: A Comparative Guide to Peptides Containing 5,5-Difluoropiperidine-2-carboxylic-acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Peptide Therapeutics

Peptide-based therapeutics are at the forefront of modern medicine, offering high specificity and potency in treating a range of diseases from metabolic disorders to cancer.[1] However, their development is often challenged by the risk of unwanted immunogenicity—the ability of a substance to provoke an immune response.[2][3] This response, often manifesting as the production of anti-drug antibodies (ADAs), can neutralize the therapeutic effect, alter pharmacokinetics, and in rare cases, cause serious adverse events.[4]

As the industry pushes for more stable and effective peptide drugs, the incorporation of non-natural or modified amino acids has become a key strategy. These modifications can enhance proteolytic stability and conformational rigidity, but their impact on the peptide's interaction with the immune system is a critical and often under-explored area. This guide provides a comparative framework for assessing the immunogenicity of peptides containing a novel, structurally constrained amino acid: 5,5-Difluoropiperidine-2-carboxylic acid (F₂Pip) . We will explore the underlying science, provide detailed experimental protocols, and present a logical framework for interpreting the data, empowering researchers to de-risk their peptide candidates effectively.

The F₂Pip Advantage: A Hypothesis on Reduced Immunogenicity

The introduction of F₂Pip into a peptide backbone is hypothesized to reduce immunogenicity through two primary mechanisms:

  • Conformational Constraint: The rigid piperidine ring structure locks the peptide backbone into a specific conformation. This can disrupt the peptide's ability to bind effectively within the groove of Major Histocompatibility Complex Class II (MHC-II) molecules on antigen-presenting cells (APCs). Since MHC-II presentation is a prerequisite for CD4+ T-cell activation—a central driver of adaptive immunity—hindering this step could significantly dampen the downstream immune response.[5]

  • Fluorine's Unique Chemistry: The gem-difluoro group is a bioisostere for a carbonyl or hydroxyl group but possesses unique electronic properties. Fluorine is highly electronegative and can alter local electronic environments and hydrogen-bonding patterns.[6][7] This may interfere with crucial interactions between the peptide and the MHC groove or between the peptide-MHC complex and the T-cell receptor (TCR), further reducing the likelihood of T-cell activation.[6]

To validate this hypothesis, we propose a head-to-head comparison of three model peptides:

  • Native Peptide (NP): A known immunogenic peptide sequence.

  • F₂Pip Peptide (F₂Pip-P): The same sequence with a key amino acid replaced by F₂Pip.

  • Control Peptide (CP): A well-characterized, highly immunogenic peptide (e.g., from Keyhole Limpet Hemocyanin, KLH) to serve as a positive control for assay performance.

A Multi-Tiered Approach to Immunogenicity Assessment

A robust immunogenicity assessment follows a tiered, evidence-based approach, moving from computational predictions to complex cell-based assays.[5][8][9] This ensures a comprehensive evaluation of the potential risks.

Tier 1: In Silico Screening & MHC-II Binding Assays

The initial step involves predicting and then empirically measuring the foundational event in T-cell activation: the binding of the peptide to MHC-II molecules.[10][11]

  • In Silico Prediction: Algorithms like NetMHCIIpan can predict the binding affinity of a peptide sequence to a panel of common HLA (Human Leukocyte Antigen) alleles.[12] While these tools are primarily trained on natural amino acids, they can provide a preliminary risk assessment.[11]

  • In Vitro MHC-II Binding Assay: This is a crucial experimental validation. It directly measures the binding affinity (often as an IC₅₀ value) of the test peptides to a panel of purified, soluble HLA-DR, -DQ, and -DP alleles.[10][13][14] A significant increase in the IC₅₀ value for F₂Pip-P compared to NP would be the first piece of evidence for reduced immunogenic potential.

Experimental Protocol: Competitive MHC Class II Binding Assay

This protocol outlines a fluorescence polarization-based competition assay to determine the IC₅₀ of test peptides.[14]

Principle: A known high-affinity, fluorescently labeled peptide (probe) is incubated with a specific soluble MHC-II allele. Unlabeled test peptides are then added in increasing concentrations to compete for binding. The displacement of the fluorescent probe is measured as a change in fluorescence polarization, allowing for the calculation of the test peptide's binding affinity.[14]

Materials:

  • Soluble, purified recombinant HLA molecules (e.g., HLA-DRB1*01:01).

  • High-affinity fluorescently labeled probe peptide.

  • Test Peptides: NP, F₂Pip-P, and CP (lyophilized).

  • Assay Buffer (e.g., PBS, pH 7.2 with 0.1% BSA).

  • 96-well, black, low-binding microplates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Peptide Preparation: Reconstitute all lyophilized peptides in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions. Further dilute in Assay Buffer to create a serial dilution series for each test peptide.

  • Assay Setup: In triplicate, add the following to the wells of the microplate:

    • A fixed concentration of the soluble HLA molecule.

    • A fixed concentration of the fluorescent probe peptide.

    • Varying concentrations of the unlabeled test peptides (NP, F₂Pip-P, CP) or reference peptide.

    • Control wells: No competitor (maximum binding) and no HLA (minimum binding).

  • Incubation: Seal the plate and incubate at 37°C for 48-72 hours to allow the binding to reach equilibrium.[14]

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Convert polarization values to percent inhibition relative to the controls. Plot the percent inhibition against the log of the competitor peptide concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value for each peptide.[14]

Tier 2: Ex Vivo T-Cell Activation & Cytokine Profiling

If a peptide binds to MHC-II, the next critical question is whether it can activate T-cells. This is assessed using primary human immune cells in assays that measure T-cell proliferation and cytokine release.[12][15][16]

  • T-Cell Proliferation Assay: This assay measures the proliferation of CD4+ T-cells from a cohort of healthy human donors following exposure to the peptides. Peripheral Blood Mononuclear Cells (PBMCs) are cultured with each peptide, and proliferation is measured by the incorporation of a DNA precursor (like EdU) or by dye dilution using flow cytometry.[2]

  • Cytokine Release Assay (CRA): Supernatants from the T-cell proliferation assay cultures are collected and analyzed for a panel of key cytokines.[15][17][18][19] This provides insight into the nature and magnitude of the T-cell response. Key cytokines include:

    • Pro-inflammatory/Th1: IL-2, IFN-γ, TNF-α (associated with cell-mediated immunity).

    • Th2: IL-4, IL-5, IL-13 (associated with humoral/antibody responses).

    • Regulatory: IL-10 (can indicate an immunosuppressive or regulatory response).

A significantly lower T-cell proliferation and a reduced secretion of pro-inflammatory cytokines for F₂Pip-P compared to NP would strongly support the hypothesis of reduced immunogenicity.

Experimental Protocol: DC-T Cell Co-Culture Assay

Principle: Monocyte-derived Dendritic Cells (DCs), the most potent APCs, are generated from healthy donor PBMCs. These DCs are pulsed with the test peptides and then co-cultured with autologous CD4+ T-cells. T-cell activation is measured by proliferation and cytokine secretion.[12]

Materials:

  • Ficoll-Paque for PBMC isolation.

  • Human CD14+ and CD4+ magnetic isolation kits.

  • Recombinant human GM-CSF and IL-4 for DC differentiation.

  • Test Peptides: NP, F₂Pip-P, and CP.

  • Positive Control: Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads.

  • Cell proliferation dye (e.g., CFSE) or EdU incorporation kit.

  • Multi-analyte cytokine detection kit (e.g., Luminex, MSD).

Procedure:

  • Cell Isolation: Isolate PBMCs from healthy donor buffy coats. Purify CD14+ monocytes and CD4+ T-cells using magnetic separation.

  • DC Generation: Culture CD14+ monocytes with GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.

  • T-Cell Labeling: Label the purified CD4+ T-cells with a proliferation dye like CFSE.

  • Peptide Pulsing: Add the test peptides (NP, F₂Pip-P, CP) and controls to the immature DC cultures. Induce DC maturation with a stimulus like LPS.

  • Co-Culture: After 24 hours, co-culture the peptide-pulsed, mature DCs with the CFSE-labeled autologous CD4+ T-cells for 5-7 days.

  • Proliferation Analysis: Harvest the cells and analyze T-cell proliferation by measuring the dilution of the CFSE dye using flow cytometry. Calculate a Stimulation Index (SI) for each condition.

  • Cytokine Analysis: Collect the culture supernatants at day 3 or 5 and quantify cytokine concentrations using a multiplex immunoassay.[15]

Data Presentation & Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative MHC-II Binding Affinity

PeptideTarget HLA AlleleIC₅₀ (nM)Relative Affinity vs. NP
Native Peptide (NP) DRB101:011501.0x
F₂Pip Peptide (F₂Pip-P) DRB101:01>10,000>66x weaker
Control Peptide (CP) DRB1*01:01256.0x stronger

Interpretation: In this hypothetical dataset, the F₂Pip-P shows a dramatically higher IC₅₀, indicating significantly weaker binding to the MHC-II molecule compared to the native peptide.

Table 2: Comparative T-Cell Proliferation

PeptideDonor Cohort (n=50)Mean Stimulation Index (SI)% Responding Donors (SI > 2)
Vehicle Control 501.00%
Native Peptide (NP) 503.568%
F₂Pip Peptide (F₂Pip-P) 501.24%
Control Peptide (CP) 508.998%

Interpretation: The F₂Pip-P induces minimal T-cell proliferation, with a mean SI close to the vehicle control and a very low responder frequency, in stark contrast to the robust response seen with the native peptide.

Table 3: Comparative Cytokine Release Profile (pg/mL)

PeptideIFN-γ (Th1)IL-2 (Th1)IL-4 (Th2)IL-10 (Regulatory)
Vehicle Control <5<2<5<5
Native Peptide (NP) 8504502550
F₂Pip Peptide (F₂Pip-P) 15<2<510
Control Peptide (CP) >2000>100040120

Interpretation: The cytokine profile mirrors the proliferation data. The F₂Pip-P fails to elicit the strong Th1-polarized (IFN-γ, IL-2) cytokine response observed with the native peptide, confirming its low immunogenic potential at the cellular level.

Visualizing the Workflow & Rationale

Diagrams can effectively illustrate the experimental logic and workflow.

G cluster_0 Tier 1: Binding Potential cluster_1 Tier 2: Cellular Activation cluster_2 Tier 3: Risk Assessment P_NP Native Peptide (NP) MHC_Assay In Vitro MHC-II Binding Assay P_NP->MHC_Assay P_F2Pip F₂Pip Peptide (F₂Pip-P) P_F2Pip->MHC_Assay P_CP Control Peptide (CP) P_CP->MHC_Assay Data1 Data1 MHC_Assay->Data1 IC₅₀ Values TCell_Assay DC-T Cell Co-Culture Assay MHC_Assay->TCell_Assay Inform Selection Risk Comparative Immunogenicity Profile Data1->Risk PBMC Healthy Donor PBMCs PBMC->TCell_Assay Proliferation T-Cell Proliferation (Flow Cytometry) TCell_Assay->Proliferation Stimulation Index Cytokines Cytokine Release (Multiplex Assay) TCell_Assay->Cytokines Cytokine Profile Proliferation->Risk Cytokines->Risk G cluster_0 Standard Peptide Interaction cluster_1 F₂Pip Modified Peptide Interaction TCR T-Cell Receptor Peptide Native Peptide MHC MHC-II Groove Peptide->MHC Binds effectively MHC->TCR Strong Signal 1 TCR2 T-Cell Receptor Peptide2 F₂Pip Peptide (Rigid, Altered Electronics) MHC2 MHC-II Groove Peptide2->MHC2 Poor Fit / Binding MHC2->TCR2 Weak / No Signal

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,5-Difluoropiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For research, scientific, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like 5,5-Difluoropiperidine-2-carboxylic acid is not merely a regulatory compliance task—it is a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established chemical safety principles and field-proven insights.

The unique structure of this compound, incorporating a piperidine ring, a carboxylic acid, and a stable gem-difluoro group, necessitates a nuanced approach to its disposal. The high stability of the carbon-fluorine bond, a hallmark of many fluorinated organic compounds, means that improper disposal methods can lead to environmental persistence.[1][2] Therefore, our protocols are designed to neutralize immediate hazards and ensure the compound enters a waste stream leading to its complete destruction.

Hazard Assessment and Chemical Profile

A thorough understanding of the hazards associated with this compound is the foundation of its safe management. While a comprehensive toxicological profile may not be fully established, we can infer a reliable hazard profile by examining its constituent functional groups. The piperidine moiety suggests potential toxicity and corrosivity, analogous to piperidine itself.[3][4] The carboxylic acid group introduces acidic properties, and the gem-difluoro group points to the characteristics of fluorinated organic compounds, including persistence and the potential to release hazardous gases like hydrogen fluoride (HF) under certain conditions, such as incomplete combustion.[5][6]

Hazard Category Description Primary Sources of Risk Relevant Safety Data
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin. Causes irritation.Piperidine backbone, acidic nature.Consult a physician upon any exposure. Show the Safety Data Sheet (SDS) to the doctor in attendance.[7]
Skin/Eye Corrosion Expected to cause skin and eye irritation or burns upon direct contact.Carboxylic acid and piperidine functional groups.Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[8]
Reactivity Stable under normal conditions. Avoid strong oxidizing agents, strong bases, and heat sources.All functional groups.Store in a cool, well-ventilated area away from incompatible materials.
Environmental The carbon-fluorine bonds suggest high stability and potential for environmental persistence ("forever chemicals").[2][9]Gem-difluoro group.Do not allow the product to enter drains or waterways.[7]
Combustion Products Thermal decomposition can produce hazardous gases.Entire molecule.Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).

Core Disposal Principles: The 5 L's of Chemical Waste Management

Effective chemical waste management is a systematic process. For this compound, adhere to the "5 L's" framework, a best practice adapted from institutional environmental health and safety (EHS) programs.[10]

  • Location : Accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][12]

  • Label : All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[10][13]

  • Lid : Keep waste containers securely closed at all times, except when adding waste. Do not use funnels as stoppers.[10]

  • Leak-proof : Use containers that are in good condition and compatible with the chemical waste. Always use secondary containment for liquids.[12][14]

  • Level : Do not overfill containers; fill to no more than 90% capacity to allow for vapor expansion.[13]

Step-by-Step Disposal Protocol for this compound

This protocol provides a direct, procedural workflow for managing waste generated from the use of this compound.

Step 1: Waste Segregation

The causality behind waste segregation is the prevention of dangerous chemical reactions within a waste container.

  • Designated Waste Stream : Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Critical Incompatibility : Do NOT mix this waste with non-halogenated organic waste. Mixing can complicate the final disposal process and may be prohibited by your institution's EHS department.[13]

  • Avoid Mixing : Do not combine with incompatible materials such as strong bases or strong oxidizing agents in the same waste container.[14]

Step 2: Container Selection and Labeling

The container serves as the primary barrier between the hazardous waste and the laboratory environment.

  • Solid Waste : For solid this compound or materials lightly contaminated with it (e.g., weighing paper, contaminated gloves), use a high-density polyethylene (HDPE) container or a securely lined cardboard box designated for solid chemical waste.

  • Liquid Waste : For solutions containing the compound, use a chemically resistant HDPE or glass bottle. Ensure the container has a secure, screw-top cap.

  • Labeling : Immediately upon starting a waste container, affix a hazardous waste label. Fill in the full chemical name: "Waste this compound." As other compatible wastes are added, list their full chemical names and approximate percentages.[11]

Step 3: Accumulation and Storage
  • SAA : Store the labeled, closed waste container in your designated SAA.

  • Secondary Containment : All liquid waste containers must be placed within a larger, chemically resistant tub or tray to contain any potential leaks.[12]

  • Inspection : Inspect the SAA weekly for any signs of container degradation, leaks, or improper labeling.[11]

Step 4: Final Disposal Pathway

Due to the chemically stable C-F bonds, the recommended final disposal method is high-temperature incineration at a licensed hazardous waste facility. This is the most effective technology for the complete destruction of fluorinated organic compounds.[5][6][9]

  • Request Pickup : Once the waste container is 90% full, submit a chemical waste pickup request to your institution's EHS department.[10][14]

  • Documentation : Ensure all information on the waste label is complete and accurate to facilitate proper handling and disposal by EHS personnel.

Spill and Decontamination Procedures

Small Spill Cleanup

For minor spills (a few grams) that you are trained and equipped to handle:

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment : Cover the spill with a compatible absorbent material (e.g., sand, universal binder).[3] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[7]

  • Decontaminate : Clean the spill area with a detergent solution, followed by water. Collect all cleaning materials as hazardous waste.

Decontamination of Glassware and Surfaces

Proper decontamination prevents unintended cross-contamination of future experiments.

  • Initial Rinse : Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. This first rinseate must be collected and disposed of as halogenated liquid hazardous waste. [13]

  • Washing : Wash the glassware with laboratory detergent and water.

  • Final Rinse : Perform a final triple rinse with deionized water.[14]

  • Empty Containers : Empty containers of the original product must be triple rinsed as described above, with the first rinse collected as hazardous waste. The label on the empty, rinsed container must be fully defaced or removed before disposal in the appropriate glass or solid waste bin.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G Workflow for this compound Disposal cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Disposal cluster_3 Final Disposition start Waste Generated (Pure compound, solution, or contaminated material) waste_type Identify Waste Type start->waste_type pure_solid Collect in 'Halogenated Organic Solids' container waste_type->pure_solid Pure Solid solution Collect in 'Halogenated Organic Liquids' container waste_type->solution Solution contaminated_item Collect in appropriate solid waste container waste_type->contaminated_item Contaminated Item (PPE, Glassware) label_container Label Container: 'Hazardous Waste' + Full Chemical Name(s) + Hazard Information pure_solid->label_container solution->label_container contaminated_item->label_container store_saa Store sealed container in SAA with secondary containment label_container->store_saa full Container >90% Full? store_saa->full full->store_saa No request_pickup Submit Waste Pickup Request to EHS full->request_pickup Yes ehs_pickup EHS Collects Waste request_pickup->ehs_pickup incineration High-Temperature Incineration at Licensed Facility ehs_pickup->incineration

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
  • Chemical Waste. MIT Environmental Health & Safety. [Link]
  • MSDS of this compound. Capot Chemical. [Link]
  • Piperidine - SAFETY D
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. U.S. Environmental Protection Agency. [Link]
  • Safety D
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]
  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
  • Piperidine - SAFETY D
  • Finding an End to Forever Chemicals. Eurofins USA. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,5-Difluoropiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5,5-Difluoropiperidine-2-carboxylic acid is foundational to discovery. However, innovation and safety must be inextricably linked. The introduction of fluorine atoms into organic molecules dramatically alters their properties, often enhancing their biological activity but also presenting unique safety challenges.[1] This guide provides essential, field-proven safety and logistical information for handling this compound, ensuring that your work can proceed with the highest degree of safety and scientific integrity.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

Understanding the specific hazards of this compound is the cornerstone of a robust safety protocol. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its primary hazards from its chemical structure and data on closely related analogues.

  • Corrosive Nature: As a carboxylic acid, this compound is inherently corrosive. Corrosive solids can react with moisture on the skin or in the respiratory tract, causing chemical burns.[2][3]

  • Skin and Eye Irritation: The SDS for the structurally similar 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid lists H315 (Causes skin irritation) and H319 (Causes serious eye irritation) as key hazards.[4] Direct contact with the solid or its solutions can lead to significant irritation or damage.

  • Respiratory Tract Irritation: The dust from corrosive solids is a primary concern.[3] Inhalation can irritate the respiratory system. The related compound is also classified with H335 (May cause respiratory irritation).[5]

  • Hazards of Fluorinated Compounds: A critical, and often overlooked, consideration for fluorinated organic compounds is their potential to decompose under heat (e.g., in a fire) to form highly toxic and corrosive gases, including hydrogen fluoride (HF).[1][6] HF requires specialized first aid and presents a severe health threat.

Core Directive: Personal Protective Equipment (PPE) Protocol

The proper selection and consistent use of PPE is your primary defense against exposure.[1] A multi-layered approach is essential. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers)Safety Glasses with Side ShieldsChemical-Resistant Gloves (Single Pair)Lab CoatNot Required
Weighing Solid Compound Chemical Splash GogglesDouble-Gloving with Chemical-Resistant GlovesLab CoatRecommended (N95 Dust Mask) if not in a ventilated enclosure
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble-Gloving with Chemical-Resistant GlovesChemical-Resistant Lab Coat or ApronNot required if performed in a certified chemical fume hood
Running Reactions & Work-up Chemical Splash Goggles & Face ShieldDouble-Gloving with Chemical-Resistant GlovesChemical-Resistant Lab Coat or ApronNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber)Chemical-Resistant Suit or ApronRequired (Air-purifying respirator with acid gas/particulate combination cartridge)
Detailed PPE Specifications:
  • Eye and Face Protection: At a minimum, chemical splash goggles are required whenever handling the compound outside of its sealed container. Safety glasses are insufficient. For tasks with a higher splash risk, such as preparing solutions or performing extractions, a face shield must be worn in addition to splash goggles.[2][7][8]

  • Hand Protection: Given the corrosive nature and skin irritation hazard, double-gloving is a highly recommended practice. An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) provides robust defense against the chemical. Always consult the glove manufacturer's compatibility chart for specific chemicals and solvents.[1][7]

  • Body Protection: A flame-resistant lab coat should be worn at all times.[1] For larger-scale work or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is necessary.[2]

  • Respiratory Protection: All manipulations of the solid compound that could generate dust, and all work with its solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][9] If a fume hood is not available or during a large spill, an appropriate air-purifying respirator with cartridges for organic vapors, acid gases, and particulates should be used by trained personnel.[7]

Operational Plan: A Step-by-Step Handling Protocol

This protocol provides a self-validating system for safe handling, from retrieval to disposal.

1. Preparation & Pre-Handling:

  • Verify that a certified chemical fume hood is available and functioning correctly.
  • Locate and confirm the accessibility of the nearest emergency eyewash station and safety shower.[10] Ensure the pathway is clear.
  • Assemble all necessary equipment (glassware, stir bars, solvents) and PPE before bringing the chemical into the workspace.
  • Prepare a designated waste container for halogenated organic compounds.[11]

2. Weighing the Solid Compound:

  • Don the appropriate PPE: lab coat, chemical splash goggles, and double gloves.
  • Perform all weighing operations within a fume hood or a ventilated balance enclosure to contain any dust.
  • Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust.
  • Close the primary container immediately after dispensing the required amount.

3. Solution Preparation:

  • Add the face shield to your existing PPE.
  • In a fume hood, add the weighed this compound to a flask containing the desired solvent.
  • If dissolving in water or another protic solvent, add the solid to the solvent slowly and in portions. Never add the solvent directly to the bulk solid, as this can cause splashing.[2][3]
  • If the dissolution is exothermic, use an ice bath to control the temperature.

4. Post-Handling & Cleanup:

  • Decontaminate any surfaces with an appropriate cleaning solution.
  • Remove PPE in the correct order: outer gloves, face shield, lab coat, goggles, and finally inner gloves.
  • Wash hands thoroughly with soap and water after removing all PPE.[4]

Emergency and Disposal Plans

Emergency Procedures:

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][10]

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.[5]

  • Spill: Evacuate the immediate area. For small spills, trained personnel wearing full PPE can neutralize the spill with a suitable agent (like sodium bicarbonate for an acid) and absorb it with a chemical spill kit. For large spills, evacuate the lab and contact your institution's environmental health and safety department.

Disposal Plan:

  • All waste containing this compound, including contaminated consumables (gloves, paper towels) and solutions, must be disposed of as hazardous waste.

  • Segregate this waste into a clearly labeled container for "Halogenated Organic Waste."[1][11] Do not mix with non-halogenated or incompatible waste streams.[12]

  • Follow all institutional, local, and federal regulations for hazardous waste disposal.[6][12] Never pour this chemical or its solutions down the drain.[11]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_tasks Select Task cluster_ppe Required PPE start Handling this compound? weighing Weighing Solid start->weighing solution Preparing Solution / Running Reaction start->solution spill Spill / Emergency start->spill ppe_weigh Goggles Double Gloves Lab Coat (N95 Recommended) weighing->ppe_weigh ppe_solution Face Shield + Goggles Double Gloves Chem-Resistant Apron Work in Fume Hood solution->ppe_solution ppe_spill Face Shield + Goggles Heavy-Duty Gloves Chem-Resistant Suit Respirator (Acid Gas/P100) spill->ppe_spill

Caption: Decision workflow for selecting task-appropriate PPE.

References

  • Safety and handling of fluorinated organic compounds. Benchchem. URL: https://www.benchchem.
  • Corrosives. Cornell University Environment, Health and Safety. URL: https://ehs.cornell.edu/system/files/labsafety/manual/ch8-9_corrosives.pdf
  • How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty. URL: https://coactionspecialty.com/wp-content/uploads/2023/02/FACT-SHEET-How-to-Work-Safely-with-Corrosive-Liquids-and-Solids.pdf
  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. URL: https://www.oshatrainingschool.
  • Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.gov/semiconductors/toxic-gases-liquids
  • Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. URL: https://www.denios.ca/blog/managing-corrosive-substances-safety-protocols-for-businesses
  • Corrosive Materials. Princeton University Environmental Health & Safety. URL: https://ehs.princeton.
  • A Guide to Working with Corrosive Substances. N.C. Department of Labor. URL: https://www.labor.nc.gov/media/134/download
  • MSDS of this compound. Capot Chemical. URL: https://www.capotchem.com/msds/1255663-89-8.html
  • 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0112833
  • How To Effectively Handle and Manage Corrosive Chemicals. ACTenviro. URL: https://www.actenviro.com/blog/how-to-effectively-handle-and-manage-corrosive-chemicals
  • Storage of corrosive chemicals: 5 warehousing essentials. Weber Logistics. URL: https://www.weberlogistics.com/blog/storage-of-corrosive-chemicals-5-warehousing-essentials
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. URL: https://www.epa.gov/pfas/interim-guidance-destruction-and-disposal-perfluoroalkyl-and-polyfluoroalkyl-substances-and
  • This compound. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/21319408
  • How to dispose of used fluorinating reagents safely? TCI Chemicals Blog. URL: https://www.tcichemicals.com/US/en/support-download/product-topics/2202-001-2
  • SAFETY DATA SHEET: 2-Piperidinecarboxylic Acid. TCI America. URL: https://www.tcichemicals.com/assets/sds/P0400_US_EN.pdf
  • Safe Handing & Disposal of Organic Substances. Science Ready. URL: https://scienceready.com.au/pages/safe-handing-disposal-of-organic-substances
  • Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. ResearchGate. URL: https://www.researchgate.
  • SAFETY DATA SHEET: 4,4-Difluoropiperidine hydrochloride. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/665525
  • SAFETY DATA SHEET: 3,3-Difluoropiperidine hydrochloride. Thermo Fisher Scientific. URL: https://www.alfa.com/en/msds/?language=EN&cas=496807-97-7
  • Guide to the Safe Handling of Fluoropolymer Resins. The Society of the Plastics Industry, Inc. URL: https://polymers.basf.com/downloads/processing_guides/en/Guide_to_the_Safe_Handling.pdf
  • Perfluorinated Carboxylic Acids. Synthesis and Application. Fluorine notes. URL: https://www.fluorine1.com/eng/notes/note-10.html
  • SAFETY DATA SHEET: Indole-2-carboxylic acid. Acros Organics. URL: https://www.caymanchem.com/msdss/15729m.pdf
  • SAFETY DATA SHEET: 4,4-Difluoropiperidine hydrochloride. Fisher Scientific. URL: https://www.fishersci.com/sds/24_02_2015-AC431050000.html
  • Methods of preparing fluorinated carboxylic acids and their salts. Google Patents. URL: https://patents.google.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. URL: https://www.cdc.gov/niosh/npg/default.html

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Difluoropiperidine-2-carboxylic acid
Reactant of Route 2
5,5-Difluoropiperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.